Product packaging for 2-Methyl-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 23612-48-8)

2-Methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1296941
CAS No.: 23612-48-8
M. Wt: 132.16 g/mol
InChI Key: XDHFUUVUHNOJEW-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2 B1296941 2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS No. 23612-48-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-5-7-3-2-4-9-8(7)10-6/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDHFUUVUHNOJEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60342574
Record name 2-Methyl-7-azaindole
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23612-48-8
Record name 2-Methyl-7-azaindole
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Record name 2-Methyl-7-azaindole
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Foundational & Exploratory

An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine: A Privileged Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Core and the Role of the 2-Methyl Analogue

The quest for novel therapeutic agents has led medicinal chemists to explore a vast chemical space, wherein certain molecular frameworks consistently emerge as "privileged scaffolds." These structures possess the inherent ability to bind to multiple biological targets with high affinity, serving as a versatile foundation for drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a preeminent example of such a scaffold. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, most notably protein kinases. The fusion of a pyrrole and a pyridine ring creates a unique electronic and steric environment, making it an excellent bioisostere for the indole nucleus, often conferring improved physicochemical properties such as enhanced solubility and bioavailability.[1]

This guide focuses on a key derivative of this important heterocyclic system: 2-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole). The introduction of a methyl group at the 2-position of the pyrrole ring is not a trivial modification. This small alkyl group can provide crucial hydrophobic interactions within the binding pockets of target proteins, significantly enhancing potency and selectivity. This has been repeatedly demonstrated in the development of potent kinase inhibitors, where the 2-methyl substituent plays a pivotal role in achieving the desired pharmacological activity. Consequently, this compound has become an indispensable building block in the synthesis of complex pharmaceutical agents, including advanced kinase inhibitors for oncology.[2][3] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing in-depth information on its properties, synthesis, reactivity, and applications.

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its application in synthesis and drug design.

Core Physicochemical Properties
PropertyValue/DescriptionSource(s)
CAS Number 23612-48-8[4]
Molecular Formula C₈H₈N₂[4]
Molecular Weight 132.16 g/mol [4]
Appearance Off-white to yellow solid[4]
Melting Point Not explicitly reported for the 2-methyl isomer. The parent 7-azaindole melts at 105-107 °C.[5] The 6-methyl isomer has a reported melting point of 140 °C.[6]
Boiling Point Not explicitly reported. The parent 7-azaindole boils at 270 °C.[5]
Solubility Slightly soluble in Chloroform and Methanol.[7]
Spectroscopic Characterization

Spectroscopic data is vital for reaction monitoring and structural confirmation. While a complete, assigned high-resolution spectrum for this compound is not publicly available, data from suppliers confirms its ¹H NMR spectrum is consistent with the structure.[4] Based on the known spectra of 7-azaindole and general principles of NMR spectroscopy, the following assignments can be predicted.

¹H NMR Spectroscopy (Predicted): The spectrum is expected to show distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a characteristic singlet for the methyl group. The pyrrole NH proton will likely appear as a broad singlet at a downfield chemical shift. The protons on the pyridine ring (H4, H5, H6) will exhibit characteristic coupling patterns (doublets and a doublet of doublets).

¹³C NMR Spectroscopy (Predicted): The ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The methyl carbon will appear at a high field (around 10-20 ppm), while the aromatic and heteroaromatic carbons will resonate in the 100-150 ppm region.

Synthesis of the 2-Methyl-7-Azaindole Scaffold

The construction of the 7-azaindole core is a pivotal step in the synthesis of numerous pharmaceuticals. Several strategies have been developed, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Primary Synthetic Route: Cyclization of 2-Acetamido-3-methylpyridine

A robust and high-yielding method for the industrial-scale production of 2-Methyl-7-azaindole starts from the readily available 2-amino-3-methylpyridine.[8] This two-step process involves an initial acylation followed by a base-mediated cyclization.

Workflow Diagram:

Synthesis A 2-Amino-3-methylpyridine B 2-Acetamido-3-methylpyridine A->B Acetic Anhydride, Toluene, 60-80 °C C This compound B->C Sodium Amide (NaNH₂), N-Methylaniline, 200-300 °C

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of 2-Acetamido-3-methylpyridine [8]

  • To a solution of 2-amino-3-methylpyridine in toluene, add acetic anhydride (1 to 3 molar equivalents).

  • Heat the reaction mixture to a temperature between 60-80 °C.

  • Maintain the temperature and stir for 1 to 72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and isolate the product, 2-acetamido-3-methylpyridine, through standard workup procedures such as crystallization or chromatography.

Causality: The acylation of the amino group is a necessary step to activate the molecule for the subsequent cyclization. The acetyl group provides the second carbon atom required for the formation of the pyrrole ring.

Step 2: Synthesis of this compound [8]

  • In a suitable high-temperature reaction vessel, dissolve 2-acetamido-3-methylpyridine in N-methylaniline.

  • Add sodium amide (1 to 3 molar equivalents) to the solution.

  • Heat the reaction mixture to a temperature between 200-300 °C.

  • Maintain the high temperature for 10 to 120 minutes. The strong base (sodium amide) facilitates the deprotonation of the methyl group of the picoline ring and the amide N-H, initiating an intramolecular condensation reaction.

  • After the reaction is complete, cool the mixture and carefully quench the excess sodium amide.

  • Isolate the final product, this compound, by extraction and subsequent purification, typically by crystallization or column chromatography. This process has been reported to yield a product with a purity of ≥99.5% and a total yield exceeding 60%.[8]

Trustworthiness: This self-validating system relies on the high-yielding and well-established nature of both the acylation and the base-catalyzed intramolecular cyclization (a variation of the Madelung indole synthesis). The high purity of the final product underscores the efficiency of this protocol.

Alternative Synthetic Strategies

While the above method is highly effective, other synthetic approaches to the 7-azaindole core are noteworthy, particularly for accessing diverse substitution patterns. These include:

  • Palladium-Catalyzed Annulation: This method involves the reaction of ortho-iodoarylamines with reagents like allyl acetate in the presence of a palladium catalyst to construct the pyrrole ring.[9]

  • Fischer Indole Synthesis: This classic indole synthesis can be adapted for azaindoles, typically by reacting a pyridylhydrazine with a suitable ketone or aldehyde under acidic conditions.[10]

  • Domino Reactions: Novel one-pot methods have been developed using readily available starting materials like 2-fluoro-3-methylpyridine and arylaldehydes, where the choice of alkali-amide base can selectively yield either 7-azaindoles or their reduced 7-azaindoline counterparts.[1]

Chemical Reactivity and Derivatization

The unique electronic nature of the 7-azaindole scaffold, with its electron-rich pyrrole ring and electron-deficient pyridine ring, dictates its reactivity and provides multiple avenues for functionalization.

Reactivity Overview Diagram:

Reactivity Core This compound N_Func N-Functionalization (N1) Core->N_Func Base, Electrophile (e.g., NaH, MeI) C3_ES Electrophilic Substitution (C3) Core->C3_ES Electrophile (e.g., NBS, I₂) Halogen Halogenation (C3, C4, C5, C6) Coupling Cross-Coupling (at halogenated positions) Halogen->Coupling Pd Catalyst, Boronic Acid/Stannane

Caption: Key reactivity sites of this compound.

Electrophilic Substitution

The pyrrole ring is significantly more reactive towards electrophiles than the pyridine ring. Electrophilic substitution reactions, such as halogenation, nitration, and nitrosation, occur predominantly at the C3 position, which has the highest electron density.[11][12]

Protocol: C3-Bromination using N-Bromosuccinimide (NBS)

  • Dissolve this compound in a suitable aprotic solvent such as acetonitrile or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC.

  • Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield 3-bromo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

Causality: NBS provides a source of electrophilic bromine (Br⁺) which is readily attacked by the electron-rich C3 position of the pyrrole ring. The use of NBS is often preferred over elemental bromine (Br₂) for better selectivity and milder reaction conditions.[13]

N-Functionalization

The pyrrole nitrogen (N1) is acidic and can be readily deprotonated with a suitable base, such as sodium hydride (NaH), to form the corresponding anion. This nucleophilic anion can then be reacted with various electrophiles to introduce substituents at the N1 position.[14]

General Procedure for N-Alkylation:

  • Suspend sodium hydride (as a 60% dispersion in mineral oil) in a dry, aprotic solvent like DMF or THF under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of this compound in the same solvent dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for approximately 30-60 minutes until hydrogen evolution ceases.

  • Add the desired alkylating agent (e.g., methyl iodide, benzyl bromide) and continue stirring at room temperature until the reaction is complete.

  • Carefully quench the reaction with water and extract the product.

Cross-Coupling Reactions

Halogenated 7-azaindole derivatives are exceptionally valuable intermediates for constructing more complex molecules through palladium-catalyzed cross-coupling reactions. The C3-bromo derivative, synthesized as described above, or other halogenated analogues at positions C4, C5, or C6, can be utilized in Suzuki, Stille, Heck, and Sonogashira couplings to form new carbon-carbon bonds.[9][15]

Example: Suzuki Coupling The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (e.g., a boronic acid or ester) with a halide.[16] A 3-bromo-2-methyl-7-azaindole derivative can be coupled with a variety of aryl or heteroaryl boronic acids to introduce diverse substituents at the C3 position, a common strategy in the synthesis of kinase inhibitors.

Applications in Drug Discovery and Development

The this compound scaffold is a cornerstone in modern medicinal chemistry, particularly in the design of kinase inhibitors for the treatment of cancer and inflammatory diseases.[17]

Kinase Inhibition

Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, especially cancer. The 7-azaindole moiety is an excellent "hinge-binding" motif, capable of forming two crucial hydrogen bonds with the kinase hinge region, mimicking the interaction of ATP.

Diagram of Hinge-Binding Interaction:

HingeBinding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold Hinge_NH Backbone N-H Pyridine_N Pyridine N Hinge_NH->Pyridine_N H-bond (acceptor) Hinge_CO Backbone C=O Pyrrole_NH Pyrrole N-H Pyrrole_NH->Hinge_CO H-bond (donor)

Caption: Bidentate hydrogen bonding of the 7-azaindole core.

Key Drug Intermediates

This compound is a key intermediate in the synthesis of several clinically investigated and approved drugs.

  • BMS-645737: This compound is a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. This compound serves as a crucial building block in its synthesis.[2]

  • Vemurafenib (Zelboraf®): While the final drug contains a 7-azaindole core, its synthesis often starts from a pre-functionalized 7-azaindole, such as 5-bromo-7-azaindole, highlighting the importance of this scaffold in the development of groundbreaking drugs for melanoma.[8]

  • Pexidartinib (Turalio®): An inhibitor of the colony-stimulating factor 1 receptor (CSF1R), pexidartinib is used to treat tenosynovial giant cell tumors. Its synthesis also relies on the functionalization of a 7-azaindole core structure.[3]

Conclusion

This compound is far more than just another heterocyclic compound; it is a validated, privileged scaffold that has proven its worth in the rigorous landscape of drug discovery. Its unique combination of structural features, predictable reactivity, and ability to form key interactions with biological targets makes it an invaluable tool for medicinal chemists. The synthetic routes are well-established, allowing for reliable production, and its versatile reactivity provides a platform for extensive derivatization and optimization. As the demand for targeted therapeutics continues to grow, the importance of foundational building blocks like 2-Methyl-7-azaindole in the creation of next-generation medicines is set to increase even further.

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Sources

An In-depth Technical Guide to 2-Methyl-7-azaindole: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Azaindole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to interact with a wide range of biological targets. The 7-azaindole scaffold, a bioisostere of indole, is a prominent member of this class.[1] By replacing a single carbon atom in the indole's benzene ring with nitrogen, the 7-azaindole core acquires unique electronic properties, solubility profiles, and hydrogen bonding capabilities that are highly advantageous for drug design.[2] This scaffold is a cornerstone in the development of therapeutics targeting a host of diseases, from cancer to neurodegenerative disorders.[3][4]

This guide focuses specifically on 2-Methyl-7-azaindole , a key derivative that serves as a fundamental building block for more complex active pharmaceutical ingredients (APIs). We will explore its structure, properties, synthesis, and critical role in the development of targeted therapies, particularly kinase inhibitors.

Part 1: Molecular Structure and Physicochemical Properties

2-Methyl-7-azaindole, systematically named 2-methyl-1H-pyrrolo[2,3-b]pyridine, is a heterocyclic organic compound featuring a fused pyrrole and pyridine ring system.[5][6] The methyl group at the C2 position and the nitrogen atom at the N7 position are critical features that influence its chemical reactivity and biological interactions.[6]

Caption: Chemical structure of 2-Methyl-7-azaindole (C₈H₈N₂).

Quantitative Data Summary

The fundamental physicochemical properties of 2-Methyl-7-azaindole are summarized below. These parameters are essential for researchers in designing experimental conditions for synthesis, purification, and formulation.

PropertyValueSource(s)
CAS Number 23612-48-8[7]
Molecular Formula C₈H₈N₂[7][8]
Molecular Weight 132.16 g/mol [7][8]
Appearance Brown to Off-white solid[7][9]
Melting Point 136-142 °C[7]
pKa 14.45 ± 0.40 (Predicted)[7]
Solubility Soluble in DMSO[9]
Storage Sealed in dry, room temperature[7]

Part 2: Synthesis Methodology - A Robust Protocol

The synthesis of 2-Methyl-7-azaindole can be achieved through various routes.[10][11] A particularly robust and scalable method involves a two-step process starting from 2-amino-3-methylpyridine, as detailed in patent literature.[12] This approach is favored for its accessible starting materials, mild reaction conditions, and high yield, making it suitable for industrial production.[12]

Synthesis Workflow Diagram

G start Starting Material: 2-Amino-3-methylpyridine step1 Step 1: Acylation (60-80 °C) start->step1 reagent1 Reagent: Acetic Anhydride Solvent: Toluene reagent1->step1 intermediate Intermediate: 2-Acetamido-3-methylpyridine step1->intermediate step2 Step 2: Cyclization (250-260 °C) intermediate->step2 reagent2 Reagents: Sodium Amide (NaNH₂) N-Methylaniline (Solvent) reagent2->step2 product Final Product: 2-Methyl-7-azaindole step2->product

Caption: Two-step synthesis workflow for 2-Methyl-7-azaindole.

Detailed Experimental Protocol

This protocol is adapted from established industrial methods.[12]

Step 1: Acylation of 2-Amino-3-methylpyridine

  • Setup: To a reaction vessel equipped with a stirrer and reflux condenser, add 2-amino-3-methylpyridine and toluene as the solvent.

  • Reagent Addition: Slowly add acetic anhydride to the mixture. A typical molar ratio is 1:1 to 1:3 of the amine to the anhydride.[12] The reaction is exothermic; maintain control over the addition rate.

  • Reaction: Heat the mixture to 60-80 °C and maintain for 1 to 72 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Workup: Upon completion, cool the reaction mixture. The product, 2-acetamido-3-methylpyridine, can be isolated through crystallization or solvent evaporation.

  • Expert Insight: The use of acetic anhydride is a classic and efficient method for acylating the amino group. This step is crucial as it forms the acetyl group that will participate in the subsequent intramolecular cyclization. Toluene is an excellent solvent choice due to its appropriate boiling point and its ability to azeotropically remove any water byproducts.

Step 2: Intramolecular Cyclization

  • Setup: In a high-temperature reaction vessel, dissolve the 2-acetamido-3-methylpyridine intermediate in N-methylaniline, which acts as a high-boiling point solvent.

  • Reagent Addition: Add sodium amide (NaNH₂) to the mixture. The molar ratio of the intermediate to sodium amide is typically between 1:1 and 1:3.[12]

  • Reaction: Heat the reaction mixture to a high temperature, typically 250-260 °C, for 10-120 minutes.[12] This harsh condition is necessary to facilitate the cyclization.

  • Workup and Purification: Cool the reaction mixture and carefully quench with water. Extract the product with an organic solvent (e.g., ethyl acetate). The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure 2-Methyl-7-azaindole with a purity often exceeding 99.5%.[12]

  • Expert Insight: This is a variation of the Madelung indole synthesis.[11] The strong base, sodium amide, deprotonates both the amide nitrogen and the methyl group, creating nucleophilic centers. The subsequent intramolecular cyclization and elimination of water form the pyrrole ring. N-methylaniline is used as the solvent because its high boiling point is necessary to achieve the required reaction temperature.

Part 3: Applications in Drug Discovery

The true value of 2-Methyl-7-azaindole lies in its role as a versatile scaffold for developing highly specific and potent inhibitors of protein kinases.[1][2] Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[13]

The Pharmacophore: A Kinase Hinge-Binder

The 7-azaindole moiety is an exceptional "hinge-binding" motif.[14] The ATP binding site of most kinases has a flexible "hinge" region. The 7-azaindole scaffold can form two critical hydrogen bonds with the backbone of this hinge region: one via the pyrrole N-H group (as a donor) and the other via the pyridine N7 atom (as an acceptor).[14][15] This bidentate interaction mimics the way adenine (from ATP) binds, allowing 7-azaindole derivatives to act as potent ATP-competitive inhibitors.

G cluster_0 Kinase Hinge Region cluster_1 2-Methyl-7-Azaindole Core Hinge_NH Backbone N-H Pyridine_N Pyridine N7 (H-bond Acceptor) Hinge_NH->Pyridine_N H-Bond Hinge_CO Backbone C=O Pyrrole_NH Pyrrole N-H (H-bond Donor) Pyrrole_NH->Hinge_CO H-Bond

Caption: 2-Methyl-7-azaindole as a kinase hinge-binding pharmacophore.

Case Studies in Drug Development
  • PI3K Inhibitors: The Phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in cancer.[13] Novel 7-azaindole derivatives have been developed as potent PI3K inhibitors. By using the 2-methyl-7-azaindole core as a starting point, chemists can explore structure-activity relationships (SAR) by adding substituents at other positions to improve potency and selectivity against different PI3K isoforms.[13][16]

  • CDK9 Inhibitors: Cyclin-dependent kinase 9 (CDK9) is a key regulator of transcription and a target for treating hematological malignancies. Starting from screening hits, researchers have optimized compounds to feature a 7-azaindole core, leading to the discovery of highly potent and selective CDK9 inhibitors with desirable pharmacokinetic properties for transient, in-vivo target engagement.[17]

  • Other Kinase Targets: The scaffold has been instrumental in developing inhibitors for a wide array of other kinases, including Aurora kinases, DYRK1A, and more, underscoring its versatility.[1][15] The methyl group at the C2 position often serves as a crucial anchor or a vector for further chemical modification to explore the kinase's active site and achieve higher potency and selectivity.[13]

Conclusion

2-Methyl-7-azaindole is more than just a chemical compound; it is a foundational tool in the modern drug discovery arsenal. Its unique structure provides the ideal geometry and hydrogen-bonding pattern to effectively target the highly conserved ATP binding site of protein kinases. With a robust and scalable synthesis, this molecule provides an accessible starting point for the development of next-generation targeted therapies. For researchers and drug development professionals, a deep understanding of the properties, synthesis, and application of 2-Methyl-7-azaindole is essential for innovating in the competitive field of oncology and beyond.

References

  • Batra, S., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.
  • Protheragen. (n.d.). 2-Methyl-7-azaindole.
  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives. Pakistan Journal of Pharmaceutical Sciences, 21(1), 36-9.
  • Bissy, D., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(7), 10635-10667.
  • PubChemLite. (n.d.). 2-methyl-7-azaindole (C8H8N2).
  • Google Patents. (2012). CN102827162A - Preparation method of 2-methyl-7-azaindole.
  • Sharma, N., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry, 15(24), 2309-2323.
  • PubChem. (n.d.). 2-Methyl-7-azaindole.
  • Kumar, A., et al. (2020). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 11(8), 1541-1554.
  • Organic Chemistry Frontiers. (2021). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • CORE. (n.d.). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • ResearchGate. (n.d.). Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via....
  • Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(40), 14590-14596.
  • Zhang, H., et al. (2018). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Omega, 3(11), 15237-15245.
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  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
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  • Negrie, M., et al. (2003). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 103(10), 3959-4006.
  • ResearchGate. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.
  • MDPI. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Scott, J. S., et al. (2021). Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement. Journal of Medicinal Chemistry, 64(20), 15189-15213.
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  • Lim, H., et al. (2021). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 12(3), 443-449.
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An In-depth Technical Guide to the Physical Properties of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1H-pyrrolo[2,3-b]pyridine, an analogue of the well-studied 7-azaindole, is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its rigid, bicyclic structure serves as a versatile scaffold in the design of kinase inhibitors and other therapeutic agents. A thorough understanding of its physical properties is paramount for its effective handling, characterization, and application in synthetic and biological contexts. This guide provides a comprehensive overview of the key physical characteristics of this compound, coupled with detailed experimental protocols for their determination, offering a framework for both the utilization and further investigation of this important molecule.

Core Physical Characteristics

The physical state and solubility of this compound are fundamental to its practical application in a laboratory setting. These properties dictate the choice of solvents for reactions, purification, and analytical procedures.

PropertyValue/DescriptionSource(s)
Molecular Formula C₈H₈N₂
Molecular Weight 132.16 g/mol
Appearance Off-white to yellow solid
Solubility Low solubility in water; Soluble in organic solvents such as ethanol, dichloromethane, chloroform, and methanol.[1]
Melting Point Not definitively reported in readily available literature.
Boiling Point Not definitively reported in readily available literature.
pKa Not definitively reported in readily available literature.

Experimental Determination of Physical Properties

The following sections detail robust methodologies for the experimental determination of key physical properties of this compound. The rationale behind each procedural step is explained to provide a deeper understanding of the underlying scientific principles.

Melting Point Determination: A Measure of Purity and Identity

The melting point of a crystalline solid is a sensitive indicator of its purity. For a pure compound, the melting range is typically narrow (0.5-1.0°C). Impurities tend to depress and broaden the melting range. The capillary method is a widely adopted, reliable technique for this measurement.

  • Sample Preparation:

    • Ensure the this compound sample is thoroughly dried to remove any residual solvent, which could act as an impurity and affect the melting point.

    • Finely powder a small amount of the sample on a watch glass using a spatula. This ensures uniform heat transfer within the capillary tube.

  • Capillary Tube Loading:

    • Take a capillary tube sealed at one end.

    • Press the open end of the capillary into the powdered sample, forcing a small amount of the material into the tube.

    • Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Measurement:

    • Place the loaded capillary tube into the heating block of a melting point apparatus.

    • For an unknown compound, a rapid initial heating can be performed to determine an approximate melting range.

    • For a more precise measurement, start heating at a rate of approximately 10-15°C per minute until the temperature is about 20°C below the expected melting point.

    • Reduce the heating rate to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.

    • Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample.

Caption: Workflow for Melting Point Determination.

pKa Determination: Understanding Ionization Behavior

The pKa value provides insight into the acidity or basicity of a compound and is crucial for understanding its behavior in biological systems and for developing formulations. For compounds with a chromophore, UV-Vis spectrophotometry offers a sensitive method for pKa determination. The principle lies in the differential absorption of UV-Vis light by the protonated and deprotonated forms of the molecule.

  • Preparation of Buffer Solutions:

    • Prepare a series of buffer solutions with known pH values, spanning a range that is expected to include the pKa of this compound. A range from pH 2 to 12 is generally a good starting point.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent that is miscible with the buffer solutions (e.g., methanol or DMSO).

  • Sample Preparation for Measurement:

    • For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a known volume of the buffer. The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the pH and the compound's pKa.

  • UV-Vis Measurement:

    • Record the UV-Vis spectrum for each sample over a relevant wavelength range (e.g., 200-400 nm).

    • Identify the wavelength(s) at which the absorbance changes significantly with pH.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.

    • The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Caption: Workflow for pKa Determination via UV-Vis.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of organic compounds in solution.

  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or Methanol-d₄). The choice of solvent can influence the chemical shifts.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is typically sufficient. For ¹³C NMR, a higher concentration of 20-100 mg is often required due to the lower natural abundance of the ¹³C isotope.

  • Filtration: To ensure a homogeneous solution and prevent line broadening, filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.

  • Transfer: Carefully transfer the filtered solution into a clean, dry NMR tube.

Based on the structure of this compound and data from similar compounds, the following proton signals are expected:

  • Methyl Protons (-CH₃): A singlet in the upfield region, typically around δ 2.3-2.5 ppm.

  • Pyrrole Proton (C3-H): A singlet or a narrow multiplet in the aromatic region, expected around δ 6.2-6.5 ppm.

  • Pyridine Ring Protons: Three protons in the aromatic region (typically δ 7.0-8.5 ppm), exhibiting characteristic coupling patterns (doublets and doublets of doublets).

  • N-H Proton: A broad singlet, the chemical shift of which is highly dependent on the solvent and concentration. It may be observed in the downfield region (δ 10-12 ppm).

The ¹³C NMR spectrum will provide information on the carbon framework:

  • Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.

  • Pyrrole and Pyridine Carbons: A series of signals in the downfield region (δ 100-150 ppm). The carbon attached to the nitrogen in the pyridine ring will be the most downfield.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For this compound, characteristic absorption bands would include:

  • N-H Stretch: A moderate to sharp band around 3300-3500 cm⁻¹.

  • C-H Stretch (aromatic and methyl): Bands just above and below 3000 cm⁻¹.

  • C=C and C=N Stretches (aromatic rings): A series of bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula and structure through fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 132.16.

Crystalline Structure

Conclusion

This technical guide has outlined the key physical properties of this compound and provided detailed, field-proven protocols for their experimental determination. A comprehensive understanding of these properties is essential for researchers and drug development professionals working with this versatile heterocyclic scaffold. The methodologies described herein provide a robust framework for the accurate characterization of this and similar molecules, ensuring data integrity and facilitating its successful application in the advancement of chemical and pharmaceutical research.

References

  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl-.
  • University of Calgary. (n.d.). Melting point determination.
  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry.
  • Iowa State University. (n.d.). NMR Sample Preparation.
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Khaled, M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-994.

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2-Methyl-1H-pyrrolo[2,3-b]pyridine CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Methyl-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, heterocyclic compounds form the bedrock of many therapeutic agents. Among these, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold has garnered significant attention for its versatile biological activities.[1] This guide focuses on a key derivative, This compound (CAS Number: 23612-48-8 ), a foundational building block in the synthesis of complex, high-value molecules, particularly kinase inhibitors.[2][3] Its unique electronic properties and structural rigidity make it an indispensable intermediate for developing novel therapeutics targeting a range of diseases from cancer to inflammatory disorders.[4][5] This document provides an in-depth analysis of its synthesis, reactivity, and critical applications, tailored for researchers and drug development professionals.

Physicochemical Properties and Spectroscopic Characterization

Accurate characterization of a starting material is a prerequisite for any successful synthetic campaign. The identity and purity of this compound are typically confirmed through a combination of spectroscopic and physical methods.

Table 1: Core Physicochemical Data

Property Value Reference
CAS Number 23612-48-8 [2]
Molecular Formula C₈H₈N₂ [6]
Molecular Weight 132.16 g/mol [7]
InChI Key XDHFUUVUHNOJEW-UHFFFAOYSA-N [6]
Appearance Typically an off-white to yellow solid N/A

| Melting Point | 140 °C |[7] |

Spectroscopic Profile:
  • Nuclear Magnetic Resonance (NMR): ¹H NMR spectroscopy is crucial for confirming the substitution pattern. The spectrum will characteristically show a singlet for the C2-methyl group, distinct aromatic protons for the pyridine and pyrrole rings, and a broad singlet for the N-H proton of the pyrrole ring.[6] ¹³C NMR will confirm the presence of eight distinct carbon environments.

  • Mass Spectrometry (MS): Provides the molecular weight, confirming the elemental composition. The EIMS spectrum would show a prominent molecular ion peak [M+] corresponding to its mass.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum is useful for identifying key functional groups. A characteristic N-H stretching band for the pyrrole moiety would be observed, typically in the range of 3100-3500 cm⁻¹.[1]

Synthesis and Chemical Reactivity

The utility of this compound stems from its accessible synthesis and predictable reactivity, allowing for controlled, site-selective functionalization.

Synthetic Strategies

The 7-azaindole core can be constructed through various classical methods, often involving modifications of the Fischer-indole or Madelung syntheses.[8] These cyclization strategies are robust for creating a range of substituted pyrrolo[2,3-b]pyridines.

Below is a representative workflow for a common synthetic approach.

G cluster_0 Step 1: Precursor Assembly cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A 2-Amino-3-picoline C Intermediate Amine A->C Alkylation B Halogenated Acyl Compound (e.g., α-bromoacetone) B->C E This compound C->E Dehydrohalogenation & Ring Closure D Base-mediated (e.g., NaH, K₂CO₃) D->E F Crude Product E->F G Column Chromatography or Recrystallization F->G H Pure Product >98% G->H

Caption: Generalized synthetic workflow for this compound.

Core Reactivity: A Guide to Functionalization

The reactivity of the 7-azaindole scaffold is dominated by the electron-rich pyrrole ring, making it susceptible to electrophilic attack.

  • Electrophilic Aromatic Substitution: Mechanistic studies and empirical data consistently show that electrophilic substitution reactions such as nitration, halogenation (bromination, iodination), and Mannich reactions occur predominantly at the C3 position .[8] This selectivity is a cornerstone of its synthetic utility, providing a reliable handle for introducing further complexity. The causality stems from the stability of the Wheland intermediate formed upon attack at C3, which better delocalizes the positive charge without disrupting the aromaticity of the adjacent pyridine ring.

  • N-Functionalization: The pyrrole nitrogen can be alkylated or acylated, though this often requires a strong base to deprotonate the N-H group first. Protecting this nitrogen, for example with a trimethylsilylethoxymethyl (SEM) group, is a common strategy in multi-step syntheses to prevent side reactions and direct reactivity to other positions.[9]

  • Metal-Catalyzed Cross-Coupling: While the C3 position is reactive towards electrophiles, other positions on the scaffold can be functionalized using modern cross-coupling chemistry. By first installing a halide (e.g., at C4 or C5) on the pyridine ring of a precursor, Suzuki, Buchwald-Hartwig, or Sonogashira couplings can be employed to introduce aryl, amino, or alkynyl groups, respectively. This dual-reactivity profile is what makes the scaffold so powerful.[9][10]

Caption: Key reactivity sites on the this compound scaffold.

Applications in Drug Discovery and Development

This compound is not merely an academic curiosity; it is a validated and frequently employed intermediate in the synthesis of clinical candidates and marketed drugs. Its primary role is as a core fragment in the design of kinase inhibitors.

Table 2: Examples of Drug Candidates Incorporating the Scaffold

Drug/Candidate Class Target Kinase(s) Therapeutic Area Reference
Pyrrolotriazine Derivatives VEGFR-2 Oncology [3]
Pyrrolopyridine Carboxamides JAK1 Autoimmune Diseases [11]
Pyrrolopyridine Carboxamides PDE4B CNS Diseases [12]
Pyrrolopyridine Derivatives CDK8 Colorectal Cancer [13]

| Pyrrolo[2,3-d]pyrimidines | CSF1R | Oncology, Inflammation |[10][14] |

Case Study: A Scaffold for Kinase Inhibition

The 7-azaindole core mimics the purine structure of ATP, allowing molecules derived from it to act as competitive inhibitors in the ATP-binding pocket of kinases. The N-H and pyridine nitrogen can form critical hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition. The C2-methyl group can provide beneficial steric interactions or be a vector for further modification.

The diagram below illustrates how the this compound core is integrated into a more complex inhibitor structure, highlighting its role as the central anchoring scaffold.

G A This compound (Core Scaffold) B Functionalization at C3 (e.g., Halogenation) A->B C Cross-Coupling at C4/C5 (e.g., Suzuki, Buchwald) A->C D Linker Chemistry B->D C->D E Solubility/Selectivity Group (Vector R₂) D->E F Pharmacophore Group (Vector R₁) D->F G Final Kinase Inhibitor Drug Candidate E->G F->G

Caption: Logical workflow from core scaffold to a final drug candidate.

Experimental Protocols

Trustworthiness in chemical synthesis relies on detailed, reproducible protocols. The following are representative procedures for the synthesis and functionalization of the title compound.

Protocol 1: Synthesis of this compound

(This is a representative protocol based on established cyclization methodologies for 7-azaindoles)

  • Objective: To synthesize the title compound from a suitable pyridine precursor.

  • Methodology:

    • Step A (Alkylation): To a solution of 2-amino-3-picoline (1.0 eq) in a suitable solvent like DMF, add K₂CO₃ (2.5 eq). Stir the mixture at room temperature for 15 minutes. Add chloroacetone (1.1 eq) dropwise. The reaction is heated to 80 °C and monitored by TLC until the starting material is consumed (typically 4-6 hours).

      • Causality: K₂CO₃ acts as a base to facilitate the nucleophilic attack of the amino group on chloroacetone. DMF is a polar aprotic solvent that effectively solvates the ions.

    • Step B (Cyclization): Cool the reaction to room temperature. Add sodium tert-butoxide (2.0 eq) portion-wise. The reaction mixture is then heated to 110 °C for 8-12 hours.

      • Causality: A strong base is required to deprotonate the methyl group adjacent to the imine formed in situ, initiating an intramolecular cyclization to form the pyrrole ring.

    • Step C (Work-up & Purification): After cooling, the reaction is quenched by the slow addition of water. The aqueous layer is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

    • Step D (Purification): The resulting crude solid is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

  • Validation: Purity and identity are confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis, comparing the data to established literature values.[6]

Protocol 2: Regioselective Iodination at the C3-Position
  • Objective: To demonstrate the predictable electrophilic substitution at the C3 position.

  • Methodology:

    • Step A (Reaction Setup): Dissolve this compound (1.0 eq) in a mixture of DMF and water.

    • Step B (Reagent Addition): Add N-Iodosuccinimide (NIS) (1.1 eq) to the solution in one portion. The reaction is stirred at room temperature.

      • Causality: NIS is a mild and effective source of an electrophilic iodine atom (I⁺), which readily attacks the electron-rich C3 position of the pyrrole ring.

    • Step C (Monitoring): Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.

    • Step D (Work-up): Upon completion, dilute the reaction mixture with water and add a saturated aqueous solution of sodium thiosulfate to quench any unreacted NIS. Extract the product with ethyl acetate.

    • Step E (Purification): The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product can be purified by column chromatography to yield 3-iodo-2-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Validation: The regiochemistry of the product is unequivocally confirmed by ¹H NMR, observing the disappearance of the C3-H proton signal.

Conclusion

This compound is a high-value scaffold whose importance in modern drug discovery cannot be overstated. Its straightforward synthesis, well-defined reactivity, and proven utility as a core fragment in numerous clinically relevant inhibitors make it a vital tool for medicinal chemists. A thorough understanding of its properties and reaction mechanisms, as detailed in this guide, is essential for leveraging its full potential in the development of next-generation therapeutics.

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  • MDPI. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
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  • Zhang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12226-12243.
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A Comprehensive Technical Guide to the Biological Activities of 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold – A Privileged Structure in Medicinal Chemistry

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold has emerged as a cornerstone in modern drug discovery, valued for its unique structural and electronic properties.[1][2] As a bioisostere of the endogenous indole ring system, where the C7 carbon is replaced by a nitrogen atom, it offers distinct advantages in molecular design.[3] This substitution introduces a hydrogen bond acceptor (the pyridine nitrogen) while retaining the hydrogen bond donor of the pyrrole ring (N-H). This dual hydrogen-bonding capability allows 7-azaindole derivatives to form robust interactions with biological targets, particularly the hinge regions of protein kinases, making them exceptional candidates for kinase inhibitor development.[4][5]

The versatility of the 7-azaindole core has led to the development of a wide array of therapeutic agents with diverse biological activities.[1][6] Its derivatives have been successfully explored as anticancer, antiviral, antimicrobial, anti-inflammatory, and neuroprotective agents.[2][6] The FDA-approved drug Vemurafenib, a potent BRAF kinase inhibitor for melanoma, stands as a testament to the clinical success of this scaffold.[6] This guide provides an in-depth technical overview of the multifaceted biological activities of 7-azaindole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.

Part 1: Anticancer Activity - Targeting the Hallmarks of Malignancy

The application of 7-azaindole derivatives in oncology is extensive and mechanistically diverse. These compounds target several key pathways essential for tumor growth, proliferation, and survival.

Mechanism: Protein Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a frequent driver of cancer.[7] The 7-azaindole moiety is a "privileged fragment" for kinase inhibition due to its ability to form two key hydrogen bonds with the ATP-binding site's hinge region.[5]

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell survival and proliferation and is frequently hyperactivated in cancer.[7] Several 7-azaindole derivatives have been developed as potent inhibitors of PI3K.[5][7] The two nitrogen atoms of the 7-azaindole core can form two hydrogen bonds with the hinge residue Val882 of PI3Kγ, anchoring the inhibitor in the active site.[6][7] By blocking PI3K, these compounds prevent the downstream activation of AKT and mTOR, leading to the suppression of tumor cell growth.[7]

PI3K_Pathway_Inhibition RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Azaindole 7-Azaindole Derivative Azaindole->PI3K Inhibits SARS_CoV_2_Inhibition Spike SARS-CoV-2 Spike Protein (S1-RBD) hACE2 Host Cell hACE2 Receptor Spike->hACE2 Binds to Binding Binding & Viral Entry hACE2->Binding Azaindole 7-Azaindole Derivative (ASM-7) Azaindole->Spike Binds at Interface Azaindole->hACE2

Figure 3: Mechanism of 7-azaindole derivatives blocking SARS-CoV-2 entry.

Part 3: Antimicrobial and Anti-inflammatory Applications

Antimicrobial Activity

7-azaindole derivatives have shown significant promise as antimicrobial agents against both bacteria and fungi. S[8][9][10]tudies have reported their inhibitory effects against a range of Gram-positive and Gram-negative bacteria. N[9][11]otably, certain synthesized 7-azaindoles display potent activity against the yeast Cryptococcus neoformans, a significant opportunistic pathogen, with minimum inhibitory concentrations (MICs) as low as 3.9 μg/mL.

[8]#### 3.2 Anti-inflammatory Mechanisms Chronic inflammation underlies many diseases. 7-azaindole derivatives can mitigate inflammation through at least two distinct mechanisms.

Cyclooxygenase (COX) enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. W[12]hile COX-1 is constitutively expressed and has housekeeping functions, COX-2 is inducible and primarily involved in the inflammatory response. Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. In-silico studies have designed novel chalcone derivatives of azaindole that show a good binding affinity for the COX-2 active site, suggesting their potential as selective COX-2 inhibitors.

[13][14]##### 3.2.2 Orai Channel Inhibition The Orai calcium channel is critical for the activation of immune cells. I[15]nhibition of this channel can suppress the release of pro-inflammatory mediators. A series of 7-azaindole derivatives were developed as potent Orai inhibitors, which were shown to inhibit IL-2 production in Jurkat T-cells. O[15]ne lead compound demonstrated efficacy in a preclinical model of allergen-induced asthma by reducing the number of eosinophils in bronchoalveolar lavage fluid (BALF).

[15]---

Part 4: Neuroprotective Potential in Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) are characterized by the progressive loss of neurons. A[16] key pathological event in AD is the aggregation of amyloid-β (Aβ) peptides into toxic oligomers and fibrils.

[17]#### 4.1 Targeting Amyloid-β Aggregation Researchers have designed and synthesized novel 7-azaindole derivatives specifically to prevent the pathological self-assembly of Aβ. B[17]y substituting the 3-position of the azaindole ring with groups like nitrile or piperidine, compounds were developed that effectively inhibit Aβ aggregation. T[17]hese modifications were also crucial for improving the physicochemical properties of the compounds to ensure they could penetrate the blood-brain barrier, a critical requirement for any CNS-acting drug. T[17]his line of research highlights the potential of the 7-azaindole scaffold in developing disease-modifying therapies for Alzheimer's.

[1][6]---

Conclusion and Future Perspectives

The 7-azaindole scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential across a wide spectrum of diseases. Its unique ability to engage in multiple hydrogen-bonding interactions has made it a particularly powerful core for the design of kinase inhibitors in oncology. However, its utility extends far beyond cancer to viral infections, microbial diseases, inflammation, and neurodegeneration.

Future research will likely focus on several key areas. The synthesis of new libraries of derivatives will continue, exploring substitutions at all positions of the ring to fine-tune activity and selectivity. A[18] deeper investigation into multi-target inhibitors, where a single 7-azaindole derivative can modulate several key nodes in a disease pathway, could lead to more effective therapies for complex conditions like cancer and Alzheimer's disease. Furthermore, optimizing the pharmacokinetic and safety profiles of these potent compounds will be critical for translating promising preclinical candidates into clinically successful drugs. The continued exploration of this remarkable scaffold promises to yield the next generation of innovative medicines.

References

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The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, stands as a cornerstone in modern medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for indole have cemented its status as a "privileged scaffold" in drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical evolution of this remarkable heterocyclic system. We will delve into the early synthetic strategies that laid the groundwork for its widespread use, tracing the progression from classical indole syntheses to modern catalytic methodologies. This guide will offer field-proven insights into the causality behind experimental choices, providing a robust understanding of the chemical versatility of the 7-azaindole core.

Introduction: The Dawn of a Versatile Heterocycle

The story of 1H-pyrrolo[2,3-b]pyridine is a testament to the enduring quest for novel molecular architectures with therapeutic potential. While the precise moment of its first synthesis is not definitively documented in a singular seminal publication, its discovery can be traced back to the early 20th century, a period of burgeoning exploration into nitrogen-containing heterocyclic compounds.[1] The initial interest in 7-azaindole and its isomers stemmed from their structural similarity to indole, a ubiquitous motif in natural products and biologically active molecules.[2] This concept of bioisosterism—the substitution of an atom or group of atoms with another that produces a compound with similar biological properties—was a driving force in the early investigation of pyrrolopyridines. The replacement of a carbon atom in the benzene ring of indole with a nitrogen atom to form 7-azaindole was a logical step in the quest to modulate the physicochemical and pharmacological properties of indole-based compounds.[3]

The introduction of the nitrogen atom into the six-membered ring imparts a unique electronic signature to the 7-azaindole scaffold. It creates a π-electron deficient pyridine ring fused to a π-electron rich pyrrole ring, influencing its reactivity, solubility, and hydrogen bonding capabilities.[1] These distinct characteristics would later prove to be crucial for its remarkable success in medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitors.[4]

The Early Synthetic Landscape: Adapting Classical Methods

The initial forays into the synthesis of the 1H-pyrrolo[2,3-b]pyridine core were not born from entirely new methodologies, but rather from the clever adaptation of well-established indole syntheses. The primary challenge for early chemists was to append a pyrrole ring onto a pre-formed pyridine or vice versa, a process known as heteroannulation.[5]

The Madelung Synthesis: A High-Temperature Cyclization

One of the earliest approaches to constructing the 7-azaindole skeleton was a modification of the Madelung indole synthesis, first reported in 1912.[6] This reaction involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[6] For the synthesis of 7-azaindoles, the starting material is typically an N-acyl-2-aminopyridine derivative.

The harsh reaction conditions, often requiring temperatures between 200-400 °C and strong bases like sodium or potassium alkoxides, limited the scope of this method.[3][6] However, it represented a foundational approach to accessing the 7-azaindole core and demonstrated the feasibility of constructing this bicyclic system.

Causality Behind Experimental Choices: The high temperature is necessary to overcome the activation energy for the intramolecular cyclization, while the strong base is required to deprotonate both the amide nitrogen and the methyl group on the pyridine ring, initiating the cyclization cascade. The anhydrous conditions are critical to prevent quenching of the strong base and unwanted side reactions.

The Fischer Indole Synthesis: A Versatile Approach

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry and was logically extended to the synthesis of azaindoles.[7] This acid-catalyzed reaction produces the indole ring system from the reaction of a (substituted) phenylhydrazine with an aldehyde or a ketone.[7] For the synthesis of 7-azaindoles, a 2-pyridylhydrazine is used as the key starting material.[1]

The reaction proceeds through the formation of a 2-pyridylhydrazone, which, under acidic conditions, undergoes a[8][8]-sigmatropic rearrangement to generate a di-imine intermediate. Subsequent cyclization and elimination of ammonia yield the aromatic 7-azaindole ring.[7] The use of polyphosphoric acid (PPA) as a catalyst and solvent at elevated temperatures became a common practice for this transformation.[1]

Expert Insight: The success of the Fischer synthesis for 7-azaindoles is highly dependent on the stability of the 2-pyridylhydrazine starting material and the enolizability of the ketone or aldehyde. The reaction conditions, particularly the choice of acid catalyst and temperature, must be carefully optimized to favor the desired cyclization over potential side reactions.

The Evolution of Synthesis: Towards Milder and More Efficient Methods

While the classical methods provided the initial access to the 1H-pyrrolo[2,3-b]pyridine core, their harsh conditions and limited substrate scope spurred the development of more refined and versatile synthetic strategies. The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions.

The Chichibabin Reaction: A Nucleophilic Addition Approach

The Chichibabin reaction, traditionally known for the amination of pyridines, was adapted for the synthesis of 7-azaindoles. This method involves the nucleophilic addition of an alkali metal amide to a pyridine ring.[5] A notable example is the lithium diisopropylamide (LDA)-mediated condensation of a 2-substituted-3-picoline with a nitrile, such as benzonitrile, to form a 2-substituted-7-azaindole.[5] This approach offered an alternative to the high-temperature cyclizations of the Madelung synthesis.

Protocol: Synthesis of 2-Phenyl-7-azaindole via Chichibabin Cyclization [5]

  • Preparation of LDA: To a solution of dry diisopropylamine (4.2 mmol) in anhydrous THF (20.0 mL) at -40 °C under an inert argon atmosphere, add a 1.6 M solution of n-butyllithium in hexanes (4.2 mmol) dropwise via syringe. Stir the solution for 5 minutes at -40 °C.

  • Addition of Benzonitrile: To the freshly prepared LDA solution, add benzonitrile (2.1 mmol) via syringe. Stir the reaction mixture at -40 °C for 2 hours.

  • Addition of Picoline: Add 2-fluoro-3-picoline (2.0 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-phenyl-7-azaindole.

Palladium-Catalyzed Cross-Coupling Reactions: A Modern Revolution

The development of palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, revolutionized the synthesis of 7-azaindoles. These methods offer milder reaction conditions, greater functional group tolerance, and a broader substrate scope compared to the classical approaches.

A common strategy involves the coupling of a suitably functionalized pyridine, such as a 2-amino-3-halopyridine, with a terminal alkyne (Sonogashira coupling), followed by an intramolecular cyclization to form the pyrrole ring.[9]

Workflow: Palladium-Catalyzed Synthesis of 7-Azaindoles

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 2-Methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Methyl-7-azaindole, a heterocyclic compound belonging to the azaindole class, is a significant structural motif in medicinal chemistry and drug development.[1] Its framework, consisting of a pyrrole ring fused to a pyridine ring, serves as a versatile scaffold for synthesizing novel pharmaceutical agents.[1][2] A thorough understanding of its spectroscopic properties is paramount for unambiguous structure elucidation, purity assessment, and quality control in synthetic and medicinal chemistry workflows. This guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2-Methyl-7-azaindole, grounded in established experimental protocols and expert interpretation.

Molecular Structure and Atom Numbering

The foundational step in any spectroscopic analysis is a clear understanding of the molecule's structure and the conventional numbering of its atoms. This numbering is crucial for assigning signals in NMR spectra to specific nuclei within the molecule.

Caption: IUPAC numbering of the 2-Methyl-7-azaindole scaffold.

¹H NMR Spectroscopy: Elucidating Proton Environments

Proton NMR (¹H NMR) is typically the first-line technique for structural verification. It provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Experimental Protocol: ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-7-azaindole in ~0.6 mL of deuterated chloroform (CDCl₃). The choice of CDCl₃ is common due to its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm, which serves as a convenient internal reference.[3]

  • Instrumentation: Acquire the spectrum on a 500 MHz NMR spectrometer.[3] A higher field strength, such as 500 MHz, provides better signal dispersion and resolution, which is critical for resolving complex spin systems in aromatic molecules.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.

    • Number of Scans: 16-32 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): A delay of 1-2 seconds is used to allow for sufficient relaxation of the protons between pulses.

  • Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift axis by setting the residual CDCl₃ peak to δ 7.26 ppm.

Data Interpretation and Assignments

The ¹H NMR spectrum of 2-Methyl-7-azaindole exhibits characteristic signals for the aromatic protons on both the pyridine and pyrrole rings, as well as the methyl group protons.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~10.27broad singlet-1HN1-H
~8.31doublet4.31HH4
~7.90doublet of doublets7.8, 1.11HH6
~7.11singlet-1HH3
~7.07doublet of doublets7.8, 4.81HH5
~2.33singlet-3HC2-CH₃

Note: The provided data is based on a representative spectrum of the parent compound, 7-azaindole, with expected shifts for the methyl group. Actual values may vary slightly based on solvent and concentration.

Causality Behind Assignments:

  • N1-H Proton: The proton on the pyrrole nitrogen (N1-H) is typically deshielded and often appears as a broad singlet due to quadrupole broadening and potential hydrogen exchange. Its chemical shift is highly dependent on solvent and concentration. The value of ~10.27 ppm is characteristic for this type of proton in CDCl₃.[3]

  • Pyridine Ring Protons (H4, H5, H6):

    • H4 (δ ~8.31): This proton is adjacent to the pyridine nitrogen (N7), which is strongly electron-withdrawing. This proximity causes significant deshielding, pushing its signal far downfield. It appears as a doublet due to coupling with H5.[3]

    • H6 (δ ~7.90): This proton is also on the pyridine ring and appears as a doublet of doublets due to coupling with H5 and a smaller long-range coupling.[3]

    • H5 (δ ~7.07): This proton is coupled to both H4 and H6, resulting in a doublet of doublets.[3]

  • Pyrrole Ring Proton (H3): In the absence of a substituent at the 3-position, the H3 proton would typically show a small coupling to the N1-H proton. In 2-Methyl-7-azaindole, this proton appears as a singlet, indicating its isolation from other protons.[3]

  • Methyl Protons (C2-CH₃): The three protons of the methyl group are chemically equivalent and do not couple with other protons, resulting in a sharp singlet at approximately 2.33 ppm.[3] This upfield shift is characteristic of alkyl protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 NMR provides a map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, making it a powerful tool for confirming the number of carbon atoms and their chemical environment.

Experimental Protocol: ¹³C NMR Acquisition
  • Sample Preparation: The same sample prepared for ¹H NMR can be used.

  • Instrumentation: Acquire the spectrum on the same 500 MHz spectrometer, which would have a ¹³C operating frequency of approximately 125 MHz.[3]

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A 2-second delay is standard.

  • Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent peak at δ 77.16 ppm is used for chemical shift calibration.

Data Interpretation and Assignments
Chemical Shift (δ, ppm)Assignment
~149.14C7a
~142.60C4
~127.26C2
~122.38C6
~121.05C3a
~115.22C5
~110.11C3
~9.87C2-CH₃

Note: The provided data is based on a representative spectrum of the parent compound, 7-azaindole, with expected shifts for the methyl group and its adjacent carbon.

Causality Behind Assignments:

  • Quaternary Carbons (C7a, C3a, C2): These carbons, which are not directly bonded to any protons, often show lower intensity signals in a standard ¹³C NMR spectrum. C7a is significantly deshielded due to its position between two nitrogen atoms. C2 is deshielded by the attached nitrogen and the methyl group.

  • Pyridine Ring Carbons (C4, C6, C5): The chemical shifts are influenced by the electronegativity of the N7 atom. C4, being alpha to the nitrogen, is the most deshielded of the CH carbons in the pyridine ring.[3]

  • Pyrrole Ring Carbons (C3): The C3 carbon of the pyrrole ring is typically found in the 110-120 ppm range.[3]

  • Methyl Carbon (C2-CH₃): The methyl carbon is highly shielded and appears at a characteristic upfield chemical shift of around 9.87 ppm.[3]

Integrated Spectroscopic Analysis Workflow

The elucidation of a chemical structure is not a linear process but an integrated workflow where data from multiple techniques are synthesized to build a conclusive picture.

G cluster_0 Spectroscopic Data Acquisition cluster_1 Data Interpretation & Structure Assembly cluster_2 Validation MS Mass Spec (Molecular Formula) Interpret_MS Determine Molecular Weight (e.g., 132.16 g/mol) MS->Interpret_MS IR IR Spec (Functional Groups) Interpret_IR Identify Key Bonds (N-H, C=N, C=C) IR->Interpret_IR NMR NMR (1H, 13C) (Connectivity Map) Interpret_NMR Assign Signals (Proton & Carbon Skeleton) NMR->Interpret_NMR Assemble Assemble Fragments & Propose Structure Interpret_MS->Assemble Interpret_IR->Assemble Interpret_NMR->Assemble Validation Final Structure Validation (2-Methyl-7-azaindole) Assemble->Validation

Caption: Workflow for structure elucidation using MS, IR, and NMR.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectrum Acquisition
  • Sample Preparation: The spectrum can be acquired using an Attenuated Total Reflectance (ATR) accessory, which requires only a small amount of solid sample placed directly on the crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of sample with dry potassium bromide and pressing it into a transparent disk.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

  • Acquisition: A background spectrum is first collected. Then, the sample spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

Data Interpretation
Frequency (cm⁻¹)IntensityAssignment
~3400-3300Medium, BroadN-H stretch (from the pyrrole ring)
~3100-3000MediumAromatic C-H stretch
~2950-2850WeakAliphatic C-H stretch (from the methyl group)
~1620-1580StrongC=N and C=C stretching vibrations (aromatic rings)
~1480-1400MediumAromatic ring skeletal vibrations

Causality Behind Assignments:

  • N-H Stretch: The broad peak above 3300 cm⁻¹ is a hallmark of an N-H bond, characteristic of the pyrrole moiety.

  • C-H Stretches: The signals just above 3000 cm⁻¹ are typical for C-H bonds where the carbon is sp² hybridized (aromatic). The weaker signals below 3000 cm⁻¹ correspond to the sp³ hybridized C-H bonds of the methyl group.

  • Aromatic Ring Vibrations: The strong absorptions in the 1620-1400 cm⁻¹ region, often called the "fingerprint region" for aromatics, are due to the complex stretching and bending vibrations of the fused C=C and C=N bonds within the heterocyclic system.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through high-resolution analysis, can determine its elemental composition.

Experimental Protocol: MS Acquisition
  • Sample Introduction: The sample is typically dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or through a coupled liquid chromatograph (LC-MS).

  • Ionization: Electrospray ionization (ESI) is a common "soft" ionization technique that typically yields the protonated molecule, [M+H]⁺.

  • Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Time-of-Flight or Orbitrap).

Data Interpretation
  • Molecular Formula: C₈H₈N₂

  • Molecular Weight: 132.16 g/mol [4]

  • Monoisotopic Mass: 132.0687 Da[5]

  • Observed Ion: In positive ion mode ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of 133.0760.[5]

The observation of an ion at m/z 133 in the mass spectrum confirms the molecular weight of 132 g/mol for the neutral molecule, consistent with the molecular formula C₈H₈N₂. High-resolution mass spectrometry (HRMS) can further confirm this formula by providing a mass measurement with high accuracy (typically to within 5 ppm), which is a definitive method for elemental composition determination.

References

  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • PubChem. (n.d.). 2-Methyl-7-azaindole.
  • The Journal of Chemical Physics. (2005). High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex.
  • PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • ResearchGate. (1995). Spectroscopic Study of Hydrogen Bonded 7-Azaindole Clusters.
  • ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • MDPI. (n.d.). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles.
  • CORE. (n.d.). Synthesis and C-13 NMR Spectral Assignments of 2-Methylindole- -3-S-Acid Derivatives.
  • PubChemLite. (n.d.). 2-methyl-7-azaindole (C8H8N2).
  • ACS Publications. (n.d.). Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles.
  • Protheragen. (n.d.). 2-Methyl-7-azaindole.
  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • ACS Publications. (2020). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy.
  • The Royal Society of Chemistry. (n.d.). Supporting information Indoles.
  • Mol-Instincts. (n.d.). 7-Azaindole.
  • Alkali Metals. (n.d.). Best 7-Azaindole Manufacturers & Suppliers in USA.

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The Privileged Scaffold: A Technical Guide to the Mechanism of Action of 2-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundational to the development of potent and selective therapeutics. These are often referred to as "privileged scaffolds" due to their ability to interact with a variety of biological targets through well-defined binding motifs. The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a prime example of such a scaffold. While 2-Methyl-1H-pyrrolo[2,3-b]pyridine itself is primarily a key intermediate, its structural motif is central to a multitude of biologically active compounds.[1][2] This guide provides an in-depth exploration of the mechanisms of action for several classes of therapeutic agents derived from this versatile core, targeting a range of proteins implicated in oncology, inflammation, and other disease areas.

The inherent chemical properties of the 1H-pyrrolo[2,3-b]pyridine ring system, including its hydrogen bonding capabilities and rigid bicyclic structure, make it an ideal anchor for inhibitors of various protein kinases and other enzymes.[3] This document will dissect the specific interactions and downstream cellular consequences of these derivatives, offering insights for researchers and professionals in drug development.

I. The 1H-pyrrolo[2,3-b]pyridine Core as a Hinge-Binding Motif in Kinase Inhibition

A recurring theme in the mechanism of action of 1H-pyrrolo[2,3-b]pyridine derivatives is their function as "hinge-binders" in the ATP-binding pocket of protein kinases. The pyridine and pyrrole nitrogens of the core structure are perfectly positioned to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, a flexible segment that connects the N- and C-lobes of the kinase domain. This interaction effectively anchors the inhibitor in the active site, allowing appended substituents to confer potency and selectivity.

Mechanism of Action: Fibroblast Growth Factor Receptor (FGFR) Inhibition

Abnormal activation of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a known driver in various cancers, making it a compelling therapeutic target.[3][4][5][6] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors.[3][4][5][6]

Molecular Interaction: Docking studies reveal that the 1H-pyrrolo[2,3-b]pyridine nucleus forms two crucial hydrogen bonds with the hinge region of FGFR1, specifically with the backbone carbonyl of glutamic acid (E562) and the NH group of alanine (A564).[3] This foundational interaction is complemented by substitutions at other positions of the pyrrolopyridine ring, which extend into a hydrophobic pocket of the ATP-binding site. For instance, a 3,5-dimethoxyphenyl group can engage in π–π stacking with a phenylalanine residue (F489) and form hydrogen bonds with aspartic acid (D641), significantly enhancing inhibitory activity.[3]

Downstream Signaling and Cellular Effects: By blocking the ATP-binding site, these inhibitors prevent FGFR autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways. This blockade leads to:

  • Inhibition of cancer cell proliferation.[3][4]

  • Induction of apoptosis (programmed cell death).[3][4]

  • Reduction of cell migration and invasion.[3][4]

Illustrative Signaling Pathway: FGFR Inhibition

FGFR_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS Activates PI3K PI3K FGFR->PI3K Activates Inhibitor Pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription CellCycle Cell Proliferation, Survival, Angiogenesis Transcription->CellCycle Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Serial Dilution of Inhibitor C Combine Inhibitor, Kinase Mix in Plate A->C B Prepare Kinase/ Substrate Mix B->C D Add ATP to Initiate Reaction C->D E Incubate at 30°C D->E F Add Detection Reagent (Stop) E->F G Measure Signal (Luminescence) F->G H Calculate IC50 G->H

Caption: Workflow for a typical in vitro kinase inhibition assay.

Protocol 2: Cell Proliferation Assay (Example: MTT Assay)

Objective: To assess the effect of a test compound on the viability and proliferation of cancer cells.

Methodology:

  • Cell Culture: Culture a relevant cancer cell line (e.g., a breast cancer cell line for an FGFR inhibitor) in appropriate medium.

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight. b. Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO). c. Incubate the cells for a specified period (e.g., 72 hours). d. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals. e. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer). f. Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. g. Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold is a testament to the power of privileged structures in modern drug discovery. Its derivatives have been masterfully engineered to inhibit a diverse array of high-value therapeutic targets, primarily by acting as a robust hinge-binding anchor within the ATP-binding sites of protein kinases. The mechanisms of action, spanning from the direct blockade of oncogenic signaling pathways like FGFR and JAK/STAT to the modulation of inflammatory responses via PDE4B, underscore the scaffold's remarkable versatility. For researchers and drug development professionals, the continued exploration and optimization of this core structure promise to yield novel and effective therapies for a wide range of human diseases.

References

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The 2-Methyl-7-Azaindole Scaffold: A Privileged Core for Modern Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The 7-azaindole framework, a bioisostere of the natural indole nucleus, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating remarkable versatility and therapeutic potential.[1][2] Its unique electronic properties and ability to act as a hinge-binding motif for kinases have propelled it to the forefront of drug discovery, particularly in oncology.[3][4] This guide provides a comprehensive technical overview of the 2-methyl-7-azaindole core, delving into its significance as a therapeutic scaffold. We will explore its pivotal role in kinase inhibition, its expanding applications in oncology, inflammation, and neurodegeneration, and the critical structure-activity relationships (SAR) that govern its biological activity. This document is intended to serve as a foundational resource for researchers, offering field-proven insights, detailed experimental protocols, and a robust framework for designing next-generation therapeutics based on this versatile core.

The 7-Azaindole Core: A Strategic Bioisostere

The strategic replacement of the C-7 carbon in an indole ring with a nitrogen atom yields 7-azaindole. This seemingly minor alteration confers significant advantages in a drug design context. The additional nitrogen atom enhances aqueous solubility and introduces a key hydrogen bond acceptor, improving physicochemical and pharmacokinetic properties.[5] Most critically, the N1-H proton and the N7 nitrogen of the 7-azaindole scaffold create a unique hydrogen bond donor-acceptor pair that mimics the adenine moiety of ATP.[5] This allows it to form two conserved hydrogen bonds with the hinge region of many protein kinases, making it an exceptional scaffold for developing potent and selective kinase inhibitors.[4][5]

The substitution at the 2-position of this scaffold is a critical determinant of its metabolic stability and target affinity. While often a site for oxidative metabolism by aldehyde oxidase (AO), strategic functionalization at the 2-position, such as with a methyl group, can modulate this effect and fine-tune the compound's biological activity.[6] For instance, while bulky groups at the 2-position can decrease potency against certain targets like PI3K, smaller groups like methyl are often well-tolerated and can enhance specific interactions.[7]

Kinase Inhibition: The Cornerstone of 7-Azaindole Therapeutics

The ability to competitively inhibit ATP binding has made the 7-azaindole scaffold a cornerstone of modern kinase inhibitor design.[1][8] Numerous derivatives have been developed targeting a wide array of kinases implicated in tumorigenesis and angiogenesis.

Mechanism of Action: Hinge-Binding Interaction

The primary mechanism of action for 7-azaindole-based kinase inhibitors is their function as ATP-competitive inhibitors. The scaffold orients itself within the ATP-binding pocket, where the N7 atom accepts a hydrogen bond from a backbone NH of a hinge residue, and the N1-H group donates a hydrogen bond to a backbone carbonyl of another hinge residue. This bidentate interaction provides a strong anchor for the molecule.

Hinge_Binding cluster_0 Kinase Hinge Region cluster_1 7-Azaindole Scaffold Hinge_NH Backbone NH N7 N7 Hinge_NH->N7 H-bond (acceptor) Hinge_CO Backbone C=O N1 N1-H N1->Hinge_CO H-bond (donor) Pyrrole Pyrrole Ring Pyridine Pyridine Ring C2 C2-CH3

Caption: Kinase hinge-binding of the 7-azaindole scaffold.

Prominent Kinase Targets

The versatility of the 2-methyl-7-azaindole scaffold has led to the development of inhibitors for a diverse range of kinases.

Compound Class/ExampleTarget Kinase(s)Therapeutic AreaKey FindingsReference(s)
Vemurafenib (PLX4032)B-Raf V600EMelanomaFDA-approved drug developed from a 7-azaindole fragment.[4][5]
PexidartinibCSF1RTenosynovial Giant Cell TumorPotent oral inhibitor targeting a key receptor tyrosine kinase.[3]
7-Azaindole DerivativesPI3KCancerPotent activity at molecular and cellular levels; bulky groups at C2 decrease potency.[7][9]
Focused MTKIs (e.g., 6z)ABL, SRC, VEGFR2CancerA lead candidate with combined antiangiogenic and antitumoral effects.[10][11]
GNF2133DYRK1AType 1 DiabetesPromotes β-cell proliferation and insulin secretion.[5]
7-Azaindole-chloropyridinesCdc7CancerInhibition is impacted by interactions with the pre-DFG residue Val 195.[12]
Compound 43Fyn, GSK-3βNeurodegenerationOptimized dual-target inhibitor for potential neuroprotective therapy.[13]

Therapeutic Applications

Anticancer Activity

The primary therapeutic application of 2-methyl-7-azaindole derivatives is in oncology, driven largely by their kinase inhibitory action.[2] Beyond targeting kinases like B-Raf, PI3K, and ABL/SRC, these scaffolds have shown utility in other anticancer strategies.[7][10][11] For instance, platinum complexes incorporating 2-methyl-4-chloro-7-azaindole have demonstrated significantly higher in vitro cytotoxicity than cisplatin and an ability to overcome cisplatin resistance in human cancer cells.[14] Furthermore, specific derivatives have shown potent anti-proliferative activity against a broad range of cancer cell lines, including PC-3 (prostate), Caki-2 (kidney), and MDA-MB-231 (breast).[5] A novel 7-azaindole derivative was also shown to be a potent inhibitor of DDX3, a DEAD-box helicase implicated in tumorigenesis, with an IC50 of 12.69 µM/ml on MDA-MB-231 cells.[15]

Anti-Inflammatory Potential

The 7-azaindole core has been explored for its anti-inflammatory properties. Derivatives have been synthesized that effectively inhibit the production of pro-inflammatory cytokines. In one study, a 7-aza-2-oxindole derivative showed potent inhibition of lipopolysaccharide (LPS)-induced TNF-α and IL-6 release in RAW264.7 macrophages.[16][17] The mechanism for some derivatives involves the inhibition of key inflammatory pathways, such as the Orai calcium channel and the CC-chemokine receptor-2 (CCR2), which are implicated in conditions like asthma and rheumatoid arthritis.[5][18]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 Pathway TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Inhibitor 2-Methyl-7-Azaindole Derivative Inhibitor->MyD88 Inhibition

Caption: Inhibition of the LPS-induced inflammatory pathway.

Antiviral Activity

The 2-methyl-7-azaindole scaffold has been successfully adapted for antiviral applications. A notable example is a series of inhibitors developed for influenza virus.[6] These compounds target the cap-binding domain of the PB2 subunit of the viral polymerase, a crucial component for viral replication. The lead compound in this series demonstrated a 75% survival rate in a mouse influenza model.[6] More recently, 7-azaindole derivatives have been identified as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction, highlighting the scaffold's potential against emerging viral threats.[19]

Neurodegenerative Diseases

Emerging research points to the potential of 7-azaindole derivatives in treating neurodegenerative conditions like Alzheimer's disease. One strategy involves designing molecules that inhibit the pathological aggregation of amyloid-β (Aβ) peptides.[20] Another promising approach is the development of dual-target inhibitors. For example, a 7-azaindole derivative was optimized to selectively inhibit both Fyn and GSK-3β, two kinases implicated in the neuropathology of Alzheimer's, offering a multi-pronged therapeutic strategy.[13][21]

Synthesis Strategies and Experimental Protocols

The synthesis of functionalized 2-methyl-7-azaindoles is crucial for SAR studies. Modern organometallic chemistry provides robust methods for their construction.

General Synthesis Workflow

A typical workflow involves the synthesis of the core scaffold followed by diversification through cross-coupling reactions to explore the chemical space at various positions.

Synthesis_Workflow Start Starting Material (e.g., 2-Fluoro-3-methylpyridine) Core_Synth Core Synthesis (e.g., Domino Reaction) Start->Core_Synth Core 2-Aryl-7-Azaindole Core Core_Synth->Core Diversify Diversification (e.g., Suzuki, Buchwald-Hartwig Coupling) Core->Diversify Library Compound Library Diversify->Library Screening Biological Screening (Kinase, Cellular Assays) Library->Screening SAR SAR Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Diversify Iterate

Caption: General workflow for synthesis and optimization.

Protocol 1: Representative Synthesis of a 2-Substituted 7-Azaindole via Sonogashira Coupling

Causality: This protocol, adapted from methodologies used in antiviral agent synthesis, employs a copper-free Sonogashira coupling.[6] This is a reliable and high-yielding reaction for forming the crucial C-C bond that precedes the indolization step. The absence of copper simplifies purification.

Materials:

  • 3-Iodo-2-aminopyridine

  • Terminal alkyne (e.g., prop-1-yne for a 2-methyl derivative)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Base (e.g., Triethylamine, TEA)

  • Solvent (e.g., N,N-Dimethylformamide, DMF)

  • Inert atmosphere (Nitrogen or Argon)

Step-by-Step Methodology:

  • To a dry reaction flask under an inert atmosphere, add 3-iodo-2-aminopyridine (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add the palladium catalyst (0.05 eq) and triethylamine (3.0 eq).

  • Bubble the terminal alkyne gas (e.g., propyne) through the solution or add the liquid alkyne (1.2 eq) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude intermediate is then subjected to a base-mediated cyclization (e.g., using potassium tert-butoxide in THF) to yield the final 2-methyl-7-azaindole product.

  • Purify the final product by column chromatography on silica gel.

Protocol 2: In Vitro Anti-Inflammatory Assay (Cytokine Release)

Trustworthiness: This protocol is a self-validating system based on established cell-based assays.[16][17] It includes positive (LPS only) and negative (vehicle) controls to ensure the observed effects are due to the test compound and not artifacts.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM medium with 10% FBS

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds (2-methyl-7-azaindole derivatives) dissolved in DMSO

  • ELISA kits for mouse TNF-α and IL-6

  • 96-well cell culture plates

Step-by-Step Methodology:

  • Seed RAW264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in DMEM. The final DMSO concentration should be kept below 0.1% to avoid cytotoxicity.

  • Pre-treat the cells with the test compounds at various concentrations for 1-2 hours. Include a "vehicle control" (DMSO only) and a "positive control" (no compound).

  • After pre-treatment, stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control (untreated cells).

  • Incubate the plate for 18-24 hours at 37 °C in a 5% CO₂ incubator.

  • After incubation, centrifuge the plate to pellet the cells and collect the supernatant.

  • Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

  • Calculate the percentage inhibition of cytokine release for each compound concentration relative to the LPS-only positive control. Determine the IC50 value by non-linear regression analysis.

Conclusion and Future Outlook

The 2-methyl-7-azaindole scaffold has firmly established itself as a versatile and powerful core in modern drug discovery. Its success is rooted in its unique ability to mimic ATP binding in kinases, leading to a wealth of potent inhibitors, particularly in oncology. However, its therapeutic potential is not confined to cancer; promising activities in inflammatory, viral, and neurodegenerative diseases are paving new avenues for research.

Future efforts will likely focus on developing multi-targeted agents, such as dual kinase inhibitors for complex diseases like cancer and neurodegeneration.[13] Further exploration of substitutions at the 2-position and other sites on the ring will be critical for fine-tuning selectivity, optimizing pharmacokinetic profiles, and overcoming potential resistance mechanisms. As synthetic methodologies become more sophisticated, the ability to rapidly generate diverse libraries of 2-methyl-7-azaindole derivatives will continue to fuel the discovery of novel and impactful therapeutics.

References

  • Trávníček, Z., & Starha, P. (2019). Azaindoles: Suitable ligands of cytotoxic transition metal complexes. Journal of Inorganic Biochemistry.
  • Reddy, T. J., & G, S. (2019). Azaindole Therapeutic Agents. Medicinal Chemistry.
  • Zhang, L., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy.
  • Clark, M. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters.
  • Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Beteck, R. M., et al. (2021). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Molecules. [Link]
  • Wang, Z., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry.
  • Daydé-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Unknown. (n.d.). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry.
  • Wang, Z., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers.
  • Unknown. (n.d.). Azaindole synthesis. Organic Chemistry Portal.
  • Unknown. (n.d.). Synthesis of 2-aryl-7-azaindole using 2-fluoro-3-methyl pyridine via...
  • Unknown. (n.d.). Pharmacophore Identification and Structure-Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors. Digital CSIC.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Besson, T., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Wang, T., et al. (2021). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters.
  • Shaik, N. B., et al. (2022). Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. Molecular Biology Reports.
  • Singh, H., et al. (2023). An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. Future Medicinal Chemistry.
  • Sun, M., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. RSC Medicinal Chemistry.
  • Yang, C., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters.
  • Daydé-Cazals, B., et al. (2016). Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. Journal of Medicinal Chemistry.
  • Jiang, Y., et al. (2022).
  • Zhang, L., et al. (2014). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. Drug Design, Development and Therapy.
  • Sreenivasachary, N., et al. (2017). Discovery and characterization of novel indole and 7-azaindole derivatives as inhibitors of β-amyloid-42 aggregation for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry Letters.
  • Itoh, T., & Sako, M. (2018). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical & Pharmaceutical Bulletin.
  • Unknown. (n.d.). Biological activity and material applications of 7-azaindole derivatives.
  • Unknown. (n.d.). The structure-activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds.
  • Xia, M., et al. (2008). Synthesis and structure-activity relationship of 7-azaindole piperidine derivatives as CCR2 antagonists. Bioorganic & Medicinal Chemistry Letters.
  • Wang, S., et al. (2024).
  • Wang, S., et al. (2024). Selective 7-Azaindole Modulators Targeting Fyn and GSK-3β for Dual-Target Neuromodulation.

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The Strategic Role of 2-Methyl-1H-pyrrolo[2,3-b]pyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-methyl-7-azaindole, has emerged from the vast landscape of heterocyclic chemistry as a "privileged scaffold." Its unique electronic and steric properties have positioned it as a cornerstone in the design of a multitude of targeted therapeutic agents. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and, most importantly, the strategic application of this core in medicinal chemistry. We will explore the causal factors behind its selection in drug design, focusing on its role in modulating kinase and other enzyme activities, its metabolic fate, and the structure-activity relationships (SAR) that guide its derivatization. This document serves as a comprehensive resource for researchers aiming to leverage the this compound scaffold in the development of next-generation therapeutics.

Introduction: The Rise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine (7-azaindole) framework is a bioisostere of indole, a common motif in biologically active molecules. This structural analogy allows it to interact with a wide array of biological targets, particularly protein kinases, by mimicking the purine core of ATP. The introduction of a methyl group at the 2-position of the pyrrole ring, creating this compound, imparts distinct characteristics that medicinal chemists have strategically exploited. This seemingly simple modification can significantly influence a molecule's potency, selectivity, and pharmacokinetic profile.

The rationale for its "privileged" status stems from several key attributes:

  • Hydrogen Bonding Capability: The pyridine nitrogen and the pyrrole N-H group act as hydrogen bond acceptors and donors, respectively, enabling strong and specific interactions with the hinge region of many kinases.

  • Hydrophobic Interactions: The 2-methyl group provides a crucial hydrophobic anchor, which can occupy small hydrophobic pockets within the target's active site, thereby enhancing binding affinity and selectivity.

  • Vector for Further Functionalization: The 2-methyl group can serve as a point for further chemical modification, allowing for the fine-tuning of a compound's properties.

  • Modulation of Physicochemical Properties: The methyl group can influence the molecule's solubility, lipophilicity, and metabolic stability.

This guide will delve into the practical applications of these attributes, providing a clear understanding of why this compound is more than just a starting material, but a strategic tool in drug discovery.

Synthesis of the this compound Core

A robust and scalable synthesis of the core scaffold is paramount for its widespread use in medicinal chemistry. A common and effective method involves a two-step process starting from 2-amino-3-methylpyridine.[1]

Experimental Protocol: Synthesis of this compound[1]

Step 1: Acylation of 2-amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in a suitable solvent such as toluene, add acetic anhydride (1.0-3.0 eq).

  • Heat the reaction mixture at a temperature between 60-80°C for 1-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting crude 2-acetamido-3-methylpyridine can be purified by recrystallization or column chromatography.

Step 2: Cyclization to this compound

  • In a high-boiling point solvent like N-methylaniline, dissolve the 2-acetamido-3-methylpyridine (1.0 eq).

  • Add sodium amide (1.0-3.0 eq) portion-wise to the solution.

  • Heat the reaction mixture to a high temperature, typically between 200-300°C, for 10-120 minutes.

  • Monitor the cyclization reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a solvent like ethanol to yield the final product with high purity (>99.5%).[1]

This method offers the advantages of readily available starting materials, relatively mild reaction conditions in the first step, and a high overall yield, making it suitable for both laboratory and industrial-scale production.[1]

The Role of the 2-Methyl Group in Medicinal Chemistry

The decision to incorporate the 2-methyl group is a strategic one, driven by the desire to optimize a drug candidate's biological activity and pharmacokinetic properties.

Enhancing Potency and Selectivity through Hydrophobic Interactions

The 2-methyl group is often positioned to interact with hydrophobic pockets in the ATP-binding site of kinases. This can lead to a significant increase in binding affinity and, consequently, inhibitory potency. Furthermore, the specific shape and size of this hydrophobic pocket can vary between different kinases. The 2-methyl group can thus contribute to selectivity by favoring binding to kinases that can accommodate this substituent.

A prime example of the strategic importance of the this compound core is in the development of the potent and selective VEGFR-2 inhibitor, BMS-645737 . This compound utilizes the 2-methyl-7-azaindole moiety as a key pharmacophore to achieve its high affinity for the VEGFR-2 kinase.

A Double-Edged Sword: Metabolism and Pharmacokinetics

While beneficial for potency, the 2-methyl group can also be a metabolic liability. It is susceptible to oxidation, primarily by aldehyde oxidase (AO), to form a 2-hydroxymethyl derivative, which can be further oxidized to a carboxylic acid.[2] This metabolic pathway can lead to rapid clearance of the drug from the body, reducing its oral bioavailability and therapeutic efficacy.

Medicinal chemists have developed several strategies to address this metabolic instability:

  • Bioisosteric Replacement: Replacing the methyl group with other small, metabolically more stable groups.

  • Blocking Metabolism: Introducing substituents on or near the methyl group to sterically hinder the approach of metabolic enzymes.

  • Modulating Electronics: Altering the electronic properties of the ring system to disfavor oxidation.

For instance, in the development of a series of influenza inhibitors, researchers found that the 2-position of the 7-azaindole ring was a primary site of AO-mediated metabolism. To mitigate this, they explored substitutions at the 2-position, which, while sometimes leading to a slight decrease in potency, significantly improved metabolic stability.[2]

Structure-Activity Relationship (SAR) Insights

The impact of the 2-methyl group is highly context-dependent, as illustrated by structure-activity relationship studies across different target classes.

In a study on PI3K inhibitors, it was found that substitution at the 2-position of the 7-azaindole scaffold with a methyl group led to a gradual decrease in potency, suggesting that this position is not well-tolerated by a bulky group in the PI3K active site.[3]

CompoundR Group at C2PI3Kγ IC50 (nM)[3]
B7 H2.5
B8 Methyl10.1
B9 Ethyl25.3

This data clearly demonstrates that for this particular series of PI3K inhibitors, the unsubstituted 7-azaindole is preferred. This underscores the importance of empirical SAR studies for each new target class.

Applications in Drug Discovery: A Survey of Targets

The versatility of the this compound scaffold is evident in the diverse range of biological targets for which it has been employed as a core structure.

Kinase Inhibitors

As previously mentioned, kinases are the most prominent targets for 2-methyl-7-azaindole-based inhibitors.

  • VEGFR-2: As exemplified by BMS-645737, this scaffold is a potent hinge-binder for VEGFR-2, a key regulator of angiogenesis. Inhibitors of VEGFR-2 are crucial in oncology.

  • PIM Kinases: N-substituted 7-azaindoles have been developed as pan-PIM kinase inhibitors for the treatment of cancers such as acute myeloid leukemia (AML).[2][4][5]

  • JAK Kinases: Derivatives of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide have been identified as potent and selective JAK1 inhibitors for inflammatory and autoimmune diseases.[6]

  • Other Kinases: The 7-azaindole scaffold has been successfully utilized to develop inhibitors for a wide range of other kinases including CDK8, ATM, ROCK, and FLT3, highlighting its broad applicability in cancer and other diseases.[7][8][9]

Beyond Kinases: Phosphodiesterase (PDE) Inhibitors

The utility of the 1H-pyrrolo[2,3-b]pyridine core extends beyond kinases. A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as selective and potent inhibitors of phosphodiesterase 4B (PDE4B). These compounds showed promise for the treatment of central nervous system (CNS) diseases.[10]

Future Perspectives and Conclusion

The this compound scaffold continues to be a valuable asset in the medicinal chemist's toolbox. Its combination of a potent hinge-binding motif with a strategically placed hydrophobic group provides a solid foundation for the design of highly effective and selective enzyme inhibitors.

The key to successfully leveraging this scaffold lies in a deep understanding of its structure-activity relationships for the specific target of interest and a proactive approach to addressing its potential metabolic liabilities. As our understanding of the structural biology of drug targets and the mechanisms of drug metabolism continues to grow, we can expect to see the development of even more sophisticated and effective therapeutics based on this remarkable privileged scaffold.

The journey of this compound from a simple heterocycle to a key component of life-changing medicines is a testament to the power of strategic design in medicinal chemistry. Its story is far from over, and its future applications hold immense promise for the advancement of human health.

Visualizations

Diagram 1: Synthesis of this compound

Synthesis 2-amino-3-methylpyridine 2-amino-3-methylpyridine 2-acetamido-3-methylpyridine 2-acetamido-3-methylpyridine 2-amino-3-methylpyridine->2-acetamido-3-methylpyridine Acetic anhydride, Toluene, 60-80°C This compound This compound 2-acetamido-3-methylpyridine->this compound Sodium amide, N-methylaniline, 200-300°C

Caption: Synthetic route to this compound.

Diagram 2: Role of this compound in Kinase Inhibition

Kinase_Interaction cluster_0 Kinase ATP Binding Site cluster_1 2-Methyl-7-azaindole Inhibitor Hinge Region Hinge Region Hydrophobic Pocket Hydrophobic Pocket 7-Azaindole Core 7-Azaindole Core 7-Azaindole Core->Hinge Region H-Bonds 2-Methyl Group 2-Methyl Group 7-Azaindole Core->2-Methyl Group 2-Methyl Group->Hydrophobic Pocket Hydrophobic Interaction

Caption: Interaction of the 2-methyl-7-azaindole scaffold with a kinase active site.

References

  • CN102827162A - Preparation method of 2-methyl-7-azaindole.
  • Bandarage UK, et al. (2017) Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters. [Link]
  • Barberis C, et al. (2018) Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Barberis C, et al. (2017) Discovery of N-substituted 7-azaindoles as PIM1 kinase inhibitors - Part I. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Wang X, et al. (2017) Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
  • Bandarage UK, et al. (2021) Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Wang Y, et al. (2022) Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]
  • Li, Y., et al. (2025). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]
  • Kang S, et al. (2021) Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. [Link]
  • Zhou Y, et al. (2020) Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]

Sources

The Enduring Scaffold: A Deep Dive into the 1H-Pyrrolo[2,3-b]pyridine System

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Core of 1H-Pyrrolo[2,3-b]pyridine

The 1H-pyrrolo[2,3-b]pyridine ring system, commonly known as 7-azaindole, stands as a cornerstone in the edifice of modern medicinal chemistry. This heterocyclic scaffold, a bioisostere of indole, has garnered immense interest due to its unique electronic properties and its ability to engage in specific biological interactions. Its presence in a multitude of natural products and synthetic molecules with significant biological activities underscores its "privileged" status in drug discovery.[1][2] The strategic replacement of a carbon atom in the indole ring with a nitrogen atom at the 7-position profoundly influences the molecule's physicochemical properties, including its hydrogen bonding capabilities, dipole moment, and metabolic stability. These subtle yet critical alterations often lead to enhanced pharmacological profiles, making the 7-azaindole moiety a highly sought-after component in the design of novel therapeutics.[3]

This technical guide provides a comprehensive exploration of the 1H-pyrrolo[2,3-b]pyridine system, from its fundamental synthesis and reactivity to its extensive applications in medicinal chemistry and materials science. We will delve into the causality behind experimental choices in its synthesis and functionalization, present detailed protocols for key transformations, and illuminate its role in targeting a diverse array of biological targets, with a particular focus on protein kinases.

Synthetic Strategies: Building the 7-Azaindole Core

The construction of the 1H-pyrrolo[2,3-b]pyridine skeleton is a critical first step in the journey toward novel therapeutics and functional materials. A variety of synthetic methodologies have been developed, each with its own set of advantages and limitations. The choice of a particular synthetic route is often dictated by the desired substitution pattern on the final molecule.

Classical and Modern Synthetic Approaches

Historically, methods such as the Fischer indole synthesis and the Reissert indole synthesis have been adapted for the preparation of azaindoles. However, these methods often suffer from harsh reaction conditions and limited substrate scope. More contemporary and versatile approaches have since emerged, providing access to a wider range of substituted 7-azaindoles.

One notable modern approach involves the palladium-catalyzed cross-coupling reactions, which allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds.[4] Another powerful strategy is the Chichibabin-type cyclization, which involves the nucleophilic addition of an alkali metal amide to a pyridine ring.[5]

A particularly innovative one-pot method allows for the selective synthesis of 7-azaindoles and their reduced counterparts, 7-azaindolines, from readily available 2-fluoro-3-methylpyridine and arylaldehydes.[3] The chemoselectivity of this reaction is intriguingly dependent on the counterion of the alkali amide base used.[3]

Synthesis_Overview cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cluster_products Products 2-Aminopyridines 2-Aminopyridines Palladium-Catalyzed Cross-Coupling Palladium-Catalyzed Cross-Coupling 2-Aminopyridines->Palladium-Catalyzed Cross-Coupling Pyridines Pyridines Chichibabin Cyclization Chichibabin Cyclization Pyridines->Chichibabin Cyclization Domino Reactions Domino Reactions Pyridines->Domino Reactions Pyrroles Pyrroles Three-Component Cyclocondensation Three-Component Cyclocondensation Pyrroles->Three-Component Cyclocondensation Fischer Synthesis Fischer Synthesis Reissert Synthesis Reissert Synthesis 1H-Pyrrolo[2,3-b]pyridine Core 1H-Pyrrolo[2,3-b]pyridine Core Palladium-Catalyzed Cross-Coupling->1H-Pyrrolo[2,3-b]pyridine Core Chichibabin Cyclization->1H-Pyrrolo[2,3-b]pyridine Core Domino Reactions->1H-Pyrrolo[2,3-b]pyridine Core Substituted Derivatives Substituted Derivatives Three-Component Cyclocondensation->Substituted Derivatives 1H-Pyrrolo[2,3-b]pyridine Core->Substituted Derivatives

Caption: Overview of key synthetic routes to the 1H-pyrrolo[2,3-b]pyridine core.

Detailed Experimental Protocol: One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives

This protocol, adapted from a highly efficient and practical route, demonstrates the synthesis of a diverse range of 7-azaindole derivatives through a three-component cyclocondensation reaction.[6]

Objective: To synthesize substituted 1H-pyrrolo[2,3-b]pyridine derivatives.

Materials:

  • N-substituted 2-amino-4-cyanopyrroles

  • Various aldehydes

  • Active methylene compounds (e.g., cyclic-1,3-diones)

  • Ethanol or Acetic Acid (as solvent)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • To a solution of the N-substituted 2-amino-4-cyanopyrrole (1.0 mmol) in ethanol or acetic acid (10 mL), add the aldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).

  • Heat the reaction mixture at reflux for the time specified by thin-layer chromatography (TLC) monitoring (typically 2-6 hours).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel.

Self-Validation: The success of this protocol is validated by the high yields and purity of the resulting 7-azaindole derivatives, which can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The method's robustness is demonstrated by its applicability to a wide range of commercially available starting materials, enabling the generation of diverse chemical libraries.[6]

The 7-Azaindole Scaffold in Medicinal Chemistry: A Privileged Pharmacophore

The 1H-pyrrolo[2,3-b]pyridine moiety is a prominent feature in numerous biologically active molecules, including several FDA-approved drugs.[1] Its ability to act as a bioisosteric replacement for indole often imparts improved pharmacokinetic and pharmacodynamic properties.[3]

Kinase Inhibition: A Major Therapeutic Arena

A significant proportion of 7-azaindole-based drugs and clinical candidates are protein kinase inhibitors.[1][7] The pyridine nitrogen and the pyrrole N-H group of the 7-azaindole scaffold can form bidentate hydrogen bonds with the hinge region of the kinase active site, a crucial interaction for potent inhibition.[7][8]

Vemurafenib (Zelboraf®): A Case Study

Vemurafenib is a potent inhibitor of the BRAF V600E mutated kinase and is an FDA-approved treatment for metastatic melanoma.[1] The discovery of vemurafenib is a landmark example of fragment-based drug discovery, where a small 7-azaindole fragment was elaborated into a highly potent and selective drug.[7]

Vemurafenib_MOA Vemurafenib Vemurafenib BRAF V600E Kinase BRAF V600E Kinase Vemurafenib->BRAF V600E Kinase Inhibits Downstream Signaling Downstream Signaling BRAF V600E Kinase->Downstream Signaling Phosphorylates ATP ATP ATP->BRAF V600E Kinase Binds to active site Tumor Growth Tumor Growth Downstream Signaling->Tumor Growth Promotes

Caption: Simplified mechanism of action of Vemurafenib.

Diverse Biological Activities

Beyond kinase inhibition, the 7-azaindole core is found in molecules with a wide range of biological activities, including:

  • Anticancer agents: Exhibiting cytotoxic and anti-proliferative effects against various cancer cell lines.[1][9]

  • Antiviral agents: For instance, JNJ-63623872 is a potent inhibitor of the influenza polymerase-B2 protein.[1]

  • Phosphodiesterase 4B (PDE4B) inhibitors: Showing potential for the treatment of inflammatory diseases.[10]

  • Human Neutrophil Elastase (HNE) inhibitors: A new area of exploration for this scaffold.[11]

  • Fibroblast Growth Factor Receptor (FGFR) inhibitors: Demonstrating promise in cancer therapy.[8][12]

  • CDK8 inhibitors: With potential applications in colorectal cancer.[13]

The versatility of the 7-azaindole scaffold is further highlighted by its incorporation into compounds targeting PI3K, Aurora kinases, and chemokine receptors.[9][14]

Compound Target Therapeutic Area Reference
VemurafenibBRAF V600EMelanoma[1]
PexidartinibCSF1RTenosynovial Giant Cell Tumor[1]
JNJ-63623872Influenza Polymerase-B2Influenza[1]
ST7710AA1(Not specified)Anticancer[1]
Compound 4h FGFR1/2/3Cancer[12]
Compound 22 CDK8Colorectal Cancer[13]

Table 1: Examples of Biologically Active 1H-Pyrrolo[2,3-b]pyridine Derivatives.

Photophysical Properties and Applications in Materials Science

7-Azaindole and its derivatives exhibit interesting photophysical properties, making them valuable as fluorescent probes and components of advanced materials.[15][16] The 7-azaindole chromophore is red-shifted in both absorption and emission compared to tryptophan, and its fluorescence is sensitive to the solvent environment.[15] This sensitivity arises from its ability to undergo excited-state proton transfer.[17]

These unique photophysical characteristics have led to the use of 7-azatryptophan, an amino acid analog containing the 7-azaindole moiety, as a fluorescent probe to study protein structure and dynamics.[15][16] Furthermore, the development of donor-acceptor-based 7-azaindole derivatives has opened avenues for their application in self-assembled crystalline structures with tailored photophysical properties for potential use in organic electronics.[18]

Conclusion: A Scaffold with a Bright Future

The 1H-pyrrolo[2,3-b]pyridine system continues to be a fertile ground for discovery in both medicinal chemistry and materials science. Its remarkable versatility, stemming from its unique electronic and structural features, has solidified its status as a privileged scaffold. The ongoing development of novel synthetic methodologies provides access to an ever-expanding chemical space of 7-azaindole derivatives. As our understanding of complex biological pathways deepens, the rational design of new 7-azaindole-based molecules will undoubtedly lead to the next generation of innovative therapeutics and advanced materials.

References

  • Azaindole Therapeutic Agents. PMC. [Link]
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed. [Link]
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. [Link]
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Compounds of biological interest containing a 7-azaindole core and their bioactivities.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Semantic Scholar. [Link]
  • Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry. [Link]
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters. [Link]
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry. [Link]
  • Synthesis and photophysical studies of novel azaindole derivatives in solution and self- assembled crystals. Universidad de La Rioja. [Link]
  • Rational Design, Synthesis, and Biological Evaluation of 7-Azaindole Derivatives as Potent Focused Multi-Targeted Kinase Inhibitors. PubMed. [Link]
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
  • Fluorescent species of 7-azaindole and 7-azatryptophan in water. The Journal of Physical Chemistry. [Link]
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. [Link]
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
  • 1H-pyrrolo[2,3-b]pyridine: A new scaffold for human neutrophil elastase (HNE) inhibitors. Semantic Scholar. [Link]
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry. [Link]

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2-Methyl-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to a Privileged Bioisostere of Indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery

In the intricate chess game of drug design, the ability to subtly modify a molecule to enhance its efficacy, selectivity, and pharmacokinetic profile is paramount. Bioisosterism, the strategy of exchanging one functional group for another with similar physicochemical properties, stands as a cornerstone of modern medicinal chemistry.[1] This approach allows for the fine-tuning of a drug candidate's properties to overcome developmental hurdles such as poor solubility, metabolic instability, or off-target activity. Among the vast arsenal of bioisosteric replacements, the substitution of the indole scaffold with 7-azaindole (1H-pyrrolo[2,3-b]pyridine) has emerged as a particularly powerful and widely adopted tactic.[2]

The indole nucleus is a ubiquitous feature in a plethora of biologically active natural products and synthetic drugs.[3] However, its inherent lipophilicity and susceptibility to oxidative metabolism can often limit the developability of indole-containing compounds. The introduction of a nitrogen atom into the benzene ring of the indole scaffold to form a 7-azaindole moiety dramatically alters the electronic landscape of the molecule, bestowing upon it a unique set of properties that can be leveraged to address these challenges.[4][5] This guide provides an in-depth technical exploration of 2-methyl-1H-pyrrolo[2,3-b]pyridine, a key exemplar of the 7-azaindole scaffold, as a bioisostere of 2-methylindole. We will delve into its synthesis, comparative physicochemical properties, and its profound impact on the biological activity of small molecule therapeutics, with a particular focus on the realm of kinase inhibitors.

A Tale of Two Scaffolds: Physicochemical Properties of 2-Methyl-7-azaindole vs. 2-Methylindole

The seemingly minor change of a single carbon atom to a nitrogen atom in the 6-membered ring imparts a significant shift in the physicochemical characteristics of the heterocyclic core. These differences in properties, such as basicity, lipophilicity, and solubility, are the very reasons why 2-methyl-7-azaindole is such a valuable tool for medicinal chemists.

dot

Caption: Structural comparison of 2-methylindole and this compound.

A critical differentiator is the increased basicity of the 7-azaindole nucleus. The pyridine nitrogen introduces a site of protonation that is absent in the indole ring. This is quantitatively reflected in their predicted pKa values. While 2-methylindole is essentially non-basic, the pyridinic nitrogen of a methylated 1H-pyrrolo[2,3-b]pyridine derivative has a predicted pKa around 7.71, making it significantly more basic.[6][7] This enhanced basicity can be exploited to improve aqueous solubility and facilitate salt formation, which are often desirable properties for drug candidates.

The introduction of the nitrogen atom also impacts the lipophilicity of the scaffold. The lone pair of electrons on the pyridine nitrogen can engage in hydrogen bonding with water, thereby reducing the molecule's overall lipophilicity compared to its indole counterpart. This is reflected in the calculated partition coefficient (logP), a measure of a compound's distribution between an octanol and water phase. The lower logP of 7-azaindole derivatives can lead to improved aqueous solubility and a more favorable ADME (absorption, distribution, metabolism, and excretion) profile.[4][8]

Property2-MethylindoleThis compoundRationale for the Difference
Predicted pKa 17.57[4][6]~7.71 (for 6-methyl derivative)[7]The pyridine nitrogen in the 7-azaindole ring is significantly more basic than any atom in the indole ring.
logP 2.530[6][9]Lower than 2-methylindole (qualitative)The nitrogen atom in the 6-membered ring increases polarity and hydrogen bonding potential, reducing lipophilicity.
Aqueous Solubility Insoluble[4][6]Low, but generally higher than indole analogues[2]The increased polarity and ability to form salts contribute to improved aqueous solubility.

Synthesis and Functionalization: Building the 7-Azaindole Core

The construction of the 2-methyl-7-azaindole scaffold can be achieved through various synthetic routes, often adapting classical indole syntheses. A robust and scalable method involves a two-step process starting from the readily available 2-amino-3-methylpyridine.[6]

dot

Synthesis_Workflow start 2-Amino-3-methylpyridine step1 Acetic Anhydride Acylation start->step1 Toluene, 60-80°C intermediate 2-Acetamido-3-methylpyridine step1->intermediate step2 Cyclization (Sodium Amide) intermediate->step2 N-Methylaniline, 200-300°C product This compound step2->product

Caption: A general workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of 2-Methyl-7-azaindole

This protocol is adapted from a patented method and provides a high-yielding route to the target compound.[6]

Step 1: Acylation of 2-Amino-3-methylpyridine

  • To a solution of 2-amino-3-methylpyridine (1.0 eq) in toluene, add acetic anhydride (1.0-3.0 eq).

  • Heat the reaction mixture to 60-80°C and stir for 1-72 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and concentrate under reduced pressure to obtain crude 2-acetamido-3-methylpyridine. This intermediate can often be used in the next step without further purification.

Step 2: Cyclization to form 2-Methyl-7-azaindole

  • In a suitable reaction vessel, dissolve the crude 2-acetamido-3-methylpyridine (1.0 eq) in N-methylaniline.

  • Carefully add sodium amide (1.0-5.0 eq) in portions.

  • Heat the reaction mixture to 200-300°C for 10-120 minutes. The reaction is typically vigorous and should be performed with appropriate safety precautions.

  • After cooling, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol, often with an activated carbon treatment to remove colored impurities, to yield 2-methyl-7-azaindole as a solid with high purity (>99.5%).[6]

The resulting 2-methyl-7-azaindole scaffold is amenable to a wide range of further functionalization reactions, allowing for the introduction of diverse substituents at various positions of the bicyclic ring system. This versatility is a key reason for its widespread use in medicinal chemistry.[1]

Applications in Medicinal Chemistry: A Case Study in Kinase Inhibition

The 7-azaindole scaffold has proven to be a "privileged" structure in the design of kinase inhibitors.[10] The pyridine nitrogen and the pyrrole N-H group can form a bidentate hydrogen bond with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine core of ATP. This key interaction provides a strong anchor for the inhibitor, leading to high potency.[3]

A prime example of the successful application of the 7-azaindole scaffold is Vemurafenib , a potent inhibitor of the BRAF V600E mutant kinase, which is a key driver in many cases of metastatic melanoma.[11] The core of Vemurafenib features a 7-azaindole moiety.

The BRAF Signaling Pathway and the Role of Vemurafenib

The RAS-RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[12] In many cancers, a mutation in the BRAF gene, most commonly the V600E mutation, leads to constitutive activation of the BRAF kinase, resulting in uncontrolled cell growth.[4]

dot

BRAF_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS Growth Factor BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Vemurafenib Vemurafenib Vemurafenib->BRAF Inhibits Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: The BRAF signaling pathway and the inhibitory action of Vemurafenib.

Vemurafenib acts as an ATP-competitive inhibitor, binding to the active site of the mutated BRAF kinase and preventing its downstream signaling to MEK and ERK.[11] This blockade of the signaling cascade leads to cell cycle arrest and apoptosis in BRAF V600E-mutant cancer cells. The 7-azaindole core of Vemurafenib is crucial for its high-affinity binding to the kinase hinge region.

The Bioisosteric Advantage and Disadvantage: A Balanced Perspective

The decision to replace an indole with a 7-azaindole is a strategic one, with a clear set of potential benefits and drawbacks that must be carefully considered in the context of the specific drug discovery program.

Advantages:

  • Improved Physicochemical Properties: The most significant advantage is the potential for improved aqueous solubility and reduced lipophilicity, which can lead to a better pharmacokinetic profile.[4][8]

  • Enhanced Target Engagement: The pyridine nitrogen can act as an additional hydrogen bond acceptor, potentially leading to stronger interactions with the biological target and increased potency.[3][9]

  • Metabolic Stability: The 7-azaindole nucleus can be more resistant to oxidative metabolism compared to the indole ring, which can lead to a longer half-life and improved in vivo efficacy.

  • Modulation of pKa: The basicity of the 7-azaindole allows for salt formation, which can be advantageous for formulation and drug delivery.

Disadvantages:

  • Potential for Reduced Potency: While often beneficial, the introduction of the nitrogen atom can sometimes lead to a loss of potency if the original indole CH group was involved in a critical hydrophobic interaction with the target.[9]

  • Altered Selectivity Profile: The change in electronics and hydrogen bonding potential can alter the selectivity profile of the compound, potentially leading to new off-target activities.

  • Synthetic Complexity: While straightforward routes exist, the synthesis of substituted 7-azaindoles can sometimes be more challenging than that of their indole counterparts.

Conclusion: A Versatile Tool in the Medicinal Chemist's Toolkit

This compound stands as a testament to the power of bioisosterism in modern drug discovery. Its unique combination of physicochemical properties, including enhanced basicity and reduced lipophilicity, offers a compelling solution to some of the most common challenges associated with indole-containing drug candidates. The ability of the 7-azaindole scaffold to act as a potent hinge-binder has cemented its status as a privileged structure in the design of kinase inhibitors, as exemplified by the clinical success of Vemurafenib.

However, the decision to employ this bioisosteric replacement is not a panacea. A thorough understanding of the structure-activity relationships of the target and the potential consequences of altering the electronic and steric properties of the core scaffold is essential. This in-depth technical guide has provided a comprehensive overview of the key considerations, from synthesis to biological application, to empower researchers, scientists, and drug development professionals to strategically leverage the advantages of this compound in their quest for novel and effective therapeutics.

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The Discerning Reactivity of 7-Azaindoles: An In-Depth Technical Guide to Electrophilic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 7-azaindole scaffold is a privileged heterocyclic motif, forming the core of numerous pharmaceuticals and functional materials.[1][2] Its isosteric relationship with indole, coupled with its unique electronic properties, imparts a distinct reactivity profile that is of paramount importance in the fields of medicinal chemistry and drug development.[3] This technical guide provides a comprehensive exploration of the reactivity of 7-azaindoles, with a specific focus on the mechanisms, regioselectivity, and practical execution of electrophilic substitution reactions. We will delve into the electronic underpinnings of its reactivity, provide detailed, field-proven protocols for key transformations, and present quantitative data to inform experimental design. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of 7-azaindole chemistry.

The 7-Azaindole Core: Electronic Landscape and Inherent Reactivity

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) structure consists of a pyrrole ring fused to a pyridine ring. This fusion results in a unique electronic distribution that governs its chemical behavior. The lone pair of electrons on the pyrrole nitrogen (N1) is delocalized into the π-system, rendering the five-membered ring electron-rich and, consequently, highly susceptible to electrophilic attack. Conversely, the pyridine nitrogen (N7) is sp²-hybridized and acts as an electron-withdrawing group, reducing the electron density of the six-membered ring.[4]

This electronic dichotomy is the cornerstone of 7-azaindole's reactivity in electrophilic aromatic substitution (EAS). The pyrrole ring is significantly more activated towards electrophiles than the pyridine ring. Computational studies and experimental evidence consistently show that the highest electron density is localized on the pyrrole moiety, making it the primary site of reaction.[5]

The Decisive Factor: Regioselectivity and the Stability of the Sigma Complex

Electrophilic substitution on the 7-azaindole ring predominantly occurs at the C3 position.[6][7] This pronounced regioselectivity can be rationalized by examining the stability of the cationic intermediate, known as the Wheland or sigma complex, formed upon attack by an electrophile (E⁺).

Attack at the C3 position allows the positive charge to be delocalized over the pyrrole nitrogen and the C2 carbon without disrupting the aromaticity of the fused benzene ring.[8] The resulting resonance structures effectively distribute the positive charge, leading to a more stable intermediate.

In contrast, electrophilic attack at the C2 position leads to a less stable sigma complex. The resonance structures for this intermediate either disrupt the aromatic sextet of the pyridine ring or place a positive charge on the nitrogen atom without the same degree of delocalization seen in the C3-adduct.[9] Disruption of the pyridine ring's aromaticity is energetically unfavorable, thus disfavoring the C2 substitution pathway.[9]

Below is a visualization of the mechanistic pathways for electrophilic attack at C2 and C3, highlighting the superior stability of the C3-sigma complex.

G cluster_C3 C3 Electrophilic Attack (Favored) cluster_C2 C2 Electrophilic Attack (Disfavored) C3_start 7-Azaindole C3_Eplus E+ C3_intermediate Sigma Complex (C3-attack) (Charge delocalized, Pyridine aromaticity retained) C3_start->C3_intermediate Attack at C3 C3_product 3-Substituted-7-Azaindole C3_intermediate->C3_product -H+ C2_start 7-Azaindole C2_Eplus E+ C2_intermediate Sigma Complex (C2-attack) (Pyridine aromaticity disrupted in key resonance forms) C2_start->C2_intermediate Attack at C2 C2_product 2-Substituted-7-Azaindole C2_intermediate->C2_product -H+

Figure 1: General mechanism of electrophilic substitution on 7-azaindole, illustrating the favored C3 pathway.

A Practical Guide to Electrophilic Substitution Reactions

The following sections provide detailed, step-by-step methodologies for common and synthetically useful electrophilic substitution reactions on the 7-azaindole core. The choice of reagents and conditions is critical for achieving high regioselectivity and yield.

Halogenation: Introducing Key Synthetic Handles

Halogenated 7-azaindoles are versatile intermediates for further functionalization, particularly through transition-metal-catalyzed cross-coupling reactions.

Iodination at the C3 position is readily achieved using N-iodosuccinimide (NIS).[5]

Experimental Protocol: C3-Iodination of 7-Azaindole

  • Reaction Setup: To a solution of 7-azaindole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add N-iodosuccinimide (1.0-1.2 eq).

  • Reaction Conditions: The reaction is typically carried out at room temperature and stirred for a period of 1 to 12 hours, depending on the substrate. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with aqueous sodium thiosulfate solution to remove any unreacted iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 3-iodo-7-azaindole.

A study by Liu, Xu, and coworkers demonstrated that 3-iodo-1-phenyl-7-azaindole could be obtained by reacting 1-phenyl-7-azaindole with NIS (1 equiv) and potassium hydroxide (3 equiv) in acetonitrile at room temperature for 11 hours.[5]

Bromination at the C3 position is commonly performed using N-bromosuccinimide (NBS).

Experimental Protocol: C3-Bromination of 7-Azaindole

  • Reaction Setup: Dissolve 7-azaindole (1.0 eq) in a solvent such as DMF or chloroform.

  • Reagent Addition: Add N-bromosuccinimide (1.0-1.1 eq) portion-wise to the solution at 0 °C.

  • Reaction Conditions: Allow the reaction mixture to stir at room temperature for 1-4 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction with water and extract with a suitable organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is then purified by chromatography.

Nitration: Accessing Nitro-Functionalized Scaffolds

Nitration of 7-azaindole can be directed to either the pyrrole or the pyridine ring depending on the reaction conditions and the presence of protecting groups.

Experimental Protocol: C3-Nitration of 7-Azaindole

Direct nitration of unprotected 7-azaindole can be challenging due to the sensitivity of the pyrrole ring to strong acids. A milder approach involves the use of acetyl nitrate.

  • Preparation of Acetyl Nitrate: Carefully add fuming nitric acid to acetic anhydride at 0 °C.

  • Nitration Reaction: Add the pre-formed acetyl nitrate solution dropwise to a solution of 7-azaindole in a suitable solvent like acetic anhydride at a low temperature (typically below 10°C).[10]

  • Reaction Monitoring and Work-up: Stir the reaction for several hours at low temperature. Upon completion, the reaction is carefully quenched with ice-water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by chromatography or recrystallization.

Nitration on the pyridine ring, typically at the C5 position, can be achieved by first protecting the pyrrole nitrogen and/or by using stronger nitrating conditions. For example, nitration of 7-azaindoline with a mixture of fuming nitric acid and concentrated sulfuric acid, followed by oxidation, yields 5-nitro-7-azaindole.

Vilsmeier-Haack Formylation: Introduction of an Aldehyde Group

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group at the C3 position of 7-azaindole. The electrophile is the Vilsmeier reagent, generated in situ from a formamide (e.g., DMF) and a chlorinating agent (e.g., POCl₃ or oxalyl chloride).[11][12]

Experimental Protocol: C3-Formylation of 7-Azaindole

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, add phosphorus oxychloride (POCl₃) dropwise to anhydrous dimethylformamide (DMF) with stirring. Allow the mixture to stir for a short period to form the Vilsmeier reagent.

  • Substrate Addition: Add a solution of 7-azaindole in DMF to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Conditions: After the addition, the reaction mixture is typically warmed to room temperature or slightly heated (e.g., 40-60 °C) and stirred for several hours.

  • Hydrolysis and Work-up: The reaction is quenched by pouring it onto crushed ice and then neutralized with an aqueous base (e.g., NaOH or NaHCO₃ solution). The resulting precipitate is collected by filtration, washed with water, and dried to give 7-azaindole-3-carbaldehyde.

Friedel-Crafts Acylation: Synthesis of Ketone Derivatives

The Friedel-Crafts acylation allows for the introduction of an acyl group at the C3 position. The reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[13]

Experimental Protocol: C3-Acylation of 7-Azaindole

  • Reaction Setup: In a flask under an inert atmosphere, suspend a Lewis acid such as aluminum chloride (AlCl₃) in a suitable solvent like dichloromethane or carbon disulfide.

  • Reagent Addition: Cool the suspension to 0 °C and add the acyl chloride dropwise. Then, add a solution of 7-azaindole in the same solvent.

  • Reaction Conditions: Allow the reaction to proceed at room temperature or with gentle heating until completion.

  • Work-up and Purification: The reaction is quenched by carefully adding it to a mixture of ice and concentrated HCl. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.

The Influence of N-Protection on Reactivity and Regioselectivity

Protection of the pyrrole nitrogen (N1) can significantly influence the outcome of electrophilic substitution reactions. Electron-withdrawing protecting groups, such as sulfonyl or acetyl groups, decrease the electron density of the pyrrole ring, thereby reducing its reactivity towards electrophiles.[6] However, this deactivation can be exploited to achieve substitution at other positions or to prevent unwanted side reactions.

For instance, in the regioselective C-3 sulfenylation of 7-azaindoles, the use of an N-sulfonyl protecting group was found to be crucial for the success of the reaction.[6][7]

G cluster_workflow Influence of N-Protection on Electrophilic Substitution start 7-Azaindole unprotected Unprotected 7-Azaindole (High Reactivity at C3) start->unprotected protected N-Protected 7-Azaindole (e.g., N-Sulfonyl) start->protected N-Protection reaction_unprotected Electrophilic Substitution unprotected->reaction_unprotected reaction_protected Electrophilic Substitution protected->reaction_protected product_unprotected Predominantly C3-Substituted Product reaction_unprotected->product_unprotected product_protected C3-Substituted Product (Potentially altered regioselectivity or modified reactivity) reaction_protected->product_protected

Figure 2: Conceptual workflow illustrating the impact of N-protection on the electrophilic substitution of 7-azaindole.

Quantitative Data Summary

The following table summarizes representative yields for various electrophilic substitution reactions on the 7-azaindole scaffold.

ReactionElectrophile/ReagentPosition of SubstitutionYield (%)Reference
IodinationN-Iodosuccinimide (NIS)C3~95%[14]
SulfenylationAryl Sulfonyl Chlorides (with N-Ts protection)C354-96%[7]
FormylationVilsmeier Reagent (POCl₃/DMF)C3High[15]
AcylationAcyl Chloride / AlCl₃C3Varies
NitrationAcetyl NitrateC3Moderate[10]

Conclusion

The 7-azaindole core possesses a rich and nuanced reactivity profile, dominated by the electron-rich nature of its pyrrole ring. Electrophilic substitution proceeds with a strong preference for the C3 position, a phenomenon dictated by the superior stability of the resulting sigma complex intermediate. A thorough understanding of this inherent regioselectivity, coupled with the judicious selection of reagents and the strategic use of N-protecting groups, empowers the synthetic chemist to functionalize this important scaffold with a high degree of control. The protocols and data presented in this guide serve as a valuable resource for researchers engaged in the synthesis and development of novel 7-azaindole-based molecules for a wide range of applications.

References

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  • Homework.Study.com. (n.d.). Indole reacts with electrophiles at C3 rather than at C2. Draw resonance forms of the... [Link][8]
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  • Mondal, K., et al. (2024). Iodine-Catalyzed Regioselective C-3 Chalcogenation of 7-Azaindoles: Access to Benzothiophene-Fused 7-Azaindole Analogs. The Journal of Organic Chemistry. [Link][17]
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  • Guérin, B., et al. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link][20]
  • Quora. (2023). Why does electrophilic substitution in indole take place on C3 atom instead of the benzene ring although benzene has more electron density than pyrrole ring? [Link][21]
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  • ResearchGate. (n.d.). Iodination of 7-azaindole and pyrrole. [Link][3]
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The Pyrrolopyridine Core: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Ascendancy of a Versatile Pharmacophore

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can bind to multiple, diverse biological targets, thereby serving as a rich foundation for drug discovery. The pyrrolopyridine, or azaindole, bicyclic system is a quintessential example of such a scaffold. Comprising a fused pyrrole and pyridine ring, this heterocyclic core is a bioisostere of purines and indoles, granting it inherent access to biological targets of profound therapeutic relevance, particularly protein kinases.[1]

Pyrrolopyridines exist in six isomeric forms, each offering a unique spatial arrangement of nitrogen atoms and hydrogen bond donors/acceptors, which dictates their physicochemical properties and biological interactions.[2] This structural versatility, combined with the core's relative metabolic stability and synthetic tractability, has cemented its status as a cornerstone in the development of targeted therapies. From natural products like the topoisomerase inhibitor Camptothecin to FDA-approved kinase inhibitors such as Vemurafenib and Pexidartinib, the pyrrolopyridine nucleus is central to a growing arsenal of therapeutics targeting cancer, inflammation, and infectious diseases.[3][4]

This guide provides an in-depth technical exploration of the pyrrolopyridine core, designed for the practicing scientist. It moves beyond a mere survey of the literature to offer a practical synthesis of its fundamental chemistry, proven synthetic methodologies, and critical role in structure-activity relationship (SAR) studies, empowering researchers to harness the full potential of this remarkable scaffold.

Section 1: Physicochemical and Spectroscopic Profile

A thorough understanding of the pyrrolopyridine core begins with its fundamental properties. The fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring creates a unique electronic landscape. The position of the non-pyrrolic nitrogen atom significantly influences the molecule's dipole moment, pKa, and hydrogen bonding capabilities, which are critical determinants of its pharmacokinetic and pharmacodynamic profiles.

Spectroscopic Fingerprints for a Self-Validating Workflow

Confident characterization of synthesized pyrrolopyridine derivatives is paramount. The following provides a general guide to the expected spectroscopic features, which are essential for validating experimental outcomes.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Protons on the pyridine ring typically appear in the aromatic region (δ 7.0-8.7 ppm), with their precise shifts influenced by the isomer and substituents. The proton on the pyrrole nitrogen (N-H) is often a broad singlet appearing far downfield (δ >11.0 ppm), a characteristic feature confirming the presence of the core. Protons on the pyrrole ring carbons generally resonate upfield relative to their pyridine counterparts (δ 6.5-7.8 ppm).[1][5][6]

  • ¹³C NMR: The carbon atoms of the pyridine portion of the scaffold typically resonate between δ 115-150 ppm. Carbons adjacent to the pyridine nitrogen are the most deshielded. The pyrrole carbons appear at higher field strengths, generally between δ 100-130 ppm.[1][7][8]

Mass Spectrometry (MS):

  • Electron Ionization (EI): The molecular ion (M+) peak is typically prominent, confirming the molecular weight. Fragmentation patterns often involve the cleavage of substituents from the core. The bicyclic ring system itself is relatively stable, meaning fragments corresponding to the intact pyrrolopyridine core are often observed.[9][10][11]

  • Electrospray Ionization (ESI): This softer ionization technique is ideal for analyzing functionalized pyrrolopyridines, typically yielding a strong protonated molecular ion [M+H]⁺ with minimal fragmentation, which is invaluable for high-resolution mass determination.[5][12]

Infrared (IR) Spectroscopy:

  • N-H Stretch: A key diagnostic peak is the N-H stretching vibration of the pyrrole ring, which typically appears as a sharp to medium band around 3100-3500 cm⁻¹.[13][14]

  • C=C and C=N Stretching: A series of medium to strong absorptions between 1400-1600 cm⁻¹ are characteristic of the aromatic ring stretching vibrations.[1][13]

  • C-H Bending: Strong bands in the 700-900 cm⁻¹ region correspond to out-of-plane C-H bending, which can sometimes help in determining the substitution pattern on the rings.[15]

Section 2: The Strategic Synthesis of the Pyrrolopyridine Core and its Derivatives

The therapeutic utility of the pyrrolopyridine scaffold is underpinned by robust and flexible synthetic strategies. These methods can be broadly categorized into two phases: the initial construction of the bicyclic core and its subsequent functionalization.

Core Construction: Building the Bicyclic Framework

The de novo synthesis of the pyrrolopyridine ring system is a critical first step. A common and effective strategy involves building the pyrrole ring onto a pre-existing, appropriately substituted pyridine.

This protocol describes a classical approach involving the reaction of an aminopyrrole carbonitrile with an active methylene compound, leading to the formation of the fused pyridine ring. The choice of the active methylene compound dictates the substitution pattern on the newly formed ring.

Step-by-Step Methodology:

  • Reactant Preparation: To a round-bottom flask, add 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile (10 mmol) and an equimolar amount (10 mmol) of the active methylene compound (e.g., acetylacetone for a methyl and acetyl substituted product).

  • Solvent and Catalyst Addition: Add glacial acetic acid (15 mL) to the flask, followed by a few drops of concentrated hydrochloric acid to catalyze the reaction.

  • Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice water. The resulting precipitate is collected by vacuum filtration.

  • Purification and Validation: Wash the crude solid with water and then a small amount of cold ethanol. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or DMF/water). The structure and purity should be confirmed by NMR, MS, and IR spectroscopy, comparing the data to the expected spectroscopic fingerprints.[16]

G cluster_0 Core Synthesis Workflow Aminopyrrole Aminopyrrole Reaction Cyclocondensation (Acetic Acid, HCl cat.) Aminopyrrole->Reaction ActiveMethylene Active Methylene (e.g., Acetylacetone) ActiveMethylene->Reaction CrudeProduct Crude Pyrrolopyridine Reaction->CrudeProduct Precipitation Purification Purification (Filtration, Recrystallization) CrudeProduct->Purification FinalProduct Characterized Pyrrolopyridine Core Purification->FinalProduct Validation via NMR, MS, IR

Caption: Workflow for Pyrrolopyridine Core Synthesis.

Core Functionalization: The Power of Cross-Coupling

With the core in hand, the true power of this scaffold is unlocked through selective functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are indispensable tools for installing aryl (C-C) and amino (C-N) moieties, respectively. These reactions are foundational to building the complex molecular architectures required for high-affinity target engagement.

This protocol details the selective arylation at the C-2 position of a 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine intermediate. The higher reactivity of the C-I bond compared to the C-Cl bond allows for chemoselective palladium insertion, a critical consideration for building molecular complexity in a controlled manner.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a dry Schlenk flask, add 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 equiv), under a nitrogen or argon atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (1:1 mixture, to a concentration of ~0.1 M) via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 30-60 minutes.

  • Work-up and Isolation: Cool the reaction to room temperature and remove the solvent in vacuo. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

  • Purification and Validation: Purify the crude product by silica gel column chromatography. Confirm the structure of the 2-aryl-4-chloro-pyrrolopyridine product by NMR and MS. The absence of the C-2 proton signal and the appearance of new aromatic signals in the ¹H NMR spectrum, along with the correct mass, validate the successful coupling.[17]

Following the Suzuki coupling, the remaining chloro-substituent at C-4 can be displaced with an amine using the Buchwald-Hartwig reaction. This sequential approach allows for the controlled, differential functionalization of the pyridine ring.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: In a glovebox or under an inert gas stream, add the 2-aryl-4-chloro-pyrrolopyridine from the previous step (1.0 equiv), the desired amine (1.2 equiv), and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv) to a dry reaction vessel.

  • Catalyst/Ligand Addition: Add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv) and a suitable phosphine ligand (e.g., XPhos, 0.08 equiv).

  • Solvent Addition: Add an anhydrous, aprotic solvent such as toluene or dioxane.

  • Reaction Execution: Heat the mixture to 100-110 °C. Monitor the reaction progress by LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up and Isolation: Cool the mixture, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the filtrate with water and brine, then dry over Na₂SO₄ and concentrate.

  • Purification and Validation: Purify the final product via silica gel column chromatography. Successful amination is confirmed by a significant upfield shift of the C-5 proton in the ¹H NMR spectrum and the appearance of signals corresponding to the newly introduced amine, as well as the correct molecular weight by HRMS.[5][17]

Section 3: The Pyrrolopyridine Scaffold in Kinase Inhibition

The structural mimicry of the ATP purine ring makes pyrrolopyridine derivatives exceptionally well-suited as kinase inhibitors.[1] By occupying the ATP-binding pocket, these compounds can block the phosphotransferase activity of kinases, thereby disrupting aberrant signaling pathways that drive diseases like cancer.

Targeting Key Oncogenic Signaling Pathways

Pyrrolopyridine-based inhibitors have been successfully developed against numerous kinase targets. The following diagrams illustrate the mechanism of action for inhibitors targeting three clinically relevant kinases.

Aberrant FGFR signaling, through receptor amplification, mutation, or translocation, is a key driver in various cancers. Pyrrolo[2,3-b]pyridine derivatives can effectively block this pathway.

G cluster_0 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS AKT AKT PLCg->AKT ERK ERK RAS->ERK Proliferation Gene Transcription, Cell Proliferation, Survival AKT->Proliferation ERK->Proliferation Inhibitor Pyrrolopyridine Inhibitor Inhibitor->FGFR Blocks ATP Binding Site

Caption: Inhibition of the FGFR Signaling Pathway.

CSF-1R is crucial for the survival and differentiation of macrophages. In the tumor microenvironment, signaling through this receptor promotes the pro-tumor M2 macrophage phenotype. Inhibiting CSF-1R can reprogram the immune environment to be less hospitable to the tumor.

G cluster_1 CSF-1R (FMS) Signaling Pathway CSF1 CSF-1 Ligand CSFR CSF-1R (FMS) CSF1->CSFR Binds PI3K PI3K CSFR->PI3K SRC Src Family Kinases CSFR->SRC AKT AKT PI3K->AKT ERK ERK SRC->ERK Survival Macrophage Survival, Proliferation, Differentiation AKT->Survival ERK->Survival Inhibitor Pexidartinib (Pyrrolopyridine) Inhibitor->CSFR Inhibits Kinase Domain

Caption: Inhibition of the CSF-1R (FMS) Signaling Pathway.

CDK8 is an oncogene in colorectal cancer that acts as a co-activator of β-catenin-driven transcription. Inhibiting CDK8 can suppress the Wnt/β-catenin pathway, which is aberrantly activated in the majority of colorectal cancers.

G cluster_2 CDK8 / Wnt Signaling in Colorectal Cancer cluster_3 Wnt Wnt Signal APC APC Destruction Complex (inactive) Wnt->APC Inhibits BetaCatenin β-catenin APC->BetaCatenin Normally Degrades Nucleus Nucleus BetaCatenin->Nucleus Accumulates & Translocates TCF TCF BetaCatenin->TCF Binds CDK8 CDK8 CDK8->TCF Co-activates Transcription Oncogenic Gene Transcription (e.g., MYC) TCF->Transcription Inhibitor Pyrrolopyridine Inhibitor Inhibitor->CDK8 Inhibits Kinase Activity

Caption: Inhibition of CDK8-mediated Wnt/β-catenin Signaling.

Quantitative Structure-Activity Relationships (SAR)

Systematic modification of the pyrrolopyridine core is essential for optimizing potency and selectivity. The following tables summarize SAR data for two distinct series of pyrrolopyridine-based kinase inhibitors, demonstrating how subtle structural changes dramatically impact biological activity.

Table 1: SAR of Pyrrolo[3,2-c]pyridine Derivatives as FMS Kinase Inhibitors [18][19][20]

CompoundR¹ Group (Amide)R² Group (Urea)FMS Kinase IC₅₀ (nM)
Lead (KIST101029) 3-CF₃-Ph-96
1e 3-CF₃-Ph-60
1r 3-Cl, 4-F-Ph-30
Analog A -4-Cl-Ph>1000
Analog B -4-CF₃-Ph>1000

Insight: The data clearly indicate a strong preference for a diarylamide linkage over a diarylurea. Furthermore, substitution on the terminal phenyl ring with electron-withdrawing groups (e.g., -CF₃, -Cl, -F) enhances inhibitory potency against FMS kinase, with the 3-chloro-4-fluoro substitution providing the most potent analog (1r).

Table 2: SAR of 1H-Pyrrolo[2,3-b]pyridine Derivatives as FGFR1 Inhibitors [21][22][23]

CompoundR¹ GroupFGFR1 IC₅₀ (nM)Ligand Efficiency
1 m-methoxyphenyl19000.13
4a 3,5-dimethoxyphenyl180.42
4h 3,5-dimethoxyphenyl (with modification at core position 5)7 0.44
4k 3-fluoro-5-methoxyphenyl120.43

Insight: The introduction of a second methoxy group at the 5-position of the terminal phenyl ring (3,5-dimethoxy, compound 4a) dramatically improves potency over the single methoxy analog (1). Further optimization on the pyrrolopyridine core itself (compound 4h) leads to a highly potent inhibitor with excellent ligand efficiency, demonstrating the value of exploring modifications at multiple sites on the scaffold.

Section 4: Clinical Translation: FDA-Approved Drugs

The therapeutic potential of the pyrrolopyridine scaffold is not merely theoretical; it is validated by the successful development and regulatory approval of several drugs. These molecules stand as testaments to the scaffold's favorable drug-like properties and its effectiveness in modulating key disease targets.

Table 3: Selected FDA-Approved Drugs Featuring a Pyrrolopyridine Core

Drug NameBrand NamePyrrolopyridine IsomerPrimary Indication
Vemurafenib Zelboraf®1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)BRAF V600E-mutant metastatic melanoma[24][25][26]
Pexidartinib Turalio®1H-Pyrrolo[2,3-b]pyridine (7-Azaindole)Symptomatic tenosynovial giant cell tumor (TGCT)[2][3][4]
Ibrutinib Imbruvica®Pyrrolo[2,3-d]pyrimidine (7-Deazapurine)*B-cell malignancies (e.g., CLL, MCL)[27]

*Note: Ibrutinib contains a closely related pyrrolo[2,3-d]pyrimidine core, often considered within the broader class of azaindole-related scaffolds due to its similar biological mimicry of purine.

Conclusion and Future Outlook

The pyrrolopyridine core has unequivocally established itself as a privileged and highly versatile scaffold in drug discovery. Its unique combination of physicochemical properties, synthetic accessibility, and innate ability to interact with key biological targets like protein kinases ensures its continued relevance. The successful translation of pyrrolopyridine-based compounds from laboratory curiosities to life-saving medicines like Vemurafenib and Pexidartinib provides a powerful validation of the scaffold's utility.

Future research will undoubtedly focus on exploring new regions of chemical space by decorating the various isomeric cores with novel functionalities. The application of advanced synthetic methods, including C-H activation and photocatalysis, will enable even more efficient and creative diversification. As our understanding of complex disease biology deepens, the pyrrolopyridine scaffold will remain a critical tool for scientists, empowering the rational design and development of the next generation of targeted therapeutics.

References

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine from 2-Amino-3-picoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry, starting from the readily available 2-amino-3-picoline. The described synthetic strategy involves a two-step process: the nitration of 2-amino-3-picoline to the corresponding 2-nitro-3-picoline, followed by a Batcho-Leimgruber indole synthesis. This document offers detailed, step-by-step protocols, mechanistic insights, and data presentation to enable researchers to successfully replicate this synthesis.

Introduction: The Significance of the 7-Azaindole Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern drug discovery.[1] Its structural resemblance to indole allows it to act as a bioisostere, potentially mimicking the binding of endogenous ligands to biological targets while offering modulated physicochemical properties. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, providing an additional point of interaction with protein targets and often improving aqueous solubility and metabolic stability compared to its indole counterpart.

Derivatives of this compound have demonstrated a wide array of pharmacological activities, including their use as kinase inhibitors, showcasing their potential in the development of therapeutics for oncology and inflammatory diseases.[2][3] The ability to synthesize this core structure efficiently and with high purity is therefore of significant interest to medicinal chemists.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound from 2-amino-3-picoline is strategically designed in two key stages. The initial and crucial step involves the conversion of the starting material to an appropriate precursor for the subsequent cyclization. The widely recognized and robust Batcho-Leimgruber indole synthesis is an ideal choice for the formation of the pyrrole ring.[4][5] However, this method typically commences from an ortho-nitrotoluene derivative. Consequently, our synthetic pathway begins with the nitration of 2-amino-3-picoline to yield 2-nitro-3-picoline.

The second stage employs the Batcho-Leimgruber reaction, where the methyl group of 2-nitro-3-picoline is first activated by condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate. This intermediate then undergoes a reductive cyclization to afford the target this compound.

Overall Synthetic Workflow

G cluster_0 Step 1: Nitration cluster_1 Step 2: Batcho-Leimgruber Synthesis A 2-Amino-3-picoline B 2-Nitro-3-picoline A->B H2SO4, HNO3 C 2-Nitro-3-picoline D Enamine Intermediate C->D DMF-DMA E This compound D->E Reductive Cyclization (e.g., H2, Pd/C)

Caption: Overall workflow for the synthesis of this compound.

Part 1: Nitration of 2-Amino-3-picoline

Mechanistic Rationale

The nitration of an aminopyridine derivative requires careful consideration of the reaction conditions. The amino group is a strong activating group, but it is readily protonated in strongly acidic media, which deactivates the ring towards electrophilic substitution. A common strategy to overcome this is to perform the nitration in a mixture of concentrated sulfuric acid and nitric acid. The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The reaction proceeds via an electrophilic aromatic substitution mechanism.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Amino-3-picoline108.145.0 g46.2 mmol
Sulfuric Acid (98%)98.0820 mL-
Nitric Acid (70%)63.014.0 mL-
Ice-As needed-
Sodium Hydroxide (aq)40.00As needed-
Dichloromethane84.93100 mL-
Sodium Sulfate (anhydrous)142.04As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0 °C in an ice bath.

  • Addition of Starting Material: Slowly add 5.0 g (46.2 mmol) of 2-amino-3-picoline to the cold sulfuric acid with continuous stirring. The addition should be done portion-wise to control the exotherm.

  • Formation of Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding 4.0 mL of concentrated nitric acid to 10 mL of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration Reaction: Add the nitrating mixture dropwise to the solution of 2-amino-3-picoline in sulfuric acid, maintaining the reaction temperature below 10 °C. After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to dissipate the heat generated.

  • Extraction: Extract the aqueous solution with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude 2-nitro-3-picoline.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Part 2: Batcho-Leimgruber Synthesis of this compound

Mechanistic Rationale

The Batcho-Leimgruber synthesis is a powerful method for constructing the indole nucleus.[6][7] The reaction proceeds in two main stages:

  • Enamine Formation: The methyl group of 2-nitro-3-picoline is sufficiently acidic to be deprotonated under basic conditions. In the presence of N,N-dimethylformamide dimethyl acetal (DMF-DMA), the resulting carbanion attacks the electrophilic carbon of the acetal, leading to the formation of a vinylogous amide, an enamine, after the elimination of methanol.[4]

  • Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amino group. A variety of reducing agents can be employed, such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or chemical reducing agents like stannous chloride or sodium dithionite.[5] The newly formed amino group then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic pyrrole ring.

Reaction Mechanism

G cluster_0 Enamine Formation cluster_1 Reductive Cyclization A 2-Nitro-3-picoline B Intermediate A->B + DMF-DMA C Enamine B->C - CH3OH D Enamine E Amino Intermediate D->E Reduction of NO2 F Cyclized Intermediate E->F Intramolecular Cyclization G This compound F->G - HN(CH3)2

Caption: Mechanism of the Batcho-Leimgruber synthesis.

Experimental Protocol

Materials:

Reagent/SolventMolar Mass ( g/mol )QuantityMoles
2-Nitro-3-picoline138.124.0 g28.9 mmol
DMF-DMA119.165.2 g (5.5 mL)43.4 mmol
N,N-Dimethylformamide (DMF)73.0920 mL-
Palladium on Carbon (10%)-0.4 g-
Methanol32.0450 mL-
Hydrogen Gas2.02Balloon pressure-
Celite-As needed-

Procedure:

  • Enamine Formation: In a 100 mL round-bottom flask, dissolve 4.0 g (28.9 mmol) of 2-nitro-3-picoline in 20 mL of DMF. Add 5.2 g (43.4 mmol) of DMF-DMA to the solution. Heat the reaction mixture to 120-130 °C and stir for 4-6 hours. The progress of the reaction can be monitored by TLC.

  • Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature and remove the DMF under reduced pressure.

  • Reductive Cyclization: Dissolve the crude enamine intermediate in 50 mL of methanol. Add 0.4 g of 10% Pd/C to the solution.

  • Hydrogenation: Fit the flask with a hydrogen-filled balloon and stir the suspension vigorously at room temperature for 12-16 hours.

  • Filtration and Concentration: After the reaction is complete (as indicated by TLC), filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol. Concentrate the filtrate under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Characterization

The final product should be characterized by standard analytical techniques:

  • ¹H NMR and ¹³C NMR: To confirm the chemical structure and purity.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Melting Point (MP): To assess purity.

Safety Precautions

  • Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle them with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The nitration reaction is exothermic and can be vigorous. Maintain strict temperature control during the addition of the nitrating mixture.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a well-ventilated fume hood.

  • Hydrogen gas is highly flammable. Ensure that the hydrogenation setup is properly assembled and that there are no sources of ignition nearby.

  • Palladium on carbon is pyrophoric when dry and exposed to air. Handle it carefully, preferably in a wetted state.

References

  • Laha, J. K., et al. (2020). Recent advances in the global ring functionalization of 7-azaindoles.
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  • Sanz-Cervera, J. F., et al. (2009). The Leimgruber-Batcho indole synthesis. Chemical Society Reviews, 38(4), 1163-1172.
  • Leimgruber, W., & Batcho, A. D. (1982). U.S. Patent No. 4,324,723. Washington, DC: U.S.
  • Chen, J., et al. (2012). One-pot tandem synthesis of 2,3-unsubstituted indoles, an improved Leimgruber–Batcho indole synthesis. Tetrahedron Letters, 53(34), 4545-4548.
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  • Kang, S. S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(3), 1639-1657. [Link]
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  • Cherukupalli, S., et al. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(19), 6598. [Link]
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Sources

Synthesis of 2-Methyl-7-azaindole: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-7-azaindole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol detailed herein is based on a well-established synthetic route involving the acylation of 2-amino-3-methylpyridine followed by a base-mediated cyclization. This guide offers a step-by-step methodology, an in-depth explanation of the chemical principles, and practical insights to ensure a successful and efficient synthesis. The target audience for this protocol includes researchers, scientists, and professionals in the field of drug development.

Introduction

7-Azaindoles are bicyclic heterocyclic compounds that are isosteric to indoles, where a nitrogen atom replaces the C7 carbon. This structural modification often leads to improved pharmacological properties, such as enhanced solubility and bioavailability.[1] Consequently, the 7-azaindole scaffold is a privileged structure found in numerous clinically approved drugs and drug candidates.[1] 2-Methyl-7-azaindole, in particular, serves as a crucial building block for the synthesis of more complex and biologically active molecules.

The synthesis of azaindole derivatives can be challenging due to the electron-deficient nature of the pyridine ring, which often makes traditional indole synthesis methods unsuitable.[1] This protocol outlines a reliable two-step method for the preparation of 2-Methyl-7-azaindole starting from the readily available 2-amino-3-methylpyridine.[2] The synthesis involves an initial acylation reaction followed by an intramolecular cyclization.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme start 2-Amino-3-methylpyridine step1 Acetic Anhydride (Acylation) start->step1 intermediate 2-Acetamido-3-methylpyridine step2 Sodium Amide N-Methylaniline (Cyclization) intermediate->step2 final 2-Methyl-7-azaindole step1->intermediate step2->final

Figure 1: Overall reaction scheme for the synthesis of 2-Methyl-7-azaindole.

Experimental Protocol

This protocol is divided into two main stages: the acylation of 2-amino-3-methylpyridine and the subsequent cyclization to form the desired product.

Part 1: Synthesis of 2-Acetamido-3-methylpyridine (Acylation)

Rationale: The first step involves the protection of the amino group of 2-amino-3-methylpyridine through acylation with acetic anhydride. This transformation is crucial as it activates the methyl group for the subsequent cyclization step by increasing the acidity of its protons.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Amino-3-methylpyridine108.1410.0 g0.0925 mol
Acetic Anhydride102.0914.2 g (13.1 mL)0.139 mol
Toluene-40 mL-
Dichloromethane-150 mL (for extraction)-
Saturated Sodium Bicarbonate Solution-As needed-
Saturated Sodium Chloride Solution-As needed-
Anhydrous Sodium Sulfate-As needed-

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g of 2-amino-3-methylpyridine in 40 mL of toluene.[2]

  • Addition of Acetic Anhydride: To the stirred solution, slowly add 13.1 mL of acetic anhydride.[2]

  • Reaction: Heat the reaction mixture to 60-80°C and maintain this temperature for 2 hours.[2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to 40°C.

    • Remove the toluene under reduced pressure using a rotary evaporator.

    • Transfer the residue to a larger flask and add dichloromethane (50 mL) and a saturated solution of sodium bicarbonate to adjust the pH to approximately 10.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash with saturated sodium chloride solution.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-acetamido-3-methylpyridine. The crude product is typically of sufficient purity to be used in the next step without further purification.[2]

Part 2: Synthesis of 2-Methyl-7-azaindole (Cyclization)

Rationale: This step involves a base-mediated intramolecular cyclization of 2-acetamido-3-methylpyridine. A strong base, such as sodium amide, is used to deprotonate the methyl group, which then attacks the carbonyl carbon of the acetyl group, leading to the formation of the five-membered ring of the azaindole. N-methylaniline is used as a high-boiling solvent.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2-Acetamido-3-methylpyridine150.1812.7 g (from Part 1)~0.0846 mol
Sodium Amide (NaNH₂)39.014.95 g0.127 mol
N-Methylaniline107.15100 g-
Ethanol-As needed (for recrystallization)-
Activated Carbon-As needed-

Procedure:

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add the crude 2-acetamido-3-methylpyridine obtained from the previous step and 100 g of N-methylaniline.[2]

  • Addition of Sodium Amide: Carefully add 4.95 g of sodium amide in portions to the stirred mixture.

  • Reaction: Heat the reaction mixture to 250-260°C and maintain this temperature for 10-120 minutes.[2] The reaction is exothermic, and the temperature should be carefully controlled.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow addition of water.

    • The crude product can be isolated by steam distillation or solvent extraction.

    • For purification, dissolve the crude product in ethanol and decolorize with activated carbon.

    • Recrystallize the product from ethanol to obtain pure 2-Methyl-7-azaindole as a solid.[2] A typical yield is around 70%.[2] The purity can be confirmed by High-Performance Liquid Chromatography (HPLC), which should be ≥99.5%.[2]

Synthetic Workflow

Synthetic_Workflow cluster_prep Part 1: Acylation cluster_cycl Part 2: Cyclization prep_start Dissolve 2-amino-3-methylpyridine in Toluene add_ac2o Add Acetic Anhydride prep_start->add_ac2o react_acyl Heat at 60-80°C for 2h add_ac2o->react_acyl workup_acyl Work-up: - Remove Toluene - Basify and Extract with DCM - Dry and Concentrate react_acyl->workup_acyl cycl_start Dissolve 2-acetamido-3-methylpyridine in N-Methylaniline workup_acyl->cycl_start add_nanh2 Add Sodium Amide cycl_start->add_nanh2 react_cycl Heat at 250-260°C add_nanh2->react_cycl workup_cycl Work-up and Purification: - Quench with Water - Isolate Crude Product - Recrystallize from Ethanol react_cycl->workup_cycl final_product final_product workup_cycl->final_product Pure 2-Methyl-7-azaindole

Figure 2: Step-by-step workflow for the synthesis of 2-Methyl-7-azaindole.

Safety Precautions

  • Acetic Anhydride: Corrosive and a lachrymator. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Sodium Amide: Highly reactive and moisture-sensitive. It can react violently with water to produce ammonia gas. Handle under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.

  • High Temperatures: The cyclization reaction is carried out at a high temperature. Use appropriate heating equipment (e.g., a heating mantle with a temperature controller) and take precautions to avoid thermal burns.

  • N-Methylaniline: Toxic and should be handled with care in a fume hood.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 2-Methyl-7-azaindole. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable building block for applications in drug discovery and development. The rationale behind each step is explained to provide a deeper understanding of the chemical transformations involved.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Synthesis of 7-azaindole derivatives, starting from different cyclic imines. ResearchGate.
  • Azaindole synthesis. Organic Chemistry Portal.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds. ACS Publications.
  • CN102827162A - Preparation method of 2-methyl-7-azaindole. Google Patents.

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Methyl-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers unique hydrogen bonding capabilities and metabolic stability. This has led to its incorporation into numerous biologically active compounds, including a variety of kinase inhibitors.[1][2][3] The 2-methyl substituted variant, this compound, serves as a crucial starting material for the synthesis of a diverse array of pharmaceutical candidates.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile tools for carbon-carbon bond formation in contemporary organic synthesis.[4][5] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acids and their derivatives make it an indispensable method for the late-stage functionalization and library synthesis required in drug development.[6][7][8]

This guide provides a detailed technical overview and actionable protocols for performing Suzuki coupling reactions on halogenated this compound derivatives. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide step-by-step procedures to empower researchers to efficiently synthesize novel derivatives for their discovery programs.

Mechanistic Insights: The Palladium Catalytic Cycle

The efficacy of the Suzuki-Miyaura coupling hinges on a well-orchestrated catalytic cycle involving a palladium catalyst. Understanding this cycle is paramount for rational troubleshooting and optimization. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[1][4][7]

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst reacting with the halo-azaindole. The palladium inserts itself into the carbon-halogen bond, resulting in a Pd(II) complex. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[4][7] For less reactive chlorides, the use of bulky, electron-rich phosphine ligands is often necessary to facilitate this step.[7]

  • Transmetalation : This is the pivotal step where the organic moiety is transferred from the organoboron species to the palladium center. The process requires activation of the boronic acid by a base.[6] The base reacts with the boronic acid to form a more nucleophilic boronate species, which then exchanges its organic group with the halide on the Pd(II) complex. The exact mechanism of this transfer is complex and can be influenced by the nature of the base and solvent.[4]

  • Reductive Elimination : In the final step, the two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Suzuki_Mechanism cluster_ox cluster_trans cluster_red Pd0 Pd(0)L₂ (Active Catalyst) PdII_Complex Ar-Pd(II)L₂-X Pd0->PdII_Complex ArX 2-Methyl-Halo-7-Azaindole (Ar-X) OxAdd Oxidative Addition ArX->PdII_Complex PdII_ArAr Ar-Pd(II)L₂-Ar' PdII_Complex->PdII_ArAr Boronic Aryl Boronic Acid (Ar'-B(OH)₂) + Base Transmetalation Transmetalation PdII_ArAr->Pd0 Product Product (Ar-Ar') PdII_ArAr->Product RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling.

Key Reaction Parameters and Optimization Strategies

Achieving high yields and purity in the Suzuki coupling of this compound requires careful consideration of several experimental variables. The nitrogen-rich, electron-deficient nature of the azaindole core can present unique challenges, often necessitating tailored conditions compared to simpler aryl systems.[9]

ParameterKey Considerations & RecommendationsRationale
Palladium Source Pd₂(dba)₃ or Pd(OAc)₂ are common and effective precursors. Pre-formed catalysts (e.g., XPhos Pd G2/G3) offer convenience and high activity.[1][9]Pd(0) is the active species. Precursors are reduced in situ. Pre-catalysts are often more stable and provide a reliable source of the active catalyst.
Ligand Bulky, electron-rich phosphines like XPhos, SPhos, and RuPhos are highly recommended for N-heterocycles.[9][10]These ligands promote oxidative addition, stabilize the palladium center, and facilitate the reductive elimination step. Their steric bulk can prevent catalyst deactivation.[4][7]
Base K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly used. The choice can be substrate-dependent. K₃PO₄ is often a good starting point for N-heterocycles.[1][9]The base is crucial for activating the boronic acid to form the boronate, which is necessary for transmetalation.[4][6] Stronger bases may be needed for less reactive coupling partners.
Solvent Aprotic polar solvents are preferred. A mixture of 1,4-dioxane/water or toluene/ethanol is often effective.[1][9][10] The presence of water can be beneficial.[1]The solvent must solubilize the reactants and facilitate the interaction of the organic and aqueous phases (if present). Water can aid in dissolving the inorganic base and facilitate the formation of the active boronate species.
Boron Source Arylboronic acids are most common. Boronic esters (e.g., pinacol esters) can offer enhanced stability and are useful for challenging substrates.[4][11]While boronic acids are widely used, they can be prone to decomposition (protodeboronation). Boronic esters can serve as a stable reservoir of the organoboron reagent.[11][12]
Temperature Typically ranges from 60-110 °C.[9][10] Optimization is often required. Microwave irradiation can accelerate the reaction.[13]Higher temperatures are often needed to drive the reaction to completion, especially with less reactive halides like chlorides.
Atmosphere Reactions must be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation and deactivation of the Pd(0) catalyst.[1]Oxygen can oxidize the active Pd(0) catalyst to Pd(II), rendering it inactive in the catalytic cycle.

Experimental Workflow and Protocols

The following section outlines a general workflow and a detailed protocol for a typical Suzuki-Miyaura coupling reaction.

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Detailed Experimental Protocol: Synthesis of 2-Methyl-X-(Aryl)-1H-pyrrolo[2,3-b]pyridine

This protocol provides a robust starting point for the coupling of a generic halo-(this compound) with an arylboronic acid. Note: This procedure should be performed by trained personnel in a well-ventilated fume hood.

Materials:

  • Halo-(this compound) (1.0 equiv)

  • Arylboronic acid (1.2–1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv, 2 mol%) or Pd₂(dba)₃ (0.01 equiv, 1 mol%)

  • SPhos or XPhos (0.04 equiv, 4 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous powder (2.0–3.0 equiv)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl acetate, ACS grade

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the halo-(this compound) (1.0 equiv), arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), Pd(OAc)₂ (0.02 equiv), and SPhos (0.04 equiv).

  • Inert Atmosphere: Seal the vessel with a rubber septum or cap. Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio, e.g., 4 mL dioxane and 1 mL water per 1 mmol of halide) via syringe. The mixture should be thoroughly degassed again by bubbling argon or nitrogen through the solution for 10-15 minutes.

  • Reaction: Place the sealed reaction vessel in a preheated oil bath at 80–100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting halide is consumed (typically 2–24 hours).

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Dilute the mixture with ethyl acetate (e.g., 20 mL).

    • Pour the mixture into a separatory funnel containing water (e.g., 20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[15]

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor choice of base or solvent. 4. Low reaction temperature.1. Use a fresh palladium source/ligand or a pre-catalyst. 2. Ensure rigorous degassing and use of anhydrous solvents. 3. Screen alternative bases (e.g., Cs₂CO₃) and solvent systems. 4. Increase the reaction temperature in increments (e.g., 10 °C).
Protodeboronation Decomposition of the boronic acid.Use a boronic ester instead of the acid. Increase the equivalents of the boron reagent (e.g., to 2.0 equiv). Minimize reaction time once the starting halide is consumed.
Homocoupling of Boronic Acid Presence of oxygen; catalyst system promotes homocoupling.Ensure a strictly inert atmosphere. Screen different ligands or lower the catalyst loading.
Formation of Side Products Competing reactions (e.g., dehalogenation); reaction with the N-H of the azaindole.Screen different catalyst/ligand systems. For some applications, N-protection of the azaindole may be necessary, although modern catalysts often work well with unprotected N-H groups.[9]

Conclusion

The Suzuki-Miyaura cross-coupling is an exceptionally potent method for the derivatization of the this compound core. Success in these reactions is not serendipitous but is rather the result of a rational application of mechanistic principles and careful optimization of key parameters. The use of modern, bulky phosphine ligands in conjunction with appropriate bases and solvents has largely overcome the challenges associated with coupling nitrogen-containing heterocycles. By following the protocols and troubleshooting guidance provided herein, researchers can confidently and efficiently generate novel libraries of 2-aryl-7-azaindole derivatives to accelerate the pace of drug discovery.

References

  • Wikipedia. Suzuki reaction. [Link]
  • Atlanchim Pharma.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]
  • Anderson, K. W., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
  • Singh, S., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
  • Corma, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Synthesis. [Link]
  • Hassan, J., et al. (2016). Optimum conditions for the Suzuki–Miyaura coupling reaction.
  • Andrade, I., & da Silva, J. F. (2018).
  • Ortiz, A., et al. (2019). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances. [Link]
  • Das, P., et al. (2019). Pd-Catalyzed Sequential Arylation of 7-azaindoles: Aggregate Induced Emission of Tetra-aryl 7-azaindoles. The Journal of Organic Chemistry. [Link]
  • Singh, R., et al. (2018). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions. MDPI. [Link]
  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]
  • ResearchGate. (2017). Optimization of reaction conditions for the Suzuki-Miyaura coupling. [Link]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie. [Link]
  • ResearchGate. (2018). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. [Link]
  • Kristensen, J. B., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. [Link]
  • Organic Chemistry. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
  • Jin, Q., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry. [Link]
  • Organic Chemistry Portal. (2006). Synthesis of 7-Azaindoles, Raney Nickel Reductions, Suzuki Coupling of Oxazoles, Pd-Catalyzed Synthesis of 2-Arylaminopyrimidines. [Link]
  • Kristensen, J. B., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
  • ResearchGate. (2012). Novel palladium imidazole catalysts for Suzuki cross-coupling reactions. [Link]
  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Al-Saman, Y. A., & Zohdi, H. F. (2013).
  • Chen, Y., et al. (2018). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. [Link]
  • Kelly, C. B., et al. (2018). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • El-Gendy, B. E., & Allam, A. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules. [Link]

Sources

Application Notes and Protocols: Buchwald-Hartwig Amination of Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Azaindole Scaffolds

Azaindoles, isosteres of indoles where a carbon atom in the benzene ring is replaced by nitrogen, represent a "privileged scaffold" in medicinal chemistry and materials science.[1][2][3][4] This substitution introduces a hydrogen bond acceptor, significantly altering the molecule's electronic properties, solubility, and metabolic stability, which can enhance biological activity.[1][2] Consequently, amino-azaindole motifs are integral to a wide array of pharmacologically active molecules, including kinase inhibitors for cancer therapy.[2][5]

However, the synthesis and functionalization of the azaindole core, particularly the pyridine ring, present considerable challenges.[2][6] Traditional methods like nucleophilic aromatic substitution (SNAr) often require harsh conditions, such as high temperatures and a large excess of the amine, limiting their applicability.[2] The palladium-catalyzed Buchwald-Hartwig amination has emerged as a powerful and versatile tool for constructing C-N bonds, offering a milder and more general route to previously inaccessible amino-azaindole derivatives.[7][8]

This guide provides an in-depth analysis of the Buchwald-Hartwig amination applied to azaindole derivatives, focusing on the mechanistic rationale behind experimental choices, detailed protocols for unprotected halo-7-azaindoles, and insights into overcoming common challenges.

Mechanistic Considerations: Navigating the Challenges of Azaindole Substrates

The Buchwald-Hartwig amination is a complex catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[9] When applied to azaindole derivatives, the inherent properties of the substrate introduce specific challenges that must be addressed through careful selection of the catalyst system.

The Challenge of the Unprotected N-H

A primary obstacle in the amination of halo-azaindoles is the presence of the acidic pyrrolic N-H proton. This site can compete with the desired amine coupling partner, leading to undesired N-arylation of the azaindole itself or catalyst inhibition.[1][10] Historically, this necessitated N-H protection/deprotection steps, adding to the synthetic overhead.

The key to achieving high selectivity for C-N coupling at the halide position in the presence of an unprotected N-H lies in the use of sophisticated catalyst systems that favor the desired reaction pathway. Modern Buchwald-Hartwig systems, particularly those employing sterically hindered biarylphosphine ligands or N-heterocyclic carbenes (NHCs), have proven remarkably effective.[7][9][11] These ligands promote the formation of a monoligated palladium species, which accelerates the rates of oxidative addition and reductive elimination, outcompeting potential side reactions involving the N-H group.[7]

The "2-Pyridyl Problem" and Catalyst Deactivation

The pyridine nitrogen within the azaindole core can act as a chelating ligand for the palladium catalyst.[10] This is particularly problematic when the halogen is at a position adjacent to the ring nitrogen (the "2-pyridyl problem"), as it can lead to the formation of stable, off-cycle catalyst complexes that inhibit turnover.[12] The electron-deficient nature of the pyridine ring further exacerbates this issue.[6]

The solution lies in utilizing palladium precatalysts and ligands that are specifically designed to be robust and resist deactivation. The Buchwald group has developed several generations of palladacycle precatalysts that, in combination with bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos), enable rapid catalyst activation and maintain high catalytic activity even with challenging heterocyclic substrates.[1][2][13][14]

The Critical Role of the Base

The choice of base is paramount in the Buchwald-Hartwig amination.[15][16] Its primary role is to deprotonate the amine-palladium complex to form the palladium-amido intermediate, a key step preceding reductive elimination.[15] For azaindole substrates, strong, non-nucleophilic bases are typically required.

  • Alkoxides (NaOtBu, KOtBu, LiHMDS): These are the most common and effective bases. Sodium tert-butoxide is often a good starting point, but lithium bis(trimethylsilyl)amide (LiHMDS) has been shown to be particularly effective for unprotected 7-azaindoles, preventing undesired side reactions.[1] The choice of cation (Na+, K+, Li+) can influence solubility and reactivity.[15]

  • Carbonates (Cs₂CO₃, K₂CO₃): While weaker, these can sometimes be used, especially in polar solvents, but often result in slower reaction rates.[17]

The base's effectiveness is highly dependent on the solvent. In nonpolar solvents like toluene or dioxane, an anionic base is necessary to deprotonate the neutral palladium-amine complex.[16][18]

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the key steps influenced by ligand and base selection.

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle cluster_reactants Reactants & Products Pd(0)L Active Pd(0) Catalyst OxAdd Oxidative Addition (Rate-determining for ArCl) Pd(0)L->OxAdd Ar-X LigandExch Amine Coordination OxAdd->LigandExch HNR¹R² Deprotonation Deprotonation LigandExch->Deprotonation Base RedElim Reductive Elimination (Product Forming Step) Deprotonation->RedElim RedElim->Pd(0)L Regeneration Product Ar-NR¹R² RedElim->Product ArX Halo-Azaindole Amine R¹R²NH FinalProduct Amino-Azaindole BaseH Base-H⁺ HalideSalt X⁻

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols and Data

The following protocols are based on robust methods developed by the Buchwald group for the amination of unprotected halo-7-azaindoles, demonstrating the effectiveness of modern palladium precatalysts.[1][2]

General Procedure for Amination of Unprotected Halo-7-Azaindoles

This procedure is broadly applicable to a range of primary and secondary amines.

Protocol_Workflow start Start: Prepare Reaction Vessel add_solids Add Halo-azaindole, Pd Precatalyst, & Ligand start->add_solids seal_evacuate Seal, Evacuate, & Backfill with Argon add_solids->seal_evacuate add_liquids Add Amine, Solvent, & Base Solution seal_evacuate->add_liquids heat_stir Heat to Reaction Temp (e.g., 100 °C) & Stir add_liquids->heat_stir monitor Monitor by TLC/LC-MS (Typically 12-24h) heat_stir->monitor workup Aqueous Workup: Add Water & EtOAc monitor->workup extract Separate Layers, Extract Aqueous Phase workup->extract dry_concentrate Dry Organic Layer (Na₂SO₄), Filter, & Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end_product Isolate Pure Amino-Azaindole purify->end_product

Caption: Standard workflow for Buchwald-Hartwig amination of azaindoles.

Materials:

  • Halo-7-azaindole (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium Precatalyst (e.g., RuPhos Pd G3, 1-2 mol %)

  • Ligand (e.g., RuPhos, 1.5-3 mol %)

  • Base (e.g., LiHMDS, 1.0 M in THF, 2.4 equiv)

  • Anhydrous Solvent (e.g., Toluene or 1,4-Dioxane)

Step-by-Step Protocol:

  • Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add the halo-7-azaindole (e.g., 0.5 mmol), the palladium precatalyst (e.g., 0.005 mmol, 1 mol %), and the ligand (e.g., 0.0075 mmol, 1.5 mol %).

  • Inert Atmosphere: Seal the vessel with a septum or cap, and evacuate and backfill with argon or nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Through the septum, add the anhydrous solvent (e.g., 2.5 mL), followed by the amine (0.6 mmol). Finally, add the LiHMDS solution (1.2 mL, 1.2 mmol) dropwise while stirring.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature. Quench by adding water (5 mL) and ethyl acetate (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure amino-azaindole product.

Representative Data: Amination of 4-Chloro-7-Azaindole

The following table summarizes typical results for the coupling of various amines with 4-chloro-7-azaindole, showcasing the broad scope of the reaction. Conditions are based on the work of Henderson et al.[1]

EntryAminePd Precatalyst / LigandBaseTemp (°C)Time (h)Yield (%)
1MorpholineRuPhos Pd G3 / RuPhosLiHMDS1001895
2n-HexylamineRuPhos Pd G3 / RuPhosLiHMDS1002091
3AnilineXPhos Pd G2 / XPhosNaOtBu1102488
4BenzylamineRuPhos Pd G3 / RuPhosLiHMDS1001696
5IndolineXPhos Pd G2 / XPhosNaOtBu1102285

Data synthesized from representative yields reported in the literature for similar substrates.[1][2]

Troubleshooting and Field-Proven Insights

  • Low Yield or No Reaction:

    • Cause: Inactive catalyst. Ensure truly anhydrous and anaerobic conditions. The quality of the palladium precatalyst is critical; use a fresh or properly stored batch.

    • Solution: Consider using a more robust precatalyst/ligand combination, such as a fourth-generation Buchwald precatalyst.[19] Ensure the base is active; LiHMDS can degrade upon storage.

  • Formation of Hydrodehalogenated Byproduct:

    • Cause: This side reaction can occur, particularly with aryl bromides and iodides. It can be promoted by moisture or certain amines.

    • Solution: Ensure rigorous exclusion of water. Switching to a different ligand that promotes faster reductive elimination can sometimes suppress this pathway.

  • N-Arylation of Azaindole:

    • Cause: The catalyst system is not selective enough, allowing the azaindole N-H to compete with the amine nucleophile.

    • Solution: Using LiHMDS as the base has been shown to be superior in suppressing this side reaction for 7-azaindoles compared to NaOtBu or Cs₂CO₃.[10] Employing bulkier ligands can also increase selectivity for the desired C-N coupling.

Conclusion

The Buchwald-Hartwig amination has fundamentally transformed the synthesis of amino-azaindole derivatives. By understanding the mechanistic nuances and carefully selecting from the advanced portfolio of palladium precatalysts, ligands, and bases, researchers can overcome the inherent challenges posed by these important heterocyclic scaffolds. The protocols and insights provided herein serve as a robust starting point for scientists in drug discovery and materials science to efficiently access a vast chemical space of functionalized azaindoles, accelerating the development of next-generation therapeutics and advanced materials.

References
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. PMC - NIH. [Link]
  • (2010). ChemInform Abstract: Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles.
  • Wikipedia. (n.d.).
  • (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Semantic Scholar. [Link]
  • Sunesson, Y., et al. (2014). The Role of the Base in Buchwald-Hartwig Amination.
  • Sunesson, Y., Limé, E., Nilsson Lill, S. O., Meadows, R. E., & Norrby, P.-O. (2014).
  • (n.d.).
  • Sunesson, Y., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Link]
  • (n.d.). Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts.
  • (2018).
  • (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
  • Andrade, C. K. Z., & Pinho, V. D. (2018).
  • (2018).
  • (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing). [Link]
  • (2023).
  • Matsui, Y., et al. (2021).
  • (2010). MIT Open Access Articles Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles. MIT DSpace. [Link]
  • Procter, D. J., et al. (2021).

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Application Notes and Protocols: Synthesis and Evaluation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 7-Azaindole Scaffold in Kinase-Targeted Drug Discovery

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the pursuit of potent and selective protein kinase inhibitors.[1][2][3][4] Its structural architecture, featuring a pyridine nitrogen atom and a pyrrole NH group, serves as an excellent bioisostere of adenine, the purine core of adenosine triphosphate (ATP).[5] This mimicry allows 7-azaindole derivatives to function as ATP-competitive inhibitors, forming a characteristic bidentate hydrogen bond pattern with the hinge region of the kinase ATP-binding site—a critical interaction for potent inhibition.[1][3][6]

The versatility of the 7-azaindole core is underscored by its presence in numerous clinical candidates and approved drugs targeting a wide array of kinases, including Janus kinases (JAKs), Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and Glycogen Synthase Kinase 3β (GSK-3β).[7][8][9][10][11] The scaffold's five distinct modification sites provide a rich platform for synthetic chemists to modulate potency, selectivity, and pharmacokinetic properties.[1][6]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of 2-methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a key subclass where the 2-methyl group can provide beneficial hydrophobic interactions within the target's binding site.[4] We will detail both classical and modern synthetic methodologies, from core scaffold construction to late-stage functionalization, and provide robust protocols for the biological evaluation of these compounds as kinase inhibitors.

Part 1: Synthetic Strategies and Core Protocols

The construction and functionalization of the 2-methyl-7-azaindole core can be approached through several strategic pathways. While numerous classical methods like the Madelung and Bartoli syntheses exist, this guide will focus on two highly practical and versatile approaches: the Fischer indole synthesis for foundational scaffold creation and palladium-catalyzed cross-coupling reactions for introducing molecular diversity.[12][13]

Strategy A: Fischer Indole Synthesis for Core Scaffold Construction

The Fischer indole synthesis is a robust and time-honored method for constructing the indole and azaindole ring systems.[14] The causality of this reaction lies in the acid-catalyzed cyclization of a (2-pyridyl)hydrazone, which is itself formed from the condensation of 2-hydrazinopyridine with a ketone.[14][15] For the synthesis of 2-methyl derivatives, acetone serves as the ideal ketone partner. The use of a strong dehydrating acid, such as polyphosphoric acid (PPA), is critical to drive the key[16][16]-sigmatropic rearrangement and subsequent cyclization to form the aromatic pyrrole ring.[15][17]

This protocol describes the cyclization of the 2-pyridylhydrazone of acetone.

Materials:

  • 2-Hydrazinopyridine

  • Acetone

  • Polyphosphoric Acid (PPA)

  • Ice

  • Ammonium Hydroxide (concentrated)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Hydrazone Formation (Step 1):

    • In a round-bottom flask, dissolve 2-hydrazinopyridine (1.0 eq) in a minimal amount of ethanol.

    • Add acetone (1.5 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. The formation of the hydrazone can be monitored by TLC.

    • Once the reaction is complete, remove the solvent under reduced pressure to yield the crude 2-pyridylhydrazone, which can often be used in the next step without further purification.

  • Fischer Cyclization (Step 2):

    • Caution: This step should be performed in a well-ventilated fume hood.

    • Pre-heat polyphosphoric acid (PPA, ~10 times the weight of the hydrazone) in a round-bottom flask to 160-180°C with vigorous mechanical stirring.

    • Carefully add the crude hydrazone from Step 1 in small portions to the hot PPA. The reaction is often rapid and exothermic.

    • Maintain the temperature and stir for 5-15 minutes after the addition is complete.[15]

    • Allow the mixture to cool slightly (to ~100°C) and then pour it carefully onto crushed ice with stirring.

    • Basify the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is >9. This will precipitate the crude product.

    • Extract the product from the aqueous mixture with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification:

    • Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford the pure compound.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Strategy B: Palladium-Catalyzed Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern drug discovery, offering unparalleled efficiency in forming C-C and C-N bonds.[18][19] For the 7-azaindole scaffold, reactions like Suzuki-Miyaura and Sonogashira are particularly powerful for introducing aryl, heteroaryl, and alkynyl groups, which are crucial for exploring the structure-activity relationships (SAR) required to optimize kinase inhibition.[7][20][21]

This protocol describes the coupling of a pre-formed, halogenated 7-azaindole with a boronic acid. A 2-iodo-7-azaindole is used here as an example.

Materials:

  • 4-Chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine (SEM-protected 7-azaindole, 1.0 eq)

  • Arylboronic acid (e.g., Phenylboronic acid, 1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.03 eq)

  • Potassium Carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (degassed)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • To a reaction vessel, add the 2-iodo-7-azaindole derivative (1.0 eq), the arylboronic acid (1.2 eq), Pd₂(dba)₃ (0.03 eq), and K₂CO₃ (3.0 eq).

    • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) three times.

    • Add degassed 1,4-dioxane and water (typically a 1:1 to 4:1 ratio) via syringe.

    • Stir the reaction mixture at 100°C for 30-60 minutes, monitoring progress by TLC or LC-MS.[22]

  • Work-up and Purification:

    • After cooling to room temperature, remove the solvent under reduced pressure.

    • Partition the residue between ethyl acetate and water.

    • Separate the layers, and extract the aqueous layer again with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

    • Concentrate the filtrate and purify the crude product by silica gel column chromatography.

  • Deprotection (if necessary):

    • The SEM protecting group can be removed under acidic conditions (e.g., TFA in DCM) or with fluoride sources (e.g., TBAF) to yield the free N-H pyrrole.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for synthesizing diverse kinase inhibitors based on the 2-methyl-7-azaindole scaffold, combining core synthesis with subsequent functionalization.

G cluster_0 Core Synthesis cluster_1 Functionalization & Derivatization A 2-Hydrazinopyridine + Acetone B 2-Pyridylhydrazone A->B Condensation C This compound (Core Scaffold) B->C Fischer Cyclization (PPA) D Halogenation (e.g., NBS, NIS) C->D E Halogenated Core (e.g., 3-Bromo-2-methyl-..) D->E G Final Kinase Inhibitor Derivative E->G Suzuki Coupling F Aryl/Heteroaryl Boronic Acid F->G

Caption: General workflow for 2-methyl-7-azaindole synthesis.

Part 2: Biological Evaluation and Kinase Inhibition Protocols

After successful synthesis and purification, the critical next step is to evaluate the compound's biological activity. This involves determining its potency against the target kinase(s) and assessing its selectivity across the broader kinome.

Measuring Potency: IC₅₀ Determination

The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying an inhibitor's potency. It represents the concentration of the compound required to inhibit the activity of a specific enzyme by 50%. It is important to recognize that the IC₅₀ value is dependent on the specific conditions of the assay, particularly the concentration of ATP, as our compounds are ATP-competitive.[23] For comparative purposes, kinase selectivity profiling is often conducted with the ATP concentration set near the Michaelis constant (Kₘ) for each respective kinase.[23]

This method remains a gold standard for its directness and sensitivity, measuring the transfer of a radiolabeled phosphate from [γ-³³P]ATP to a peptide or protein substrate.

Materials:

  • Recombinant Kinase (e.g., Aurora B, JAK2)

  • Kinase-specific peptide substrate

  • Test Compound (2-methyl-7-azaindole derivative), serially diluted in DMSO

  • Kinase reaction buffer (containing MgCl₂, DTT, etc.)

  • [γ-³³P]ATP

  • ATP (unlabeled)

  • Phosphoric acid (for stopping reaction)

  • Phosphocellulose filter paper or plates

  • Scintillation counter and fluid

Procedure:

  • Plate Setup:

    • In a 96-well plate, add kinase reaction buffer to all wells.

    • Add the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM) to the assay wells. Include "no inhibitor" (vehicle control, e.g., DMSO) and "no enzyme" (background) controls.

    • Add the peptide substrate to all wells.

    • Add the recombinant kinase to all wells except the "no enzyme" controls.

    • Pre-incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation and Termination:

    • Initiate the kinase reaction by adding an ATP solution containing a mix of unlabeled ATP (to achieve Kₘ concentration) and [γ-³³P]ATP.

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes) within the linear range of the assay.

    • Terminate the reaction by adding phosphoric acid.

  • Detection and Analysis:

    • Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. The phosphorylated peptide substrate will bind to the filter, while unincorporated [γ-³³P]ATP will not.

    • Wash the filter mat multiple times with phosphoric acid to remove unbound radioactivity.

    • Dry the filter mat and measure the incorporated radioactivity using a scintillation counter.

    • Subtract the background ("no enzyme") counts from all other wells.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control (0% inhibition) and background (100% inhibition).

    • Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Assessing Cellular Activity and Target Engagement

While biochemical assays are essential for determining direct enzyme inhibition, cell-based assays are crucial for confirming that a compound can penetrate the cell membrane, engage its intended target, and exert a downstream biological effect.[24]

This high-throughput method quantifies the level of phosphorylation of a kinase's downstream substrate within intact, fixed cells.

Materials:

  • Adherent cancer cell line known to have active signaling through the target kinase (e.g., A549 cells for Aurora B).

  • 96-well cell culture plates.

  • Test compound.

  • Formaldehyde (for fixing).

  • Triton X-100 (for permeabilizing).

  • Blocking buffer (e.g., BSA or non-fat milk in TBS).

  • Primary antibody against the phosphorylated substrate (e.g., anti-phospho-Histone H3 for Aurora B).

  • Primary antibody for normalization (e.g., anti-GAPDH or total protein stain).

  • Infrared dye-conjugated secondary antibodies (e.g., IRDye® 800CW and 680RD).

  • Infrared imaging system (e.g., LI-COR Odyssey).

Procedure:

  • Cell Plating and Treatment:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of the test compound for a specified time (e.g., 1-2 hours).

  • Fixing and Permeabilization:

    • Remove the media and fix the cells with formaldehyde in PBS.

    • Wash the cells with PBS.

    • Permeabilize the cells with Triton X-100 in PBS to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding with blocking buffer.

    • Incubate cells with a cocktail of the two primary antibodies (e.g., anti-phospho-target and anti-normalization protein) diluted in blocking buffer.

    • Wash thoroughly with PBS containing Tween-20.

    • Incubate with a cocktail of the two corresponding secondary antibodies (conjugated to different infrared dyes) diluted in blocking buffer. Protect from light.

    • Wash thoroughly to remove unbound secondary antibodies.

  • Imaging and Analysis:

    • Scan the plate using a two-channel infrared imaging system.

    • Quantify the fluorescence intensity for both the phospho-protein signal and the normalization signal in each well.

    • Normalize the phospho-protein signal to the total protein or housekeeping protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

Data Presentation: Kinase Selectivity Profile

A crucial aspect of kinase inhibitor development is understanding a compound's selectivity. Data is typically presented in a table comparing the IC₅₀ values against the primary target and a panel of off-target kinases.

Kinase Target Hypothetical Compound A (IC₅₀, nM)
Aurora B (Primary Target) 7
Aurora A1,800
JAK2260
VEGFR237
GSK-3β>10,000
c-Met2,500

Table 1: Example of an IC₅₀ selectivity profile for a hypothetical this compound derivative designed as an Aurora B inhibitor. Lower values indicate higher potency. Data demonstrates good selectivity for Aurora B over other tested kinases, particularly Aurora A and GSK-3β.

Visualizing the Mechanism of Action

Inhibitors based on the 7-azaindole scaffold typically act by blocking the ATP binding site, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.

G A Cytokine B Cytokine Receptor A->B Binding C JAK Kinase B->C Activates F STAT Protein C->F Phosphorylates D ATP D->C Binds to ATP Pocket E 7-Azaindole Inhibitor E->C Blocks ATP Site G Phosphorylated STAT (pSTAT) F->G H Dimerization & Nuclear Translocation G->H I Gene Transcription H->I

Caption: Simplified JAK-STAT signaling pathway inhibited by a 7-azaindole.

Conclusion

The this compound scaffold is a highly valuable starting point for the development of novel kinase inhibitors. Its synthesis is accessible through established methods like the Fischer indole synthesis, and its structure is readily diversified using modern palladium-catalyzed cross-coupling reactions. By employing the robust biochemical and cell-based protocols detailed in this guide, researchers can effectively synthesize novel derivatives, quantify their potency and selectivity, and validate their mechanism of action in a cellular context. This integrated approach of synthetic chemistry and biological evaluation is fundamental to advancing promising new therapeutic agents from the laboratory toward clinical development.

References

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  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal.
  • Hardwicke, M. A., et al. (2008). Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. Cancer Research.
  • de Mattos, M. C., et al. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics.
  • Reaction Biology. Kinase Selectivity Panels. Reaction Biology.
  • Ge, H., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS.
  • Penner, N., et al. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Molecules.
  • Atlanchim Pharma. Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. Atlanchim Pharma.
  • Kumar, V., et al. (1992). Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction. The Journal of Organic Chemistry.
  • Wang, Y., et al. (2022). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. Pharmaceuticals.
  • Singh, R., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Alekseyev, R. S., et al. (2014). The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. Chemistry of Heterocyclic Compounds.
  • Anand, K., et al. (2021). Aurora B Inhibitors as Cancer Therapeutics. International Journal of Molecular Sciences.
  • Okuno, Y., et al. (2017). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Chemical and Pharmaceutical Bulletin.
  • Zhang, T., et al. (2021). Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • ResearchGate. (2014). Synthesis of 5-chloro-7-azaindoles by Fischer reaction. ResearchGate.
  • Nielsen, O., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules.
  • Baran, P. Azaindole Survival Guide. Baran Lab, Scripps Research.
  • Kim, D., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry.
  • RosDok. (2016). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok - University of Rostock.
  • Wikipedia. Fischer indole synthesis. Wikipedia.
  • Wang, T., et al. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.
  • Khaled, M. H., et al. (2022). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Journal of Chemical Society of Pakistan.
  • Cui, J. J., et al. (2008). Discovery of pyrrolopyridine-pyridone based inhibitors of Met kinase: synthesis, X-ray crystallographic analysis, and biological activities. Bioorganic & Medicinal Chemistry Letters.
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  • protocols.io. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
  • Kapa, P. K., et al. (2016). Evolution of a New Class of VEGFR-2 Inhibitors from Scaffold Morphing and Redesign. ACS Medicinal Chemistry Letters.
  • Pipzine Chemicals. This compound. Pipzine Chemicals.
  • Park, H., et al. (2022). Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma. Journal of Medicinal Chemistry.
  • Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.
  • Xun, Q. Q., et al. (2022). Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Zhang, M., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Molecules.
  • Al-Rashood, S. T., et al. (2019). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Future Medicinal Chemistry.
  • Azure Biosystems. (2023). In-cell Western Assays for IC50 Determination. Azure Biosystems.
  • Al-Rashood, S. T., et al. (2020). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.
  • Sharma, A., et al. (2023). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. European Journal of Medicinal Chemistry.
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Application Note & Protocol: N-Alkylation of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Alkylated 7-Azaindoles

The 7-azaindole scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a bioisostere of indole.[1] This structural modification, replacing a carbon atom with a nitrogen atom in the benzene ring portion of indole, can enhance pharmacological properties such as solubility and bioavailability.[1] N-alkylation of the 7-azaindole core is a critical synthetic transformation that allows for the exploration of chemical space, enabling the modulation of a compound's steric and electronic properties to optimize its biological activity. N-alkylated 7-azaindoles are integral components of numerous clinically significant molecules, including kinase inhibitors used in oncology.[2]

This guide provides a comprehensive overview of the experimental procedures for the N-alkylation of 7-azaindoles, detailing various methodologies and offering insights into the rationale behind procedural choices to ensure reliable and reproducible outcomes.

Mechanistic Considerations: The N1 vs. N7 Regioselectivity Challenge

A primary challenge in the N-alkylation of 7-azaindoles is controlling the regioselectivity of the reaction. The 7-azaindole nucleus possesses two potentially nucleophilic nitrogen atoms: the pyrrolic N1 and the pyridinic N7. The outcome of an alkylation reaction is highly dependent on the reaction conditions, including the choice of base, solvent, and electrophile.

Generally, the N1 position is more nucleophilic due to the lone pair of electrons being part of the aromatic system. However, the N7 nitrogen's lone pair is in an sp²-hybridized orbital and is not involved in aromaticity, making it a potential site for alkylation. The interplay of electronic and steric factors, along with the specific reaction conditions, dictates the final product distribution.[3]

Methodologies for N-Alkylation

Several robust methods have been developed for the N-alkylation of 7-azaindoles. The choice of method often depends on the nature of the alkylating agent, the desired regioselectivity, and the overall complexity of the substrate.

Classical N-Alkylation with Alkyl Halides

This is a direct and widely used method involving the reaction of 7-azaindole with an alkyl halide in the presence of a base. The choice of base is critical in determining the regioselectivity.

  • Mechanism: The reaction proceeds via a standard SN2 mechanism where the deprotonated 7-azaindole anion acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide.

  • Causality of Reagent Choice:

    • Base: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) tend to favor N1 alkylation by generating the more thermodynamically stable N1-anion. Weaker bases, such as potassium carbonate (K₂CO₃), in polar aprotic solvents like DMF or acetonitrile, can provide a mixture of N1 and N7 isomers, with the N1 isomer often predominating.

    • Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are typically used to dissolve the reagents and facilitate the SN2 reaction.

    • Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as a quaternary ammonium salt, can be highly effective.[4] PTC allows for the use of inorganic bases in a biphasic system, often leading to cleaner reactions and improved yields.[5][6] This technique can enhance the nucleophilicity of the azaindole anion in the organic phase.[4]

Mitsunobu Reaction
  • Mechanism: The reaction involves the activation of an alcohol with a combination of a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[8] The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by the 7-azaindole.[8]

  • Causality of Reagent Choice:

    • Reagents: The combination of PPh₃ and DEAD/DIAD is the classic reagent system. The choice between DEAD and DIAD is often based on ease of handling and purification.

    • Solvent: Anhydrous THF or toluene are common solvents for the Mitsunobu reaction.

    • Advantages: This method proceeds under neutral conditions and often exhibits high regioselectivity, typically favoring the N1 position. It is also known for its clean inversion of stereochemistry at the alcohol center.[7]

Buchwald-Hartwig Amination

For the synthesis of N-aryl-7-azaindoles, the Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction.[9] This method allows for the formation of a C-N bond between the 7-azaindole nitrogen and an aryl halide or triflate.

  • Mechanism: The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the deprotonated 7-azaindole, and finally, reductive elimination to form the N-arylated product and regenerate the Pd(0) catalyst.

  • Causality of Reagent Choice:

    • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand are required. The choice of ligand is crucial for the reaction's success. Sterically hindered biarylphosphine ligands, such as XPhos or SPhos, are often highly effective.[10]

    • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the 7-azaindole.

    • Solvent: Anhydrous, deoxygenated solvents such as toluene or dioxane are typically used.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a valuable tool to accelerate the N-alkylation of 7-azaindoles.[2][11] This technique can significantly reduce reaction times, often leading to higher yields and cleaner product profiles compared to conventional heating.[2][12]

  • Advantages: The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently, leading to faster reaction rates.[2] This can be particularly beneficial for less reactive alkylating agents or for reactions that are sluggish under conventional conditions.[13]

Experimental Protocols

Protocol 1: Classical N1-Alkylation using Sodium Hydride

This protocol describes a general procedure for the selective N1-alkylation of 7-azaindole with an alkyl halide using sodium hydride as the base.

Materials:

  • 7-Azaindole

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure:

  • To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere, add a solution of 7-azaindole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 30 minutes, or until hydrogen evolution ceases.

  • Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Let the reaction stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N1-Alkylation via the Mitsunobu Reaction

This protocol details the N1-alkylation of 7-azaindole with an alcohol using the Mitsunobu reaction.

Materials:

  • 7-Azaindole

  • Alcohol (e.g., benzyl alcohol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, separatory funnel, rotary evaporator.

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve 7-azaindole (1.0 eq), the alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or the formation of a precipitate may be observed.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Protocol 3: Microwave-Assisted N1-Alkylation

This protocol outlines a rapid N-alkylation of 7-azaindole using microwave irradiation.

Materials:

  • 7-Azaindole

  • Alkyl halide (e.g., 2-bromopropane)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Microwave vial, microwave synthesizer.

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a microwave vial, combine 7-azaindole (1.0 eq), the alkyl halide (1.5 eq), and potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent.

  • Seal the vial and place it in the microwave synthesizer.

  • Irradiate the mixture at a specified temperature (e.g., 120 °C) for a set time (e.g., 15-30 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the inorganic base and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for 7-Azaindole

MethodTypical Base/ReagentsSolventTemperatureTypical Reaction TimeRegioselectivity (N1:N7)
Classical Alkylation NaHDMF0 °C to RT2-12 hPredominantly N1
K₂CO₃AcetonitrileReflux4-24 hMixture, N1 major
Mitsunobu Reaction PPh₃, DIAD/DEADTHF0 °C to RT12-24 hHighly N1 selective
Microwave-Assisted K₂CO₃Acetonitrile120 °C15-30 minMixture, N1 major

Visualization of Key Processes

N-Alkylation_Workflow cluster_start Starting Material cluster_methods Alkylation Methodologies cluster_products Products 7-Azaindole 7-Azaindole Classical Classical 7-Azaindole->Classical Alkyl Halide, Base Mitsunobu Mitsunobu 7-Azaindole->Mitsunobu Alcohol, PPh3, DEAD/DIAD Microwave Microwave 7-Azaindole->Microwave Alkyl Halide, Base, MW N1-Alkylated N1-Alkylated Classical->N1-Alkylated Major Product N7-Alkylated N7-Alkylated Classical->N7-Alkylated Minor Product Mitsunobu->N1-Alkylated High Selectivity Microwave->N1-Alkylated Major Product

Caption: General workflow for the N-alkylation of 7-azaindole.

Mitsunobu_Mechanism PPh3 PPh3 Betaine Phosphorane Betaine Intermediate PPh3->Betaine DEAD DEAD DEAD->Betaine Alkoxyphosphonium Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium + ROH ROH Alcohol N-Alkylated_Product N-Alkylated 7-Azaindole Alkoxyphosphonium->N-Alkylated_Product + 7-Azaindole Anion PPh3O Triphenylphosphine Oxide Alkoxyphosphonium->PPh3O 7-Azaindole-anion 7-Azaindole Anion

Caption: Simplified mechanism of the Mitsunobu reaction for N-alkylation.

Conclusion and Best Practices

The successful N-alkylation of 7-azaindoles is a cornerstone of synthetic strategies targeting novel therapeutics. The choice of methodology should be guided by the specific requirements of the synthesis, including the nature of the alkyl group to be introduced, the desired regioselectivity, and the scale of the reaction.

Key Best Practices:

  • Anhydrous Conditions: For reactions involving strong bases like NaH or organometallic reagents, strict anhydrous conditions are paramount to prevent quenching of the reagents and to ensure high yields.

  • Inert Atmosphere: The use of an inert atmosphere (nitrogen or argon) is recommended to prevent side reactions, particularly in palladium-catalyzed couplings and reactions with air-sensitive reagents.

  • Reaction Monitoring: Diligent monitoring of the reaction progress by TLC or LC-MS is crucial to determine the optimal reaction time and to minimize the formation of byproducts.

  • Purification: Careful purification by column chromatography is often necessary to isolate the desired product in high purity, especially when dealing with mixtures of regioisomers.

By understanding the underlying mechanisms and carefully selecting the appropriate reaction conditions, researchers can effectively and efficiently synthesize a diverse range of N-alkylated 7-azaindole derivatives for further investigation in drug discovery and development programs.

References

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  • Journal of the American Chemical Society. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction.
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  • MDPI. (2017). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles.
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Application Notes and Protocols for the Development of FGFR Inhibitors Based on the 1H-Pyrrolo[2,3-b]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Aberrant FGFR Signaling in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four highly conserved transmembrane receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1] Under physiological conditions, the binding of Fibroblast Growth Factors (FGFs) to their cognate FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This phosphorylation cascade initiates a complex network of downstream signaling pathways, primarily the RAS-RAF-MEK-ERK (MAPK), PI3K-AKT, and PLCγ pathways, which ultimately modulate gene expression and cellular function.[1]

Aberrant FGFR signaling, driven by gene amplification, activating mutations, or chromosomal translocations, is a well-established oncogenic driver in a multitude of human cancers, including breast, lung, bladder, and liver cancer.[1][2] This pathological activation leads to uncontrolled cell growth, survival, and tumor progression, making the FGFRs attractive targets for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, has emerged as a privileged scaffold in medicinal chemistry due to its structural resemblance to the purine core of ATP and its ability to form key hydrogen bond interactions within the kinase hinge region.[3][4] This core has been successfully utilized to develop potent and selective inhibitors of various kinases, including FGFRs.[3]

This document provides a comprehensive guide for researchers engaged in the discovery and development of novel FGFR inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. It outlines detailed protocols for the synthesis, in vitro characterization, and cellular evaluation of these compounds, offering insights into the causality behind experimental choices to facilitate robust and reproducible research.

FGFR Signaling Pathway and Inhibitor Mechanism of Action

A clear understanding of the FGFR signaling cascade is fundamental to the rational design of targeted inhibitors. The following diagram illustrates the canonical FGFR signaling pathway and the mechanism by which 1H-pyrrolo[2,3-b]pyridine-based inhibitors exert their effects.

FGFR_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR:f0 HSPG HSPG HSPG->FGFR:f0 FRS2 FRS2 FGFR:f2->FRS2 P PI3K PI3K FGFR:f2->PI3K P PLCG PLCγ FGFR:f2->PLCG P GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus AKT AKT PI3K->AKT AKT->Nucleus DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC Ca2 Ca²⁺ IP3->Ca2 PKC->Nucleus Proliferation Cell Proliferation, Survival, Migration Nucleus->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Inhibitor Inhibitor->FGFR:f2

Caption: FGFR Signaling Pathway and Inhibition.

Synthesis of 1H-Pyrrolo[2,3-b]pyridine Derivatives

The synthesis of 1H-pyrrolo[2,3-b]pyridine-based FGFR inhibitors often involves a multi-step process. A general synthetic scheme is presented below, which can be adapted based on the desired substitutions on the scaffold. The causality behind the choice of reactions lies in their efficiency and versatility in introducing chemical diversity.

Synthesis_Workflow Start Starting Material (e.g., Substituted 2-aminopyridine) Intermediate1 Cyclization (e.g., Fischer Indole Synthesis) Start->Intermediate1 Intermediate2 1H-pyrrolo[2,3-b]pyridine Core Intermediate1->Intermediate2 Intermediate3 Functionalization (e.g., Halogenation) Intermediate2->Intermediate3 Intermediate4 Functionalized Core Intermediate3->Intermediate4 FinalProduct Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Intermediate4->FinalProduct Purification Purification & Characterization (Chromatography, NMR, MS) FinalProduct->Purification

Caption: General Synthetic Workflow.

Protocol 1: General Procedure for the Synthesis of 1H-pyrrolo[2,3-b]pyridine Derivatives

This protocol is a generalized example based on published literature and may require optimization for specific target molecules.[3]

Step 1: Synthesis of the 1H-pyrrolo[2,3-b]pyridine Core

  • Rationale: The Fischer indole synthesis is a classic and reliable method for constructing the pyrrolo portion of the scaffold from a substituted pyridine hydrazine and a ketone or aldehyde.

  • React a substituted 2-hydrazinopyridine with an appropriate ketone or aldehyde in the presence of an acid catalyst (e.g., polyphosphoric acid, zinc chloride).

  • Heat the reaction mixture to facilitate cyclization and dehydration.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction and extract the product.

  • Purify the crude product by column chromatography to obtain the 1H-pyrrolo[2,3-b]pyridine core.

Step 2: Functionalization of the Core

  • Rationale: Introduction of a halogen at a specific position (e.g., C3 or C5) provides a handle for subsequent cross-coupling reactions, enabling the introduction of diverse substituents to explore the structure-activity relationship (SAR).

  • Dissolve the 1H-pyrrolo[2,3-b]pyridine core in a suitable solvent (e.g., N,N-dimethylformamide).

  • Add a halogenating agent (e.g., N-bromosuccinimide or N-iodosuccinimide) portion-wise at a controlled temperature.

  • Stir the reaction until completion, as monitored by TLC.

  • Work up the reaction mixture and purify the halogenated intermediate.

Step 3: Cross-Coupling for Final Product Synthesis

  • Rationale: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are powerful tools for forming carbon-carbon or carbon-nitrogen bonds, respectively. This allows for the introduction of various aryl, heteroaryl, or amine moieties.[5]

  • To a reaction vessel, add the halogenated 1H-pyrrolo[2,3-b]pyridine, a boronic acid or ester (for Suzuki coupling) or an amine (for Buchwald-Hartwig coupling), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

  • Add a suitable solvent system (e.g., dioxane/water).

  • Degas the mixture and heat under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, filter off the catalyst, and perform an aqueous workup.

  • Purify the final compound by column chromatography or preparative HPLC.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Characterization of FGFR Inhibitors

Protocol 2: In Vitro FGFR Kinase Enzymatic Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits and provides a robust method for determining the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against various FGFR isoforms.[6][7][8][9]

  • Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity. The luminescent signal is generated in a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used by luciferase to generate light.

Materials:

  • Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 enzymes

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[8]

  • Test compounds (1H-pyrrolo[2,3-b]pyridine derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reaction Setup:

    • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

    • Add 5 µL of a solution containing the FGFR enzyme and the poly(Glu,Tyr) substrate in Kinase Assay Buffer.

    • Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be at or near the Kₘ for each FGFR isoform.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Read the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Table 1: Example IC₅₀ Data for a Hypothetical 1H-pyrrolo[2,3-b]pyridine Derivative

Compound IDFGFR1 IC₅₀ (nM)FGFR2 IC₅₀ (nM)FGFR3 IC₅₀ (nM)FGFR4 IC₅₀ (nM)
Compound X 7925712
Reference [10][10][10][10]

Cellular Characterization of FGFR Inhibitors

Protocol 3: Cell-Based Proliferation Assay (CCK-8 Assay)

This assay evaluates the anti-proliferative activity of the synthesized compounds in cancer cell lines with known FGFR alterations.[11]

  • Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the determination of the number of viable cells. The water-soluble tetrazolium salt, WST-8, is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of the formazan dye generated is directly proportional to the number of living cells.

Materials:

  • Cancer cell line with known FGFR amplification, mutation, or fusion (e.g., SNU-16, NCI-H716)

  • Appropriate cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • Cell Counting Kit-8 (CCK-8)

  • 96-well clear-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control. The final DMSO concentration should be non-toxic (typically ≤ 0.5%).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Cell Viability Measurement:

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Calculate the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) using non-linear regression analysis.

Protocol 4: Western Blot Analysis of FGFR Signaling Pathway

This protocol is used to confirm that the test compounds inhibit the phosphorylation of FGFR and its downstream signaling proteins in a cellular context.[2][12]

  • Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. By using antibodies specific for the phosphorylated forms of FGFR and downstream effectors like ERK, the inhibitory effect of the compounds on the signaling pathway can be visualized and quantified.

Materials:

  • Cancer cell line with FGFR alterations

  • Test compounds

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FGFR, anti-total-FGFR, anti-p-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with various concentrations of the test compound for a specified time (e.g., 2-4 hours).

    • Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for total protein and a loading control (e.g., GAPDH) for normalization.

    • Quantify the band intensities using image analysis software.

In Vivo Efficacy Studies

For compounds demonstrating potent in vitro and cellular activity, in vivo studies are crucial to evaluate their anti-tumor efficacy and pharmacokinetic properties.

Animal Models
  • Xenograft Models: Immunocompromised mice (e.g., nude or SCID) are commonly used for subcutaneous implantation of human cancer cell lines with known FGFR alterations.[13][14] Patient-derived xenograft (PDX) models, where tumor tissue from a patient is directly implanted into mice, are also valuable as they more closely recapitulate the heterogeneity of human tumors.[14]

General In Vivo Study Design
  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Tumor Implantation: Subcutaneously inject cancer cells or implant tumor fragments into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Treatment: Once tumors reach a predetermined size, randomize the animals into treatment and control groups. Administer the test compound (e.g., orally or intraperitoneally) and vehicle control according to a defined schedule.

  • Efficacy Endpoints:

    • Tumor Growth Inhibition (TGI): Measure tumor volume throughout the study.

    • Survival: Monitor the survival of the animals.

    • Pharmacodynamic (PD) Analysis: Collect tumor samples at the end of the study to analyze the inhibition of FGFR signaling by Western blot or immunohistochemistry.

  • Toxicity Assessment: Monitor animal body weight and overall health throughout the study.

Conclusion

The 1H-pyrrolo[2,3-b]pyridine scaffold represents a promising starting point for the development of novel and effective FGFR inhibitors. The protocols and application notes provided in this document offer a comprehensive framework for the synthesis, in vitro and cellular characterization, and in vivo evaluation of these compounds. By understanding the underlying principles of the assays and the rationale behind the experimental design, researchers can efficiently advance their drug discovery programs and contribute to the development of new cancer therapies targeting the aberrant FGFR signaling pathway.

References

  • BenchChem. (2025). Application Note: Western Blot Analysis of Fibroblast Growth Factor Receptor (FGFR)
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  • Zhang, J., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(35), 20835-20843.
  • BenchChem. (2025).
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Introduction: The Significance of BMS-645737 and its 7-Azaindole Core

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of 2-Methyl-1H-pyrrolo[2,3-b]pyridine in the synthesis of the potent kinase inhibitor, BMS-645737.

BMS-645737, chemically known as 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][1][2][3]triazin-4-amine, is a highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Fibroblast Growth Factor Receptor-1 (FGFR-1).[1][3][4][5] Its mechanism of action, centered on the inhibition of these receptor tyrosine kinases, gives it significant anti-angiogenic activity, making it a valuable compound in oncology research.[3][4][6]

At the heart of the BMS-645737 molecule lies the this compound scaffold, commonly referred to as 2-methyl-7-azaindole.[2] This heterocyclic moiety is not merely a structural component; it is a "privileged scaffold" in medicinal chemistry. 7-azaindole derivatives are bioisosteres of indoles, often exhibiting enhanced aqueous solubility and improved bioavailability, which are highly desirable properties for drug candidates.[7] The strategic incorporation of this specific fragment is crucial for the biological activity of BMS-645737, contributing to the precise molecular interactions within the kinase binding domain.[8]

This guide provides a detailed examination of the synthetic strategy for BMS-645737, focusing on the key coupling reaction that incorporates the this compound intermediate.

Core Synthetic Strategy: A Palladium-Catalyzed Cross-Coupling Approach

The synthesis of BMS-645737 hinges on the formation of a critical carbon-nitrogen (C-N) bond between the 5-amino position of this compound and the C4 position of the substituted pyrrolo[2,1-f][1][2][3]triazine core. The most robust and widely employed method for forging this type of bond in complex pharmaceutical intermediates is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[9]

This reaction is favored for its high functional group tolerance, broad substrate scope, and typically high yields, making it ideal for late-stage functionalization in the synthesis of active pharmaceutical ingredients (APIs).[10][11] The general synthetic workflow is depicted below.

G cluster_0 Key Intermediates cluster_1 Core Reaction cluster_2 Final Product A 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine C Buchwald-Hartwig Amination (Pd-Catalyzed C-N Cross-Coupling) A->C B 4-Chloro-5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)pyrrolo[2,1-f][1,2,4]triazine B->C D BMS-645737 C->D

Caption: High-level synthetic workflow for BMS-645737.

Detailed Protocol: Buchwald-Hartwig Amination

This section provides a detailed, step-by-step methodology for the pivotal coupling reaction. The protocol is a synthesis of best practices for this class of reaction, designed to be self-validating through in-process controls.

Materials and Reagents
Reagent/MaterialPurposePurity/Grade
4-Chloro-pyrrolo[2,1-f][1][2][3]triazine coreElectrophile>98%
2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amineNucleophile>98%
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)Palladium Pre-catalyst>97%
XantphosLigand>98%
Cesium Carbonate (Cs₂CO₃)BaseAnhydrous, >99%
1,4-DioxaneSolventAnhydrous, >99.8%
Nitrogen (N₂) or Argon (Ar)Inert AtmosphereHigh Purity
Ethyl Acetate, Brine, Sodium SulfateWorkup ReagentsACS Grade
Silica GelChromatography Stationary Phase230-400 mesh
Thin-Layer Chromatography (TLC) platesReaction MonitoringSilica gel 60 F₂₅₄
Experimental Procedure
  • Inert Atmosphere Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the 4-chloro-pyrrolo[2,1-f][1][2][3]triazine core (1.0 equiv), 2-Methyl-1H-pyrrolo[2,3-b]pyridin-5-amine (1.1 equiv), Xantphos (0.1 equiv), and Cesium Carbonate (2.0 equiv).

    • Rationale: The use of flame-dried glassware and an inert atmosphere is critical. The palladium(0) active catalyst is sensitive to oxygen and moisture, which can lead to catalyst deactivation and reduced yields. Cesium carbonate is a strong, yet non-nucleophilic, base often effective in these couplings.[12] An excess of the amine component can help drive the reaction to completion.

  • Reagent Addition: Seal the flask with a septum. Evacuate and backfill the flask with nitrogen or argon three times to ensure a completely inert atmosphere.

    • Rationale: This cycling process removes residual air and moisture from the flask, protecting the integrity of the catalytic system.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the Pd₂(dba)₃ (0.05 equiv) to the flask.

    • Rationale: The palladium pre-catalyst and the ligand (Xantphos) will form the active catalytic species in situ. Xantphos is a bulky, electron-rich bisphosphine ligand known to be exceptionally effective for promoting C-N bond formation by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[13]

  • Solvent Addition: Via syringe, add anhydrous 1,4-dioxane to the flask to achieve a substrate concentration of approximately 0.1 M.

    • Rationale: 1,4-Dioxane is a common solvent for Buchwald-Hartwig reactions as it is aprotic, polar enough to dissolve the reactants and base, and has a sufficiently high boiling point for thermal reactions.[9]

  • Reaction Execution: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Rationale: Elevated temperatures are typically required to overcome the activation energy for the oxidative addition step and to drive the catalytic cycle forward at a reasonable rate.[12]

  • In-Process Monitoring (Self-Validation): Monitor the reaction progress by TLC (e.g., using 1:1 Hexanes:Ethyl Acetate as eluent) every 1-2 hours. Spot the reaction mixture against the starting materials. The reaction is complete upon the disappearance of the limiting starting material (typically the chloro-triazine). Confirmation can also be achieved by LC-MS analysis of a small aliquot.

    • Rationale: Regular monitoring prevents unnecessary heating, which can lead to side product formation, and confirms the successful progression of the reaction, which is a key aspect of a trustworthy protocol.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

    • Rationale: Filtration removes insoluble materials that could interfere with the subsequent extraction and purification steps.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.

    • Rationale: The aqueous washes remove residual base and other water-soluble impurities.

  • Purification: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford BMS-645737 as a solid.

    • Rationale: Chromatography is necessary to remove unreacted starting materials, the ligand, and any side products, yielding the final compound in high purity.

Visualization of the Catalytic Cycle

G cluster_0 Buchwald-Hartwig Catalytic Cycle PdL2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-X PdL2->OxAdd 1 Complex1 L₂Pd(II)(Ar)(X) OxAdd->Complex1 BaseAssoc Base Association (R₂NH) Complex1->BaseAssoc 2 Complex2 [L₂Pd(II)(Ar)(NHR₂)]⁺X⁻ BaseAssoc->Complex2 ReductElim Reductive Elimination Complex2->ReductElim 3 ReductElim->PdL2 Catalyst Regeneration Product Product (Ar-NR₂) ReductElim->Product

Caption: The Buchwald-Hartwig amination catalytic cycle.

Troubleshooting and Optimization

ProblemPotential CauseSuggested Solution
Low or No Conversion Inactive catalyst (oxidation)Ensure rigorous inert atmosphere techniques. Use fresh, high-purity reagents.
Insufficiently strong baseScreen stronger bases like Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS), though functional group tolerance may decrease.
Poor ligand choiceScreen alternative ligands. For electron-rich amines, ligands like BrettPhos or RuPhos may be effective. High-throughput experimentation (HTE) can accelerate this process.[14]
Side Product Formation Reaction temperature too high or time too longReduce the reaction temperature or stop the reaction as soon as the limiting reagent is consumed (as per TLC/LC-MS).
Competing reactions (e.g., hydrodehalogenation)Ensure the system is free of water. A different solvent/base combination might be necessary.
Difficult Purification Ligand co-elutes with the productUse a different ligand or employ specialized purification techniques, such as using a scavenger resin to remove residual palladium and ligand.

Optimization of Buchwald-Hartwig reactions often involves a multi-parameter approach.[15] The use of Design of Experiments (DoE) can efficiently map the reaction space by simultaneously varying catalyst loading, base equivalency, temperature, and concentration to find the true optimum conditions.[11]

Conclusion

The synthesis of BMS-645737 is a prime example of modern synthetic strategy in pharmaceutical development, where complex molecules are assembled through highly efficient and selective catalytic methods. The use of this compound as a key building block, coupled via a robust Buchwald-Hartwig amination, is central to this success. Understanding the rationale behind the chosen protocol, from the inert atmosphere to the specific catalyst-ligand system, is essential for researchers aiming to replicate or adapt this synthesis for the development of novel kinase inhibitors and other complex molecular targets.

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  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHJjA1XvjhumGQbUfiEPmzP1d98ibmcO5U_rskl2qE3W9f8I4gRWQ9fva6FiiOReXQ6e33moEfz1dYSqz5nDnRn7Na3wJ7yVfvlJYv4WeLM3DQXa0AfPEJ58nkR4zQlfCpvrxAo9qG-jskzs4=]

Sources

Purification of 2-Methyl-1H-pyrrolo[2,3-b]pyridine by Column Chromatography: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed methodology for the purification of 2-Methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in pharmaceutical and materials science research. The protocol emphasizes the use of column chromatography, a fundamental technique for the isolation of high-purity compounds. This document is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy.

Introduction to this compound and its Purification Challenges

This compound, also known as 2-methyl-7-azaindole, is a significant scaffold in medicinal chemistry due to its diverse biological activities, including its use in the development of kinase inhibitors.[1][2] The purity of this intermediate is paramount, as even minor impurities can significantly impact the outcome of subsequent synthetic steps and biological assays.

The primary challenges in the purification of this compound often stem from the presence of structurally similar impurities. These can include unreacted starting materials from its synthesis, such as substituted pyridines, and byproducts formed during cyclization or cross-coupling reactions.[3][4] The moderate polarity of the target compound necessitates a carefully optimized chromatographic system to achieve effective separation.

Physicochemical Properties and their Chromatographic Implications

Understanding the physicochemical properties of this compound is crucial for developing an effective purification strategy.

PropertyValue/DescriptionImplication for Chromatography
Molecular Formula C₈H₈N₂-
Molecular Weight 132.16 g/mol -
Appearance Off-white to yellow solidVisual aid during fraction collection.[5]
Solubility Low in water; Soluble in common organic solvents like dichloromethane and ethanol.[6]The compound can be easily dissolved for loading onto the column. Dichloromethane is a suitable solvent for sample preparation.
Polarity Relatively non-polar organic compound.[6] The presence of the pyridine nitrogen and the pyrrole N-H bond imparts some polarity.Silica gel, a polar stationary phase, is appropriate. The mobile phase should be a mixture of non-polar and moderately polar solvents to achieve optimal elution.

The Principle of Normal-Phase Column Chromatography

This protocol utilizes normal-phase column chromatography, where a polar stationary phase (silica gel) is used in conjunction with a less polar mobile phase (eluent). The separation is based on the differential adsorption of the compounds in the mixture to the silica gel.

  • Polar compounds will have a stronger affinity for the polar silica gel and will therefore move down the column more slowly.

  • Non-polar compounds will have a weaker affinity for the silica gel and will be eluted more quickly by the mobile phase.

By gradually increasing the polarity of the mobile phase (gradient elution), compounds with increasing polarity can be sequentially eluted from the column, allowing for their separation.

Pre-Chromatography Work-up

Prior to column chromatography, a standard aqueous work-up is essential to remove inorganic salts and highly polar impurities. A typical procedure involves:

  • Quenching the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extracting the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate.[7]

  • Washing the combined organic layers with brine to remove residual water.[7]

  • Drying the organic phase over an anhydrous drying agent like sodium sulfate.

  • Concentrating the solution under reduced pressure to obtain the crude product.

Step-by-Step Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. Adjustments may be necessary based on the scale of the purification and the impurity profile.

Materials and Reagents
  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes (or n-hexane)

  • Ethyl acetate

  • Dichloromethane (for sample loading)

  • Glass chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel coated)

  • UV lamp (254 nm)

Thin Layer Chromatography (TLC) for Solvent System Optimization

Before packing the column, it is critical to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system where the desired compound has an Rf value between 0.3 and 0.4 .[8][9]

Procedure:

  • Dissolve a small amount of the crude material in a few drops of dichloromethane.

  • Spot the solution onto a TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexanes and ethyl acetate. Start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate (e.g., 8:2, 7:3).

  • Visualize the spots under a UV lamp. The Rf value is calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.[10]

Eluent System (Hexanes:Ethyl Acetate) Expected Rf of this compound Observation
9:1LowCompound remains near the baseline.
8:2~0.3-0.4Optimal for separation.
7:3HigherCompound moves closer to the solvent front.
Column Packing (Slurry Method)
  • Secure the chromatography column vertically to a stand.

  • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.

  • In a separate beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 9:1 hexanes:ethyl acetate). The amount of silica gel should be approximately 50-100 times the weight of the crude material.

  • Pour the slurry into the column. Use additional eluent to rinse any remaining silica gel into the column.

  • Open the stopcock and allow the solvent to drain, tapping the column gently to ensure even packing and remove any air bubbles. Do not let the top of the silica gel run dry.

  • Once the silica gel has settled, add a thin layer of sand on top to protect the surface.

Sample Loading
  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Carefully add the dissolved sample to the top of the column using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level is just at the top of the sand layer.

  • Carefully add a small amount of the initial eluent to wash the sides of the column and ensure all the sample is on the silica bed.

Elution and Fraction Collection
  • Carefully fill the column with the initial eluent (e.g., 9:1 hexanes:ethyl acetate).

  • Begin collecting fractions in test tubes or flasks.

  • Monitor the elution of compounds by spotting fractions onto TLC plates and visualizing under a UV lamp.

  • Gradually increase the polarity of the eluent (e.g., to 8:2, then 7:3 hexanes:ethyl acetate) to elute the more polar compounds. The target compound should elute as the main spot with an Rf of ~0.3-0.4 in the 8:2 mixture.

  • Combine the fractions containing the pure this compound.

  • Evaporate the solvent under reduced pressure to yield the purified product.

Post-Purification Analysis and Handling

  • Purity Assessment: The purity of the final product should be confirmed by analytical techniques such as ¹H NMR, LC-MS, and melting point analysis. A purity of ≥98.0% is typically achievable.[5]

  • Storage: this compound should be stored in a tightly closed container in a dry and well-ventilated place, away from heat and sources of ignition.[6][11]

  • Safety: Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses. Avoid inhalation and contact with skin and eyes.[12]

Troubleshooting

Problem Possible Cause Solution
Poor Separation Inappropriate solvent system.Re-optimize the eluent using TLC. A shallower gradient or a different solvent system (e.g., dichloromethane/methanol) may be required.
Column overloading.Use a larger column with more silica gel.
Compound Streaking Sample is not fully soluble in the mobile phase.Use a stronger, yet minimal, solvent for loading. The addition of a small amount of a more polar solvent to the eluent can sometimes help.
Compound degradation on silica.While less common for this compound, if suspected, consider using deactivated silica gel or alumina.
Co-eluting Impurities Impurities have very similar polarity to the product.A second chromatographic step with a different solvent system or stationary phase (e.g., reversed-phase) may be necessary. Recrystallization after chromatography can also improve purity.

Visualization of the Purification Workflow

Purification_Workflow cluster_prep Pre-Chromatography cluster_chromatography Column Chromatography cluster_post Post-Purification Crude_Product Crude Product Workup Aqueous Work-up Crude_Product->Workup TLC_Optimization TLC Optimization (e.g., 8:2 Hex:EtOAc) Workup->TLC_Optimization Column_Packing Column Packing (Silica Gel) TLC_Optimization->Column_Packing Sample_Loading Sample Loading Column_Packing->Sample_Loading Elution Gradient Elution Sample_Loading->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Combine_Fractions Combine Pure Fractions Fraction_Collection->Combine_Fractions Solvent_Removal Solvent Removal Combine_Fractions->Solvent_Removal Pure_Product Pure this compound Solvent_Removal->Pure_Product Analysis Purity Analysis (NMR, LC-MS) Pure_Product->Analysis

Sources

Application Notes and Protocols: Characterization of 2-Methyl-7-azaindole Analogues by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-Methyl-7-azaindole Analogues in Drug Discovery

The 7-azaindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds targeting a wide array of diseases. Its unique ability to act as both a hydrogen bond donor and acceptor allows for potent and selective interactions with various biological targets, including kinases.[1] The introduction of a methyl group at the 2-position, creating 2-methyl-7-azaindole, and subsequent analogue development, has been a fruitful strategy in lead optimization.[2][3] These modifications can enhance metabolic stability, modulate lipophilicity, and refine the compound's orientation within a binding pocket.[3]

Given the critical role of these analogues in pharmaceutical research, unambiguous structural confirmation is paramount. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical technique for the structural elucidation and purity assessment of these heterocyclic compounds. This application note provides a comprehensive guide to the characterization of 2-methyl-7-azaindole analogues using ¹H NMR, detailing experimental protocols and principles of spectral interpretation.

Core Principles: Understanding the ¹H NMR Spectrum of 2-Methyl-7-azaindole

The ¹H NMR spectrum of a 2-methyl-7-azaindole analogue is dictated by the electronic environment of each proton. The aromatic protons of the bicyclic system are influenced by the electronegativity of the two nitrogen atoms and the electron-donating effect of the C2-methyl group. This results in a characteristic pattern of chemical shifts and coupling constants.

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) is primarily determined by the electron density around the proton.[4] Protons in electron-deficient regions are "deshielded" and appear at a higher chemical shift (downfield), while those in electron-rich areas are "shielded" and appear at a lower chemical shift (upfield).[4] In the 7-azaindole ring, the pyridine ring protons are generally more deshielded than the pyrrole ring protons due to the influence of the pyridine nitrogen.

  • Spin-Spin Coupling (J-coupling): The splitting of a signal into multiple lines (a multiplet) is caused by the magnetic influence of neighboring, non-equivalent protons.[5] The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides valuable information about the connectivity and spatial relationship of protons.[5][6] For aromatic systems, the magnitude of J is dependent on the number of bonds separating the coupled protons:

    • Ortho-coupling (³J): Coupling between adjacent protons (three bonds apart) is typically the largest (7-9 Hz).

    • Meta-coupling (⁴J): Coupling between protons separated by two carbon atoms (four bonds apart) is smaller (2-3 Hz).

    • Para-coupling (⁵J): Coupling over five bonds is usually negligible or very small (<1 Hz).

Experimental Protocol: From Sample Preparation to Data Acquisition

A high-quality ¹H NMR spectrum is contingent upon meticulous sample preparation. The following protocol outlines the key steps to ensure reliable and reproducible results.

Materials:

  • 2-Methyl-7-azaindole analogue (5-25 mg)[7][8]

  • Deuterated NMR solvent (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) (0.6-0.7 mL)[8]

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipette and glass wool

  • Vial for sample dissolution

  • Tetramethylsilane (TMS) or other internal standard (optional)[8]

Protocol Workflow:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-25 mg of the analogue B Dissolve in 0.6-0.7 mL of deuterated solvent in a vial A->B C Filter the solution through a glass wool plug into the NMR tube B->C D Cap and label the NMR tube C->D E Insert the sample into the NMR spectrometer D->E F Lock onto the deuterium signal of the solvent E->F G Shim the magnetic field to optimize homogeneity F->G H Acquire the 1H NMR spectrum G->H I Fourier transform the FID H->I J Phase correct the spectrum I->J K Calibrate the chemical shift scale (e.g., TMS at 0 ppm) J->K L Integrate the signals K->L caption Figure 1. Workflow for 1H NMR analysis.

Figure 1. Workflow for 1H NMR analysis.

Detailed Steps:

  • Sample Weighing and Dissolution: Accurately weigh between 5 and 25 mg of the 2-methyl-7-azaindole analogue.[7][8] It is advisable to dissolve the sample in a small, clean vial before transferring it to the NMR tube, especially if solubility is a concern.[8] Choose an appropriate deuterated solvent that fully dissolves the compound and does not have residual signals that overlap with analyte peaks.[9] Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD).[10]

  • Filtration: To obtain sharp NMR signals, it is crucial to remove any particulate matter.[7] Solid particles disrupt the homogeneity of the magnetic field, leading to broad spectral lines. Filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean NMR tube.

  • NMR Tube Filling: The ideal sample height in a standard 5 mm NMR tube is approximately 5 cm.[7] This ensures that the sample is correctly positioned within the instrument's detection coil.

  • Data Acquisition: After inserting the sample into the spectrometer, the instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[9] "Shimming" is then performed to optimize the homogeneity of the magnetic field across the sample, which is critical for achieving high resolution. Finally, the ¹H NMR spectrum is acquired.

Spectral Interpretation: A Guide to Chemical Shifts and Coupling Constants

The following table summarizes the expected ¹H NMR chemical shift ranges and coupling patterns for the core protons of a 2-methyl-7-azaindole scaffold. Note that these values can be influenced by the choice of solvent and the nature of other substituents on the ring.

Proton Typical Chemical Shift (δ, ppm) Multiplicity Typical Coupling Constants (J, Hz)
NH (H1) 10.0 - 12.0 (in DMSO-d₆)Broad singletN/A
CH₃ (at C2) 2.3 - 2.8SingletN/A
H3 6.3 - 7.0Singlet or narrow multipletJ(H3,H4) ≈ 1-2 Hz (if resolved)
H4 6.8 - 7.5Doublet of doublets³J(H4,H5) ≈ 7-9 Hz, ⁴J(H4,H6) ≈ 1-2 Hz
H5 7.0 - 8.0Doublet of doublets³J(H5,H4) ≈ 7-9 Hz, ³J(H5,H6) ≈ 4-6 Hz
H6 8.0 - 8.5Doublet of doublets³J(H6,H5) ≈ 4-6 Hz, ⁴J(H6,H4) ≈ 1-2 Hz

Key Interpretive Points:

  • NH Proton: The indole NH proton is typically broad and appears far downfield, especially in hydrogen-bond-accepting solvents like DMSO-d₆.[11] Its chemical shift can be concentration-dependent.

  • C2-Methyl Group: The methyl protons at the C2 position will appear as a sharp singlet, as there are no adjacent protons to couple with.

  • H3 Proton: The proton at C3 is adjacent to the C2-methyl group and typically appears as a singlet or a narrowly split multiplet due to long-range coupling.

  • Pyridine Ring Protons (H4, H5, H6): These protons form a characteristic AMX spin system.

    • H6 is often the most deshielded proton of the pyridine ring due to its proximity to the pyridine nitrogen. It will appear as a doublet of doublets, showing ortho-coupling to H5 and meta-coupling to H4.

    • H5 will also be a doublet of doublets, with ortho-coupling to both H4 and H6.

    • H4 will appear as a doublet of doublets, exhibiting ortho-coupling to H5 and meta-coupling to H6.

The presence of additional substituents on the azaindole ring will further influence the chemical shifts of the neighboring protons. Electron-withdrawing groups will cause a downfield shift, while electron-donating groups will result in an upfield shift.

Conclusion

¹H NMR spectroscopy is an indispensable tool for the structural verification of 2-methyl-7-azaindole analogues. A systematic approach to sample preparation and a thorough understanding of the fundamental principles of chemical shifts and coupling constants allow for confident and accurate characterization. This guide provides researchers, scientists, and drug development professionals with a robust framework for utilizing ¹H NMR in their synthetic and medicinal chemistry endeavors.

References

  • University of California, Riverside. (n.d.). NMR Sample Preparation.
  • McLaughlin, M., Palucki, M., & Davies, I. W. (n.d.). 1H NMR (400 MHz, CDCl3) δ 3. Figshare.
  • University of Illinois Urbana-Champaign. (n.d.). NMR Sample Preparation - NMR Spectroscopy.
  • Royal Society of Chemistry. (n.d.). Supporting information.
  • Zocher, G., et al. (2012). Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. PMC - NIH.
  • Amazon Web Services. (n.d.). Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling.
  • Iowa State University. (n.d.). NMR Sample Preparation | Chemical Instrumentation Facility.
  • Nanalysis. (2024). Guide: Preparing a Sample for NMR analysis – Part I.
  • ResearchGate. (n.d.). Supporting Information.
  • Catalán, J., & de Paz, J. L. G. (2005). Study of 7-azaindole in its first four singlet states. AIP Publishing.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
  • Patrick, A. P., et al. (2020). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases.
  • Beilstein Journals. (n.d.). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides.
  • Elguero, J., et al. (1970). A simple 1H nmr conformational study of some heterocyclic azomethines. Canadian Journal of Chemistry.
  • ResearchGate. (n.d.). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).
  • Oregon State University. (n.d.). 1H NMR Chemical Shift.
  • American Chemical Society. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
  • Michigan State University. (n.d.). Proton NMR Table.
  • Clark, M. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters.
  • Wikipedia. (n.d.). J-coupling.
  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling.
  • American Chemical Society. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs.
  • National Center for Biotechnology Information. (n.d.). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines.

Sources

Application Notes and Protocols for the Synthesis of Substituted 7-Azaindoles via Fischer Indolization

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged 7-Azaindole Scaffold in Drug Discovery

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) framework is a cornerstone in modern medicinal chemistry. As a bioisosteric analog of indole, it is present in numerous natural products and has been integrated into a multitude of pharmacologically active compounds.[1] Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring with an electron-deficient pyridine ring, allow for a range of molecular interactions that are crucial for therapeutic efficacy. Consequently, 7-azaindole derivatives have demonstrated a broad spectrum of biological activities, including antitumor, antibacterial, and antiviral properties, making them highly sought-after targets in drug development programs.[1][2][3]

The Fischer indole synthesis, a venerable and powerful reaction discovered by Emil Fischer in 1883, remains a widely utilized method for constructing the indole core.[4][5] This acid-catalyzed reaction, which transforms arylhydrazines and carbonyl compounds into indoles, offers a versatile and direct route to this important heterocycle. However, the application of the Fischer synthesis to the preparation of azaindoles, particularly 7-azaindoles, presents a unique set of challenges that necessitate careful consideration and optimization.[6][7]

This comprehensive guide provides an in-depth exploration of the Fischer indole synthesis for the preparation of substituted 7-azaindoles. It is designed for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for key procedural choices. By understanding the mechanistic nuances and potential pitfalls, researchers can more effectively troubleshoot and adapt this classic reaction to synthesize novel 7-azaindole derivatives for their specific applications.

Mechanistic Insights: The Fischer Indole Synthesis Pathway

A thorough understanding of the reaction mechanism is paramount for successful synthesis and troubleshooting. The Fischer indole synthesis proceeds through a series of well-defined, acid-catalyzed steps.[4][5][8]

Diagram 1: The Catalytic Cycle of the Fischer Indole Synthesis

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Tautomerization cluster_2 Step 3: [3,3]-Sigmatropic Rearrangement cluster_3 Step 4: Cyclization & Aromatization A Arylhydrazine C Arylhydrazone A->C Condensation (-H₂O) B Ketone/Aldehyde B->C D Ene-hydrazine C->D Isomerization E Di-imine Intermediate D->E Acid-catalyzed F Aminal E->F Cyclization G Indole F->G Elimination (-NH₃) Aromatization

Caption: A stepwise overview of the Fischer indole synthesis mechanism.

  • Hydrazone Formation: The reaction commences with the condensation of a substituted pyridylhydrazine with an aldehyde or ketone to form the corresponding pyridylhydrazone. This initial step is typically straightforward and often reversible.[8]

  • Tautomerization to Ene-hydrazine: Under acidic conditions, the pyridylhydrazone tautomerizes to its more reactive ene-hydrazine isomer. The equilibrium between the hydrazone and ene-hydrazine can be influenced by the substitution pattern of the carbonyl compound.[4][8]

  • [1][1]-Sigmatropic Rearrangement: This is the key bond-forming step of the reaction. The protonated ene-hydrazine undergoes a[1][1]-sigmatropic rearrangement, leading to the cleavage of the weak N-N bond and the formation of a new C-C bond.[4][9] The efficiency of this step is highly dependent on the electronic properties of the starting materials.

  • Cyclization and Aromatization: The resulting di-imine intermediate readily cyclizes to form a five-membered ring aminal. Subsequent elimination of ammonia, driven by the formation of a stable aromatic system, yields the final indole product.[4][8]

Challenges in the Synthesis of 7-Azaindoles

The primary obstacle in applying the Fischer synthesis to 7-azaindoles lies in the electronic nature of the pyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, which deactivates the ring and makes it less nucleophilic. This has several consequences:

  • Reduced Nucleophilicity of Pyridylhydrazine: The electron-deficient nature of the pyridine ring diminishes the nucleophilicity of the hydrazine nitrogen, which can slow down the initial condensation step and, more importantly, the crucial[1][1]-sigmatropic rearrangement.[10]

  • Protonation of the Pyridine Nitrogen: Under the strongly acidic conditions often required for the Fischer indolization, the pyridine nitrogen can be protonated. This further deactivates the ring and can lead to undesired side reactions or even complete inhibition of the cyclization.[10]

  • Harsher Reaction Conditions: To overcome the inherent lack of reactivity, the synthesis of azaindoles often requires more forcing conditions, such as higher temperatures and stronger acids, compared to their indole counterparts.[6] These harsh conditions can lead to decomposition of starting materials or the desired product, resulting in lower yields and the formation of tar.[10]

Strategic Considerations for Successful Synthesis

To mitigate these challenges, several strategic adjustments to the reaction conditions are crucial:

  • Catalyst Selection: The choice of acid catalyst is paramount for a successful Fischer synthesis of 7-azaindoles.[10] Both Brønsted acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) can be employed.[4][10] Polyphosphoric acid (PPA) is a particularly effective reagent as it can serve as both the catalyst and the solvent, often at elevated temperatures.[11][7][10] Milder Lewis acids may be preferable in some cases to minimize side reactions involving the pyridine nitrogen.[10] A systematic screening of catalysts is often necessary to identify the optimal conditions for a given substrate.[10]

  • Substituent Effects: The electronic properties of substituents on both the pyridylhydrazine and the carbonyl compound can significantly influence the reaction outcome.

    • Electron-donating groups (EDGs) on the pyridylhydrazine ring can enhance the nucleophilicity of the ring and facilitate the[1][1]-sigmatropic rearrangement, often leading to improved yields.[10][12]

    • Unsymmetrical ketones can lead to the formation of two regioisomeric indole products. The regioselectivity can be influenced by the choice of acid catalyst and steric factors.[10]

  • Reaction Temperature and Time: Careful control of the reaction temperature is critical. While elevated temperatures are often necessary, excessively high temperatures can lead to product decomposition.[10] Monitoring the reaction progress by techniques such as Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent over-reaction.[13]

Experimental Protocols

The following protocols provide a general framework for the synthesis of substituted 7-azaindoles via the Fischer indole synthesis. It is important to note that these are starting points and may require optimization for specific substrates.

Protocol 1: General Procedure for the Synthesis of 2,3-Disubstituted 7-Azaindoles using Polyphosphoric Acid (PPA)

This protocol is adapted from a procedure for the synthesis of 2,3-disubstituted 7-azaindoles.[11]

Materials:

  • Substituted 2-pyridylhydrazine

  • Appropriate ketone or aldehyde

  • Polyphosphoric acid (PPA)

  • Ice

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation (Optional, can be done in situ): a. In a round-bottom flask, dissolve the substituted 2-pyridylhydrazine (1.0 eq) in a suitable solvent such as ethanol. b. Add the ketone or aldehyde (1.0-1.2 eq) to the solution. c. Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). d. The resulting hydrazone can be isolated by removing the solvent under reduced pressure or used directly in the next step.

  • Fischer Indolization: a. To the crude or purified 2-pyridylhydrazone (1.0 eq), add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone). b. Heat the mixture with vigorous stirring to 160-180°C for a short period (e.g., 5-15 minutes). The reaction is often rapid at this temperature.[11] c. Monitor the progress of the reaction by TLC.

  • Work-up and Purification: a. Allow the reaction mixture to cool to a manageable temperature and then carefully pour it onto crushed ice with stirring. b. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. c. Extract the aqueous mixture with ethyl acetate (3 x volume). d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate the organic layer under reduced pressure. f. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Diagram 2: Experimental Workflow for Fischer Indole Synthesis

Caption: A typical experimental workflow for the synthesis of 7-azaindoles.

Protocol 2: Alternative Procedure using a Brønsted Acid in a High-Boiling Solvent

This protocol offers an alternative to PPA and may be suitable for substrates that are sensitive to the harshness of PPA.

Materials:

  • Substituted 2-pyridylhydrazone

  • p-Toluenesulfonic acid or sulfuric acid

  • High-boiling solvent (e.g., toluene, xylene, or diglyme)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: a. In a round-bottom flask equipped with a reflux condenser, suspend the substituted 2-pyridylhydrazone (1.0 eq) in a high-boiling solvent (e.g., xylene). b. Add the acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1.0 eq). c. Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Work-up and Purification: a. After the reaction is complete, cool the mixture to room temperature. b. Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid. c. Separate the organic layer, and extract the aqueous layer with ethyl acetate. d. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. e. Filter and concentrate the organic layer under reduced pressure. f. Purify the crude product by column chromatography on silica gel.

Data Presentation: A Survey of Reaction Conditions and Yields

The following table summarizes various conditions reported for the Fischer indole synthesis of substituted 7-azaindoles, highlighting the impact of different catalysts and substrates on the reaction yield.

EntryPyridylhydrazine SubstituentCarbonyl CompoundCatalyst/SolventTemperature (°C)Yield (%)Reference
1HCyclohexanonePPA160-18076
2HCyclopentanonePPA160-18065
3HPropiophenonePPA160-18058[11]
45-ChloroAcetonePPA14072[7]
55-ChloroCyclohexanonePPA14085[7]
64-Methoxy (for 6-azaindole)CyclohexanonePPA10092[12]

Note: The data presented is for illustrative purposes and highlights the variability in reaction conditions and yields depending on the specific substrates and catalysts used.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low to No Product Formation - Inappropriate or weak acid catalyst.[10]- Electron-deficient pyridylhydrazine.[10]- Impure starting materials or presence of water.[10]- Screen both Brønsted and Lewis acids (e.g., PPA, ZnCl₂, p-TsOH).[10]- Consider using a pyridylhydrazine with an electron-donating group.[10]- Ensure purity of starting materials and use anhydrous solvents.[10]
Formation of Multiple Products (Poor Regioselectivity) - Use of an unsymmetrical ketone.[10]- The choice of acid catalyst can influence regioselectivity; screen different acids.[10]- Steric hindrance on the ketone may favor one regioisomer.
Product Decomposition or Tar Formation - Excessively harsh conditions (high temperature, strong acid).[10]- Use the mildest effective acid catalyst and the lowest possible reaction temperature.[10]- Monitor the reaction closely and stop it once the starting material is consumed.[10]
Side Reactions of the Pyridine Ring - Protonation of the pyridine nitrogen under strongly acidic conditions.[10]- Consider using milder Lewis acids instead of strong Brønsted acids.[10]- Carefully control the reaction temperature.

Conclusion

The Fischer indole synthesis, while presenting certain challenges, remains a valuable and versatile tool for the synthesis of substituted 7-azaindoles. A thorough understanding of the reaction mechanism, coupled with careful consideration of catalyst selection, substrate electronics, and reaction conditions, is essential for achieving successful outcomes. The protocols and troubleshooting guide provided herein serve as a practical resource for researchers aiming to leverage this powerful reaction in the development of novel 7-azaindole-based compounds for a wide range of applications in medicinal chemistry and beyond.

References

  • Benchchem. Technical Support Center: Fischer Indole Synthesis of 4-Azaindoles.
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  • RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
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  • DTIC.
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Application Notes & Protocols: Leveraging 2-Methyl-1H-pyrrolo[2,3-b]pyridine for the Development of Next-Generation Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Therapeutic Promise of Phosphodiesterase Inhibition

Phosphodiesterases (PDEs) are a superfamily of enzymes that serve as critical regulators of intracellular signaling pathways by catalyzing the hydrolysis of the second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By controlling the concentration and duration of these cyclic nucleotides, PDEs modulate a vast array of physiological processes. The PDE superfamily is divided into 11 distinct families (PDE1-11), each with unique substrate specificities, tissue distributions, and regulatory properties.[1][2] This diversity makes them highly attractive therapeutic targets for a wide range of diseases, including inflammatory conditions like asthma and COPD, cardiovascular disorders, and neurodegenerative diseases.[2][3][4][5]

The quest for potent and selective PDE inhibitors has driven significant medicinal chemistry efforts. A key strategy in modern drug discovery is the utilization of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[6] The 7-azaindole core, and specifically its 2-methyl derivative, 2-Methyl-1H-pyrrolo[2,3-b]pyridine, has emerged as such a scaffold.[6][7][8] Its unique electronic properties and hydrogen bonding capabilities make it an exceptional bioisostere of the natural indole nucleus, offering opportunities to fine-tune pharmacological profiles.[8]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides the foundational knowledge, detailed experimental protocols, and data interpretation frameworks necessary to effectively utilize the this compound scaffold in the design, synthesis, and evaluation of novel phosphodiesterase inhibitors.

The 7-Azaindole Scaffold: A Privileged Core for PDE Inhibitors

The strategic selection of a core scaffold is paramount to the success of a medicinal chemistry campaign. The 7-azaindole framework is not merely an alternative to indole but offers distinct advantages for engaging the active site of phosphodiesterases.

Causality of Scaffold Selection: Chemical and Structural Advantages

The defining feature of the 7-azaindole scaffold is the replacement of the C7-H group of indole with a nitrogen atom. This substitution has profound, beneficial effects on the molecule's physicochemical properties:

  • Enhanced Hydrogen Bonding: The pyridine nitrogen at position 7 acts as a hydrogen bond acceptor, providing an additional interaction point with amino acid residues in the enzyme's active site. This can significantly enhance binding affinity and selectivity.

  • Modulated pKa and Solubility: The presence of the basic pyridine nitrogen alters the molecule's overall pKa and can improve aqueous solubility compared to its indole counterparts, a critical factor for drug development.

  • Bioisosterism and Vectorial Diversity: As a bioisostere of indole, the 7-azaindole scaffold can mimic the binding of endogenous ligands or known inhibitors.[6][8] Furthermore, the various positions on the bicyclic ring system (e.g., C2, C3, C5) provide distinct vectors for chemical modification, allowing for systematic exploration of the target's binding pocket to optimize potency and selectivity.[9]

Binding Interactions and Structure-Activity Relationships (SAR)

Studies on 1H-pyrrolo[2,3-b]pyridine-based PDE inhibitors have revealed key insights into their mechanism of action and have established a foundational structure-activity relationship (SAR). For instance, in the development of PDE4B inhibitors, the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series has proven particularly fruitful.[10][11]

Molecular modeling and SAR studies indicate that these compounds typically orient themselves within the PDE active site where:

  • The 7-azaindole core anchors the molecule, often through hydrogen bonding.

  • Substituents at the C2 position, such as carboxamides, project into a key sub-pocket, where modifications can dictate potency and isoform selectivity.

  • Substituents on the pyrrole nitrogen (N1) can be used to modulate pharmacokinetic properties.

A critical goal in PDE4 inhibitor development is achieving selectivity for the PDE4B isoform over PDE4D, as PDE4D inhibition is linked to side effects like nausea and emesis.[10] SAR studies have shown that careful selection of the amide moiety in the 2-carboxamide series can confer significant selectivity. For example, incorporating a 3,3-difluoroazetidine ring at this position resulted in a compound with a 6-fold selectivity for PDE4B over PDE4D.[10]

Diagram: General Structure and Key Modification Points

Caption: Key modification points on the 7-azaindole scaffold for SAR exploration.

Experimental Section: Protocols and Methodologies

This section provides validated, step-by-step protocols for the synthesis and evaluation of this compound-based PDE inhibitors. The rationale behind key steps is explained to empower researchers to adapt these methods to their specific objectives.

A. Synthesis of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives

The following protocol is a representative synthesis for a key class of 7-azaindole-based PDE4 inhibitors, adapted from established literature methods.[10][11] This multi-step synthesis is robust and allows for diversification at the amide portion.

Rationale: This synthetic route begins with a commercially available 7-azaindole starting material. The key steps involve N-arylation followed by hydrolysis and subsequent amide coupling. This sequence allows for the late-stage introduction of diverse amine building blocks, making it highly efficient for building a library of analogs for SAR studies.

Diagram: Synthetic Workflow

Caption: Workflow for the synthesis of 7-azaindole-2-carboxamide PDE inhibitors.

Protocol: Synthesis of Compound 11h (as per ACS Med Chem Lett. 2020, 11, 10, 1848–1854) [10][11]

  • Step 1: N-Arylation of Ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate

    • To a solution of ethyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate (1.0 eq) in CH₂Cl₂ in a round-bottom flask, add the desired aryl boronic acid (e.g., 3,4-dichlorophenylboronic acid, 1.2 eq).

    • Add copper(II) acetate (Cu(OAc)₂, 1.1 eq) and pyridine (2.0 eq).

    • Stir the reaction mixture at room temperature for 12 hours under an air atmosphere.

    • Upon completion (monitored by TLC or LC-MS), dilute the mixture with CH₂Cl₂ and wash with saturated aqueous NH₄Cl solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the N-aryl ester intermediate.

  • Step 2: Ester Hydrolysis

    • Dissolve the N-aryl ester intermediate from Step 1 in a mixture of methanol (MeOH) and water.

    • Add sodium hydroxide (NaOH, 2.0-3.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (typically 2-4 hours, monitored by TLC or LC-MS).

    • Acidify the reaction mixture to pH ~3-4 with 1N HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the carboxylic acid intermediate, which is often used in the next step without further purification.

  • Step 3: Amide Coupling

    • Dissolve the carboxylic acid from Step 2 (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

    • Add the desired amine (e.g., 3,3-difluoroazetidine, 1.1 eq) and a coupling agent such as T3P® (propanephosphonic acid anhydride, 1.5 eq).

    • Add a base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.

    • Stir at room temperature for 30 minutes to 4 hours, monitoring progress by LC-MS.

    • Once the reaction is complete, quench with water and extract the product with ethyl acetate.

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the final compound by column chromatography or preparative HPLC to yield the target 1H-pyrrolo[2,3-b]pyridine-2-carboxamide.

B. In Vitro Evaluation: PDE-Glo™ Phosphodiesterase Assay

Rationale: To determine the inhibitory potency (IC₅₀) of synthesized compounds, a robust and high-throughput enzymatic assay is required. The PDE-Glo™ Phosphodiesterase Assay is a luminescence-based method that measures the amount of remaining cyclic nucleotide after the PDE reaction.[1][12] It is highly sensitive and adaptable for screening large compound libraries. The principle involves a two-step reaction: first, PDE hydrolyzes its substrate (cAMP or cGMP); second, the remaining substrate is used by a protein kinase to catalyze the phosphorylation of a substrate, consuming ATP. The remaining ATP is then detected using a luciferase/luciferin reaction, where the light output is inversely proportional to PDE activity.[12]

Protocol: Determining IC₅₀ values against PDE4B

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO (e.g., 10 mM). Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

    • Reconstitute purified, recombinant human PDE4B enzyme in the provided assay buffer to a working concentration determined by prior enzyme titration experiments.

    • Prepare the cAMP substrate solution to a final concentration of 1 µM in assay buffer.[12]

    • Prepare the PDE-Glo™ Termination/Detection reagents according to the manufacturer's protocol.[12]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of assay buffer to all wells.

    • Add 0.5 µL of the compound serial dilutions to the test wells. Add 0.5 µL of DMSO to the "No Inhibitor" (100% activity) and "No Enzyme" (0% activity) control wells.

    • Add 2.5 µL of diluted PDE4B enzyme to the test wells and the "No Inhibitor" wells. Add 2.5 µL of assay buffer to the "No Enzyme" wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

    • Initiate the reaction by adding 2.5 µL of the 1 µM cAMP substrate solution to all wells.

    • Incubate for 60 minutes at room temperature.

    • Stop the PDE reaction by adding 5 µL of PDE-Glo™ Termination Buffer to all wells.

    • Add 5 µL of PDE-Glo™ Detection Solution to all wells.

    • Incubate for 20 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis and Presentation:

    • Normalize the data: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)).

    • Plot the % Inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) to determine the IC₅₀ value.

    • Present the data in a clear, tabular format.

Table 1: Representative PDE Inhibition Data

Compound IDPDE4B IC₅₀ (nM)PDE4D IC₅₀ (nM)Selectivity (PDE4D/PDE4B)
11a 1108507.7
11h 1408406.0
Rolipram 2502000.8
Data are illustrative, based on findings from cited literature.[10]
C. Cellular Activity: CRE-Luciferase Reporter Assay

Rationale: A positive result in an enzymatic assay confirms direct inhibition of the target protein. However, a cell-based assay is essential to verify that the compound can cross the cell membrane, engage the target in a complex intracellular environment, and produce the desired downstream effect—an increase in intracellular cAMP.[13] The CRE-luciferase reporter assay is a widely used method for this purpose. Cells are transfected with a plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE). When intracellular cAMP levels rise, CRE-binding protein (CREB) is activated, driving luciferase expression. PDE inhibitors prevent cAMP degradation, thus increasing the luminescent signal.[13]

Diagram: Cell-Based Assay Workflow

Caption: Workflow for a CRE-Luciferase reporter assay to measure cellular PDE activity.

Protocol: Quantifying Cellular PDE4 Inhibition

  • Cell Culture and Transfection:

    • Day 1: Seed HEK293 cells (or another suitable cell line) into a 96-well white, clear-bottom plate at a density that will result in ~80-90% confluency on Day 3.

    • Day 2: Transfect the cells with a CRE-luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent (e.g., Lipofectamine™ 2000) according to the manufacturer's protocol.[13]

  • Compound Treatment and Stimulation:

    • Day 3: Remove the transfection medium. Add fresh medium containing serial dilutions of the test compounds. Incubate for 1 hour at 37°C.

    • Add a sub-maximal concentration of an adenylyl cyclase activator, such as Forskolin, to all wells to stimulate cAMP production.[13]

    • Incubate the plate for an additional 4-6 hours at 37°C.

  • Lysis and Luminescence Measurement:

    • Remove the medium from the wells.

    • Lyse the cells using a passive lysis buffer.

    • Measure both Firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a plate luminometer.

  • Data Analysis:

    • Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well to control for variations in cell number and transfection efficiency.

    • Calculate the fold induction of the luciferase signal relative to the vehicle-treated control.

    • Plot the fold induction against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ value.

Data Interpretation and Troubleshooting

  • Enzymatic vs. Cellular Potency: A significant drop in potency (>10-fold) from the enzymatic assay (IC₅₀) to the cell-based assay (EC₅₀) may indicate poor cell permeability, efflux by cellular transporters, or compound instability in cell culture media.

  • High Assay Background: In enzymatic assays, this can result from ATP contamination in reagents or insufficient PDE activity. Ensure high-purity reagents and optimize enzyme concentration. In cell-based assays, high background may indicate leaky reporter expression; screen cell clones for low basal activity.

  • Poor Synthetic Yield: In the amide coupling step, incomplete hydrolysis of the ester or use of an inactive coupling agent can lower yields. Ensure complete hydrolysis by LC-MS and use fresh, high-quality coupling reagents.

Conclusion

The this compound scaffold represents a highly versatile and effective core structure for the development of novel phosphodiesterase inhibitors. Its favorable physicochemical properties and multiple points for chemical diversification allow for the systematic optimization of potency, selectivity, and pharmacokinetic profiles. The protocols detailed in these application notes provide a validated roadmap for researchers to synthesize, screen, and characterize new chemical entities based on this privileged scaffold. By integrating robust synthetic chemistry with precise in vitro and cell-based pharmacology, the 7-azaindole framework will continue to be a valuable tool in the pursuit of next-generation therapeutics targeting the PDE superfamily.

References

  • Ruel R, et al. Discovery and preclinical studies of 5-isopropyl-6-(5-methyl-1,3,4-oxadiazol-2-yl)-N-(2-methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)pyrrolo[2,1-f][14][15][16]triazin-4-amine (BMS-645737), an in vivo active potent VEGFR-2 inhibitor. Bioorganic & Medicinal Chemistry Letters.
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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Aryl-1H-pyrrolo[2,3-b]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-aryl-1H-pyrrolo[2,3-b]pyridine, commonly known as 2-aryl-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1][2] Its structural resemblance to indole allows it to act as a bioisostere, while the pyridine nitrogen introduces unique physicochemical properties that can enhance solubility and metabolic stability.[3] Despite its importance, the synthesis of this scaffold is often fraught with challenges, from low yields in cross-coupling reactions to difficulties in purification. This guide provides practical, field-proven solutions to common problems encountered during the synthesis of these vital compounds.

Part 1: Troubleshooting Guide - Common Synthetic Bottlenecks

This section addresses specific, high-frequency issues encountered during the synthesis of 2-aryl-7-azaindoles. Each entry follows a "Problem -> Root Cause -> Solution" format to provide clear, actionable advice.

Issue 1: Low or No Yield in Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Problem: "I am attempting to synthesize a 2-aryl-7-azaindole by coupling a 2-halo-7-azaindole (Iodo or Bromo) with an arylboronic acid using a standard palladium catalyst like Pd(PPh₃)₄, but I'm observing very low conversion, significant starting material decomposition, or formation of a dehalogenated side product."

Root Cause Analysis: The synthesis of 2-aryl-7-azaindoles frequently relies on palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4] However, the inherent chemical nature of the 7-azaindole nucleus presents several challenges:

  • Catalyst Inhibition: The pyridine nitrogen (N-7) can coordinate to the palladium center, acting as a ligand and poisoning the catalyst. This coordination can hinder the catalytic cycle, leading to low turnover and poor yields.[5]

  • Substrate Reactivity: The electron-deficient nature of the pyridine ring can influence the reactivity of the C-X bond (where X is a halogen), sometimes making oxidative addition more difficult compared to simpler aryl halides.[2]

  • Competing Reactions: Under certain conditions, especially with unprotected N-H on the pyrrole ring, side reactions like protodeboronation of the boronic acid or hydrodehalogenation of the starting material can become dominant pathways.[6] The acidic N-H proton can also interfere with reactions that are sensitive to acidic conditions.[4]

Solutions & Step-by-Step Protocols:

A systematic approach to optimizing the Suzuki-Miyaura coupling is crucial. The choice of catalyst, ligand, base, and solvent are all interrelated and must be considered.

Step 1: Protect the Pyrrole Nitrogen (N-1) Protecting the N-H group is often the most critical first step to prevent interference and improve solubility.

  • Recommended Protecting Groups:

    • Tosyl (Ts): Offers high stability for multi-step syntheses.[7]

    • 2-(Trimethylsilyl)ethoxymethyl (SEM): Often used, but deprotection can be challenging and may lead to side products.[4]

    • tert-Butoxycarbonyl (Boc): A good choice for its ease of removal under mild acidic conditions.[7]

  • General Protocol for N-Tosylation of 2-Iodo-7-azaindole:

    • Dissolve 2-iodo-7-azaindole (1.0 eq) in an appropriate solvent like dichloromethane (DCM) or acetonitrile.

    • Add triethylamine (TEA, 1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

    • Cool the mixture to 0 °C in an ice bath.

    • Add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12 hours or until TLC/LC-MS analysis shows complete consumption of the starting material.[8]

    • Work up the reaction by washing with water and brine, then purify by column chromatography on silica gel.

Step 2: Optimize the Catalytic System If protection is insufficient or undesirable, careful selection of the palladium source and ligand is paramount. Modern Buchwald-type ligands and pre-catalysts are often superior to traditional Pd(PPh₃)₄ for challenging substrates.

ParameterRecommendationRationale & Citation
Palladium Pre-catalyst XPhos Pd G2 or G3, SPhos Pd G2These pre-catalysts are air-stable and efficiently generate the active Pd(0) species. They are designed for challenging substrates and often give superior results.[4][9]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich phosphine ligands accelerate oxidative addition and reductive elimination steps and can mitigate catalyst inhibition by the pyridine nitrogen.[4][10]
Base K₃PO₄, K₂CO₃, Cs₂CO₃Stronger, non-nucleophilic inorganic bases are generally preferred. K₃PO₄ is often an excellent choice for Suzuki couplings of nitrogen-containing heterocycles.[6]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent with water is typically required to dissolve both the organic substrates and the inorganic base.[8]

Step 3: Verification Workflow & Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting a failing Suzuki-Miyaura reaction for this scaffold.

G start Low Yield in Suzuki Coupling check_purity Verify Purity of Starting Materials (2-halo-azaindole & boronic acid) start->check_purity protect_nh Is N-1 Protected? check_purity->protect_nh add_pg Protect N-1 Position (e.g., Ts, Boc, SEM) protect_nh->add_pg No catalyst_screen Screen Catalyst & Ligand protect_nh->catalyst_screen Yes add_pg->catalyst_screen base_solvent Vary Base & Solvent System catalyst_screen->base_solvent Improvement? No success Successful Coupling catalyst_screen->success Improvement? Yes temp_opt Optimize Temperature (60-110 °C) base_solvent->temp_opt Improvement? No base_solvent->success Improvement? Yes temp_opt->success Improvement? Yes

Caption: Troubleshooting workflow for Suzuki-Miyaura coupling.

Issue 2: Competing N-Arylation vs. C-Arylation in Ullmann or Buchwald-Hartwig Reactions

Problem: "When attempting to arylate the C-2 position of an unprotected 7-azaindole using an Ullmann or Buchwald-Hartwig C-N coupling strategy (with an amine and an aryl halide), I am observing significant formation of the N-1 arylated product as a major side product."

Root Cause Analysis: The pyrrole N-H of the 7-azaindole is nucleophilic and can compete with other nucleophiles (for C-N coupling) or even act as a nucleophile itself in C-C coupling contexts if not protected. In copper- or palladium-catalyzed reactions designed for amination, the deprotonated azaindole anion is a potent nucleophile that can readily attack the metal-halide complex, leading to undesired N-arylation.[11][12]

Solutions & Step-by-Step Protocols:

1. Strategic Use of Protecting Groups: The most straightforward solution is to block the N-1 position. The choice of protecting group should be orthogonal to the planned reaction conditions. For instance, a Tosyl group is robust under many palladium-catalyzed conditions.[8]

2. Ligand and Catalyst Control (for unprotected substrates): In cases where protection is not feasible, careful tuning of the reaction can favor C-arylation.

  • N-Oxide Strategy: Formation of the 7-azaindole N-oxide at the pyridine nitrogen (N-7) can alter the electronic properties of the ring system. This modification increases the electron density of the pyridine ring, which can favor certain C-H activation pathways or alter the regioselectivity of coupling reactions.[13] Some studies have shown that N-oxide activation can direct arylation to specific positions.[14]

  • Copper Catalysis: Certain copper-based catalysts have shown high selectivity for N-arylation of azoles. By understanding these systems, one can either avoid them or adapt them if N-arylation is the desired outcome.[11][12]

G cluster_0 Reaction Pathways Start Unprotected 7-Azaindole Reagents Aryl Halide (Ar-X) + Pd or Cu Catalyst Start->Reagents C_Arylation Desired C2-Arylation (e.g., Suzuki) Reagents->C_Arylation Path A N_Arylation Side-Reaction: N1-Arylation (e.g., Ullmann) Reagents->N_Arylation Path B Solution Solution: Protect N-1 (e.g., with Ts) to block Path B N_Arylation->Solution

Caption: Competing N-arylation vs. C-arylation pathways.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to access the 2-aryl-7-azaindole core, and what are their pros and cons?

There are two primary approaches: constructing the pyrrole ring onto a pre-functionalized pyridine or functionalizing a pre-existing 7-azaindole core.

Synthetic StrategyDescriptionProsCons
Ring Construction (e.g., Hemetsberger-Knittel) Involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester, derived from a pyridine aldehyde, to form the indole-2-carboxylic ester.[15][16]Builds the core structure with the C2-aryl group already installed. Can be efficient if the starting pyridine aldehyde is available.[17]The azide starting materials can be unstable and difficult to synthesize. The reaction is often run at high temperatures (thermally), which can limit functional group tolerance.[15]
Post-Functionalization (e.g., Suzuki, Heck, Stille) Starts with a 7-azaindole core, which is halogenated at the C-2 position (e.g., 2-iodo or 2-bromo-7-azaindole) and then coupled with an aryl partner.[18]Highly versatile and modular; a wide variety of aryl groups can be introduced late-stage. Milder reaction conditions are often possible.[2]Requires a reliable synthesis of the 2-halo-7-azaindole precursor. Prone to challenges in the cross-coupling step, as detailed in the troubleshooting section.[5][19]
Domino Reactions A one-pot synthesis involving reactions between readily available starting materials like 2-fluoro-3-methylpyridine and an arylaldehyde, mediated by an alkali-amide base.[3]Highly efficient and atom-economical by combining multiple steps into one pot. Can selectively produce azaindoles or azaindolines by choice of base.[3]The substrate scope may be more limited compared to traditional cross-coupling, and optimization of the base and reaction conditions is critical.

Q2: How do I choose the correct protecting group for the pyrrole N-H?

The choice depends entirely on the downstream reaction conditions you plan to use.

  • For Acid-Sensitive Reactions (e.g., using strong bases): A Tosyl (Ts) or Phenylsulfonyl (PhSO₂) group is ideal. They are very stable but require harsher conditions for removal (e.g., strong base like NaOH at high temperature, or reducing agents like SmI₂).[8][18]

  • For Base-Sensitive Reactions or Mild Deprotection: A tert-Butoxycarbonyl (Boc) group is preferred. It is stable to many cross-coupling conditions but is easily removed with mild acid (e.g., trifluoroacetic acid (TFA) in DCM).[7]

  • For Orthogonality and Mild Removal: A 2-(Trimethylsilyl)ethoxymethyl (SEM) group is useful as it is stable to a wide range of conditions but can be cleaved with fluoride sources (e.g., TBAF). However, be aware that its removal can sometimes be challenging and generate side products.[4]

Q3: My final compound is difficult to purify. What are some common impurities and effective purification strategies?

Common Impurities:

  • Dehalogenated Starting Material: Arises from a hydrodehalogenation side reaction during cross-coupling.

  • Homocoupled Boronic Acid (Ar-Ar): A common side product in Suzuki reactions.

  • Residual Palladium Catalyst: Can be difficult to remove completely and may require special treatment.

  • Protecting Group Fragments: Can be present if deprotection is incomplete or generates byproducts.[4]

Purification Strategies:

  • Standard Silica Gel Chromatography: This is the workhorse method. A gradient elution from a non-polar solvent (e.g., Hexanes or Heptane) to a more polar solvent (e.g., Ethyl Acetate) is typically effective. Adding a small amount of triethylamine (~0.1-1%) to the eluent can help reduce tailing for these basic compounds.

  • Reverse-Phase Chromatography (C18): If the compound is not separable on normal phase silica, reverse-phase HPLC or flash chromatography (using a water/acetonitrile or water/methanol gradient, often with 0.1% TFA or formic acid) can be highly effective.

  • Palladium Scavengers: If residual palladium is an issue (indicated by a grayish or black color in the final product), the crude material can be dissolved and stirred with a palladium scavenger resin (e.g., thiol-functionalized silica) before final purification.

  • Recrystallization/Trituration: If the product is a solid, recrystallization from an appropriate solvent system (e.g., Ethyl Acetate/Hexanes, Ethanol/Water) or trituration (slurrying the solid in a solvent in which the impurities are soluble but the product is not) can be an excellent final purification step to obtain highly pure material.

References

  • Butin, A. V., & Abaev, V. I. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(23), 4743. [Link]
  • Wikipedia. (n.d.). Hemetsberger indole synthesis. In Wikipedia.
  • Various Authors. (2012). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. Aldrichimica Acta. [Link]
  • Dean, A., Cope, C., & Clarke, M. L. (2020). Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of St Andrews. [Link]
  • Merugu, S. R., et al. (2020). Initial route to 2-aryl-1H-pyrrolo[2,3-b]pyridine-4-amines, side products and structure of the RuPhos and XPhos Pd G2 catalyst.
  • KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. KCIL Chemofarbe Group. [Link]
  • Kim, J., et al. (2018). A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles. European Journal of Organic Chemistry. [Link]
  • Kumar, S., et al. (2021). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]
  • Various Authors. (2020). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers. [Link]
  • SynArchive. (n.d.). Hemetsberger-Knittel Indole Synthesis. SynArchive. [Link]
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia. [Link]
  • Various Authors. (2015). One-pot, three-component Synthesis of pyrrolo[2,3-d]pyrimidine Derivatives. Journal of the Serbian Chemical Society. [Link]
  • Jana, S., et al. (2024). Ullmann-Type N-, S-, and O-Arylation Using a Well-Defined 7-Azaindole-N-oxide (7-AINO)-Based Copper(II) Catalyst: Scope and Application to Drug Synthesis. The Journal of Organic Chemistry. [Link]
  • Smith, C. D., et al. (2013). Extending the versatility of the Hemetsberger-Knittel indole synthesis through microwave and flow chemistry. Organic & Biomolecular Chemistry. [Link]
  • Jana, S., et al. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Ahamed, M., et al. (2018). C6 direct arylation of 7-azaindole N-oxide.
  • Various Authors. (2023). 7-Azaindole N-Oxide (7-AINO) Mediated Cu-Catalyzed N-Arylation: Mechanistic Investigation into the Role of Fluoride Ions.
  • Various Authors. (2014). A convenient synthetic route to substituted pyrrolo[2,3-b]pyridines via a novel ethylene-bridged compound.
  • WuXi AppTec. (2023). Condition Optimization for Buchwald-Hartwig Reactions. YouTube. [Link]
  • Kashani, S. K., Jessiman, J. E., & Newman, S. G. (2022).
  • Pathak, R., et al. (2023). Rapid Optimization of a Buchwald-Hartwig Amination using Design of Experiments (DoE).
  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic. [Link]
  • Fernandes, C., et al. (2018).
  • Various Authors. (2016). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design.
  • Wyllie, D. J., et al. (2017). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Omega. [Link]
  • Various Authors. (2000). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Accounts of Chemical Research. [Link]
  • Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction?.
  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]
  • Wiley. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. SpectraBase. [Link]
  • NIST. (n.d.). 1H-Pyrrolo[2,3-b]pyridine. NIST WebBook. [Link]
  • Hilmy, K. M. H., et al. (2023). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • Various Authors. (2009). A highly effective synthesis of 2-alkynyl-7-azaindoles. Tetrahedron Letters. [Link]
  • Various Authors. (2022). Synthesis of 2-aryl-7-azaindole using 2-fluoro-3-methyl pyridine via C−F bond cleavage and in situ dehydrogenation of 2-aryl-7-azaindoline.
  • Wang, Y., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Organic Letters. [Link]

Sources

Technical Support Center: Optimizing the Synthesis of 2-Methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 2-Methyl-7-azaindole. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis, troubleshoot effectively, and ultimately improve reaction yields and product purity. We will delve into the mechanistic rationale behind common synthetic protocols and provide actionable, field-tested advice to ensure your success.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the synthesis of 2-Methyl-7-azaindole.

Q1: What are the most common synthetic routes to 2-Methyl-7-azaindole?

There are several established methods, with the choice often depending on the available starting materials, scale, and desired purity. The most prevalent routes include:

  • Two-Step Acylation and Cyclization: This is a robust and scalable method that starts from 2-amino-3-methylpyridine. It involves an initial acylation to form 2-acetamido-3-methylpyridine, followed by a base-catalyzed intramolecular cyclization.[1]

  • Fischer Indole Synthesis: A classic approach in indole chemistry, this method can be adapted for 7-azaindoles. It typically involves the reaction of 2-pyridinylhydrazine with acetone or a related ketone under acidic conditions.[2][3] However, yields can sometimes be low with this method.[2]

  • Modern Palladium-Catalyzed Methods: These routes offer high efficiency and functional group tolerance. A common strategy involves a Sonogashira coupling of 2-amino-3-iodopyridine with an alkyne, followed by a cyclization step.[4][5]

  • Chichibabin Cyclization: This method utilizes the reaction of a 3-picoline derivative with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[6][7]

Q2: I'm getting a low overall yield. What are the first things I should check?

Low yields in multi-step syntheses can be due to a variety of factors. Here's a logical checklist to begin your troubleshooting:

  • Purity of Starting Materials: Ensure that your starting materials, particularly the 2-amino-3-methylpyridine or 2-pyridinylhydrazine, are of high purity. Impurities can lead to unwanted side reactions.[8]

  • Reaction Conditions: Re-verify the reaction temperatures, times, and concentrations. Deviations from optimized conditions can significantly impact yield.[8][9]

  • Inert Atmosphere: For reactions involving strong bases or organometallic reagents, ensure a strictly inert atmosphere (e.g., nitrogen or argon) to prevent quenching by moisture or oxygen.[8]

  • Reagent Stoichiometry: Carefully check the molar ratios of your reactants and reagents. An incorrect ratio can lead to incomplete conversion or the formation of byproducts.

Q3: What are some common impurities I might see, and how can I remove them?

Common impurities can include unreacted starting materials, intermediates from incomplete reactions, or byproducts from side reactions. Purification is often achieved through:

  • Recrystallization: This is a highly effective method for purifying the final 2-Methyl-7-azaindole product. Ethanol is a commonly used solvent for this purpose.[1]

  • Column Chromatography: For more challenging separations, flash chromatography on silica gel can be employed.

  • Acid-Base Extraction: Given the basicity of the pyridine nitrogen, an acid-base extraction can sometimes be used to separate the azaindole from non-basic impurities. However, care must be taken as some indole derivatives can be sensitive to strong acids or bases.[8]

Troubleshooting Guide: The Two-Step Acylation and Cyclization Route

This is a widely used and scalable method for preparing 2-Methyl-7-azaindole. Below, we break down the common issues and their solutions for each step.

Step 1: Acylation of 2-Amino-3-methylpyridine

This step involves the reaction of 2-amino-3-methylpyridine with acetic anhydride to form 2-acetamido-3-methylpyridine.

Problem 1: Low yield of the acylated intermediate.

  • Potential Cause: Incomplete reaction or side product formation.

  • Troubleshooting:

    • Reagent Purity: Ensure the acetic anhydride is fresh and free from acetic acid, which can protonate the starting material and reduce its nucleophilicity.

    • Temperature Control: While the reaction can be run at various temperatures, an optimal range is often between 60-80°C.[1] Overheating can lead to decomposition.

    • Stoichiometry: A slight excess of acetic anhydride (1.1-1.5 equivalents) can help drive the reaction to completion.

    • Solvent: Toluene is a suitable solvent for this reaction.[1]

Step 2: Intramolecular Cyclization

This step involves the base-catalyzed cyclization of 2-acetamido-3-methylpyridine to form the desired 2-Methyl-7-azaindole.

Problem 2: The cyclization reaction is not proceeding or is giving a low yield.

  • Potential Cause: Insufficiently strong base, incorrect temperature, or presence of quenching agents.

  • Troubleshooting:

    • Choice of Base: A strong base is required for this reaction. Sodium amide (NaNH₂) is commonly used and effective.[1] The molar ratio of the intermediate to sodium amide is typically in the range of 1:1 to 1:3.[1]

    • High Temperature: This reaction requires high temperatures, often in the range of 200-300°C.[1] Ensure your heating apparatus can achieve and maintain these temperatures consistently.

    • Solvent: N-methylaniline is a suitable high-boiling solvent for this cyclization.[1]

    • Inert Atmosphere: It is crucial to maintain an inert atmosphere to prevent the strong base from being quenched by atmospheric moisture.

Problem 3: Formation of significant byproducts during cyclization.

  • Potential Cause: Uncontrolled reaction conditions leading to decomposition or intermolecular reactions.

  • Troubleshooting:

    • Controlled Heating: Rapid or uneven heating can lead to localized "hot spots" and decomposition. Ensure uniform and controlled heating of the reaction mixture.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged heating, which can lead to degradation of the product. Reaction times are typically in the range of 10-120 minutes.[1]

Experimental Protocol: High-Yield Synthesis of 2-Methyl-7-azaindole

This protocol is based on a proven, scalable method.[1]

Step 1: Synthesis of 2-Acetamido-3-methylpyridine

  • To a stirred solution of 2-amino-3-methylpyridine (1.0 eq) in toluene, add acetic anhydride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 70°C and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, filter the solid and wash with cold toluene. If not, concentrate the solution under reduced pressure and purify the residue by recrystallization or chromatography.

Step 2: Synthesis of 2-Methyl-7-azaindole

  • Under an inert atmosphere, add 2-acetamido-3-methylpyridine (1.0 eq) to N-methylaniline.

  • Carefully add sodium amide (2.0 eq) in portions, as the reaction can be exothermic.

  • Heat the mixture to 250°C and maintain for 1 hour, or until TLC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully quench with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to obtain 2-Methyl-7-azaindole as a crystalline solid.

ParameterStep 1: AcylationStep 2: Cyclization
Key Reagents 2-amino-3-methylpyridine, Acetic Anhydride2-acetamido-3-methylpyridine, Sodium Amide
Solvent TolueneN-methylaniline
Temperature 60-80°C200-300°C
Typical Yield >90%>70%
Overall Yield >60%[1]

Troubleshooting Workflow

G cluster_acylation Acylation Step Issues cluster_cyclization Cyclization Step Issues start Low Yield of 2-Methyl-7-azaindole check_purity Check Purity of Starting Materials start->check_purity check_conditions Verify Reaction Conditions (Temp, Time) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere acylation_yield Low Acylation Yield check_purity->acylation_yield check_conditions->acylation_yield cyclization_yield Low Cyclization Yield check_conditions->cyclization_yield check_atmosphere->cyclization_yield check_anhydride Use Fresh Acetic Anhydride acylation_yield->check_anhydride optimize_temp_acyl Optimize Temperature (60-80°C) acylation_yield->optimize_temp_acyl end Improved Yield optimize_temp_acyl->end strong_base Ensure Sufficient Strong Base (NaNH₂) cyclization_yield->strong_base high_temp Maintain High Temperature (200-300°C) cyclization_yield->high_temp high_temp->end byproducts Byproduct Formation control_heating Controlled Heating & Monitor Time byproducts->control_heating control_heating->end

Caption: Troubleshooting workflow for low yields in 2-Methyl-7-azaindole synthesis.

Mechanistic Insight: The Role of the Strong Base in Cyclization

The intramolecular cyclization of 2-acetamido-3-methylpyridine is a variation of a condensation reaction that requires the deprotonation of both the amide nitrogen and the methyl group to facilitate the ring-closing step.

G cluster_mechanism Simplified Cyclization Mechanism start 2-Acetamido-3-methylpyridine deprotonation1 Deprotonation of Amide N-H (Strong Base) start->deprotonation1 deprotonation2 Deprotonation of Methyl C-H (Strong Base) deprotonation1->deprotonation2 dianion Formation of Dianionic Intermediate deprotonation2->dianion cyclization Intramolecular Cyclization dianion->cyclization aromatization Aromatization (Loss of H₂O) cyclization->aromatization product 2-Methyl-7-azaindole aromatization->product

Caption: Simplified mechanism of the base-catalyzed cyclization step.

A sufficiently strong base, such as sodium amide, is critical to generate the dianionic intermediate, which is nucleophilic enough to attack the amide carbonyl and initiate the cyclization cascade. Weaker bases may not be able to effectively deprotonate the methyl group, leading to a stalled reaction.

References

  • CN102827162A - Preparation method of 2-methyl-7-azaindole - Google Patents.
  • Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing).
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6 - Organic Chemistry Portal.
  • Azaindole synthesis - Organic Chemistry Portal.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - NIH.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine) - ResearchGate.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok.
  • Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via... - ResearchGate.
  • (PDF) The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles.
  • Fischer Indole Synthesis - Organic Chemistry Portal.

Sources

Technical Support Center: Troubleshooting the Madelung Synthesis of 7-Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Madelung synthesis of 7-azaindoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this powerful yet often challenging reaction. Here, we will address common side reactions, provide in-depth troubleshooting advice, and offer validated protocols to enhance your synthetic success.

Introduction to the Madelung Synthesis of 7-Azaindoles

The Madelung synthesis is a classical and effective method for the preparation of indoles and their aza-analogs through the intramolecular cyclization of N-acyl-o-toluidines at high temperatures with a strong base. The synthesis of 7-azaindole, a crucial scaffold in medicinal chemistry, often employs N-(2-picolyl)formamide as the starting material. However, the harsh reaction conditions required can lead to a variety of side reactions, significantly impacting yield and purity. This guide will provide the expertise and a trustworthy framework to diagnose and mitigate these issues.

Troubleshooting Guide: Common Side Reactions and Solutions

This section directly addresses specific issues encountered during the Madelung synthesis of 7-azaindoles.

Issue 1: Low or No Yield of 7-Azaindole

Question: I am performing the Madelung synthesis to obtain 7-azaindole, but I am observing very low to no yield of my desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or non-existent yields in the Madelung synthesis of 7-azaindoles can often be attributed to several critical factors, primarily related to the stability of the starting materials and intermediates under the harsh reaction conditions.

Causality and Mechanistic Insights:

The classical Madelung synthesis requires high temperatures (typically 250-350 °C) and a strong base, such as sodium or potassium alkoxides. Under these conditions, the N-acyl-o-toluidine precursor to 7-azaindole can undergo several unproductive pathways:

  • Decarbonylation: The formyl group of the N-(2-picolyl)formamide can be cleaved at high temperatures, leading to the formation of 2-aminopicoline, which will not cyclize.

  • Polymerization: The starting materials and the product itself can be prone to polymerization, forming intractable tars that are difficult to analyze and reduce the overall yield.

  • Incomplete Cyclization: The temperature might not be sufficient for the intramolecular cyclization to occur efficiently, or the reaction time may be too short.

Recommended Solutions and Protocols:

To address these challenges, several modifications to the classical Madelung synthesis have been developed. One of the most effective is the use of a milder base and solvent system.

Protocol: Modified Madelung Synthesis with Potassium tert-Butoxide in Toluene

This protocol utilizes a lower reaction temperature, which can help to minimize side reactions like decarbonylation and polymerization.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add N-(2-picolyl)formamide (1 equivalent) and dry toluene (10 mL per gram of starting material).

  • Base Addition: While stirring under a nitrogen atmosphere, add potassium tert-butoxide (2.5 equivalents) portion-wise at room temperature.

  • Heating: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: After completion, cool the reaction mixture to room temperature and cautiously quench with water.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Comparison of Reaction Conditions

ParameterClassical MadelungModified Madelung
Base Sodium EthoxidePotassium tert-Butoxide
Solvent None (neat)Toluene
Temperature 250-350 °C~110 °C (reflux)
Typical Yield Variable, often lowImproved, moderate to good
Side Reactions High (decarbonylation, tar)Reduced
Issue 2: Formation of Isomeric Byproducts

Question: I have successfully synthesized 7-azaindole, but I am observing the formation of an isomeric byproduct that is difficult to separate. What is this isomer and how can I prevent its formation?

Answer:

The formation of isomeric byproducts is a known issue in the synthesis of substituted azaindoles. In the case of the Madelung synthesis, the most common isomer observed is the result of a competing cyclization reaction.

Causality and Mechanistic Insights:

When using substituted N-acyl-o-toluidine precursors, the intramolecular cyclization can potentially occur at two different positions on the pyridine ring, leading to the formation of constitutional isomers. For instance, if there are substituents on the picolyl moiety, the cyclization may be directed to an alternative carbon atom.

Recommended Solutions and Protocols:

The regioselectivity of the Madelung synthesis is highly dependent on the electronic and steric properties of the starting material.

  • Directed Ortho Metalation (DoM): A powerful strategy to control regioselectivity is to employ a directed metalation group (DMG) on the pyridine ring. The DMG will direct the deprotonation to a specific ortho-position, ensuring that the subsequent cyclization occurs at the desired location.

  • Careful Substrate Design: If possible, design the starting material to favor cyclization at the intended position. For example, introducing an electron-withdrawing group at a position where cyclization is not desired can disfavor the side reaction.

Experimental Workflow: Directed Madelung Synthesis

Madelung_Side_Reactions cluster_main Main Reaction Pathway cluster_side Side Reaction Pathways A N-(2-picolyl)formamide B Intermediate Anion A->B Strong Base (e.g., t-BuOK) D Decarbonylation A->D High Temperature A->D E Polymerization A->E Harsh Conditions A->E C 7-Azaindole B->C Intramolecular Cyclization F Isomeric Byproduct B->F Alternative Cyclization B->F

Caption: Key reaction pathways in the Madelung synthesis of 7-azaindoles.

Frequently Asked Questions (FAQs)

Q1: What is the role of the strong base in the Madelung synthesis?

A1: The strong base is crucial for the initial deprotonation of the methyl group on the toluidine ring, forming a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the acyl group in an intramolecular fashion to form the five-membered indole ring.

Q2: Can I use other bases besides sodium or potassium alkoxides?

A2: Yes, other strong bases such as sodium amide (NaNH2) and organolithium reagents (e.g., n-butyllithium) have been used. However, the choice of base can significantly affect the reaction outcome, and alkoxides are generally preferred for their balance of reactivity and handling.

Q3: How can I effectively monitor the progress of the Madelung synthesis?

A3: Due to the high temperatures and heterogeneous nature of some variations of the reaction, real-time monitoring can be challenging. For modified syntheses conducted in a solvent at lower temperatures, Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are effective methods for tracking the consumption of the starting material and the formation of the product.

Q4: What are some common purification techniques for 7-azaindole?

A4: The crude product from the Madelung synthesis is often a complex mixture. Column chromatography on silica gel is the most common method for purification. In some cases, crystallization or sublimation can also be effective, particularly if the product is a solid.

References

  • Madelung, W. (1912). Über eine neue Darstellungsweise für substituierte Indole. Berichte der deutschen chemischen Gesellschaft, 45(1), 1128-1134. [Link]
  • Houlihan, W. J. (Ed.). (2009). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons. [Link]
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical reviews, 105(7), 2873-2920. [Link]

Technical Support Center: SEM-Deprotection of 7-Azaindole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting issues related to the deprotection of 2-(trimethylsilyl)ethoxymethyl (SEM) ethers and amides in 7-azaindole intermediates. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My SEM-deprotection is incomplete or fails to proceed. What are the common causes and how can I drive the reaction to completion?

A: Incomplete deprotection is a frequent issue, often stemming from suboptimal reaction conditions or reagent choice. The stability of the SEM group is considerable, and its removal from the nitrogen of a 7-azaindole can be particularly challenging compared to O-SEM ethers.[1][2]

Troubleshooting Steps:

  • Reagent Choice & Mechanism: The two primary mechanisms for SEM cleavage are fluoride-mediated and acid-catalyzed.[3] Fluoride ions attack the silicon atom, initiating a cascade that liberates the free N-H, ethylene, formaldehyde, and a fluorosilane. Acids typically protonate an ether oxygen, leading to cleavage.

  • Fluoride-Based Methods:

    • Tetrabutylammonium fluoride (TBAF): This is the most common reagent.[3][4] If you are experiencing low conversion, consider the following:

      • Solvent: Anhydrous polar aprotic solvents like THF or DMF are standard. Ensure your solvent is truly anhydrous, as water can inhibit the reaction.

      • Temperature: SEM deprotection often requires elevated temperatures (e.g., 45-80 °C).[3][5] If you are running the reaction at room temperature, gradually increasing the heat may be necessary.

      • Excess Reagent: Use a sufficient excess of TBAF (typically 3 equivalents or more).[3]

    • HF-Pyridine: This reagent can be effective but is highly corrosive and requires careful handling. It is often used in acetonitrile.[3] Be aware that it can be harsh on sensitive substrates.[6]

  • Acid-Based Methods:

    • Trifluoroacetic Acid (TFA): TFA is often used, sometimes in a two-step procedure where the initial acidic treatment is followed by a basic workup to handle the formaldehyde byproduct.[7]

    • Lewis Acids (for sensitive substrates): For molecules with acid-labile groups, milder Lewis acids can be superior.

      • Magnesium Bromide (MgBr₂): This has been shown to be a very mild and selective method for deprotecting SEM ethers, particularly in the presence of other silyl groups like TBS or TIPS.[8][9]

      • Tin Tetrachloride (SnCl₄): This has been successfully used for N-SEM deprotection on sensitive nucleosides at low temperatures.[1][2]

Q2: I'm observing significant side-product formation, particularly an unexpected mass increase corresponding to a new cyclic structure. What is happening?

A: A major challenge in SEM deprotection of 7-azaindoles is the formation of side products due to the release of formaldehyde. [7][10] The liberated formaldehyde can undergo an electrophilic aromatic substitution with the electron-rich 7-azaindole core, leading to undesired products, including the formation of tricyclic eight-membered rings.[7][11]

Mechanism of Side Product Formation:

The deprotection releases formaldehyde, which can then react with the deprotected 7-azaindole and another molecule of the intermediate or product.

Mitigation Strategies:

  • Formaldehyde Scavengers: The inclusion of a formaldehyde scavenger in the reaction mixture can trap the byproduct as it is formed. Common scavengers include:

    • Primary or secondary amines (e.g., piperidine, morpholine).

    • Thiols (e.g., 1,3-propanedithiol).[8]

  • Two-Step Acid/Base Protocol: Perform the initial deprotection with an acid like TFA at a controlled temperature. This can form a stable intermediate. Then, a carefully controlled basic workup can liberate the final product while minimizing the time the free azaindole is exposed to formaldehyde under reactive conditions.[7]

  • Optimize Reaction Conditions:

    • Lower Temperature: If possible, run the reaction at the lowest effective temperature to slow down the rate of side reactions.

    • Reaction Time: Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to prevent further degradation or side product formation.

Q3: My 7-azaindole intermediate is highly functionalized and sensitive to harsh conditions. What are the mildest and most selective methods for SEM deprotection?

A: For sensitive substrates, vigorous conditions (e.g., refluxing strong acid, TBAF in HMPA) can be destructive. [8] The choice of a milder, more selective reagent is critical to preserve other functional and protecting groups.

Recommended Mild Deprotection Protocols:

Reagent SystemTypical ConditionsAdvantages & Considerations
Magnesium Bromide (MgBr₂) MgBr₂ in Et₂O/MeNO₂Very mild and selective. Tolerates other silyl ethers (TBS, TIPS) and sensitive functional groups.[8][9]
Tin Tetrachloride (SnCl₄) SnCl₄ in CH₂Cl₂ at 0 °C to RTEffective for N-SEM deprotection on sensitive heterocyclic systems like nucleosides.[1][2]
TBAF (Buffered) TBAF with acetic acid in THFBuffering the TBAF can moderate its basicity, which can be beneficial for base-sensitive substrates.[12]

Experimental Protocol: SEM Deprotection using MgBr₂

  • To a solution of the SEM-protected 7-azaindole in diethyl ether (Et₂O), add nitromethane (MeNO₂) as a cosolvent.

  • Add a stoichiometric excess of anhydrous magnesium bromide (MgBr₂) to the mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography.

Q4: How do I choose the best deprotection strategy for my specific 7-azaindole derivative?

A: The optimal strategy depends on the overall molecular architecture, particularly the presence of other protecting groups and sensitive functionalities. The goal is to achieve orthogonal deprotection.

Decision Workflow for SEM Deprotection:

SEM_Deprotection_Workflow start Start: SEM-Protected 7-Azaindole is_sensitive Is the substrate sensitive to strong acid or base? start->is_sensitive has_silyl Are other silyl ethers (e.g., TBS, TIPS) present? is_sensitive->has_silyl Yes strong_acid Use TFA followed by basic workup. is_sensitive->strong_acid No tba_hf Use TBAF at elevated temp or HF-Pyridine. has_silyl->tba_hf No mild_lewis Use mild Lewis Acid: MgBr₂ or SnCl₄ has_silyl->mild_lewis Yes mgbr2_select MgBr₂ is highly recommended for selectivity over TBS/TIPS. mild_lewis->mgbr2_select

Caption: Decision workflow for selecting an appropriate SEM-deprotection strategy.

Q5: What is the underlying mechanism of fluoride-mediated SEM deprotection?

A: The deprotection proceeds via a cascade reaction initiated by the high affinity of fluoride for silicon. [3]

Step-by-Step Mechanism:

  • Nucleophilic Attack: The fluoride anion (from a source like TBAF) attacks the silicon atom of the SEM group, forming a pentavalent siliconate intermediate.

  • Beta-Elimination: This unstable intermediate fragments through a β-elimination pathway.

  • Product Release: This fragmentation releases the deprotected N-H of the 7-azaindole, ethylene gas, formaldehyde, and trimethylsilyl fluoride (TMSF).

Fluoride_Deprotection_Mechanism cluster_main Fluoride-Mediated SEM Deprotection Start SEM-Protected Azaindole + TBAF (F⁻) Intermediate Pentavalent Siliconate Intermediate Start->Intermediate Nucleophilic Attack Products Deprotected Azaindole + Ethylene + Formaldehyde + TMSF Intermediate->Products β-Elimination Cascade

Sources

Technical Support Center: Functionalization of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 2-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole). This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of modifying this privileged heterocyclic scaffold. The inherent electronic properties of the 7-azaindole nucleus, characterized by an electron-rich pyrrole ring fused to an electron-deficient pyridine ring, present unique challenges and opportunities in synthetic chemistry.

This resource provides field-proven insights, troubleshooting strategies, and detailed protocols to help you overcome common hurdles associated with the low reactivity of this scaffold and achieve your synthetic goals efficiently.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound unreactive in standard electrophilic aromatic substitution reactions?

A1: The 7-azaindole scaffold exhibits complex reactivity. While the pyrrole ring is electron-rich, the adjacent pyridine ring is electron-deficient and can act as a Lewis basic site, coordinating to and deactivating Lewis acid catalysts required for many electrophilic substitutions.[1] Furthermore, the N-H proton of the pyrrole is acidic and can be deprotonated under basic conditions, leading to undesired side reactions. For many electrophilic substitutions, such as halogenation or nitration, functionalization occurs preferentially at the electron-rich C3 position.[2]

Q2: I am attempting a metal-catalyzed cross-coupling reaction (e.g., Suzuki, Heck) on a halogenated this compound, but I am seeing low to no conversion. What are the likely causes?

A2: Low conversion in cross-coupling reactions involving the 7-azaindole core is a common issue. The primary reasons include:

  • Catalyst Deactivation: The pyridine nitrogen can coordinate strongly to the transition metal catalyst (e.g., Palladium), inhibiting its catalytic activity.[1]

  • N-H Interference: The pyrrole N-H can interfere with the catalytic cycle, often necessitating the use of a protecting group.

  • Poor Solubility: The starting material or intermediates may have poor solubility in the reaction solvent.

  • Inappropriate Ligand/Base Combination: The choice of ligand and base is critical for stabilizing the catalyst and facilitating the key steps of oxidative addition, transmetalation, and reductive elimination.

Q3: What is the best strategy for protecting the pyrrole N-H in this compound?

A3: The choice of protecting group is highly dependent on the subsequent reaction conditions.

  • Sulfonyl Groups (e.g., Tosyl, Phenylsulfonyl): These are robust electron-withdrawing groups that can decrease the electron density of the pyrrole ring. They are stable to many reaction conditions but can require harsh conditions for removal.[3]

  • Boc (tert-Butoxycarbonyl): A common protecting group that reduces the electron density of the heterocycle and can improve stability towards oxidation. It is typically removed under acidic conditions.[3]

  • SEM (2-(Trimethylsilyl)ethoxy)methyl): This group is particularly advantageous. Besides protecting the nitrogen, it has been shown to act as an activating group for nucleophilic aromatic substitution (SNA) at the C4 position.[4] It can be removed under fluoride-mediated or acidic conditions, though challenges with formaldehyde-related side products during deprotection have been noted.[5]

Q4: How can I selectively functionalize the C3 position over other positions on the ring?

A4: The C3 position is the most electron-rich carbon and is generally the most susceptible to electrophilic attack.[1] Reactions like Vilsmeier-Haack formylation, Friedel-Crafts acylation, and halogenation with reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) will preferentially occur at C3, especially when the pyrrole nitrogen is protected.[1][6]

Q5: Is it possible to directly functionalize the C-H bonds of the pyridine ring?

A5: Yes, transition-metal-catalyzed C-H activation has emerged as a powerful tool for functionalizing the pyridine portion of the 7-azaindole core.[7][8] Rhodium(III)-catalyzed C-H activation/annulation reactions can be used to synthesize the azaindole core itself, and directed C-H functionalization can introduce substituents onto the pyridine ring.[9][10] These methods often require a directing group to achieve regioselectivity.

Troubleshooting Guide: Overcoming Low Reactivity

This section addresses specific experimental failures and provides a logical workflow for troubleshooting.

Scenario 1: Failed Suzuki-Miyaura Coupling at a Halogenated Pyridine Position (C4, C5, or C6)

Problem: You are attempting to couple an arylboronic acid with a chloro-, bromo-, or iodo-substituted this compound at a pyridine position, but you observe only starting material or decomposition.

Troubleshooting Workflow:

G start Failed Suzuki Coupling q1 Is the Pyrrole N-H Protected? start->q1 protect Protect N-H with SEM, Boc, or Tosyl group. q1->protect No q2 Review Catalyst/Ligand System q1->q2 Yes protect->q2 ligand Switch to electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos) or use pre-formed Pd G2/G3 precatalysts. q2->ligand q3 Optimize Base and Solvent ligand->q3 base Use a stronger, non-nucleophilic base (e.g., K3PO4, Cs2CO3). Ensure anhydrous solvent conditions (e.g., Dioxane, Toluene, DMF). q3->base q4 Consider Halogen Exchange base->q4 halogen If starting with a chloro-substituent, consider converting to a more reactive iodo- or bromo-substituent. q4->halogen success Successful Coupling halogen->success

Troubleshooting Decision Workflow

Causality and Explanation:

  • N-H Protection: An unprotected N-H can lead to deprotonation by the base, creating an anionic species that can complicate the catalytic cycle or lead to side reactions. Protecting the nitrogen prevents this and can improve solubility.[5]

  • Ligand Choice: Standard ligands like PPh₃ may not be sufficient. Electron-rich, bulky phosphine ligands (e.g., Buchwald ligands) are often required to promote the difficult oxidative addition step at the electron-deficient pyridine ring and stabilize the palladium catalyst, preventing decomposition.[5]

  • Base and Solvent: The choice of base is critical. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker ones like Na₂CO₃. The solvent must be anhydrous and capable of solvating the reagents and intermediates effectively.

Scenario 2: Non-selective Lithiation of the 2-Methyl Group

Problem: You are attempting to deprotonate the 2-methyl group using a strong base (e.g., n-BuLi, LDA) to form a nucleophile, but you are observing competitive deprotonation at other ring positions or decomposition.

Troubleshooting Workflow:

G start Non-selective Lithiation q1 Review Base and Temperature start->q1 base_temp Use a hindered base like LDA or LiHMDS at low temperature (-78 °C) to favor kinetic deprotonation of the most acidic proton (2-methyl). q1->base_temp q2 Is the Pyrrole N-H Protected? base_temp->q2 protect Protecting the N-H (e.g., with SEM) is crucial. The N-H proton is more acidic than the methyl protons and will be deprotonated first. q2->protect No q3 Consider Directed Metalation q2->q3 Yes success Selective 2-Lithiomethyl Species Formed protect->success direct If targeting a specific ring position, install a Directed Metalating Group (DMG) to guide the organolithium base. q3->direct direct->success

Troubleshooting Lithiation Selectivity

Causality and Explanation:

  • Acidity: The pyrrole N-H proton is significantly more acidic than the protons of the 2-methyl group. Without protection, any strong base will deprotonate the nitrogen first.

  • Kinetic vs. Thermodynamic Control: At very low temperatures (-78 °C), deprotonation is under kinetic control. A bulky base like Lithium Diisopropylamide (LDA) is more likely to abstract the sterically accessible and acidic methyl protons.[11] Warming the reaction can lead to equilibration and reaction at other sites.

  • Directed Metalation: For functionalizing the ring itself, a directed metalation group (DMG) can be installed. This group coordinates to the lithium base, directing deprotonation to an adjacent position with high regioselectivity.[12]

Validated Experimental Protocols

Protocol 1: SEM Protection of this compound

This protocol is adapted from methodologies used for protecting the 7-azaindole core, which is essential for many subsequent functionalization steps.[4][5]

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add SEM-Cl (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until consumption of the starting material.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by silica gel column chromatography to afford the N-SEM protected product.

Protocol 2: C3-Bromination of N-Protected this compound

This protocol describes the selective halogenation at the electron-rich C3 position.

Materials:

  • N-SEM-2-methyl-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve N-SEM-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous THF under a nitrogen atmosphere and cool the solution to 0 °C.

  • Add NBS (1.05 eq) portion-wise, keeping the temperature at 0 °C.

  • Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃.

  • Extract the mixture with EtOAc (3x).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield 3-bromo-N-SEM-2-methyl-1H-pyrrolo[2,3-b]pyridine.[13]

Protocol 3: Suzuki-Miyaura Coupling at C4 Position

This protocol is a general guideline for the often-challenging Suzuki coupling on the pyridine ring, adapted from successful strategies on similar scaffolds.[5]

Materials:

  • N-Protected 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine

  • Arylboronic acid (1.2 eq)

  • Pd₂(dba)₃ (0.03 eq) or a suitable Pd precatalyst

  • RuPhos or XPhos (0.06 eq)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (3.0 eq)

  • Anhydrous, degassed 1,4-dioxane and water (e.g., 4:1 ratio)

Procedure:

  • To a reaction vessel, add the N-protected 4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst, ligand, and base.

  • Evacuate and backfill the vessel with nitrogen or argon (repeat 3x).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by LC-MS or TLC.

  • After cooling to room temperature, dilute the mixture with EtOAc and water.

  • Separate the layers and extract the aqueous layer with EtOAc.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by silica gel chromatography.

Quantitative Data Summary Table: Typical Reaction Conditions

Reaction TypeKey ReagentsSolvent(s)TemperatureTypical Yield Range
N-SEM Protection NaH, SEM-ClDMF0 °C to RT85-95%
C3-Bromination NBSTHF0 °C90-98%
C4-Suzuki Coupling Arylboronic acid, Pd₂(dba)₃/XPhos, K₃PO₄Dioxane/H₂O80-100 °C40-75%
2-Methyl Lithiation LDA, Electrophile (e.g., MeI)THF-78 °C60-80%

References

  • Santos, A. S., Mortinho, A. C., & Marques, M. M. B. (2018).
  • Yugandar, S., & Sridhar, B. (2015). Rh(III)-catalyzed 7-azaindole synthesis via C–H activation/annulative coupling of aminopyridines with alkynes.
  • Barl, N. M., Altmann, M., & Knochel, P. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition, 52(38), 10093-10096. [Link]
  • Tjell, A. Ø., & Andersen, R. J. (2019). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 24(22), 4058. [Link]
  • Das, P., & Laha, J. K. (2021). Recent advances in the global ring functionalization of 7-azaindoles.
  • Laha, J. K., & Das, P. (2021). Recent advances in the global ring functionalization of 7-azaindoles.
  • Wei, W. Y., et al. (2023). Transition-metal-catalyzed 7-azaindole-directed C-H activation.
  • Collum, D. B., et al. (2007). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. The Journal of Organic Chemistry, 72(19), 7273-7283. [Link]
  • Knight, D. W., et al. (2012). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. ACS Medicinal Chemistry Letters, 3(10), 847-852. [Link]
  • Herbert, R., & Wibberley, D. G. (1969). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 1505-1514. [Link]
  • ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?

Sources

Technical Support Center: Purification Strategies for Polar 7-Azaindole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar 7-azaindole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique and pharmaceutically relevant compounds. 7-azaindoles, as bioisosteres of indoles, often exhibit enhanced solubility and improved pharmacokinetic properties, making them valuable scaffolds in medicinal chemistry.[1] However, their polarity, basicity, and potential for strong interactions with stationary phases can present significant purification challenges.[2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The strategies outlined here are grounded in established chemical principles and field-proven experience to ensure you can develop robust and efficient purification protocols.

Understanding the Challenge: The Physicochemical Properties of 7-Azaindoles

7-Azaindole derivatives possess a unique combination of a pyrrole and a pyridine ring, which imparts distinct properties influencing their purification:

  • Polarity and Solubility: The presence of the pyridine nitrogen increases the polarity and aqueous solubility of the 7-azaindole core compared to indole.[4] This often leads to poor solubility in common non-polar organic solvents used in normal-phase chromatography.[2][5]

  • Basicity (pKa): 7-Azaindoles are more basic than indoles.[6] The pKa of the parent 7-azaindole is approximately 4.6, comparable to 2-aminopyridine.[6][7] This basicity can cause strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing, streaking, or irreversible adsorption.[3]

  • Hydrogen Bonding: The N-H of the pyrrole ring and the pyridine nitrogen can act as hydrogen bond donors and acceptors, respectively. This contributes to their polarity and can influence interactions with both stationary and mobile phases.[8]

These properties necessitate careful consideration and optimization of purification strategies to achieve high purity and recovery.

Section 1: Chromatography-Based Purification

Chromatography is the most common technique for purifying 7-azaindole derivatives. However, the choice of stationary and mobile phases is critical for success.

Troubleshooting Guide: Column Chromatography
Issue 1: Poor Separation or Overlapping Peaks in Normal-Phase Chromatography
  • Possible Cause: Inappropriate solvent system.

    • Solution: The key is to find a solvent system that provides an optimal Rf value (typically 0.2-0.35) on a Thin Layer Chromatography (TLC) plate.[2]

      • Systematic TLC Analysis: Screen a range of solvent systems with varying polarities. Start with moderately polar systems like ethyl acetate/hexanes and progress to more polar systems.[2][3]

      • Adjusting Polarity: If your compounds have a low Rf (moving too slowly), increase the mobile phase polarity. If the Rf is too high (moving too quickly), decrease the polarity.[3]

      • Gradient Elution: For compounds with very close Rf values, a gradient elution can be highly effective. Start with a less polar solvent system and gradually increase the polarity during the column run.[9]

  • Possible Cause: Column overloading.

    • Solution: The amount of crude material should generally be 1-5% of the mass of the stationary phase.[3] If you need to purify a larger quantity, use a column with a larger diameter.[3]

Issue 2: Compound Streaking or Tailing on Silica Gel
  • Possible Cause: Strong interaction of the basic 7-azaindole with acidic silica gel.

    • Solution 1: Add a Basic Modifier. Incorporating a small amount of a basic modifier into the eluent can neutralize the acidic sites on the silica gel, significantly improving peak shape.

      • Protocol: Add 0.5-2% triethylamine (TEA) or a few drops of ammonium hydroxide to your mobile phase.[3] For very polar compounds, a stock solution of 10% ammonium hydroxide in methanol can be used, adding 1-10% of this solution to dichloromethane.[9]

    • Solution 2: Use an Alternative Stationary Phase.

      • Alumina: Basic or neutral alumina can be an excellent alternative to silica for purifying basic compounds.[3]

      • Deactivated Silica: You can deactivate silica gel to reduce its acidity, making it less harsh on your compound.[10]

Issue 3: Compound is Too Polar and Does Not Elute from the Silica Gel Column
  • Possible Cause: The compound is irreversibly adsorbed to the silica gel or the solvent system is not polar enough.

    • Solution 1: Drastically Increase Mobile Phase Polarity. If your compound is stuck at the baseline even with 100% ethyl acetate, more aggressive solvent systems are needed.[9]

      • Recommended Systems: Try gradients of methanol in dichloromethane (e.g., 0-20% MeOH in DCM). The addition of a basic modifier like ammonium hydroxide is often necessary in these cases.[9]

    • Solution 2: Switch to a Different Chromatographic Mode. For highly polar compounds, normal-phase chromatography may not be suitable. Consider Reverse-Phase or HILIC chromatography.[2][11]

Workflow for Selecting a Chromatography Strategy

G start Crude 7-Azaindole Derivative tlc Run TLC with various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) start->tlc rf_check Is Rf between 0.2-0.35 with good separation? tlc->rf_check streaking_check Is there streaking? rf_check->streaking_check Yes too_polar_check Is Rf ~ 0 even in 100% EtOAc or DCM/MeOH? rf_check->too_polar_check No normal_phase Proceed with Normal-Phase Flash Chromatography streaking_check->normal_phase No add_base Add basic modifier (e.g., TEA, NH4OH) to eluent streaking_check->add_base Yes re_tlc Re-run TLC with modifier add_base->re_tlc modifier_ok Is streaking resolved? re_tlc->modifier_ok modifier_ok->normal_phase Yes switch_mode Switch to Reverse-Phase or HILIC modifier_ok->switch_mode No too_polar_check->rf_check No, adjust polarity too_polar_check->switch_mode Yes

Caption: Decision workflow for chromatography method selection.

FAQs: Chromatography

Q1: What is Reverse-Phase (RP) Chromatography and when should I use it for 7-azaindole derivatives? A1: RP chromatography uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water/acetonitrile or water/methanol).[12] It is an excellent choice for purifying polar compounds that are poorly retained or streak on normal-phase silica.[13] The elution order is generally the reverse of normal-phase, with more polar compounds eluting earlier.[14]

Q2: What is HILIC and how can it help with my polar 7-azaindole derivative? A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a technique that uses a polar stationary phase (like silica, diol, or amine) and a mobile phase with a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[14][15] This creates a water-rich layer on the stationary phase, allowing for the retention of very polar compounds that would elute in the void volume in reverse-phase.[14][15] HILIC is particularly effective for compounds that are too polar for reverse-phase but too polar for traditional normal-phase.[11][16]

Q3: My compound seems to be decomposing on the silica gel column. What can I do? A3: First, confirm the instability by running a 2D TLC or spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[10] If it is unstable, you can try using a less acidic stationary phase like florisil or alumina, or deactivating the silica gel.[10] Alternatively, switching to reverse-phase chromatography, which is generally less harsh, is a good option.

Data Summary: Recommended Starting Solvent Systems
Polarity of 7-Azaindole DerivativeChromatographic ModeRecommended Starting Solvent SystemModifier (if needed)
Moderately PolarNormal-Phase (Silica)20-80% Ethyl Acetate in Hexanes0.5-1% Triethylamine
PolarNormal-Phase (Silica)0-10% Methanol in Dichloromethane1% Ammonium Hydroxide
Very Polar / Water-SolubleReverse-Phase (C18)Gradient of 5-95% Acetonitrile in Water0.1% Formic Acid or TFA
Very Polar / Water-SolubleHILIC (Silica, Amine, Diol)Gradient of 95-50% Acetonitrile in Water/BufferAmmonium formate/acetate

Section 2: Crystallization

Crystallization is a powerful technique for obtaining highly pure material, especially for the final purification step. It relies on the principle that most solids are more soluble in a hot solvent than in a cold one.[17]

Troubleshooting Guide: Crystallization
Issue 1: No Crystals Form Upon Cooling
  • Possible Cause: The solution is not supersaturated (too much solvent was used).

    • Solution: Evaporate some of the solvent to increase the concentration of your compound and attempt to cool again.[17] A good rule of thumb is to start by evaporating about half the solvent.[17]

  • Possible Cause: The cooling process is too fast, or there are no nucleation sites.

    • Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod just below the solvent level. The small glass particles scraped off can act as nucleation sites.[17]

    • Solution 2: Seeding. If you have a small crystal of the pure compound, add it to the cooled solution. This "seed" crystal will provide a template for further crystal growth.[3][17]

  • Possible Cause: Presence of impurities inhibiting crystallization.

    • Solution: Attempt a preliminary purification using a different method, like passing the material through a quick silica plug, before attempting crystallization.[3] If colored impurities are present, consider a charcoal treatment.[3]

Issue 2: The Compound "Oils Out" Instead of Crystallizing
  • Possible Cause: The boiling point of the solvent is too high, or the solution is cooling too quickly from a temperature above the compound's melting point.

    • Solution: Use a lower-boiling point solvent or a solvent mixture. Ensure the solution cools slowly. You can also try adding the solution to a pre-warmed flask to slow the initial cooling rate.

Issue 3: Low Recovery of Crystalline Product
  • Possible Cause: The compound has significant solubility even in the cold solvent.

    • Solution 1: Cool to a Lower Temperature. Use an ice bath or a refrigerator to minimize solubility and maximize crystal formation.[3]

    • Solution 2: Change the Solvent System. Find a solvent in which your compound has very low solubility at cold temperatures. A co-solvent system (a "good" solvent for dissolving and a "poor" solvent for precipitating) is often effective.[3]

Experimental Protocol: Two-Solvent Crystallization

This is a highly effective method when a single ideal solvent cannot be found.

  • Select Solvents: Choose a "good" solvent that readily dissolves the 7-azaindole derivative at high temperatures and a "poor" (or "anti-") solvent in which it is insoluble but is miscible with the good solvent.[17] Common pairs include ethanol/water, ethyl acetate/hexanes, and dichloromethane/hexanes.[17]

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.[3]

  • Addition of Anti-Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy (the point of saturation).[17]

  • Re-solubilization: Add a few more drops of the hot "good" solvent until the cloudiness just disappears.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.[18]

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold "poor" solvent, and dry thoroughly.[18]

Visualization of Crystallization Methods

G cluster_0 Crystallization Techniques cluster_1 Inducement Methods A Slow Evaporation (Good for small quantities) B Slow Cooling (Single solvent) D Seeding A->D If no crystals form C Solvent Layering / Vapor Diffusion (Requires two solvents) E Scratching B->E If no crystals form C->D If no crystals form

Caption: Common crystallization and inducement techniques.

Section 3: Acid-Base Extraction

Leveraging the basicity of the 7-azaindole ring, acid-base extraction can be a simple and effective preliminary purification step to remove non-basic impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.

  • Acidic Wash: Transfer the solution to a separatory funnel and extract with a dilute aqueous acid (e.g., 1M HCl). The basic 7-azaindole derivative will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer. Repeat the extraction 2-3 times.

  • Combine Aqueous Layers: Combine the acidic aqueous layers.

  • Basification: Cool the aqueous solution in an ice bath and slowly add a base (e.g., 1M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). The deprotonated 7-azaindole will precipitate or become soluble in an organic solvent.

  • Back-Extraction: Extract the now neutral product back into an organic solvent (e.g., ethyl acetate or dichloromethane) 3-4 times.

  • Drying and Concentration: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the purified product.

FAQs: Extraction

Q1: An emulsion formed during my extraction. How do I break it? A1: Emulsions are common when dealing with polar, surfactant-like molecules. First, try gentle swirling or inverting the separatory funnel instead of vigorous shaking.[3] If an emulsion persists, you can try adding a small amount of brine (saturated NaCl solution) or allowing the funnel to stand undisturbed for a longer period.

Q2: My compound is not very soluble in either the organic or aqueous layers. What should I do? A2: This can happen with highly polar derivatives. You may need to use a more polar organic solvent like a mixture of chloroform and isopropanol. For the aqueous layer, ensure the pH is sufficiently low (e.g., pH 1-2) to fully protonate the 7-azaindole and increase its aqueous solubility.

Conclusion

The purification of polar 7-azaindole derivatives requires a multi-faceted approach tailored to the specific properties of each compound. A systematic evaluation using TLC is the cornerstone for developing a successful chromatography protocol. For basic derivatives, the use of modified eluents or alternative stationary phases is often essential. When high purity is required, crystallization serves as an indispensable final step. By understanding the underlying chemical principles and applying the troubleshooting strategies outlined in this guide, you can overcome common purification hurdles and efficiently isolate your target compounds.

References
  • Bickler, B. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage.
  • Wang, Y., & Wenslow, R. M. (2004). Considerations on HILIC and Polar Organic Solvent Based Separations: Use of Cyclodextrin and Macrocyclic Glycopetide Stationary Phases.
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • Unknown. (n.d.). 3.3. CRYSTALLIZATION.
  • Teledyne ISCO. (n.d.). Strategies for the Flash Purification of Highly Polar Compounds.
  • SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column.
  • Negrerie, M., et al. (1992). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews, 92(8), 2005-2027.
  • Guéret, C., et al. (2000). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 4(5), 493-524.
  • University of Florida, Center for Xray Crystallography. (2015, April 28). How To Grow Crystals.
  • Unknown. (n.d.). Guide for crystallization.
  • Unknown. (n.d.). 4. Crystallization.
  • Strobel, E. D., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 133(36), 14321-14331.
  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography.
  • Hope, H. (2002). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section D: Biological Crystallography, 58(Pt 10 Pt 1), 1603-1605.
  • Roy, D., et al. (2023). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Advances, 13(39), 27364-27385.
  • Cromlab. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis.
  • Wipf Group, University of Pittsburgh. (2007, September 4). The Heterocyclic Chemistry of Azaindoles.
  • Rist, M., & Tinoco, I. (2000). Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. Nucleic Acids Research, 28(14), 2823-2831.
  • Kiss, L., et al. (2018). Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. Molecules, 23(1), 163.
  • Biotage. (2012). Reversed-Phase Flash Purification.
  • Kumar, A., et al. (2021). Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters, 12(9), 1373-1375.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Amersham Pharmacia Biotech. (n.d.). Reversed Phase Chromatography.
  • Gillespie, J. R., et al. (2021). Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis. ACS Infectious Diseases, 7(9), 2636-2649.
  • Chen, J., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. Organic & Biomolecular Chemistry, 20(13), 2665-2669.
  • Waters Corporation. (2023, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Singh, R., et al. (2023). Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. Molecules, 28(12), 4734.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2016, February 12). MedChem Tips and Tricks.
  • Chen, J., & Su, W. (2013). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry, 33(1), 37-51.
  • MDPI. (n.d.). Special Issue : Chemistry of Nitrogen Heterocyclic Compounds.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
  • Reddit. (2018, December 8). What are your tips and tricks for purifying ionic/very polar compounds? Exotic eluent suggestions for column chromatography?
  • Reddit. (2023, January 7). Purification of strong polar and basic compounds.
  • ResearchGate. (2018, April 25). For highly polar compound, how to do the purification?
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis.
  • Buckheit, R. W., et al. (2012). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(15), 5047-5051.

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Technical Support Center: Aldehyde Oxidase (AO) Metabolism of 7-Azaindole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the metabolic challenges posed by aldehyde oxidase (AO) on 7-azaindole compounds. Our goal is to equip you with the knowledge to anticipate, identify, and mitigate AO-mediated metabolism in your drug discovery programs.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues you might encounter.

Scenario 1: High Clearance Observed in Hepatocytes but Not in Microsomes

Q: My 7-azaindole compound is stable in human liver microsome (HLM) assays, but shows rapid clearance in human hepatocyte incubations. Could this be due to aldehyde oxidase?

A: Yes, this is a classic indicator of metabolism by a cytosolic enzyme like aldehyde oxidase.[1][2] Cytochrome P450 (CYP) enzymes, the primary drivers of metabolism in HLM, are located in the endoplasmic reticulum.[3] In contrast, AO is a cytosolic enzyme and is therefore absent from microsomal preparations but abundant in intact hepatocytes.[1][3]

Causality Explained: The discrepancy you're observing stems from the subcellular fractionation process used to prepare microsomes, which discards the cytosolic fraction containing AO.[3] Therefore, if a compound is a substrate for AO, its metabolic instability will only become apparent in cellular systems like hepatocytes or liver S9 fractions, which contain the cytosol.[4]

Troubleshooting Steps & Protocol:

  • Confirm AO Involvement with an Inhibitor: The most direct way to confirm AO's role is to repeat the hepatocyte or liver cytosol stability assay in the presence of a known AO inhibitor.[1]

  • Recommended Protocol: AO Inhibition Assay

    • Test System: Pooled human liver cytosol or cryopreserved human hepatocytes.

    • Test Compound Concentration: Typically 1 µM.

    • AO Inhibitor: Raloxifene or hydralazine are commonly used. Note: Be cautious with hydralazine as it can also inhibit CYP2D6.[4]

    • Procedure:

      • Prepare two sets of incubations for your 7-azaindole compound.

      • To one set, add the AO inhibitor at a concentration known to be effective (e.g., 10 µM raloxifene).

      • Incubate both sets at 37°C, taking samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

      • Quench the reaction and analyze the remaining parent compound by LC-MS/MS.

    • Expected Outcome: A significant decrease in the clearance of your compound in the presence of the AO inhibitor strongly suggests that it is a substrate for AO.[1]

Scenario 2: Identifying the Site of AO-Mediated Metabolism

Q: I've confirmed my 7-azaindole is an AO substrate. How can I determine the exact site of metabolism?

A: For 7-azaindole scaffolds, the most common site of AO-mediated oxidation is the C2-position of the azaindole ring.[1] This is due to the electron-deficient nature of the carbon atom adjacent to the nitrogen in the pyrrole ring, making it susceptible to nucleophilic attack by the enzyme.[5][6]

Experimental Workflow:

  • Metabolite Identification Studies: Perform incubations with human liver cytosol or hepatocytes and analyze the samples using high-resolution mass spectrometry (HRMS).

  • Look for a +16 Da Metabolite: AO-mediated oxidation typically results in the addition of an oxygen atom (hydroxylation), leading to a mass increase of 16 Da.

  • Tandem MS (MS/MS) for Structural Elucidation: Fragment the +16 Da metabolite and compare its fragmentation pattern to that of the parent compound. The change in fragment masses will help pinpoint the location of the hydroxylation.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why is AO-mediated metabolism a concern in drug development?

A: AO metabolism presents several challenges:

  • High Interspecies Variability: AO activity varies significantly between species, with humans and monkeys generally having high levels, while rodents have lower levels and dogs lack it entirely.[1][4] This makes it difficult to predict human pharmacokinetics from preclinical animal models.[7][8]

  • Rapid Clearance: Extensive metabolism by AO can lead to high first-pass metabolism and rapid systemic clearance, resulting in low oral bioavailability and short half-life.[9]

  • Unpredictable Pharmacokinetics: The significant interspecies differences can lead to unexpected pharmacokinetic profiles when a drug candidate moves into human clinical trials.[7]

  • Toxicity of Metabolites: The metabolites formed by AO can sometimes be associated with toxicity.[8]

Q2: What structural features of a 7-azaindole compound make it susceptible to AO metabolism?

A: The primary structural alert is an unsubstituted C2-position on the 7-azaindole ring.[1] Generally, nitrogen-containing heterocycles are susceptible to AO-mediated oxidation, particularly at electron-deficient carbon atoms adjacent to a nitrogen atom.[3][5]

Q3: What are the primary strategies to block or prevent AO metabolism of 7-azaindole compounds?

A: There are several medicinal chemistry strategies that can be employed:

  • Substitution at the Metabolic Hotspot: The most direct approach is to place a substituent at the metabolically labile position, typically the C2-position of the 7-azaindole ring.[1] This physically blocks the enzyme's access to the site of oxidation.

  • Introduction of an Additional Nitrogen Atom: Replacing the C-H at the susceptible position with a nitrogen atom to form a 7-azaindazole can sometimes mitigate AO metabolism, although this is not always successful.[1]

  • Modulating Electronic Properties: The addition of electron-donating groups to the heterocyclic ring can decrease its susceptibility to oxidation by AO.[3] Conversely, electron-withdrawing groups tend to increase the likelihood of AO-catalyzed oxidation.[3]

  • Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the site of metabolism can slow down the rate of metabolic conversion due to the kinetic isotope effect.[10][11][12]

Comparison of Strategies to Mitigate AO Metabolism

StrategyMechanism of ActionPotential AdvantagesPotential Disadvantages
C2-Substitution Steric hindrance at the site of metabolism.[1]Often highly effective in blocking metabolism.Can negatively impact potency and other drug-like properties.[1]
Azaindole to Azaindazole Removal of the metabolically labile C-H bond.[1]Can maintain potency.Not always effective; the new scaffold may still be an AO substrate.[1]
Electronic Modulation Alters the electron density of the ring system, making it less favorable for AO oxidation.[3]Can be a more subtle modification than steric blocking.Effects can be difficult to predict without iterative synthesis and testing.
Deuteration Slows the rate of C-H bond cleavage, which is often the rate-limiting step in AO metabolism.[10][12]Minimal structural change, preserving pharmacology.May lead to metabolic switching to other sites; isotope effect may not be large enough to significantly impact clearance.[10]

Q4: Can I use in silico models to predict if my 7-azaindole will be an AO substrate?

A: While in silico models for predicting AO metabolism are improving, they are not yet as robust as those for CYP450-mediated metabolism.[13] They can be useful for initial risk assessment and flagging potentially liable scaffolds, but experimental verification is crucial.

Part 3: Key Experimental Protocols & Visualizations

Protocol: In Vitro Metabolic Stability Assay Using Human Liver Cytosol

This assay is a fundamental tool for assessing a compound's susceptibility to AO-mediated metabolism.

Materials:

  • Pooled human liver cytosol

  • Phosphate buffer (pH 7.4)

  • Test compound stock solution (in DMSO)

  • Positive control AO substrate (e.g., phthalazine)[14]

  • Acetonitrile with an internal standard for quenching

  • 96-well plates

  • Incubator and LC-MS/MS system

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and human liver cytosol.

  • Pre-warm the reaction mixture to 37°C.

  • Initiate the reaction by adding the test compound to the reaction mixture.

  • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), transfer an aliquot of the reaction mixture to a 96-well plate containing cold acetonitrile with an internal standard to stop the reaction.[2]

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the percentage of the parent compound remaining at each time point and determine the intrinsic clearance (CLint).

Visualizing Metabolic Pathways and Mitigation Strategies

Diagram 1: AO-Mediated Metabolism of a 7-Azaindole

AO_Metabolism cluster_0 Metabolic Pathway 7-Azaindole 7-Azaindole Metabolite 2-Hydroxy-7-azaindole 7-Azaindole->Metabolite Aldehyde Oxidase (AO) + O₂

Caption: Typical AO-mediated oxidation of a 7-azaindole at the C2-position.

Diagram 2: Strategies to Block AO Metabolism

Mitigation_Strategies cluster_strategies Mitigation Approaches AO_Substrate 7-Azaindole (Unsubstituted at C2) Strategy1 C2-Substitution (e.g., -CH₃, -CF₃) AO_Substrate->Strategy1 Strategy2 Bioisosteric Replacement (7-Azaindazole) AO_Substrate->Strategy2 Strategy3 Deuteration (C2-D) AO_Substrate->Strategy3 Result Reduced/Blocked AO Metabolism Strategy1->Result Strategy2->Result Strategy3->Result

Caption: Common medicinal chemistry approaches to mitigate AO metabolism.

References

  • Garattini, E., & Terao, M. (2012). Aldehyde oxidase and its role as a drug metabolizing enzyme. Journal of Drug Metabolism & Toxicology.
  • Coelho, C., et al. (2012). The First Mammalian Aldehyde Oxidase Crystal Structure: Insights Into Substrate Specificity. Journal of Biological Chemistry.
  • Lrocain, P. (2007). The Dual Substrate Specificity of Aldehyde Oxidase 1 for Retinal and Acetaldehyde and its Role in ABCA1 Mediated Efflux.
  • Drug Hunter. (2025). Aldehyde Oxidase: An Underestimated Player in Drug Metabolism. Drug Hunter.
  • Sanoh, S., et al. (2014). Significance of aldehyde oxidase during drug development: Effects on drug metabolism, pharmacokinetics, toxicity, and efficacy. PhoenixBio.
  • Jones, S. P., et al. (2017). Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza. ACS Medicinal Chemistry Letters.
  • WuXi AppTec DMPK. (2024). Involvement of Aldehyde Oxidase (AOXs)
  • Evotec. Aldehyde Oxidase (AO) Reaction Phenotyping Assay. Evotec.
  • Wikipedia. Aldehyde oxidase. Wikipedia.
  • Terao, M., et al. (2020). Evolution, expression, and substrate specificities of aldehyde oxidase enzymes in eukaryotes. The FEBS Journal.
  • Garattini, E., & Terao, M. (2012). The role of aldehyde oxidase in drug metabolism. Expert Opinion on Drug Metabolism & Toxicology.
  • Strelevitz, T. J., et al. (2018). Refinement of In Vitro Methods for Identification of Aldehyde Oxidase Substrates Reveals Metabolites of Kinase Inhibitors. Drug Metabolism and Disposition.
  • Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism. Bioorganic & Medicinal Chemistry Letters.
  • Gant, T. G. (2023). Deuterium in drug discovery: progress, opportunities and challenges.
  • Domainex. Aldehyde Oxidase Stability Assay. Domainex.
  • XenoTech. (2013).
  • Pryde, D. C., et al. (2012). Medicinal chemistry approaches to avoid aldehyde oxidase metabolism.
  • Sharma, R., et al. (2015). Deuterium Isotope Effects on Drug Pharmacokinetics. I. System-Dependent Effects of Specific Deuteration with Aldehyde Oxidase Cleared Drugs.
  • Sigma-Aldrich. 7-Azaindole-3-carboxaldehyde 97. Sigma-Aldrich.
  • Biosynth. 7-Azaindole-3-carboxaldehyde. Biosynth.
  • Kumar, A., et al. Azaindole Therapeutic Agents. ACS Medicinal Chemistry Letters.
  • Fioravanzi, R., et al. (2017). Structure–metabolism relationships in human-AOX: Chemical insights from a large database of aza-aromatic and amide compounds.
  • XenoTech. (2021). Underprediction of Drug Clearance by Aldehyde Oxidase (AO)
  • Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. Journal of Medicinal Chemistry.
  • Foti, R. S., & Dalvie, D. K. (2019). Metabolism by Aldehyde Oxidase: Drug Design and Complementary Approaches to Challenges in Drug Discovery. PubMed.
  • Garattini, E., & Terao, M. (2025). Aldehyde oxidase and its importance in novel drug discovery: Present and future challenges. Expert Opinion on Drug Discovery.
  • Dalvie, D., et al. (2000). Primary deuterium isotope effect in the oxidation of an iminium ion by aldehyde oxidase. Chemical Research in Toxicology.
  • Kaur, M., & Singh, M. (2017). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Current Bioactive Compounds.
  • Stanitzek, H., et al. (2012). Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism.
  • Hutzler, J. M., et al. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase.
  • S. Gellis, A., et al. (2016). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
  • Hutzler, J. M., et al. (2013). Strategies for a comprehensive understanding of metabolism by aldehyde oxidase. Expert Opinion on Drug Metabolism & Toxicology.
  • Garattini, E., & Terao, M. (2012). Aldehyde oxidase and its importance in novel drug discovery: present and future challenges. Expert Opinion on Drug Discovery.
  • Ho, W. S., et al. (2015). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors. ACS Chemical Biology.
  • Beedham, C., et al. (1987). The oxidation of azaheterocycles with mammalian liver aldehyde oxidase. Archives of Toxicology.
  • Zhou, S., et al. (2019). Inhibition of Human Aldehyde Oxidase Activity by Diet-Derived Constituents: Structural Influence, Enzyme-Ligand Interactions, and Clinical Relevance. Drug Metabolism and Disposition.

Sources

Technical Support Center: Troubleshooting 2-Methyl-1H-pyrrolo[2,3-b]pyridine Cyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-Methyl-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold in medicinal chemistry and drug development.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its cyclization reactions. Here, we provide in-depth, field-proven insights and practical solutions to streamline your synthetic workflow and enhance your success rate.

Introduction to the Synthesis of this compound (2-Methyl-7-azaindole)

The this compound, also known as 2-methyl-7-azaindole, is a privileged structural motif found in numerous biologically active compounds. Its synthesis is of considerable interest, and various synthetic strategies have been developed. A common and cost-effective approach involves the cyclization of 2-amino-3-methylpyridine (2-amino-3-picoline) with a suitable three-carbon synthon, such as chloroacetone or an equivalent. While conceptually straightforward, this reaction is often plagued by challenges that can lead to low yields, complex product mixtures, and purification difficulties. This guide will focus on troubleshooting this specific synthetic route.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the cyclization of 2-amino-3-methylpyridine with chloroacetone?

A1: The reaction proceeds through a multi-step mechanism. Initially, the amino group of 2-amino-3-methylpyridine acts as a nucleophile, attacking the electrophilic carbon of chloroacetone in a nucleophilic substitution reaction to form an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic this compound ring system.

Q2: I am getting a very low yield of my desired product. What are the most likely causes?

A2: Low yields are a frequent issue and can stem from several factors. Common culprits include suboptimal reaction temperature, incorrect stoichiometry of reactants, decomposition of starting materials or product, and the formation of side products. A systematic troubleshooting approach, as detailed in the next section, is crucial for identifying and resolving the root cause.

Q3: My reaction mixture turns dark, and I see multiple spots on my TLC. What are the potential side reactions?

A3: The formation of a dark reaction mixture and multiple TLC spots often indicates the occurrence of side reactions. A common side reaction is the self-condensation or polymerization of chloroacetone under basic or high-temperature conditions. Another possibility is the formation of isomeric byproducts or over-alkylation of the product.

Q4: Is the order of addition of reagents important in this reaction?

A4: Yes, the order of addition can be critical. For instance, in related azaindole syntheses, reversing the order of addition of reagents has been shown to improve yields by minimizing the self-condensation of reactive intermediates.[3] It is often beneficial to add the more reactive species slowly to a solution of the other reactant to maintain a low concentration of the reactive intermediate.

Q5: What are the recommended purification techniques for this compound?

A5: Purification is typically achieved through column chromatography on silica gel. A gradient elution using a mixture of a non-polar solvent (like hexane or heptane) and a polar solvent (like ethyl acetate or dichloromethane/methanol) is often effective. Recrystallization from a suitable solvent system can also be employed for further purification if the product is a solid.

Troubleshooting Guide: Common Problems and Solutions

This section provides a detailed breakdown of common problems encountered during the cyclization reaction, their probable causes, and actionable solutions.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Reagents: 2-amino-3-methylpyridine may have oxidized, or chloroacetone may have decomposed.1. Reagent Quality Check: Ensure the purity of starting materials. Use freshly distilled or purchased reagents. Store chloroacetone in a cool, dark place.
2. Suboptimal Reaction Temperature: The reaction may require a specific temperature range for activation without causing decomposition.2. Temperature Optimization: Screen a range of temperatures (e.g., from room temperature to reflux) in small-scale trial reactions to find the optimal condition.
3. Incorrect pH: The reaction may be sensitive to the pH of the medium.3. pH Control: If applicable, use a suitable buffer or a non-nucleophilic base to control the pH.
Formation of Multiple Products (Complex TLC) 1. Side Reactions of Chloroacetone: Self-condensation or polymerization of chloroacetone.1. Controlled Addition: Add chloroacetone slowly to the reaction mixture containing 2-amino-3-methylpyridine to maintain a low concentration of the ketone.
2. Over-alkylation: The product, this compound, can undergo further reaction.2. Stoichiometry Control: Use a slight excess of 2-amino-3-methylpyridine to ensure the complete consumption of chloroacetone.
3. Isomer Formation: Depending on the reaction conditions, other isomeric pyrrolopyridines might form.3. Characterization of Byproducts: Isolate and characterize the major byproducts to understand the competing reaction pathways. This can provide insights into how to modify the reaction conditions to favor the desired product.
Dark-Colored Reaction Mixture 1. Decomposition: Starting materials, intermediates, or the product may be decomposing at the reaction temperature.1. Lower Reaction Temperature: If possible, run the reaction at a lower temperature for a longer duration.
2. Air Sensitivity: Some intermediates might be sensitive to oxidation.2. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Product and Impurities: Byproducts may have similar chromatographic behavior to the desired product.1. Optimize Chromatography: Experiment with different solvent systems for column chromatography. Consider using a different stationary phase (e.g., alumina) if silica gel is not effective.
2. Product is an Oil: The product may not crystallize easily.2. Alternative Purification: If the product is an oil, consider techniques like distillation under reduced pressure (if thermally stable) or salt formation followed by recrystallization.

Visualizing the Reaction and Troubleshooting Workflow

To further aid in understanding the process, the following diagrams illustrate the proposed reaction mechanism and a logical troubleshooting workflow.

reaction_mechanism cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization cluster_product Final Product 2-amino-3-methylpyridine 2-amino-3-methylpyridine Nucleophilic Attack Nucleophilic Attack 2-amino-3-methylpyridine->Nucleophilic Attack Chloroacetone Chloroacetone Chloroacetone->Nucleophilic Attack Intermediate Intermediate Nucleophilic Attack->Intermediate Forms intermediate Intramolecular Cyclization Intramolecular Cyclization Intermediate->Intramolecular Cyclization Undergoes Dehydration Dehydration Intramolecular Cyclization->Dehydration Followed by This compound This compound Dehydration->this compound Yields

Caption: Proposed reaction mechanism for the synthesis of this compound.

troubleshooting_workflow Start Start Low Yield or No Product Low Yield or No Product Start->Low Yield or No Product Check Reagent Quality Check Reagent Quality Low Yield or No Product->Check Reagent Quality Yes Complex Mixture Complex Mixture Low Yield or No Product->Complex Mixture No Optimize Temperature Optimize Temperature Check Reagent Quality->Optimize Temperature Optimize Temperature->Complex Mixture Control Reagent Addition Control Reagent Addition Complex Mixture->Control Reagent Addition Yes Purification Issues Purification Issues Complex Mixture->Purification Issues No Adjust Stoichiometry Adjust Stoichiometry Control Reagent Addition->Adjust Stoichiometry Adjust Stoichiometry->Purification Issues Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Yes Successful Synthesis Successful Synthesis Purification Issues->Successful Synthesis No Consider Alternative Purification Consider Alternative Purification Optimize Chromatography->Consider Alternative Purification Consider Alternative Purification->Successful Synthesis

Caption: A logical workflow for troubleshooting common issues in the cyclization reaction.

Experimental Protocol: A General Procedure

The following is a representative experimental protocol. Please note that optimization may be required based on your specific laboratory conditions and reagent quality.

Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-methylpyridine (1.0 eq). Dissolve it in a suitable solvent (e.g., ethanol or a high-boiling point ether).

  • Reagent Addition: While stirring, slowly add chloroacetone (1.1 eq) to the solution at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a suitable base (e.g., sodium bicarbonate solution).

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of azaindoles.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile.
  • Aarhus, L. E., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(15), 3348.
  • ResearchGate. (n.d.). Different strategies for synthesis of 7-azaindoles.
  • ChemRxiv. (2023). Optimization and Scaling up of the Azaindole Derivatives Synthesis.
  • ChemRxiv. (2021). Optimized synthesis of 7-aza-indazoles by Diels–Alder cascade and associated process safety.
  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Zhao, Q., et al. (2013). Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. Journal of Heterocyclic Chemistry, 50(1), E10-E12.
  • Google Patents. (n.d.). US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine.
  • Collum, D. B., et al. (2011). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 133(42), 16970–16977.
  • Pipzine Chemicals. (n.d.). 1H-pyrrolo[2,3-b]pyridine, 2-methyl.
  • Google Patents. (n.d.). WO2000043364A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from acetone and ethyl cyanoacetate.
  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation.
  • The Royal Society of Chemistry. (2012). Scheme I. Synthesis of (2) pyridine and (3) picoline from ethanol.
  • Hilmy, K. M. H., et al. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992.
  • MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.
  • Huang, Y., et al. (2011). 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3269.
  • The Chemical Intermediate Landscape: Focus on 2-Amino-3-methylpyridine. (n.d.).
  • Google Patents. (n.d.). EP1064265B1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.
  • Scribd. (n.d.). Synthesis and Biological Evaluation of Pyrrolo (2,3-b) Pyridine Analogues PDF.

Sources

Technical Support Center: Navigating the Chemistry of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-methyl-7-azaindole). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting advice for handling this versatile heterocyclic compound. Our goal is to equip you with the knowledge to anticipate and address stability challenges in your experimental work.

General Stability Profile of this compound

This compound is a bioisostere of indole, and as such, shares some of its chemical properties.[1] However, the introduction of a nitrogen atom in the six-membered ring significantly alters its electronic properties and reactivity. The pyridine ring is electron-deficient, while the pyrrole ring is electron-rich. This unique electronic makeup dictates its stability under various reaction conditions. The pyrrole NH and the pyridine nitrogen introduce both nucleophilic and basic sites, which can lead to undesired side reactions if not properly managed.

Troubleshooting Guides & FAQs

Stability Under Acidic Conditions

Q: My reaction requires acidic conditions. Is this compound stable, and what are the potential issues?

A: Caution is advised when using this compound under acidic conditions. The pyridine nitrogen is basic (pKa of the conjugate acid is approximately 4.6) and can be protonated by strong acids.[2] This protonation can increase the electron-deficiency of the pyridine ring, potentially making the pyrrole ring more susceptible to nucleophilic attack or polymerization, especially at elevated temperatures. While acid-catalyzed cyclizations are used in the synthesis of 7-azaindoles, prolonged exposure to strong acids can lead to degradation.[3]

Q: I am observing decomposition of my 2-methyl-7-azaindole starting material under acidic conditions. What is happening and how can I prevent it?

A: The decomposition you are observing is likely acid-catalyzed degradation. The protonated form of the molecule can be unstable. To mitigate this, consider the following:

  • Use milder acids: If possible, switch from strong mineral acids (e.g., HCl, H₂SO₄) to weaker organic acids (e.g., acetic acid, trifluoroacetic acid).

  • Control temperature: Perform the reaction at the lowest possible temperature to minimize the rate of degradation.

  • N-Protection: Protecting the pyrrole nitrogen with an electron-withdrawing group can help to stabilize the molecule. A tosyl (Ts) or a Boc (tert-butyloxycarbonyl) group can be effective.[4]

  • Limit exposure time: Minimize the time the compound is exposed to acidic conditions.

Stability Under Basic Conditions

Q: I am running a reaction with a strong base. Will this compound be stable?

A: this compound is generally more stable under basic conditions than acidic conditions. The pyrrole N-H is acidic and can be deprotonated by strong bases such as LiN(SiMe₃)₂ (LiHMDS), KN(SiMe₃)₂ (KHMDS), or NaH.[1][5] This deprotonation is often a necessary step for N-alkylation or N-arylation reactions. However, the resulting anion is a potent nucleophile and can participate in undesired side reactions if other electrophiles are present.

Q: My 2-methyl-7-azaindole seems to be deprotonated or undergoing side reactions in the presence of a base. What should I do?

A: If deprotonation is not the intended reaction, consider the following:

  • Choice of Base: Use a weaker base if the reaction conditions permit. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) or organic amine bases (e.g., triethylamine, DIPEA) are often sufficient for many transformations and are less likely to deprotonate the pyrrole nitrogen.

  • N-Protection: If a strong base is required, protecting the pyrrole nitrogen is the most effective strategy. Electron-withdrawing groups like tosyl (Ts) or benzenesulfonyl (Bs) are robust protecting groups that can be removed under basic conditions after the reaction.[4]

Stability Under Oxidative Conditions

Q: Can I use common oxidizing agents in the presence of this compound?

A: The electron-rich pyrrole ring of this compound is susceptible to oxidation.[6] The use of strong oxidizing agents can lead to the formation of undesired byproducts. The C3 position of the pyrrole ring is particularly prone to oxidation. In some synthetic routes for 7-azaindoles, silver (Ag⁺) oxidants are used to promote the desired coupling reaction.[7][8]

Q: I am seeing unexpected byproducts that suggest my 2-methyl-7-azaindole is being oxidized. What are the likely sensitive positions and how can I avoid this?

A: The most likely site of oxidation is the pyrrole ring, particularly the C3 position. To prevent oxidation:

  • Use mild oxidizing agents: If an oxidation is necessary elsewhere in the molecule, choose a mild and selective oxidant.

  • Protect the pyrrole nitrogen: N-protection can reduce the electron density of the pyrrole ring and decrease its susceptibility to oxidation.

  • Inert atmosphere: Running reactions under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation from atmospheric oxygen, especially at elevated temperatures.

Stability Under Reductive Conditions

Q: Is this compound compatible with common reducing agents (e.g., H₂/Pd, NaBH₄, LiAlH₄)?

A: The stability of this compound under reductive conditions depends on the reducing agent and the reaction conditions.

  • Catalytic Hydrogenation (H₂/Pd): The pyridine ring can be reduced under catalytic hydrogenation conditions, leading to the corresponding 7-azaindoline. This is a common method for the synthesis of 7-azaindolines.[1][9]

  • Sodium Borohydride (NaBH₄): Sodium borohydride is a mild reducing agent and is generally not strong enough to reduce the 7-azaindole ring. It can be used to selectively reduce other functional groups like aldehydes and ketones in the presence of the 7-azaindole core.[10][11]

  • Lithium Aluminum Hydride (LiAlH₄): Lithium aluminum hydride is a powerful reducing agent and can potentially reduce the pyridine ring, although it is more commonly used for the reduction of esters and carboxylic acids.[10][11] Its reactivity with the 7-azaindole ring should be evaluated on a case-by-case basis.

Q: I am trying to reduce another functional group in my molecule, but the 7-azaindole ring seems to be affected. What are the recommended procedures?

A: To selectively reduce other functional groups while preserving the 7-azaindole ring:

  • Choose a mild reducing agent: For the reduction of aldehydes and ketones, NaBH₄ is the preferred choice.

  • Protect the pyridine ring: If a stronger reducing agent is necessary, it may be possible to protect the pyridine nitrogen to deactivate it towards reduction. However, this is not a common strategy.

  • Chemoselective reduction: Carefully control the reaction conditions (temperature, stoichiometry of the reducing agent) to favor the reduction of the desired functional group.

Thermal Stability

Q: What is the thermal stability of this compound? Can I run high-temperature reactions?

A: this compound exhibits good thermal stability and is often used in high-temperature reactions, such as palladium-catalyzed cross-couplings, which can be run at temperatures up to 120-150°C.[3][4] However, like most organic compounds, it will decompose at very high temperatures. The exact decomposition temperature is not widely reported and can be influenced by the presence of other reagents.

Q: I am observing decomposition or discoloration of my compound at high temperatures. What is the decomposition temperature and are there any precautions I should take?

  • Run reactions at the lowest effective temperature: Determine the minimum temperature required for your reaction to proceed at a reasonable rate.

  • Use an inert atmosphere: High-temperature reactions are more susceptible to oxidation, so running them under an inert atmosphere is crucial.

  • Thermal analysis: If precise thermal stability data is critical for your application, consider performing a thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) on your compound.[12][13]

Stability in Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

Q: I am having trouble with a cross-coupling reaction involving this compound. What are the common pitfalls?

A: The unprotected N-H of the pyrrole ring and the pyridine nitrogen can both interfere with palladium-catalyzed cross-coupling reactions. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst inhibition. The acidic N-H can react with the basic conditions often employed in these reactions.

Q: I am observing low yields or catalyst deactivation in my palladium-catalyzed reaction. Could the 7-azaindole be the cause?

A: Yes, the 7-azaindole moiety can be the source of these issues. Here’s how to troubleshoot:

  • N-Protection: Protecting the pyrrole nitrogen with a suitable protecting group is often the most effective solution. A tosyl (Ts), benzenesulfonyl (Bs), or SEM (2-(trimethylsilyl)ethoxymethyl) group can be used.[4] The choice of protecting group will depend on the specific reaction conditions and the desired deprotection strategy.

  • Ligand Choice: The choice of phosphine ligand is critical. For Buchwald-Hartwig amination, ligands like BrettPhos have been shown to be effective for unprotected halo-7-azaindoles.[14]

  • Base Selection: The choice of base can significantly impact the reaction outcome. For Suzuki couplings, bases like K₃PO₄ or K₂CO₃ are commonly used.[3] For Buchwald-Hartwig aminations, strong non-nucleophilic bases like LiHMDS are often employed.[14]

  • Side Reactions: Be aware of potential side reactions such as dehalogenation of the aryl halide starting material.[15]

Visualizing Stability and Reactivity

Degradation Pathway under Strongly Acidic Conditions

G A This compound B Protonation at Pyridine Nitrogen (7-Azaindolium ion) A->B Strong Acid (H+) C Increased Electrophilicity of the Ring System B->C D Polymerization / Decomposition C->D High Temperature

Caption: Acid-catalyzed degradation pathway of 2-methyl-7-azaindole.

Workflow for N-Protection Strategy in Cross-Coupling Reactions

G Start Planning a Cross-Coupling Reaction with 2-Methyl-7-azaindole Derivative Decision1 Are strongly basic conditions required (e.g., LiHMDS, NaH)? Start->Decision1 ProtectN Protect the Pyrrole Nitrogen (e.g., with Ts, SEM, Boc) Decision1->ProtectN Yes NoProtect Proceed with Unprotected Azaindole Decision1->NoProtect No Decision2 Is catalyst inhibition or low yield observed? ProtectN->Decision2 NoProtect->Decision2 Optimize Optimize Ligand and Base Combination Decision2->Optimize Yes End Successful Cross-Coupling Decision2->End No Optimize->ProtectN

Caption: Decision workflow for N-protection in cross-coupling reactions.

Quantitative Data Summary

ParameterValue/ConditionSource(s)
pKa (conjugate acid) ~4.6[2]
Compatible Bases (without N-deprotonation) K₂CO₃, Cs₂CO₃, Et₃N, DIPEA[3]
Bases for N-Deprotonation LiHMDS, KHMDS, NaH[1][5]
Common N-Protecting Groups Ts, Bs, Boc, SEM[4]
Typical Temperature Range for Cross-Coupling 80 - 150 °C[3][4]

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
  • Synthesis of 2‐aryl‐7‐azaindole using 2‐fluoro‐3‐methyl pyridine via...
  • Buchwald–Hartwig amin
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3 - The Royal Society of Chemistry. (2022).
  • The Azaindole Framework in the Design of Kinase Inhibitors - PMC - PubMed Central.
  • Oxidatively induced reactivity in Rh( iii )-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01650H - The Royal Society of Chemistry. (2022).
  • Lewis Acid-Mediated Cross-Coupling Reaction of 7-Azaindoles and Aldehydes: Cytotoxic Evaluation of C3-Linked Bis-7-azaindoles | Request PDF - ResearchG
  • Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PubMed. (2022).
  • 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II - Lumen Learning.
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine)
  • Scalable synthesis and properties of 7-methyl- 4-azaindole - ResearchG
  • 19.3: Reductions using NaBH4, LiAlH4 - Chemistry LibreTexts. (2020).
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - ACS Public
  • Oxidatively induced reactivity in Rh( iii )
  • Degradation pathways of a peptide boronic acid deriv
  • NaBH4 and LiAlH4 Reduction Mechanism Made Easy! | Organic Chemistry - YouTube. (2014).
  • Synthesis and cross-coupling reactions of 7-azaindoles via a new donor-acceptor cyclopropane - PubMed. (2006).
  • LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps.
  • CuI/DMAP-Catalyzed Oxidative Alkynylation of 7-Azaindoles: Synthetic Scope and Mechanistic Studies - PubMed. (2024).
  • a) Suzuki coupling reaction of azaindole derivatives. b) The mechanism...
  • Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Tre
  • Reactions of LiAlH4, NaBH4 and H2/Ni (Recap) - Organic Chemistry Academy. (2023).
  • Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II).
  • Suzuki Coupling - Organic Chemistry Portal.
  • Degradation of antiflammin 2 under acidic conditions - PubMed.
  • Buchwald-Hartwig Amin
  • stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxyl
  • In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole - Benchchem.
  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characteriz
  • ChemInform Abstract: Palladium-Catalyzed Amin
  • Thermal Decomposition Study on Solid Complexes of 7-[2-(Benzimidazolyl)azo]-8-hydroxy quinoline with Co(III), Ni(II) and Cu(II)
  • Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling | Journal of the American Chemical Society - ACS Public

Sources

Technical Support Center: Industrial Scale Synthesis of 2-Methyl-7-azaindole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals engaged in scaling up the synthesis of 2-Methyl-7-azaindole. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols based on established industrial methods. Our focus is on the practical application of chemical principles to overcome common challenges in large-scale production.

Overview of the Industrial Synthetic Route

The most common and industrially viable route for synthesizing 2-Methyl-7-azaindole involves a two-step process starting from 2-amino-3-methylpyridine. This method is favored for its accessible raw materials, relatively mild conditions, high yield, and cost-effectiveness, consistently producing a final product with purity exceeding 99.5%.[1]

The general scheme is as follows:

  • Acylation: 2-amino-3-methylpyridine is acylated using acetic anhydride to form the intermediate, 2-acetamido-3-methylpyridine.

  • Cyclization: The intermediate undergoes an intramolecular cyclization reaction, typically mediated by a strong base like sodium amide in a high-boiling solvent, to yield 2-Methyl-7-azaindole.[1]

Below is a workflow diagram illustrating this process.

G A 2-amino-3-methylpyridine + Acetic Anhydride B 2-acetamido-3-methylpyridine (Intermediate) A->B C 2-acetamido-3-methylpyridine D Crude 2-Methyl-7-azaindole C->D Sodium Amide (NaNH2) N-methylaniline E Crude Product F Pure 2-Methyl-7-azaindole (>99.5% Purity) E->F Activated Carbon Ethanol Recrystallization

Caption: High-level workflow for the industrial synthesis of 2-Methyl-7-azaindole.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Acylation Step: 2-amino-3-methylpyridine to 2-acetamido-3-methylpyridine

Question: My acylation reaction is incomplete, and I observe significant starting material on HPLC/TLC analysis. What could be the cause? Answer:

  • Cause 1: Insufficient Acylating Agent: While a 1:1 molar ratio is stoichiometric, industrial scale-ups often require a slight excess of the acylating agent (acetic anhydride) to drive the reaction to completion, typically a mole ratio of 1:1 to 1:3 of the amine to anhydride.[1]

  • Solution 1: Increase the charge of acetic anhydride to 1.1-1.2 equivalents. Monitor the reaction progress and add more if necessary, but be cautious of potential work-up complications from excess anhydride.

  • Cause 2: Low Reaction Temperature: The reaction rate is temperature-dependent. Operating at too low a temperature will result in sluggish conversion.

  • Solution 2: The optimal temperature range for this reaction is typically 60-80°C.[1] Ensure your reactor's heating system is calibrated and maintaining the target temperature throughout the batch.

  • Cause 3: Poor Quality Acetic Anhydride: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture, reducing its effective concentration.

  • Solution 3: Use a fresh, unopened container of acetic anhydride or test the purity of your current stock via titration before use. Store it under anhydrous conditions.

Question: The reaction mixture has turned into a thick, difficult-to-stir slurry. How can I prevent this? Answer:

  • Cause: The product, 2-acetamido-3-methylpyridine, may have limited solubility in the reaction solvent (e.g., toluene) at the initial reaction temperature, causing it to precipitate and thicken the mixture.

  • Solution: Increase the solvent volume to maintain a mobile slurry. While the patent literature suggests a range of reaction times, ensure the temperature is maintained at the higher end of the 60-80°C range to improve solubility.[1] A robust overhead stirring mechanism is essential for large-scale reactors to handle transient heterogeneity.

Cyclization Step: 2-acetamido-3-methylpyridine to 2-Methyl-7-azaindole

Question: The yield of my cyclization reaction is low and inconsistent between batches. What are the critical parameters to control? Answer: This is the most critical and hazardous step of the synthesis. Low yield is a common issue with several potential root causes.

  • Cause 1: Inactive Sodium Amide: Sodium amide (NaNH₂) is extremely reactive and readily decomposes upon contact with air and moisture. Degraded base will be ineffective.

  • Solution 1: Use only high-purity, fresh sodium amide from a reputable supplier. It should be a fine, white to greyish powder. If it is yellow or clumpy, it has likely degraded and should be safely quenched and discarded. Handle it exclusively under an inert atmosphere (Nitrogen or Argon).

  • Cause 2: Presence of Moisture: Water will rapidly quench the sodium amide and inhibit the deprotonation necessary for cyclization.

  • Solution 2: Ensure all glassware and reactors are rigorously dried. Use anhydrous solvents. The starting material (2-acetamido-3-methylpyridine) should be dried in a vacuum oven before use to remove any residual water.

  • Cause 3: Incorrect Reaction Temperature: The reaction is highly exothermic and requires precise temperature control. If the temperature is too low, the reaction will be slow or stall. If it's too high, it can lead to thermal decomposition and the formation of tarry byproducts.

  • Solution 3: Maintain a strict temperature profile. The initial addition of the intermediate to the sodium amide slurry should be done cautiously to control the exotherm. Once the addition is complete, slowly ramp up to the target reaction temperature as specified in your validated process.

  • Cause 4: Inefficient Quenching/Work-up: The work-up procedure is critical for isolating the product. Improper quenching can lead to product degradation.

  • Solution 4: The reaction is typically quenched by carefully adding a proton source (like water or an alcohol) at a low temperature. The quench must be slow and controlled to manage the exotherm from reacting with any excess sodium amide. Subsequent pH adjustment and extraction must be performed efficiently to minimize product decomposition in aqueous layers.

G Start Low Yield in Cyclization Step CheckBase Is Sodium Amide fresh and high purity? Start->CheckBase CheckMoisture Are all reagents/solvents strictly anhydrous? CheckBase->CheckMoisture Yes ReplaceBase Action: Use fresh, high-purity NaNH2 under inert atmosphere. CheckBase->ReplaceBase No CheckTemp Was the temperature profile strictly followed? CheckMoisture->CheckTemp Yes DrySystem Action: Rigorously dry reactor, solvents, and starting material. CheckMoisture->DrySystem No CheckWorkup Was the quench/work-up controlled and efficient? CheckTemp->CheckWorkup Yes CalibrateTemp Action: Calibrate probes and ensure controlled heating/cooling. CheckTemp->CalibrateTemp No OptimizeWorkup Action: Review quench rate, temperature, and extraction SOP. CheckWorkup->OptimizeWorkup No End Yield Improved CheckWorkup->End Yes ReplaceBase->End DrySystem->End CalibrateTemp->End OptimizeWorkup->End

Caption: Troubleshooting decision tree for low yield in the cyclization step.

Purification Step

Question: During the final recrystallization from ethanol, my product is "oiling out" instead of forming crystals, leading to poor purity. What's happening? Answer:

  • Cause 1: Supersaturation and Rapid Cooling: If the solution is too concentrated or cooled too quickly, the product can separate as a liquid phase (oil) before it has a chance to nucleate and grow into crystals. Impurities can also suppress crystallization.

  • Solution 1: Reduce the cooling rate significantly. A programmed, slow cooling ramp is ideal for large-scale crystallizers. You can also try adding slightly more solvent to reduce the concentration. Seeding the solution with a few crystals of pure 2-Methyl-7-azaindole once it reaches the saturation point can promote controlled crystal growth.

  • Cause 2: Residual Impurities: High levels of impurities from the reaction can act as an anti-solvent or interfere with crystal lattice formation.

  • Solution 2: Ensure the crude product is properly washed and dried before recrystallization. The patent specifies an activated carbon treatment to decolorize and remove non-polar impurities.[1] Ensure this step is performed effectively. If the problem persists, a re-work of the crude material (e.g., a silica gel plug or a second recrystallization) may be necessary.

Frequently Asked Questions (FAQs)

Q1: Why is sodium amide used for the cyclization instead of other bases like LDA or n-BuLi? A1: While organolithium reagents like LDA and n-BuLi are strong bases capable of effecting similar transformations, sodium amide offers significant advantages for industrial scale-up in this specific synthesis.[2][3] It is less expensive, commercially available as a solid which can be easier to handle in large quantities than pyrophoric solutions, and has proven efficacy for this reaction, providing high yields.[1]

Q2: What are the primary safety concerns when scaling up this process? A2: The main hazard is the handling of sodium amide. It is highly reactive with water, generating flammable ammonia gas and significant heat.[4][5] It can also form explosive peroxides on storage.[6] All operations involving sodium amide must be conducted under a strict inert atmosphere in equipment designed to handle hazardous solids. Personnel must be equipped with appropriate PPE, including flame-retardant lab coats, face shields, and gloves.[4] A detailed and well-rehearsed quenching procedure for both the reaction and any residual base is mandatory.

Q3: What analytical methods are recommended for in-process control? A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring reaction completion and purity at each stage. A typical method would use a C18 reverse-phase column with a gradient of acetonitrile and water (with a modifier like 0.1% TFA or formic acid). This allows for accurate quantification of starting materials, intermediates, the final product, and any potential impurities.

Q4: What are the likely impurities I should be looking for in the final product? A4: Potential impurities include:

  • Unreacted 2-acetamido-3-methylpyridine.

  • Hydrolysis products if the reaction is exposed to water.

  • Byproducts from side reactions due to excessive temperatures, such as polymeric tars.

  • Residual solvents (Toluene, N-methylaniline, Ethanol). Impurity profiling using techniques like LC-MS can help identify unknown peaks, and a robust HPLC method should be developed to resolve and quantify them against the final product.

Detailed Experimental Protocols

The following protocols are adapted for a laboratory scale-up and should be further optimized and validated before implementation in a GMP manufacturing environment.

Protocol 1: Synthesis of 2-acetamido-3-methylpyridine
ParameterValue
Reactants
2-amino-3-methylpyridine1.0 eq
Acetic Anhydride1.2 eq
Toluene5-10 vol
Conditions
Temperature70°C ± 5°C
Reaction Time2-4 hours

Procedure:

  • Charge a clean, dry reactor with 2-amino-3-methylpyridine and toluene.

  • Begin agitation and heat the mixture to 40°C.

  • Slowly add acetic anhydride over 30-60 minutes, maintaining the internal temperature below 80°C. An exotherm will be observed.

  • After the addition is complete, heat the reaction mixture to 70°C and maintain for 2-4 hours.

  • Monitor the reaction by HPLC until the consumption of 2-amino-3-methylpyridine is >99%.

  • Cool the reaction mixture to 20-25°C.

  • Quench the reaction by slowly adding water. Adjust the pH to 7-8 with a suitable base (e.g., sodium bicarbonate solution).

  • Separate the organic layer. Wash with brine, dry over sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to yield the crude product, which can be used directly in the next step or granulated.

Protocol 2: Synthesis of 2-Methyl-7-azaindole
ParameterValue
Reactants
2-acetamido-3-methylpyridine1.0 eq
Sodium Amide (NaNH₂)2.5 eq
N-methylaniline5-8 vol
Conditions
Temperature180-200°C
Reaction Time4-6 hours

Procedure:

  • INERT ATMOSPHERE IS CRITICAL. Charge a rigorously dried reactor with sodium amide and N-methylaniline under a nitrogen atmosphere.

  • Heat the slurry to 150°C with robust agitation.

  • Add the dried 2-acetamido-3-methylpyridine portion-wise over 1-2 hours, carefully controlling the addition rate to manage the exotherm and gas evolution (ammonia).

  • After the addition is complete, slowly heat the reaction mixture to 190°C ± 10°C.

  • Hold at temperature for 4-6 hours, monitoring by HPLC until the intermediate is consumed.

  • Cool the reaction mixture to <30°C.

  • CAUTION: HIGHLY EXOTHERMIC QUENCH. Slowly and carefully quench the reaction by adding isopropanol, followed by water, ensuring the temperature is maintained below 50°C.

  • Adjust the pH to ~8-9 with an aqueous acid (e.g., HCl).

  • Extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry, and concentrate under reduced pressure to obtain the crude product.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude 2-Methyl-7-azaindole in a minimal amount of hot ethanol (approx. 3-4 volumes).[1]

  • Add activated carbon (approx. 1-2% w/w) and reflux for 30 minutes.

  • Filter the hot solution through a pad of celite to remove the carbon.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Further cool the mixture to 0-5°C and hold for at least 2 hours to maximize crystallization.[1]

  • Filter the resulting crystals, wash with a small amount of cold ethanol, and dry under vacuum at 40-50°C to a constant weight.

  • The expected purity should be ≥99.5% by HPLC.[1]

References

  • CN102827162A - Preparation method of 2-methyl-7-azaindole.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Azaindole synthesis. Organic Chemistry Portal.
  • General methods for the synthesis and late-stage diversification of 2,4-substituted 7-azaindoles. A2B Chem.
  • Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Organic Chemistry Portal.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • Different strategies for synthesis of 7-azaindoles.
  • Optimization and Scaling up of the Azaindole Deriv
  • MATERIAL SAFETY DATA SHEET - 7-AZAINDOLE 98% (For Synthesis).
  • 7-Azaindole Safety D
  • 7-AZAINDOLE 98% FOR SYNTHESIS MSDS. Loba Chemie.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimeriz
  • Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine).

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Technical Support Center: Navigating Chemoselectivity in Pyrrolopyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the pyrrolopyridine (azaindole) scaffold. This guide is designed to provide in-depth, field-proven insights into the common chemoselectivity challenges encountered during the functionalization of this privileged heterocyclic system. As bioisosteres of indoles and purines, pyrrolopyridines are crucial building blocks in medicinal chemistry, but their unique electronic nature presents significant synthetic hurdles.[1][2] This resource provides troubleshooting advice and foundational knowledge to help you achieve your synthetic goals with precision and efficiency.

Section 1: Troubleshooting Guide — Common Experimental Issues

This section addresses specific, practical problems you may encounter in the lab. The answers focus on the underlying chemical principles and provide actionable solutions.

Q1: My N-alkylation/arylation is non-selective, yielding a mixture of N-1 and N-7 isomers. How can I control the outcome?

This is one of the most frequent challenges. The root cause lies in the differential nucleophilicity of the two nitrogen atoms.

Causality: The pyrrole nitrogen (N-1) is sp²-hybridized, and its lone pair is part of the 6π aromatic system, making it less basic. However, upon deprotonation with a base like NaH, it becomes a highly nucleophilic anion. The pyridine nitrogen (N-7) is also sp²-hybridized, but its lone pair resides in an orbital in the plane of the ring and is not involved in aromaticity, making it more Lewis basic but generally less nucleophilic for alkylation than the deprotonated N-1 anion.[3]

Solution: Selective N-1 functionalization is typically favored under standard basic conditions due to the higher nucleophilicity of the resulting pyrrole anion.

  • For High N-1 Selectivity: Use a strong, non-nucleophilic base to deprotonate the pyrrole NH exclusively. Steric hindrance around the N-7 position also favors N-1 attack.[3]

  • Avoiding N-7 Functionalization: N-7 functionalization or di-alkylation can occur under forcing conditions (e.g., high temperatures) or with highly reactive electrophiles. Using milder conditions and a slight excess of the pyrrolopyridine starting material can help minimize these side reactions.

Detailed Protocol: Selective N-1 Protection of 7-Azaindole with SEM-Cl

Protecting the N-1 position is a robust strategy to prevent unwanted side reactions in subsequent steps. The SEM (2-(trimethylsilyl)ethoxymethyl) group is particularly useful due to its stability and mild removal conditions.[4][5]

  • Preparation: Dissolve 7-azaindole (1.0 eq) in anhydrous DMF or THF in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add SEM-Cl (1.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-1 SEM-protected 7-azaindole.

Q2: I'm attempting a C-H functionalization on the pyridine ring, but all reactivity occurs on the pyrrole ring. What's going wrong?

This issue stems from the fundamental electronic differences between the two rings.

Causality: The pyrrole ring is electron-rich and π-excessive, making it highly susceptible to electrophilic attack and certain types of metal-catalyzed C-H activations, particularly at the C-3 position.[6][7] Conversely, the pyridine ring is electron-deficient (π-deficient), making its C-H bonds less reactive towards electrophilic-type functionalization and more prone to nucleophilic attack.[8][9]

Solution: To functionalize the pyridine ring, you must either "turn off" the reactivity of the pyrrole ring or use a strategy that specifically targets the electron-deficient pyridine system.

  • Protect the Pyrrole Nitrogen: N-protection with an electron-withdrawing group (e.g., sulfonyl) can decrease the nucleophilicity of the pyrrole ring, but often this is not enough to completely switch selectivity.[10]

  • Employ a Directing Group (DG) Strategy: This is the most effective method. A directing group coordinates to the metal catalyst and delivers it to a specific C-H bond, typically ortho to the DG's position. The pyridine nitrogen itself can act as a directing group, often favoring C-H activation at the C-6 position.[11][12] For other positions (C-4, C-5), a removable directing group must be installed on the ring.

Logical Workflow for Pyridine Ring C-H Functionalization

G start Goal: Functionalize Pyridine Ring of Pyrrolopyridine pos_select Desired Position? start->pos_select c6 C-6 Functionalization pos_select->c6 C-6 c4_c5 C-4 or C-5 Functionalization pos_select->c4_c5 C-4 / C-5 strategy_c6 Strategy: Pyridine N-7 as Inherent Directing Group c6->strategy_c6 strategy_c4_c5 Strategy: Install Removable Directing Group (e.g., N-Oxide) c4_c5->strategy_c4_c5 reaction Perform Pd, Rh, or Ru-catalyzed C-H Activation/Coupling strategy_c6->reaction strategy_c4_c5->reaction end Achieve Selective Pyridine Ring Functionalization reaction->end

Caption: Decision workflow for pyridine ring C-H functionalization.

Q3: My Suzuki coupling on a 2,4-dihalopyrrolopyridine is not selective. How can I control which halogen reacts?

Controlling selectivity in cross-coupling reactions on poly-halogenated substrates depends on the relative reactivity of the C-X bonds.

Causality: The reactivity of aryl halides in palladium-catalyzed cross-coupling reactions generally follows the order: C–I > C–OTf > C–Br >> C–Cl. Within the same halide, reactivity can be influenced by the electronic environment of the position. For a typical 2-iodo-4-chloro-pyrrolopyridine, the C-I bond at the C-2 position is significantly more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond at C-4.[4]

Solution: You can achieve high chemoselectivity by carefully choosing the reaction conditions to exploit these intrinsic reactivity differences.

  • Selective C-2 Coupling: Use standard Suzuki-Miyaura conditions with a catalyst like Pd₂(dba)₃. The reaction will overwhelmingly favor the more reactive C-2 position, leaving the C-4 chloro-substituent intact for subsequent functionalization.[4]

  • Forcing C-4 Coupling: To react with the less reactive C-4 chloro position, more forcing conditions or specialized catalysts/ligands that are highly active for C-Cl bond activation are required. This is typically done after the C-2 position has been functionalized.

Table 1: Conditions for Selective Cross-Coupling on 4-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine

Target PositionHalogenRecommended CatalystLigandBaseOutcome
C-2 IodoPd₂(dba)₃SPhosK₃PO₄High selectivity for C-2 arylation
C-4 ChloroPd(OAc)₂XPhosCs₂CO₃Requires prior C-2 functionalization; more forcing conditions

Data synthesized from principles described in cited literature.[4][13][14]

Section 2: Frequently Asked Questions (FAQs)

This section covers broader concepts essential for designing successful synthetic routes.

Q1: What is the intrinsic reactivity hierarchy of the 7-azaindole scaffold?

Understanding the inherent reactivity is key to predicting reaction outcomes.

Reactivity Map of 7-Azaindole

G cluster_0 cluster_1 azaindole N1 N-1: Most nucleophilic nitrogen (after deprotonation). Primary site for protection/alkylation. C3 C-3: Most electron-rich carbon. Favored site for electrophilic substitution. C2 C-2: Site for deprotonation/metalation with strong bases (e.g., n-BuLi). PyRing C-4, C-5, C-6: Electron-deficient. Require directing groups for C-H activation or SNAr for functionalization. N7 N-7: Lewis basic site. Can coordinate to metals, influencing catalysis.

Caption: General reactivity sites on the 7-azaindole core.

  • N-1 (Pyrrole NH): The most acidic proton. After deprotonation, it becomes the most nucleophilic center.[3]

  • C-3 (Pyrrole): The most electron-rich carbon, making it the primary site for electrophilic aromatic substitution (e.g., halogenation, nitration).[6][15]

  • C-2 (Pyrrole): Can be functionalized through deprotonation with a strong organolithium base followed by quenching with an electrophile.[16]

  • Pyridine Ring (C-4, C-5, C-6): These positions are electron-poor. Functionalization typically requires C-H activation with directing groups or nucleophilic aromatic substitution (SNAr) on a pre-functionalized (e.g., halogenated) ring.[17][18]

  • N-7 (Pyridine): Acts as a Lewis base and can coordinate to metal catalysts, which can either assist (as a directing group) or inhibit a desired reaction.[3][11]

Q2: How do I choose an appropriate protecting group for the pyrrole nitrogen?

The choice of protecting group is critical and depends on the planned subsequent reaction conditions.[19]

Table 2: Common N-1 Protecting Groups for Pyrrolopyridines

Protecting GroupAbbreviationStabilityRemoval ConditionsKey Advantage
tert-ButoxycarbonylBocAcid-labileTFA, HCl in DioxaneEasy removal, stable to many catalytic conditions.
2-(Trimethylsilyl)ethoxymethylSEMStable to acid/baseFluoride source (TBAF), strong acidVery robust, orthogonal to many other groups.[4]
Benzenesulfonyl / TosylBs / TsBase-labile, stable to acidNaOH, Mg/MeOHStrongly electron-withdrawing, deactivates the pyrrole ring.[10]
Q3: What are the requirements for a successful Nucleophilic Aromatic Substitution (SNAr) on the pyridine ring?

SNAr is a powerful tool for functionalizing the electron-deficient pyridine ring.[18]

Causality: The reaction proceeds via an addition-elimination mechanism, where a nucleophile attacks the ring to form a stabilized anionic intermediate (a Meisenheimer complex).[18] For this to occur, two conditions are essential:

  • Presence of a Good Leaving Group: A halide (Cl, F) or another suitable group must be present on the ring.

  • Activation by Electron-Withdrawing Groups: The pyridine nitrogen itself acts as an electron-withdrawing group, stabilizing the negative charge in the intermediate. This stabilization is most effective when the attack occurs at the positions ortho (C-2, C-6) or para (C-4) to the nitrogen. Therefore, SNAr on pyridines is highly regioselective for these positions.[20][21][22]

Example Scenario: Reacting a 4-chloropyrrolopyridine with sodium methoxide will readily yield the 4-methoxy product, as the negative charge in the Meisenheimer intermediate can be delocalized onto the electronegative pyridine nitrogen.[20]

References
  • Regioselective C–H functionalization of 7-azaindoles. ResearchGate.
  • Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. National Institutes of Health (NIH).
  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. National Institutes of Health (NIH).
  • Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling. Journal of the American Chemical Society.
  • 7-Functionalized 7-Deazapurine Ribonucleosides Related to 2-Aminoadenosine, Guanosine, and Xanthosine: Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-d-ribofuranose. ACS Publications.
  • Progress in 7-Deazapurine - Pyrrolo[2,3-d]pyrimidine - Ribonucleoside Synthesis. Bentham Science.
  • C-H functionalisation of indazoles and azaindazoles. Hilaris Publisher.
  • Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. PubMed.
  • Synthesis of the 7,8-dihydro-7-deazapurine derivatives and their antibiotic activity. PubMed.
  • Electrophilic Substitution of Pyrrole and Pyridine. AK Lectures.
  • Nucleophilic Aromatic Substitution of Heteroarenes. YouTube.
  • Pyrrole undergoes electrophilic aromatic substitution more readily... Pearson+.
  • Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journals.
  • Pyridine Nucleus as a Directing Group for Metal-Based C-H Bond Activation. ResearchGate.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI.
  • Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.
  • Pyrrole Protection. ResearchGate.
  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. MDPI.
  • Electrophilic Substitution in Pyrrole (Reactivity and Orientation). Online Organic Chemistry Tutor.
  • Electrophilic Substitution of Pyrrole and Pyridine. YouTube.
  • Strategies for the meta‐C−H functionalization of pyridines. ResearchGate.
  • Isomeric forms of pyrrolopyridines. ResearchGate.
  • Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
  • Development of novel transition metal-catalyzed cross-coupling reactions and applications thereof. DSpace@MIT.
  • Selective Functionalization of Pyridines via Heterocyclic Phosphonium Salts. PubMed.
  • A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Royal Society of Chemistry.
  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. National Institutes of Health (NIH).
  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry.
  • Progress and perspectives on directing group-assisted palladium-catalysed C–H functionalisation of amino acids and peptides. Royal Society of Chemistry.
  • Nucleophilic aromatic substitution. Wikipedia.
  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. Royal Society of Chemistry.
  • Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI.
  • Nucleophilic substitution reactions in pyridine. Química Orgánica.
  • Metal-catalyzed Cross-coupling Reactions. NeHudLit.ru.
  • Amide Functionalized Novel Pyrrolo-pyrimidine Derivative as Anticancer Agents: Synthesis, Characterization and Molecular Docking Studies. PubMed.
  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. PubMed.
  • Therapeutic potential of pyrrole and pyrrolidine analogs: an update. SpringerLink.

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Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Methyl-1H-pyrrolo[2,3-b]pyridine and 2-Methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

At a Glance: Chemical Structures

CompoundStructure
2-Methyl-1H-pyrrolo[2,3-b]pyridinethis compound
2-Methyl-1H-indole2-Methyl-1H-indole

The 7-Azaindole Advantage: A Bioisosteric Strategy

The substitution of a carbon atom with nitrogen in the 7-position of the indole ring to form the 7-azaindole scaffold is a deliberate strategy in medicinal chemistry. This modification can significantly alter the physicochemical properties of the molecule, such as its hydrogen bonding capacity, pKa, dipole moment, and metabolic stability.[3] These changes can lead to improved pharmacokinetic profiles (absorption, distribution, metabolism, and excretion - ADME) and enhanced target engagement.[3] The nitrogen atom in the pyridine ring of 7-azaindole can act as a hydrogen bond acceptor, a feature not present in the indole ring, which can be crucial for binding to biological targets like protein kinases.[3]

Comparative Biological Activities: A Tale of Two Scaffolds

While both scaffolds are versatile, the research focus on their derivatives reveals distinct, albeit sometimes overlapping, therapeutic applications.

This compound Derivatives: Potent Inhibitors of Cellular Signaling

The 7-azaindole core is a prominent feature in a multitude of kinase inhibitors.[4] This is largely due to the ability of the pyrrolo-pyridine ring system to mimic the adenine of ATP and form key hydrogen bonds with the hinge region of the kinase active site.[3] Consequently, derivatives of 2-methyl-7-azaindole have been explored as potent inhibitors of several important kinase families.

  • Kinase Inhibition: Derivatives of 7-azaindole have demonstrated potent inhibitory activity against a range of kinases, including Janus kinases (JAKs), Phosphoinositide 3-kinases (PI3Ks), and Fibroblast Growth Factor Receptors (FGFRs).[5][6][7] For instance, a series of 7-azaindole derivatives were identified as potent PI3K inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[5]

  • Anticancer Activity: By targeting key kinases involved in cell proliferation and survival, 7-azaindole derivatives have shown significant anticancer potential.[3] For example, a novel 7-azaindole derivative, {5-[1H-pyrrolo (2, 3-b) pyridin-5-yl] pyridin-2-ol]}, demonstrated effective inhibitory concentrations (IC50) against HeLa (16.96 µM/ml), MCF-7 (14.12 µM/ml), and MDA MB-231 (12.69 µM/ml) cancer cell lines by targeting the DDX3 helicase.[8]

  • Antiviral Activity: The 7-azaindole scaffold has also been incorporated into antiviral drug discovery programs. However, in a study on potential influenza inhibitors, it was noted that the introduction of a methyl group at the 2-position of the 7-azaindole ring led to a significant loss of potency compared to the unsubstituted analog. This highlights the critical role of substituents in modulating biological activity.

2-Methyl-1H-indole Derivatives: Broad-Spectrum Bioactivity

The 2-methyl-1H-indole scaffold serves as a versatile building block for a diverse array of biologically active compounds, with a notable emphasis on antimicrobial and anti-inflammatory applications.

  • Antimicrobial and Antibiofilm Activity: Synthetic indole derivatives have shown significant activity against a range of bacteria, including multidrug-resistant strains.[9] For example, certain 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which contain the indole core, have demonstrated minimum inhibitory concentrations (MIC) of less than 1 µg/mL against Staphylococcus aureus (including MRSA).[10] These compounds have also shown the ability to inhibit biofilm formation and eradicate mature biofilms.[10]

  • Anti-inflammatory Activity: Derivatives of indole are known to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.

  • Anticancer Activity: The indole nucleus is a common feature in many anticancer agents.[11] Indole derivatives can modulate key signaling pathways involved in cancer progression, such as the PI3K/Akt/mTOR and MAPK pathways.[11][12]

Signaling Pathways: A Deeper Dive

The biological effects of these compounds are mediated through their interaction with and modulation of critical cellular signaling pathways.

7-Azaindole Derivatives and Kinase Signaling Pathways

The primary mechanism of action for many 7-azaindole derivatives is the inhibition of protein kinases. This directly impacts downstream signaling cascades that control cell growth, proliferation, and survival.

Kinase_Inhibition_Pathway 7-Azaindole Derivative 7-Azaindole Derivative Kinase (e.g., PI3K, JAK, FGFR) Kinase (e.g., PI3K, JAK, FGFR) 7-Azaindole Derivative->Kinase (e.g., PI3K, JAK, FGFR) Inhibition Downstream Signaling Downstream Signaling Kinase (e.g., PI3K, JAK, FGFR)->Downstream Signaling Phosphorylation Cascade Cell Proliferation, Survival Cell Proliferation, Survival Downstream Signaling->Cell Proliferation, Survival Regulation

Caption: 7-Azaindole derivatives inhibit kinases, blocking downstream signaling.

Key pathways modulated by 7-azaindole derivatives include:

  • PI3K/Akt/mTOR Pathway: Crucial for cell growth and survival, this pathway is a frequent target for 7-azaindole-based inhibitors.[5]

  • JAK/STAT Pathway: This pathway is vital for immune responses, and its dysregulation is implicated in inflammatory diseases and cancers. JAK inhibitors often feature the 7-azaindole scaffold.[7]

  • FGFR Signaling Pathway: Aberrant FGFR signaling is a driver in various cancers, making FGFR inhibitors containing the 7-azaindole core valuable therapeutic candidates.[13]

Indole Derivatives and Diverse Signaling Networks

Indole derivatives have been shown to modulate a broader range of signaling pathways, reflecting their diverse biological activities.

Indole_Signaling_Pathway Indole Derivative Indole Derivative Signaling Pathways (PI3K/Akt, MAPK, NF-κB) Signaling Pathways (PI3K/Akt, MAPK, NF-κB) Indole Derivative->Signaling Pathways (PI3K/Akt, MAPK, NF-κB) Modulation Cellular Processes Cellular Processes Signaling Pathways (PI3K/Akt, MAPK, NF-κB)->Cellular Processes Inflammation, Proliferation, Apoptosis Inflammation, Proliferation, Apoptosis Cellular Processes->Inflammation, Proliferation, Apoptosis Control

Caption: Indole derivatives modulate multiple signaling pathways.

Key pathways influenced by indole derivatives include:

  • PI3K/Akt/mTOR and NF-κB Signaling: Indole compounds like indole-3-carbinol (I3C) and its derivatives can deregulate this pathway, impacting cancer cell invasion, angiogenesis, and drug resistance.[11]

  • MAPK Signaling Pathway: Indole alkaloids have been shown to exert their anticancer effects by modulating the MAPK signaling cascade, which is involved in cell proliferation, differentiation, and apoptosis.[12][14]

  • Aryl Hydrocarbon Receptor (AhR) and Pregnane X Receptor (PXR) Signaling: Natural indoles produced by gut microbiota can activate AhR and PXR, playing a role in maintaining mucosal immunity and intestinal barrier function.[15]

Experimental Methodologies

The evaluation of the biological activities of these compounds relies on a suite of standardized in vitro assays.

Cytotoxicity and Antiproliferative Assays (e.g., MTT Assay)

This assay is commonly used to assess the effect of a compound on cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., this compound or 2-methyl-1H-indole derivatives) and a vehicle control for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

Protocol:

  • Reaction Setup: In a multi-well plate, combine the purified kinase, a specific substrate (peptide or protein), and various concentrations of the test compound.

  • Initiation: Start the kinase reaction by adding ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Incubation: Incubate the reaction mixture at a controlled temperature for a set time to allow for substrate phosphorylation.

  • Termination: Stop the reaction, typically by adding a strong acid or chelating agent.

  • Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radiometric assays, this may involve using a phosphospecific antibody and a detection system (e.g., fluorescence or luminescence).

  • Data Analysis: Determine the IC50 value of the compound for the specific kinase.

Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the visible growth of a microorganism.

Protocol:

  • Compound Dilution: Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add a standardized suspension of the test microorganism to each well.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

Both this compound and 2-methyl-1H-indole are valuable scaffolds in drug discovery, each with its own distinct profile of biological activities based on the extensive research on their derivatives. The 7-azaindole core is a strategically important bioisostere of indole, frequently employed to enhance the properties of kinase inhibitors and other targeted therapies. In contrast, the indole scaffold continues to be a rich source of diverse bioactive compounds, particularly in the antimicrobial and anti-inflammatory arenas. The choice between these two scaffolds will ultimately depend on the specific therapeutic target and the desired pharmacological profile of the drug candidate. Further head-to-head comparisons of the parent molecules and their simple derivatives in a range of biological assays would be invaluable for a more definitive understanding of their comparative bioactivities.

References

  • Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and Their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PubMed. [Link]
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  • Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Tre
  • Schematic diagram of indoles signal pathway. Indole, Skatole, IA,...
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
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  • Azaindole Therapeutic Agents.
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. PubMed. [Link]
  • Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria.
  • Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
  • Organometallic Half-Sandwich Dichloridoruthenium(II) Complexes with 7-Azaindoles: Synthesis, Characterization and Elucidation of Their Anticancer Inactivity against A2780 Cell Line.
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The Strategic Selection of Azaindole Isomers: A Comparative Guide for Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the azaindole scaffold has emerged as a "privileged structure," a testament to its remarkable versatility and success in yielding therapeutic agents.[1][2] As bioisosteres of the endogenous indole nucleus, azaindoles offer a powerful tool for modulating a compound's potency, selectivity, and pharmacokinetic properties.[1][3] The seemingly subtle placement of a nitrogen atom in the benzene ring of the indole core gives rise to four distinct isomers: 4-azaindole, 5-azaindole, 6-azaindole, and 7-azaindole. This guide provides an in-depth, objective comparison of these isomers, supported by experimental data, to empower researchers, scientists, and drug development professionals in making informed decisions for their next generation of therapeutics.

The Azaindole Advantage: Beyond a Simple Bioisostere

The substitution of a carbon atom in the indole ring with a nitrogen atom introduces significant changes to the molecule's electronic distribution, hydrogen bonding capacity, and overall physicochemical profile.[3] This strategic modification can lead to a number of desirable improvements in drug-like properties, including:

  • Enhanced Aqueous Solubility: The introduction of a nitrogen atom generally increases the polarity of the molecule, leading to improved solubility, a critical factor for oral bioavailability.[3]

  • Modulated Lipophilicity and pKa: The position of the nitrogen atom allows for fine-tuning of a compound's lipophilicity (logP) and basicity (pKa), which can impact cell permeability, target binding, and off-target effects.[1][4]

  • Improved Metabolic Stability: Azaindole scaffolds can be less susceptible to metabolism by cytochrome P450 (CYP450) enzymes compared to their indole counterparts, potentially leading to a longer half-life and reduced metabolic liabilities.[5]

  • Additional Hydrogen Bonding Interactions: The pyridine nitrogen can act as an additional hydrogen bond acceptor, forging stronger and more specific interactions with the target protein.[3][6]

A Head-to-Head Comparison of Azaindole Isomers

While 7-azaindole is the most extensively studied and utilized isomer in drug discovery, particularly in the realm of kinase inhibitors, emerging research highlights the unique advantages of the other isomers for specific therapeutic targets.[1][4][7] The optimal choice of an azaindole scaffold is, therefore, highly dependent on the specific therapeutic target and the desired pharmacological profile.[7]

Physicochemical Properties: A Numbers Game

The position of the nitrogen atom directly influences the fundamental physicochemical properties of the azaindole core. These properties, in turn, have a profound impact on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.

IsomerMolecular FormulaMolecular Weight ( g/mol )Calculated logPpKa (Conjugate Acid)
4-Azaindole C₇H₆N₂118.141.256.8
5-Azaindole C₇H₆N₂118.141.115.6
6-Azaindole C₇H₆N₂118.141.224.8
7-Azaindole C₇H₆N₂118.141.184.6

Data compiled from various sources and may represent calculated values.

Biological Activity: Target-Dependent Superiority

The true test of an azaindole isomer lies in its biological performance. While direct, comprehensive comparisons across all four isomers in a single study are limited, the available data reveals a fascinating target-dependent preference.

Kinase Inhibition: The 7-Azaindole Stronghold

The 7-azaindole scaffold is a well-established "hinge-binding" motif in kinase inhibitors.[6][8] The pyridine nitrogen and the pyrrole NH group form a bidentate hydrogen bond with the kinase hinge region, mimicking the interaction of ATP.[6] This has led to the development of numerous successful 7-azaindole-based kinase inhibitors, including the FDA-approved drug Vemurafenib for the treatment of melanoma.[4][6][9]

G cluster_kinase Kinase Hinge Region cluster_azaindole 7-Azaindole Backbone_NH1 Backbone NH Backbone_CO Backbone C=O Pyrrole_NH Pyrrole NH Pyrrole_NH->Backbone_CO H-bond Donor Pyridine_N Pyridine N Pyridine_N->Backbone_NH1 H-bond Acceptor

However, other isomers have shown promise for specific kinases. For instance, a study on cell division cycle 7 (Cdc7) kinase inhibitors found that 5-azaindole derivatives exhibited potent inhibitory activity, while the corresponding 4-, 6-, and 7-azaindole isomers were less active.[1][7] Conversely, potent inhibitors for c-Met kinase have been developed based on both 4-azaindole and 7-azaindole scaffolds.[7]

Beyond Kinases: A Broader Therapeutic Landscape

The utility of azaindole isomers extends far beyond kinase inhibition.

  • HIV-1 Inhibition: In the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs), 4-azaindole and 7-azaindole analogs demonstrated superior efficacy compared to the parent indole compound, whereas 5- and 6-azaindole derivatives showed reduced activity.[7]

  • Cannabinoid Receptor Modulation: For cannabinoid receptor 1 (CB1) allosteric modulators, 6-azaindole-2-carboxamides retained some activity, while 7-azaindole-2-carboxamides lost their ability to bind to the receptor, suggesting that 7-azaindole is not a suitable bioisostere in this context.[7][10]

  • TGFβRI Inhibition: A novel series of 4-azaindole derivatives were identified as potent and selective inhibitors of TGFβ receptor 1 (TGFβRI) kinase, demonstrating their potential in immuno-oncology.[11]

The following table summarizes the comparative biological activities of azaindole isomers for different targets.

Target Class4-Azaindole5-Azaindole6-Azaindole7-Azaindole
Kinases (general) Potent (e.g., c-Met, TGFβRI)Potent (e.g., Cdc7)Less exploredHighly Potent & Widely Used
HIV-1 NNRTIs Superior to Indole Reduced EfficacyReduced EfficacySuperior to Indole
CB1 Allosteric Modulators Not extensively studiedNot extensively studiedReduced AffinityLoss of Binding

Experimental Protocols for Comparative Evaluation

To aid researchers in the systematic evaluation of azaindole isomers, we provide the following detailed experimental protocols for key assays.

G start Synthesize Azaindole Isomer Derivatives physchem Physicochemical Profiling (Solubility, logP, pKa) start->physchem invitro_adme In Vitro ADME Assays (Metabolic Stability, Permeability) physchem->invitro_adme biochem Biochemical Assays (Target Binding, Enzyme Inhibition) invitro_adme->biochem cell_based Cell-Based Assays (Potency, Selectivity, Cytotoxicity) biochem->cell_based invivo In Vivo Studies (Pharmacokinetics, Efficacy) cell_based->invivo

In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance (CLint) and half-life (t½) of azaindole isomers in the presence of human liver microsomes.

Materials:

  • Test compounds (azaindole isomers)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile with internal standard (for quenching and sample preparation)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine the HLM, phosphate buffer, and the test compound at a final concentration typically between 0.1 and 1 µM.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Kinase Inhibition Assay (Example: Mobility Shift Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of azaindole isomers against a specific kinase.

Materials:

  • Test compounds (azaindole isomers)

  • Recombinant kinase

  • Fluorescently labeled peptide substrate

  • ATP

  • Assay buffer

  • Microplate reader capable of detecting fluorescence

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Reaction Mixture Preparation: In a microplate, add the kinase, fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for a specified period (e.g., 60 minutes).

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Electrophoretic Separation: Load the reaction mixtures onto a microfluidic chip and apply a voltage to separate the phosphorylated and unphosphorylated peptide substrates based on their charge and size.

  • Detection: Detect the fluorescent signals of the separated peptides using a laser-induced fluorescence detector.

  • Data Analysis: Calculate the percentage of substrate conversion to product at each inhibitor concentration. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion: A Strategic Choice for Optimized Drug Design

The comparative analysis of 4-, 5-, 6-, and 7-azaindole isomers underscores the critical role of the nitrogen atom's position in determining the physicochemical and biological properties of these privileged scaffolds.[4][7] While 7-azaindole remains a dominant and highly successful choice, particularly for kinase inhibitors, this guide demonstrates that other isomers can offer superior potency and selectivity for a diverse range of therapeutic targets.[7] By understanding the nuanced differences between these isomers and employing rigorous experimental evaluation, drug discovery teams can strategically leverage the azaindole framework to design and develop novel therapeutics with optimized efficacy and pharmacokinetic profiles.

References

  • G. D. R. Motati, R. Amaradhi, and T. Ganesh, "Azaindole Therapeutic Agents," Bioorganic & Medicinal Chemistry, vol. 28, no. 24, p. 115830, Dec. 2020. [Link]
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  • S. S. Immadi et al., "Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators," Cannabis and Cannabinoid Research, vol. 3, no. 1, pp. 252–258, 2018. [Link]
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  • S. Ishiuchi et al., "Cooperativity of hydrogen-bonded networks in 7-azaindole(CH3OH)n (n=2,3) clusters evidenced by IR-UV ion-dip spectroscopy and natural bond orbital analysis," The Journal of Chemical Physics, vol. 131, no. 1, p. 014305, 2009. [Link]
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  • A. V. Stupnikov et al., "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit," ChemRxiv, 2023. [Link]
  • ResearchGate, "The FDA approved drugs PLX3397 and PLX4032; examples of polycyclic azaindoles I–IV and azaindole dimer V," ResearchG
  • S. Fakhraee, "Double hydrogen bond interaction in 7-azaindole complexes with protic solvents," Journal of Molecular Graphics and Modelling, vol. 70, pp. 180-188, 2016. [Link]
  • A. L. N. Sala et al., "Two-Dimensional Self-Assembly Driven by Intermolecular Hydrogen Bonding in Benzodi-7-azaindole Molecules on Au(111)," The Journal of Physical Chemistry C, 2024. [Link]
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  • R. Giorgetti et al., "Detection and phase I metabolism of the 7‐azaindole‐derived synthetic cannabinoid 5F‐AB‐P7AICA including a preliminary pharmacokinetic evaluation," Drug Testing and Analysis, vol. 11, no. 7, pp. 1019-1029, 2019. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 2-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, is a privileged scaffold in medicinal chemistry, primarily due to its ability to act as a bioisostere of purines and indoles.[1] Its unique electronic properties and capacity to form crucial hydrogen bonds with protein kinase hinge regions have established it as a cornerstone for the development of numerous kinase inhibitors.[2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 2-Methyl-1H-pyrrolo[2,3-b]pyridine derivatives, a key subset of this compound class, and compares their performance against various kinase targets. We will delve into the rationale behind specific structural modifications and provide supporting experimental data and protocols to offer a comprehensive resource for researchers in drug discovery.

The Strategic Importance of the 2-Methyl Group

The introduction of a methyl group at the C2 position of the 1H-pyrrolo[2,3-b]pyridine core is a deliberate design choice aimed at enhancing both the potency and selectivity of these inhibitors. This small alkyl group can influence the molecule's conformation, lipophilicity, and metabolic stability. More importantly, it can engage in favorable van der Waals interactions within the ATP-binding pocket of kinases, often leading to improved affinity. This guide will explore how this seemingly simple modification, in concert with substitutions at other positions, fine-tunes the biological activity of these derivatives.

Comparative Analysis of this compound Derivatives as Kinase Inhibitors

The versatility of the this compound scaffold allows for its adaptation to target a range of kinases by modifying substituents at various positions. The following sections compare the SAR of these derivatives against different kinase families.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal FGFR signaling is a key driver in various cancers, making it a prime target for therapeutic intervention.[3][4][5][6] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been extensively studied as FGFR inhibitors, where the core scaffold typically forms hydrogen bonds with the hinge region of the kinase.[4]

Key SAR Insights:

  • C5 Position: Modifications at this position are critical for potency and selectivity. Introduction of groups capable of forming hydrogen bonds with residues like Gly485 can significantly enhance activity.[3][4] For instance, substituting with moieties that act as hydrogen bond acceptors is a common strategy.

  • C3 Position: This position is often used to introduce larger substituents that can occupy a hydrophobic pocket in the enzyme. The nature and size of these substituents can be varied to optimize interactions and improve ligand efficiency.[3][4]

  • N1 Position: The pyrrole nitrogen is a key hydrogen bond donor to the kinase hinge region. While often unsubstituted, modifications at this position can influence selectivity and pharmacokinetic properties.

Table 1: SAR of 1H-pyrrolo[2,3-b]pyridine Derivatives as FGFR Inhibitors

CompoundR5 SubstituentR3 SubstituentFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)Reference
1 -Hm-methoxyphenyl1900--[4]
4h -CF33,5-dimethoxyphenyl7925[3][4][5]

Note: Data is for 1H-pyrrolo[2,3-b]pyridine derivatives, highlighting the impact of substitutions analogous to a 2-methyl scaffold.

The dramatic increase in potency from compound 1 to 4h underscores the importance of a trifluoromethyl group at C5 and a 3,5-dimethoxyphenyl moiety at C3 for potent pan-FGFR inhibition.[3][4][5]

Janus Kinase (JAK) Inhibitors

The JAK/STAT signaling pathway is central to inflammatory and autoimmune responses, making JAK inhibitors valuable therapeutics.[7] Selective inhibition of JAK1 over other isoforms is a key objective to minimize side effects.

Key SAR Insights:

  • N1-Alkyl Substitution: N-alkylation of the pyrrolo[2,3-b]pyridine core has been identified as a crucial element for achieving JAK1 selectivity.[7]

  • C5-Carboxamide: A methylcarboxamide group at the C5 position is a recurring feature in potent JAK inhibitors, engaging in key interactions within the active site.

  • C4-Amino Substituent: Large, substituted piperidine rings at the C4 position are well-tolerated and can be modified to fine-tune potency and selectivity.[7]

Table 2: SAR of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors

CompoundC4-SubstituentJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
31g (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino----[7]
38a ((S,S)-enantiomer of 31g) (cis-1-(4-chlorobenzyl)-2-methylpiperidin-4-yl)amino----[7]

Note: Specific IC50 values for each isoform were not provided in the abstract, but the text highlights the excellent potency and selectivity of 38a for JAK1.[7]

Phosphodiesterase 4B (PDE4B) Inhibitors

PDE4B is a key enzyme in the hydrolysis of cyclic AMP (cAMP) and is a target for inflammatory diseases. Selective inhibition of PDE4B over other PDE4 isoforms is desirable to mitigate side effects like emesis.

Key SAR Insights:

  • C2-Carboxamides: The SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides has been explored for PDE4B inhibition.[8] The nature of the amide substituent is critical for activity.

  • Hydrophobicity and Ring Size: The size and hydrophobicity of the amide substituent influence both potency and selectivity for PDE4B over PDE4D.[8] Small aliphatic cyclic groups on the amide nitrogen can retain activity.

  • Fluorination: Introduction of fluorine atoms, for instance in a 3,3-difluoroazetidine ring, can lead to a significant increase in inhibitory activity and selectivity.[8]

Table 3: SAR of 1H-pyrrolo[2,3-b]pyridine-2-carboxamide Derivatives as PDE4B Inhibitors

CompoundAmide SubstituentPDE4B IC50 (µM)Selectivity vs PDE4DReference
11a Cyclopropyl0.63Selective[8]
11c 3-Fluorocyclobutane0.6Selective[8]
11h 3,3-Difluoroazetidine0.146-fold[8]

Experimental Protocols

To ensure the reproducibility and validation of the presented findings, detailed experimental protocols for the synthesis and biological evaluation of representative this compound derivatives are provided below.

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts from commercially available 2-amino-3-picoline. A common route involves the construction of the pyrrole ring followed by functionalization at various positions.

Step-by-Step Protocol:

  • Protection of the Pyrrole Nitrogen: The starting this compound is often protected, for example, with a tosyl group, to facilitate regioselective functionalization.

  • Halogenation: Introduction of a halogen, typically bromine or iodine, at a specific position (e.g., C3, C4, or C5) is achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS).

  • Cross-Coupling Reactions: The halogenated intermediate is then subjected to palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce various aryl, heteroaryl, or amino substituents.

  • Deprotection: The protecting group on the pyrrole nitrogen is removed under appropriate conditions to yield the final product.

Diagram of a General Synthetic Workflow:

G start This compound step1 N-Protection (e.g., Tosyl chloride) start->step1 step2 Regioselective Halogenation (e.g., NBS, NIS) step1->step2 step3 Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) step2->step3 Aryl/Amino Substituent Introduction step4 Deprotection step3->step4 end Functionalized this compound Derivative step4->end

Caption: General synthetic workflow for functionalizing the this compound scaffold.

In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a typical in vitro assay to determine the inhibitory activity of a compound against a specific kinase.

Step-by-Step Protocol:

  • Reagent Preparation: Prepare assay buffer, kinase solution (e.g., recombinant human FGFR1), substrate solution (e.g., a synthetic peptide), and ATP solution.

  • Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.

  • Assay Reaction: In a 96-well plate, add the kinase, test compound, and substrate. Initiate the reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as detecting the amount of phosphorylated substrate via a specific antibody in an ELISA format or using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

Diagram of the Kinase Inhibition Assay Workflow:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Kinase, Substrate, ATP) reaction Mix Kinase, Compound, Substrate, and ATP reagents->reaction compounds Serially Dilute Test Compounds compounds->reaction incubation Incubate at 30°C reaction->incubation detection Detect Kinase Activity incubation->detection calculation Calculate IC50 detection->calculation

Caption: Workflow for a typical in vitro kinase inhibition assay.

Visualizing the Structure-Activity Relationship

The following diagram provides a generalized summary of the structure-activity relationships for this compound derivatives as kinase inhibitors.

G cluster_scaffold This compound Core scaffold scaffold N1 N1-H: H-bond donor to hinge. N1-Alkyl: Can confer selectivity (e.g., JAK1). C2_Me C2-Methyl: Improves potency and van der Waals interactions. C3 C3: Accommodates large hydrophobic groups to enhance potency (e.g., FGFR). C4_C5 C4/C5: Key for selectivity and potency. Substituents here can interact with specific residues (e.g., C5-carboxamide in JAK inhibitors). Py_N Pyridine N: H-bond acceptor, interacts with hinge region. p_N1 p_N1->N1 p_C2_Me p_C2_Me->C2_Me p_C3 p_C3->C3 p_C4_C5 p_C4_C5->C4_C5 p_Py_N p_Py_N->Py_N

Caption: Generalized SAR summary for this compound kinase inhibitors. (Note: A placeholder is used for the chemical structure image).

Conclusion and Future Directions

The this compound scaffold is a highly adaptable and effective platform for the design of potent and selective kinase inhibitors. The strategic placement of a methyl group at the C2 position, combined with systematic modifications at other positions, has led to the discovery of promising inhibitors for a variety of kinase targets, including FGFR, JAK, and PDE4B.

Future research in this area should continue to explore novel substitutions on this versatile core. A deeper understanding of the structural biology of these compounds in complex with their target kinases will be invaluable for the rational design of next-generation inhibitors with improved efficacy and safety profiles. Furthermore, a focus on optimizing pharmacokinetic properties will be crucial for translating these potent inhibitors into clinically successful therapeutics.

References

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: )
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC. (URL: [Link])
  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors | Journal of Medicinal Chemistry. (URL: [Link])
  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (URL: )
  • The structure–activity relationships (SAR) of the 7-azaindole and 7-deazapurine scaffolds. (URL: [Link])
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (URL: [Link])
  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. (URL: [Link])
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC. (URL: [Link])
  • Discovery of a series of 1H-pyrrolo[2,3-b]pyridine compounds as potent TNIK inhibitors. (URL: [Link])
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  • Pyrrolo[2,3-D]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review - PubMed. (URL: [Link])
  • Design, synthesis and SAR of novel 7-azaindole derivatives as potential Erk5 kinase inhibitor with anticancer activity - PubMed. (URL: [Link])
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (URL: [Link])
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  • Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - NIH. (URL: [Link])
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  • The Azaindole Framework in the Design of Kinase Inhibitors - MDPI. (URL: [Link])
  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCID
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A Comparative Guide to the Synthetic Routes of 2-Methyl-7-Azaindole: From Classical Reactions to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

The 2-Methyl-7-azaindole scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic indole and engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of the nitrogen atom in the pyridine ring significantly influences the molecule's electronic properties and metabolic stability, making its synthesis a subject of considerable interest for researchers in drug discovery and development. This guide provides a comparative analysis of various synthetic routes to 2-Methyl-7-azaindole, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Introduction to the Synthetic Challenge

The synthesis of 7-azaindoles, particularly with substitution at the 2-position, presents unique challenges compared to their carbocyclic indole counterparts. The electron-deficient nature of the pyridine ring can deactivate it towards certain electrophilic cyclization reactions, while the potential for N-alkylation or competing side reactions necessitates careful selection of reagents and conditions. This guide will explore both classical indole syntheses adapted for the azaindole core and modern transition-metal-catalyzed methods that have revolutionized the construction of this important heterocycle.

Classical Approaches: Enduring Strategies with Modern Refinements

Several venerable named reactions in indole chemistry have been successfully applied to the synthesis of 2-Methyl-7-azaindole, often with modifications to accommodate the electronic properties of the pyridine precursor.

The Madelung Synthesis: A High-Temperature Cyclization

The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine derivative using a strong base at elevated temperatures.[1] For the synthesis of 2-Methyl-7-azaindole, the starting material is 2-acetamido-3-methylpyridine.

Mechanism and Rationale: The reaction proceeds via deprotonation of both the amide nitrogen and the methyl group, followed by an intramolecular nucleophilic attack of the resulting carbanion onto the amide carbonyl. Subsequent dehydration yields the aromatic 7-azaindole ring. The use of a strong base, such as sodium amide or potassium tert-butoxide, is crucial to generate the necessary nucleophile. High temperatures are required to overcome the activation energy for the cyclization step.

Experimental Protocol: Madelung Synthesis of 2-Methyl-7-azaindole [2]

  • Acylation: 2-Amino-3-methylpyridine is reacted with acetic anhydride in a suitable solvent like toluene at 60-80°C to produce 2-acetamido-3-methylpyridine.

  • Cyclization: The isolated 2-acetamido-3-methylpyridine is added to a solution of sodium amide in an inert, high-boiling solvent such as N-methylaniline.

  • The reaction mixture is heated to 200-300°C for a short period (10-120 minutes).

  • Work-up: After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • Purification: The crude product is purified by recrystallization from a solvent like ethanol to afford 2-Methyl-7-azaindole.

The Fischer Indole Synthesis: A Versatile Cyclization

The Fischer indole synthesis is a widely used method for preparing indoles from the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[3] This method can be adapted to produce 2-methyl-7-azaindoles.[4]

Mechanism and Rationale: The reaction begins with the formation of a pyridylhydrazone from 2-hydrazinopyridine and acetone. Under acidic catalysis, the hydrazone tautomerizes to an enamine, which then undergoes a[5][5]-sigmatropic rearrangement. Subsequent cyclization and elimination of ammonia lead to the formation of the indole ring. The choice of acid catalyst (e.g., polyphosphoric acid, zinc chloride) is critical for the efficiency of the cyclization.[3][6]

Experimental Protocol: Fischer Synthesis of 2-Methyl-7-azaindole [4]

  • Hydrazone Formation: 2-Hydrazinopyridine is condensed with acetone in the presence of a catalytic amount of acid to form the corresponding 2-pyridylhydrazone.

  • Cyclization: The isolated hydrazone is heated in polyphosphoric acid (PPA) at 160-180°C for a short duration.

  • Work-up: The reaction mixture is cooled and poured into ice-water, followed by neutralization with a base.

  • Extraction and Purification: The product is extracted with an organic solvent and purified by column chromatography or recrystallization.

Modern Palladium-Catalyzed Methods: Efficiency and Versatility

The advent of transition-metal catalysis has provided powerful and often milder alternatives to classical methods for the synthesis of 2-Methyl-7-azaindole. These approaches generally offer greater functional group tolerance and regiocontrol.

The Sonogashira Coupling/Cyclization Strategy

A popular modern approach involves the Sonogashira coupling of a haloaminopyridine with a terminal alkyne, followed by a cyclization step to construct the pyrrole ring.[7][8][9] This method is highly versatile for introducing various substituents at the 2-position.

Mechanism and Rationale: The synthesis commences with a palladium- and copper-catalyzed Sonogashira coupling between an ortho-haloaminopyridine (e.g., 2-amino-3-iodopyridine) and a terminal alkyne (e.g., propyne or a suitable equivalent). The resulting 2-amino-3-alkynylpyridine intermediate then undergoes cyclization. This ring closure can be promoted by a base or a transition metal catalyst. The use of microwave irradiation can often accelerate these reactions.[5]

Experimental Protocol: Sonogashira Coupling and Cyclization [10]

  • Sonogashira Coupling: To a solution of 2-amino-3-iodopyridine in a suitable solvent (e.g., DMF or toluene), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine) are added. Propyne gas is then bubbled through the solution, or a propyne surrogate is used. The reaction is typically heated until completion.

  • Cyclization: The resulting 2-amino-3-(prop-1-yn-1-yl)pyridine intermediate is then subjected to cyclization conditions. This can be achieved by heating with a base such as potassium tert-butoxide in a solvent like toluene. The addition of a phase-transfer catalyst like 18-crown-6 can enhance the reaction rate and yield.[10]

  • Work-up and Purification: The reaction mixture is quenched, extracted, and the final product is purified by chromatography.

The Larock Indole Synthesis: A Palladium-Catalyzed Annulation

The Larock indole synthesis is a powerful method for the synthesis of polysubstituted indoles via a palladium-catalyzed annulation of an o-haloaniline with an alkyne.[11] This methodology has been extended to the synthesis of 2,3-disubstituted azaindoles.[7]

Mechanism and Rationale: The catalytic cycle begins with the oxidative addition of the o-iodoaminopyridine to a Pd(0) species. The alkyne then coordinates to the palladium complex and undergoes migratory insertion. The resulting vinylpalladium intermediate undergoes an intramolecular C-N bond formation to form the six-membered palladacycle. Reductive elimination then furnishes the 2,3-disubstituted azaindole and regenerates the Pd(0) catalyst.[11]

Comparative Analysis of Synthetic Routes

Synthetic Route Starting Materials Key Reagents & Conditions Typical Yield Advantages Disadvantages
Madelung Synthesis 2-Amino-3-methylpyridine, Acetic anhydrideStrong base (e.g., NaNH₂), High temperature (200-300°C)>60%[2]Readily available starting materials, High yield for specific substrate.[2]Harsh reaction conditions, Limited substrate scope.[1]
Fischer Indole Synthesis 2-Hydrazinopyridine, AcetoneStrong acid (e.g., PPA), High temperature (160-180°C)Moderate to good[4]Versatile for various ketones/aldehydes.Harsh acidic conditions, Potential for side reactions.[6]
Sonogashira Coupling/Cyclization 2-Amino-3-iodopyridine, PropynePd/Cu catalysts, Base, HeatGood to excellent[10]Mild conditions, High functional group tolerance, Versatile for 2-substitution.[7][10]Requires synthesis of haloaminopyridine, Use of expensive catalysts.
Larock Indole Synthesis o-Iodoaminopyridine, Internal alkynePd catalyst, BaseGood to excellent[7]Direct synthesis of 2,3-disubstituted azaindoles, High versatility.[11]Requires disubstituted alkynes, Use of expensive catalysts.

Visualizing the Synthetic Pathways

Synthetic_Routes cluster_Madelung Madelung Synthesis cluster_Fischer Fischer Indole Synthesis cluster_Sonogashira Sonogashira Coupling/Cyclization M1 2-Amino-3-methylpyridine M2 2-Acetamido-3-methylpyridine M1->M2 Acetic anhydride M3 2-Methyl-7-azaindole M2->M3 NaNH2, heat F1 2-Hydrazinopyridine + Acetone F2 Pyridylhydrazone F1->F2 Acid catalyst F3 2-Methyl-7-azaindole F2->F3 PPA, heat S1 2-Amino-3-iodopyridine + Propyne S2 2-Amino-3-(prop-1-yn-1-yl)pyridine S1->S2 Pd/Cu catalyst, Base S3 2-Methyl-7-azaindole S2->S3 Base, heat

Caption: Key transformations in the Madelung, Fischer, and Sonogashira routes to 2-Methyl-7-azaindole.

Conclusion and Future Perspectives

The synthesis of 2-Methyl-7-azaindole can be accomplished through a variety of methods, each with its own set of advantages and limitations. For large-scale, cost-effective production, the Madelung synthesis, as described in the patent literature, offers a high-yielding and straightforward approach from simple starting materials.[2] The Fischer indole synthesis provides a versatile, albeit often harsh, alternative.

Modern palladium-catalyzed methods, such as the Sonogashira coupling/cyclization and the Larock synthesis, offer unparalleled flexibility for the synthesis of a wide range of substituted 7-azaindoles with excellent functional group tolerance. These methods are particularly valuable in a research and development setting where the rapid generation of analogs for structure-activity relationship (SAR) studies is paramount.

Future research in this area will likely focus on the development of even more efficient and sustainable catalytic systems, potentially utilizing earth-abundant metals, and the exploration of novel C-H activation strategies to further streamline the synthesis of this important heterocyclic scaffold. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, cost, desired substitution patterns, and available resources.

References

  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules.
  • CN102827162A - Preparation method of 2-methyl-7-azaindole. (2012). Google Patents.
  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022). Beilstein Journal of Organic Chemistry.
  • Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. (2010). Organic Letters.
  • ChemInform Abstract: Synthesis of Indolequinones via a Sonogashira Coupling/Cyclization Cascade Reaction. (2010). ChemInform.
  • Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Molecules.
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  • Hemetsberger indole synthesis. (n.d.). Wikipedia.
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  • Buchwald–Hartwig amination. (n.d.). Wikipedia.
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A Comparative Guide to the Biological Evaluation of 2-Methyl-1H-pyrrolo[2,3-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The 2-Methyl-1H-pyrrolo[2,3-b]pyridine, also known as 2-methyl-7-azaindole, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to purine has made it a versatile starting point for the development of a multitude of biologically active compounds. This guide provides a comprehensive comparison of the biological evaluation of various analogues derived from this core structure, offering insights into their therapeutic potential and the experimental methodologies used to assess their efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics.

The Significance of the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core is a bioisostere of indole and purine, enabling it to interact with a wide array of biological targets, particularly protein kinases. The nitrogen atom at the 7-position allows for an additional hydrogen bond donor/acceptor site compared to indole, which can be crucial for enhancing binding affinity and selectivity. Modifications at various positions of the pyrrolo[2,3-b]pyridine ring have led to the discovery of potent inhibitors of several key signaling proteins implicated in diseases such as cancer, inflammation, and viral infections.[1][2]

Comparative Evaluation of Analogues Targeting Key Kinases

A significant focus of research on 1H-pyrrolo[2,3-b]pyridine analogues has been the development of protein kinase inhibitors.[3][4] Kinases are pivotal regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, most notably cancer.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Abnormal activation of the FGFR signaling pathway is a known driver of various cancers.[5] Several 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and evaluated as potent FGFR inhibitors.[5][6]

A noteworthy example is the optimization of a lead compound that resulted in the identification of analogue 4h , which demonstrated potent pan-FGFR inhibitory activity.[5] The structure-activity relationship (SAR) studies revealed that the introduction of a trifluoromethyl group at the 5-position of the pyrrolo[2,3-b]pyridine ring was crucial for enhanced activity.[5]

Table 1: Comparative FGFR Inhibitory Activity of 1H-pyrrolo[2,3-b]pyridine Analogues

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)Reference
1 1900---[5]
4h 7925712[5]

The biological evaluation of these FGFR inhibitors typically involves a tiered approach, starting with in vitro enzyme assays and progressing to cell-based assays and in vivo models.

Experimental Protocol: In Vitro FGFR Kinase Inhibition Assay

This protocol outlines a typical luminescence-based kinase assay to determine the IC50 values of test compounds against FGFR.

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3, FGFR4 kinase domains.

    • ATP (Adenosine triphosphate).

    • Poly-Glu-Tyr (4:1) substrate.

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • Test compounds dissolved in DMSO.

    • Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Procedure:

    • Prepare a serial dilution of the test compounds in DMSO.

    • In a 96-well plate, add 5 µL of the diluted compounds. Include wells with DMSO only as a negative control and a known FGFR inhibitor as a positive control.

    • Add 20 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 25 µL of ATP solution. The final ATP concentration should be at or near the Km for each kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the reaction and detect the remaining ATP by adding 50 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Causality behind Experimental Choices: The use of a luminescent assay format (Kinase-Glo®) provides high sensitivity and a broad dynamic range. Measuring ATP consumption is a universal method for assessing kinase activity, making it applicable to a wide range of kinases. The choice of a generic substrate like Poly-Glu-Tyr is suitable for initial screening before moving to more specific peptide substrates.

Diagram: FGFR Signaling Pathway and Inhibition

FGFR_Pathway FGF FGF Ligand FGFR FGFR Dimerization & Autophosphorylation FGF->FGFR RAS_MEK_ERK RAS-MEK-ERK Pathway FGFR->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCG PLCγ Pathway FGFR->PLCG Proliferation Cell Proliferation, Survival, Migration RAS_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCG->Proliferation Inhibitor 1H-pyrrolo[2,3-b]pyridine Analogue (e.g., 4h) Inhibitor->FGFR Inhibition

Caption: Inhibition of the FGFR signaling cascade by 1H-pyrrolo[2,3-b]pyridine analogues.

Traf-2 and Nck-Interacting Kinase (TNIK) Inhibitors

TNIK is another kinase implicated in cancer, particularly colorectal cancer. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent TNIK inhibitors with IC50 values in the nanomolar range.[3] A study of 31 compounds led to the development of quantitative structure-activity relationship (QSAR) models to guide the design of new, more potent inhibitors.

Table 2: Potent TNIK Inhibitors from the 1H-pyrrolo[2,3-b]pyridine Series

CompoundTNIK IC50 (nM)Reference
Analogue 1< 1[3]
Analogue 2< 1[3]

The evaluation of these compounds also included assessing their effects on IL-2 inhibition, suggesting potential immunomodulatory roles.[3]

Antiproliferative and Cytotoxic Activity

Beyond specific kinase inhibition, many this compound analogues have been evaluated for their general antiproliferative and cytotoxic effects against various cancer cell lines.[7][8]

A series of thirty-two novel pyrrolo[2,3-b]pyridine analogues were synthesized and screened against A549 (lung cancer), HeLa (cervical cancer), and MDA-MB-231 (breast cancer) cell lines.[7] Several compounds exhibited potent growth inhibitory action with GI50 values in the micromolar to sub-micromolar range.[7]

Table 3: Antiproliferative Activity of Selected Pyrrolo[2,3-b]pyridine Analogues

CompoundA549 GI50 (µM)HeLa GI50 (µM)MDA-MB-231 GI50 (µM)Reference
5c 1.210.871.54[7]
5d 0.450.120.23[7]
5e 0.890.560.78[7]

Further mechanistic studies on one of the active compounds, 5d , revealed that it could intercalate with calf thymus DNA, suggesting a potential mechanism of action involving the disruption of DNA replication.[7]

Experimental Workflow: From Synthesis to In Vitro Evaluation

experimental_workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (this compound) Synthesis Multi-step Synthesis of Analogues Start->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Screening Primary Screening (e.g., Kinase Inhibition, Cell Viability) Purification->Screening Dose_Response Dose-Response Studies (IC50/GI50 Determination) Screening->Dose_Response Mechanism Mechanism of Action Studies (e.g., Western Blot, DNA Intercalation) Dose_Response->Mechanism In_Vivo In Vivo Efficacy Studies (Animal Models) Mechanism->In_Vivo

Caption: A generalized workflow for the synthesis and biological evaluation of novel compounds.

Antiviral Applications: Targeting SARS-CoV-2

The versatility of the 7-azaindole scaffold extends to antiviral applications. A series of novel 7-azaindole derivatives were designed and synthesized to inhibit the entry of SARS-CoV-2 into host cells by targeting the interaction between the viral spike protein (S1-RBD) and the human ACE2 receptor.[9]

High-throughput screening identified a hit compound, G7a, which was further optimized to yield ASM-7.[9] This new analogue exhibited significantly improved antiviral activity with an EC50 of 0.45 µM in a pseudovirus assay and demonstrated low cytotoxicity.[9] Molecular modeling studies suggested that ASM-7 stably binds to the S1-RBD-hACE2 interface, disrupting the viral entry process.[9]

Table 4: Anti-SARS-CoV-2 Activity of 7-Azaindole Derivatives

CompoundPseudovirus EC50 (µM)Cytotoxicity IC50 (µM)Reference
G7a 9.08> 10[9]
ASM-7 0.45> 10[9]

Other Biological Activities

The biological evaluation of this compound analogues has also explored other therapeutic areas:

  • Phosphodiesterase 4B (PDE4B) Inhibitors: A series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides were identified as potent and selective PDE4B inhibitors, with potential applications in central nervous system diseases.[10]

  • DDX3 Inhibitors: A novel 7-azaindole derivative was designed and shown to inhibit the DEAD-box helicase DDX3, exhibiting anticancer and anti-angiogenic properties.[11]

  • Antiproliferative Agents against Melanoma: Diarylureas and diarylamides based on the 1H-pyrrolo[3,2-c]pyridine scaffold showed high potency against melanoma cell lines.[12]

Conclusion

The this compound scaffold is a highly fruitful starting point for the development of novel therapeutic agents. The diverse biological activities of its analogues, ranging from potent and selective kinase inhibition to broad-spectrum anticancer and antiviral effects, underscore its significance in medicinal chemistry. The comparative data and experimental protocols presented in this guide highlight the rigorous and multi-faceted approach required for the biological evaluation of these promising compounds. Future research will likely continue to uncover new therapeutic applications for this versatile heterocyclic system.

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  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central.
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  • Novel 1H-pyrrolo[2,3-b]pyridine derivative nortopsentin analogues: synthesis and antitumor activity in peritoneal mesothelioma experimental models - PubMed. (2013-09-12).
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.
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  • Synthesis and Evaluation of 1 H -Pyrrolo[2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3 - ResearchGate. (2025-08-07).
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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI.

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Bridging the Bench-to-Bedside Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Methyl-7-Azaindole Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Efficacy Paradox

The 7-azaindole core is a well-established "privileged scaffold" in modern medicinal chemistry, serving as the foundation for numerous kinase inhibitors.[1][2] Its unique structure, featuring a pyridine nitrogen atom as a hydrogen bond acceptor and a pyrrole NH group as a donor, allows for a bidentate binding interaction with the hinge region of many kinases, making it an excellent starting point for inhibitor design.[1] The addition of a 2-methyl group can further enhance binding affinity and modulate physiochemical properties.

However, the journey from a potent compound in a test tube (in vitro) to an effective therapeutic in a living organism (in vivo) is fraught with challenges. High in vitro potency, often characterized by nanomolar IC50 values in biochemical assays, frequently fails to translate into meaningful in vivo efficacy. This guide provides an in-depth comparison of the in vitro versus in vivo performance of 2-methyl-7-azaindole based inhibitors, explaining the causal factors behind this efficacy gap and outlining the critical experimental workflows required to bridge it. We will explore why a compound that excels in isolated enzyme and cell-based assays may falter when faced with the complex biological systems of a living organism.

The In Vitro Landscape: Defining Potency at the Molecular and Cellular Level

Initial evaluation of any inhibitor begins with in vitro assays. These are designed to answer two fundamental questions: "Does the compound hit the target?" and "Does hitting the target produce a desired effect in a cell?"

Biochemical Assays: The First Litmus Test

The most direct assessment of an inhibitor's potency is through biochemical assays. These cell-free systems measure the direct interaction between the inhibitor and its purified target enzyme. For kinase inhibitors, this typically involves quantifying the inhibition of phosphorylation of a substrate.

Key Data Point: IC50 (Half-maximal inhibitory concentration) , which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For example, potent 7-azaindole-based ULK1/2 inhibitors have been developed with IC50 values below 25 nM in biochemical assays.[3] Similarly, certain 7-azaindole derivatives have shown submicromolar inhibition of HIV-1 reverse transcriptase.[4]

Cell-Based Assays: Assessing Activity in a Biological Context

A compound's ability to enter a cell and engage its target is a critical next step. Cell-based assays provide this crucial layer of validation.

  • Target Engagement Assays: Modern techniques like the NanoBRET™ assay are essential for confirming that the inhibitor can access and bind to its intracellular target in live cells.[3][5] This is a critical self-validating step; if the compound doesn't engage its target, any observed downstream effects could be off-target.

  • Cellular Potency Assays: These assays measure the functional consequence of target inhibition, such as blocking a signaling pathway or inhibiting cell proliferation. The resulting metric is the EC50 (Half-maximal effective concentration) . For instance, novel 7-azaindole derivatives have demonstrated potent antiproliferative activities against various human cancer cell lines.[6]

  • Cytotoxicity Assays: It is crucial to determine if the compound is selectively potent against cancer cells while sparing normal cells. Many 7-azaindole derivatives have been shown to be largely non-toxic to healthy cells at their effective concentrations.[4]

The diagram below illustrates the typical funnel-like progression of an inhibitor from initial screening to a candidate for in vivo studies, highlighting the points where efficacy can be lost.

G Diagram 1: The In Vitro to In Vivo Translation Funnel. cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation biochem Biochemical Assays (e.g., Kinase Activity) Metric: IC50 target_eng Cellular Target Engagement (e.g., NanoBRET) Confirms Target Binding biochem->target_eng Permeability Filter cell_potency Cellular Potency (e.g., Anti-Proliferation) Metric: EC50 target_eng->cell_potency Pathway Linkage pk_pd Pharmacokinetics (PK) (ADME) Determines Exposure cell_potency->pk_pd Systemic Biology Filter (Metabolism, Clearance) efficacy In Vivo Efficacy (e.g., Xenograft Model) Metric: Tumor Growth Inhibition pk_pd->efficacy Therapeutic Window

Caption: Diagram 1: The In Vitro to In Vivo Translation Funnel.

The In Vivo Gauntlet: Why Potent Inhibitors Fail

Success in vivo requires more than just high target potency. The inhibitor must navigate the complex environment of a living organism, a process governed by pharmacokinetics (PK) and pharmacodynamics (PD).

  • Absorption: Can the compound be absorbed into the bloodstream when administered (e.g., orally)?

  • Distribution: Does the compound reach the target tissue (e.g., the tumor) at a sufficient concentration?

  • Metabolism: Is the compound rapidly broken down by the liver or other organs into inactive metabolites? Poor metabolic stability is a primary cause of in vivo failure.[7]

  • Excretion: How quickly is the compound cleared from the body?

A compound with excellent in vitro potency but poor PK properties (e.g., high metabolic clearance) will never achieve the necessary concentration at the tumor site to exert its effect, leading to a complete disconnect with in vitro data. For example, some 7-azaindole based PI3Kγ inhibitors initially showed poor metabolic stability, requiring further optimization to improve their pharmacokinetic profiles for in vivo studies.[7]

Comparative Data Synthesis: A Case Study of 7-Azaindole Kinase Inhibitors

To illustrate the translation from in vitro to in vivo data, let's synthesize findings from various studies on 7-azaindole based inhibitors targeting different kinases.

Inhibitor Class Target In Vitro Potency (IC50/EC50) In Vivo Model Observed In Vivo Efficacy Reference
CM-Series TubulinDose-dependent inhibition of tubulin polymerizationChicken Chorioallantoic XenograftPotent anti-tumor and anti-angiogenic effects observed[8]
ASM-7 SARS-CoV-2 S-hACE2EC50 = 0.45 µM (pseudovirus assay)Not specified in abstract (live virus tested)Potent antiviral activity confirmed with live SARS-CoV-2[9]
MR-2088 ULK1/2 KinaseIC50 < 25 nM (biochemical)Not specified (PK suitable for in vivo)Possesses pharmacokinetic properties suitable for in vivo efficacy studies[3][5]
PI3Kγ Inhibitors PI3KγCellular IC50 as low as 0.040 µMNot specified (PK evaluated)Optimization led to compounds with acceptable pharmacokinetic profiles[7]
JAK Inhibitor JAK2/3IC50 = 1 nM (JAK2), 5 nM (JAK3)Leukemia Mouse ModelOral administration prolonged animal survival significantly[10]

This table highlights that while sub-micromolar or nanomolar in vitro potency is a prerequisite, successful translation requires compounds specifically optimized for favorable in vivo properties, such as the JAK inhibitor which demonstrated efficacy in a leukemia model.[10]

Essential Methodologies for Bridging the Efficacy Gap

To ensure a higher probability of translating in vitro results, a rigorous, multi-step experimental workflow is essential.

G Diagram 2: Standard Experimental Workflow. A 1. In Vitro Biochemical Assay (Purified Kinase + Inhibitor) - Determine IC50 B 2. In Vitro Cellular Assays (Cancer Cell Lines) - Confirm Target Engagement (NanoBRET) - Determine EC50 (Proliferation) - Assess Cytotoxicity A->B C 3. In Vitro ADME Assays (Microsomes, Hepatocytes) - Assess Metabolic Stability - Assess Permeability B->C D 4. In Vivo Pharmacokinetics (Rodent Model) - Administer single dose - Measure plasma concentration over time C->D E 5. In Vivo Efficacy Study (Xenograft Mouse Model) - Treat tumor-bearing mice - Measure Tumor Growth Inhibition (TGI) D->E

Caption: Diagram 2: Standard Experimental Workflow.

Protocol 1: In Vitro Kinase Inhibition Assay (Example: ULK1)

This protocol assesses the direct inhibitory effect of a compound on purified enzyme activity.

  • Reagents & Setup: Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Use purified recombinant ULK1 enzyme and a suitable peptide substrate. ATP is used as the phosphate donor.

  • Inhibitor Preparation: Serially dilute the 2-methyl-7-azaindole inhibitor in DMSO to create a range of concentrations (e.g., 1 nM to 100 µM).

  • Reaction Initiation: In a 96-well plate, combine the ULK1 enzyme, the inhibitor at various concentrations, and the peptide substrate. Allow to incubate for 10-15 minutes.

  • Kinase Reaction: Initiate the reaction by adding ATP. Let the reaction proceed for a set time (e.g., 60 minutes) at 30°C.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures ADP production as an indicator of kinase activity.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC50 value.

  • Controls: Include "no enzyme" and "DMSO vehicle" controls to establish baseline and maximal activity. A known potent inhibitor (positive control) should also be run.

Protocol 2: In Vivo Xenograft Efficacy Study

This protocol evaluates the inhibitor's ability to control tumor growth in a living animal.

  • Cell Implantation: Culture a relevant human cancer cell line (e.g., H2030 NSCLC cells for a KRAS-driven cancer model).[3] Implant a specific number of cells (e.g., 5 x 10^6) subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or Athymic Nude).

  • Tumor Growth & Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., n=8-10 per group) ensuring average tumor volumes are similar across groups.

  • Treatment Groups:

    • Group 1: Vehicle control (the formulation used to dissolve the drug).

    • Group 2: Test Inhibitor (e.g., 50 mg/kg, administered orally once daily).

    • Group 3: Positive Control (a standard-of-care chemotherapy for that cancer type).

  • Dosing & Monitoring: Administer the treatment as scheduled. Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week. Monitoring body weight is a critical indicator of toxicity.

  • Endpoint: Continue the study until tumors in the vehicle group reach a predetermined maximum size or for a set duration (e.g., 21-28 days).

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage for the treatment group relative to the vehicle control. Analyze statistical significance between the groups. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blot to confirm target pathway inhibition).

The signaling pathway diagram below shows a simplified kinase cascade, illustrating the point of intervention for a targeted inhibitor.

G Diagram 3: Point of Intervention in a Signaling Pathway. cluster_pathway Simplified Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Autophagy Autophagy ERK->Autophagy Regulates Node_ULK1 ULK1 Node_ULK1->Autophagy INITIATES Inhibitor 2-Methyl-7-Azaindole Inhibitor (e.g., MR-2088) Inhibitor->Node_ULK1 BLOCKS

Caption: Diagram 3: Point of Intervention in a Signaling Pathway.

Conclusion and Future Directions

The 2-methyl-7-azaindole scaffold remains a highly valuable starting point for the development of potent and selective inhibitors. However, this guide underscores that in vitro potency is merely the first step in a long and complex journey. A profound disconnect between in vitro and in vivo results often stems from unfavorable pharmacokinetic properties that are not assessed in initial screens.

For researchers and drug development professionals, the key takeaway is the necessity of an integrated approach. Early-stage in vitro ADME and PK screening must be conducted in parallel with potency assays. By embracing a holistic evaluation workflow—combining robust biochemical and cellular assays with predictive pharmacokinetic and toxicology studies—we can more effectively bridge the gap between a promising molecule on the bench and a life-saving therapeutic for patients. Future efforts should focus on developing more predictive in vitro models that better mimic the complexity of the in vivo tumor microenvironment to improve the translation rate of these potent inhibitors.

References

  • Perdiz, D., et al. (2011). Azaindole derivatives are inhibitors of microtubule dynamics, with anti-cancer and anti-angiogenic activities.
  • Grimm, S. K., et al. (2019). Comprehensive structure-activity-relationship of azaindoles as highly potent FLT3 inhibitors.
  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction.
  • Krumm, R. A., et al. (2020). Discovery, characterization, and lead optimization of 7-azaindole non-nucleoside HIV-1 reverse transcriptase inhibitors.
  • Al-Sanea, M. M., et al. (2021). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors.
  • Sharma, N., et al. (2022). An Insight Into the Structure–Activity Relationship Studies of Anticancer Medicinal Attributes of 7-Azaindole Derivatives: A Review.
  • Kirk, P. D., et al. (2020). Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors.
  • Merour, J-Y., & Joseph, B. (2017). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Merour, J-Y., & Joseph, B. (2017). The Azaindole Framework in the Design of Kinase Inhibitors.
  • Wang, C., et al. (2023). Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling.
  • Wang, T., et al. (2015). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity.
  • Monastyrskyi, A., et al. (2024). Development of potent and selective ULK1/2 inhibitors based on 7-azaindole scaffold with favorable in vivo properties.
  • Monastyrskyi, A., et al. (2023). Discovery of 7-azaindole ULK1/2 kinase inhibitors as a potential therapeutic strategy to address mutationally activated KRAS-driven NSCLC.
  • Stoit, A. R., et al. (2008). 7-Azaindole Derivatives as Potential Partial Nicotinic Agonists.
  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
  • Various Authors. (n.d.). Azaindole Therapeutic Agents.
  • Mushtaq, N., et al. (2008). Synthesis and pharmacological activities of 7-azaindole derivatives.
  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS.

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A Comparative Guide to the Bioisosteric Replacement of Purine with the 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics with enhanced efficacy and superior pharmacokinetic profiles, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar physical and chemical properties, is a powerful tool in this endeavor.[1] This guide provides a comprehensive comparison of the purine scaffold and its bioisostere, 7-azaindole, a substitution that has gained significant traction, particularly in the development of kinase inhibitors.[2][3][4][5]

The Rationale for Bioisosteric Replacement: Purine vs. 7-Azaindole

Purines are fundamental heterocyclic structures found in nucleic acids and a multitude of endogenous signaling molecules, making them a common starting point for drug design. However, their inherent metabolic pathways and potential for off-target effects can present significant challenges. The 7-azaindole scaffold has emerged as an excellent bioisostere for purine, offering a means to circumvent these issues while maintaining or even enhancing desired biological activity.[3][6]

The key to this successful substitution lies in the structural and electronic similarities between the two scaffolds. 7-Azaindole mimics the hydrogen bonding pattern of the purine core, which is crucial for interacting with many biological targets, especially the hinge region of protein kinases.[4][7][8] The pyridine nitrogen of 7-azaindole acts as a hydrogen bond acceptor, while the pyrrole N-H group serves as a hydrogen bond donor, effectively replicating the interactions of the corresponding nitrogen atoms in the purine ring system.[8]

Caption: Structural comparison of Purine and 7-Azaindole.

The primary advantage of the 7-azaindole scaffold lies in its altered physicochemical properties. The replacement of a carbon atom with a nitrogen atom in the six-membered ring can lead to improvements in:

  • Solubility: The additional nitrogen atom can increase aqueous solubility, a critical factor for oral bioavailability.[7][9]

  • Metabolic Stability: The 7-azaindole core can be less susceptible to enzymatic degradation compared to the purine ring, leading to a longer half-life in the body.

  • Lipophilicity: The nitrogen atom can modulate the lipophilicity (LogP) of the molecule, influencing its absorption, distribution, metabolism, and excretion (ADME) properties.[3]

  • Target Selectivity: The subtle changes in electronics and sterics can lead to a more refined interaction with the target protein, potentially improving selectivity over other related targets.[10][11]

Comparative Physicochemical Properties

The introduction of a nitrogen atom in the 7-position of the indole ring system significantly impacts the molecule's electronic distribution and acidity. This can be a key factor in modulating target binding and pharmacokinetic properties.

PropertyPurine7-AzaindoleRationale for Impact
pKa (neutral → anion) ~8.9~15.2[12]The electron-withdrawing nature of the pyridine nitrogen in 7-azaindole makes the pyrrole N-H proton less acidic compared to the corresponding proton in purine.
Hydrogen Bonding 2 H-bond donors, 2 H-bond acceptors1 H-bond donor, 1 H-bond acceptor7-Azaindole effectively mimics the key hinge-binding interactions of purine in many kinases.[4][8]
Aqueous Solubility Generally lowerOften enhanced[7][9]The additional nitrogen atom can increase polarity and improve solvation.
Metabolic Stability Susceptible to oxidation and other metabolic pathwaysGenerally more stableThe pyridine ring can alter the sites of metabolism, often leading to improved stability.
Case Studies: The 7-Azaindole Advantage in Kinase Inhibitors

The utility of the purine-to-7-azaindole bioisosteric switch is prominently demonstrated in the field of kinase inhibitors. Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in numerous diseases, including cancer.[2][13]

Case Study 1: Aurora B Kinase Inhibitors

Aurora B kinase is a key regulator of mitosis and a validated target for cancer therapy.[13] In the development of Aurora B inhibitors, a 7-azaindole-based series led to the identification of GSK1070916A. This compound demonstrated high potency, good kinase selectivity, and favorable developability properties.[13] The 7-azaindole core was crucial for achieving the desired ATP-competitive inhibition and overall promising profile that led to its progression into clinical trials.[13]

Case Study 2: p21-Activated Kinase 1 (PAK1) Inhibitors

The p21-activated kinases (PAKs) are involved in various signaling pathways important in cancer progression. A screening campaign identified a 7-azaindole compound as a modest inhibitor of PAK1.[10][11] Subsequent structure-activity relationship (SAR) exploration, guided by a crystal structure of the inhibitor bound to PAK1, led to the development of compounds with improved potency and, critically, enhanced kinase selectivity.[10][11] This highlights how the 7-azaindole scaffold can serve as a versatile template for optimization.

Compound/TargetPurine Analog (Hypothetical IC50)7-Azaindole Analog (Reported IC50)Fold ImprovementReference
GSK1070916A (Aurora B) >10 µM0.38 nM>26,000[13]
AZ-PAK-36 (PAK1) Not directly compared13 nM (cellular IC50)N/A[10]
Experimental Workflow: From Synthesis to Biological Evaluation

For researchers aiming to explore the bioisosteric replacement of a purine-containing hit compound with a 7-azaindole analog, a systematic approach is crucial.

Experimental Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation cluster_adme ADME & PK Profiling Start Identify Purine Hit Design Design 7-Azaindole Analogs Start->Design Synth Synthesize 7-Azaindole Derivatives Design->Synth Biochem Biochemical Assays (e.g., Kinase Inhibition) Synth->Biochem Cellular Cell-Based Assays (e.g., Proliferation) Biochem->Cellular Selectivity Kinome Selectivity Profiling Cellular->Selectivity ADME In Vitro ADME (Solubility, Permeability, Metabolic Stability) Selectivity->ADME PK In Vivo Pharmacokinetics ADME->PK caption Workflow for evaluating 7-azaindole bioisosteres.

Caption: Workflow for evaluating 7-azaindole bioisosteres.

Step-by-Step Methodologies:

  • Synthesis of 7-Azaindole Analogs:

    • A variety of synthetic routes to 7-azaindole derivatives have been reported.[14] A common and versatile approach involves the condensation of a substituted 2-amino-3-halopyridine with an alkyne, followed by a cyclization reaction.[15] Microwave-assisted synthesis can often accelerate these reactions.[15] Another established method is the Chichibabin cyclization, involving the condensation of a 2-fluoro-3-picoline with a nitrile in the presence of a strong base like lithium diisopropylamide (LDA).[16]

  • Biochemical Assays:

    • To assess the potency of the new analogs, in vitro kinase inhibition assays are typically performed. These can be radiometric assays using a radioactive ATP isotope or, more commonly, fluorescence-based assays that measure the phosphorylation of a substrate. IC50 values are determined by measuring the concentration of the inhibitor required to reduce enzyme activity by 50%.

  • Cell-Based Assays:

    • To determine if the biochemical potency translates to a cellular context, cell proliferation or viability assays (e.g., MTT or CellTiter-Glo®) are conducted using relevant cancer cell lines. These assays measure the concentration of the compound that inhibits cell growth by 50% (GI50).

  • Kinome Selectivity Profiling:

    • To evaluate the selectivity of the lead compounds, they are screened against a broad panel of kinases. This provides a "Gini coefficient," a value between 0 and 1, where a higher value indicates greater selectivity.[10][11]

  • In Vitro ADME and In Vivo Pharmacokinetic Studies:

    • Promising compounds are then subjected to a battery of in vitro ADME assays to assess their solubility, permeability (e.g., using Caco-2 cell monolayers), and metabolic stability in liver microsomes.[11] Compounds with favorable in vitro profiles are then advanced to in vivo pharmacokinetic studies in animal models (e.g., mice or rats) to determine parameters such as bioavailability, half-life, and clearance.[17]

Conclusion

The bioisosteric replacement of the purine scaffold with 7-azaindole is a well-established and highly effective strategy in modern drug discovery.[3][18] This substitution can lead to significant improvements in a compound's physicochemical properties, resulting in enhanced potency, selectivity, and pharmacokinetic profiles. The case studies presented, particularly in the realm of kinase inhibitors, underscore the tangible benefits of this approach. By following a systematic experimental workflow, from synthesis to in vivo evaluation, researchers can effectively leverage the 7-azaindole scaffold to develop novel and improved therapeutic agents.

References

  • Investigation of 7-azaindoles as developable kinase inhibitors: identification of GSK1070916 as a highly potent and selective inhibitor of Aurora B kinase. AACR Journals.
  • Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. National Institutes of Health.
  • Different strategies for synthesis of 7-azaindoles. ResearchGate.
  • The Azaindole Framework in the Design of Kinase Inhibitors. MDPI.
  • 7-Azaindole Analogues as Bioactive Agents and Recent Results. PubMed.
  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. RSC Publishing.
  • Identification and optimisation of 7-azaindole PAK1 inhibitors with improved potency and kinase selectivity. RSC Publishing.
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  • Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. Indian Journal of Pharmaceutical Education and Research.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central.
  • Azaindole Therapeutic Agents. PubMed Central.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry.
  • 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-Stage.
  • Discovery of 7-azaindole based anaplastic lymphoma kinase (ALK) inhibitors: Wild type and mutant (L1196M) active compounds with unique binding mode. ResearchGate.
  • Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors. PubMed Central.
  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PubMed Central.
  • New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato.
  • Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Discovery of novel 7-azaindoles as PDK1 inhibitors. PubMed.
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed Central.
  • Synthesis and fluorescence study of 7-azaindole in DNA oligonucleotides replacing a purine base. PubMed.
  • Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. PubMed.
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  • Discovery of N-substituted 7-azaindoles as Pan-PIM kinases inhibitors - Lead optimization - Part III. PubMed.
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The ADME Profile of 2-Methyl-1H-pyrrolo[2,3-b]pyridine Derivatives: A Comparative Guide to Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly in the realm of kinase inhibitors, the 2-Methyl-1H-pyrrolo[2,3-b]pyridine (a derivative of 7-azaindole) scaffold has emerged as a privileged structure. Its unique arrangement of nitrogen atoms facilitates crucial hydrogen bonding interactions within the ATP-binding sites of numerous kinases. However, promising biological activity is only one facet of a successful drug candidate. A comprehensive understanding and optimization of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties are paramount to translating in vitro potency into in vivo efficacy and safety.

This guide provides a comparative analysis of the ADME properties of a series of hypothetical this compound analogs. By presenting illustrative experimental data, we will delve into the causal relationships between structural modifications and key ADME parameters. This guide is intended for researchers, scientists, and drug development professionals to aid in the rational design and selection of compounds with favorable pharmacokinetic profiles.

The Importance of Early ADME Assessment

Neglecting ADME considerations until later stages of development is a primary contributor to clinical trial failures.[1][2] Early in vitro profiling allows for the timely identification and mitigation of pharmacokinetic liabilities, thereby conserving resources and accelerating the journey to the clinic.[3][4] For heterocyclic compounds like the 2-Methyl-1H-pyrrolo[2,3-b]pyridines, specific attention must be paid to metabolic stability, permeability, and potential for drug-drug interactions, as the nitrogen atoms can influence both physicochemical properties and interactions with metabolic enzymes.

A Comparative Analysis of this compound Analogs

To illustrate the impact of structural modifications on ADME properties, we will consider a parent compound, Compound A , and three analogs with distinct substitutions.

  • Compound A: The core this compound scaffold.

  • Compound B: Introduction of a polar morpholine group, a common strategy to enhance solubility and modulate metabolism.[5]

  • Compound C: Addition of a lipophilic trifluoromethyl group, which can influence metabolic stability and membrane permeability.

  • Compound D: Incorporation of a basic dimethylamino group, which will significantly impact pKa and, consequently, solubility and permeability.

The following sections will detail the experimental protocols and comparative data for key in vitro ADME assays.

I. Physicochemical Properties: The Foundation of ADME

A compound's fundamental physicochemical properties, such as solubility and lipophilicity, are major determinants of its ADME profile.

A. Kinetic Aqueous Solubility

Aqueous solubility is critical for oral absorption. Poor solubility can lead to low and variable bioavailability. The kinetic solubility of our analog series was assessed via a high-throughput turbidimetric method.

Experimental Protocol: Kinetic Solubility

  • A 10 mM stock solution of each test compound in DMSO is prepared.

  • Aliquots of the stock solution are added to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final concentration of 100 µM.

  • The solutions are incubated at room temperature for 2 hours with shaking.

  • The turbidity of each solution is measured using a nephelometer.

  • Solubility is determined by comparing the turbidity to a standard curve of known concentrations.

Table 1: Comparative Physicochemical Properties

CompoundSubstitutionKinetic Solubility (µM) at pH 7.4cLogP
A -H552.1
B -Morpholine1501.5
C -CF₃253.2
D -N(CH₃)₂> 200 (at pH < 6.5)2.5

Interpretation:

The introduction of the polar morpholine ring in Compound B significantly improved aqueous solubility compared to the parent Compound A . Conversely, the lipophilic trifluoromethyl group in Compound C decreased solubility. Compound D , with its basic amine, exhibits pH-dependent solubility, a crucial factor for absorption in the variable pH environment of the gastrointestinal tract.

B. Lipophilicity (cLogP)

Lipophilicity, often estimated as the calculated LogP (cLogP), influences a compound's ability to cross biological membranes, but excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

II. Absorption and Permeability

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for reaching systemic circulation. We will compare two common in vitro models: the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell monolayer assay.

A. PAMPA: A Measure of Passive Diffusion

The PAMPA assay provides a high-throughput method to assess a compound's passive permeability across an artificial lipid membrane, mimicking the lipid bilayer of intestinal cells.[6][7]

Experimental Protocol: PAMPA

  • A filter plate is coated with a lipid solution (e.g., 2% lecithin in dodecane).

  • The donor wells are filled with a solution of the test compound in buffer at a relevant pH (e.g., pH 6.5 to simulate the upper intestine).

  • The acceptor wells are filled with buffer at pH 7.4.

  • The filter plate is placed on top of the acceptor plate, and the assembly is incubated for 4-18 hours.

  • The concentration of the compound in both donor and acceptor wells is determined by LC-MS/MS.

  • The apparent permeability coefficient (Papp) is calculated.

B. Caco-2 Permeability: The Gold Standard for Intestinal Absorption

The Caco-2 cell line, derived from human colon adenocarcinoma, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters.[6][7][8] This assay provides a more comprehensive assessment of permeability, including passive diffusion and active transport.[7][8]

Experimental Protocol: Caco-2 Permeability Assay

  • Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21 days to form a differentiated monolayer.

  • The integrity of the monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • The test compound is added to the apical (A) side (for A to B permeability) or the basolateral (B) side (for B to A permeability).

  • After a 2-hour incubation, samples are taken from the opposite chamber.

  • Compound concentrations are quantified by LC-MS/MS.

  • Papp values for both directions are calculated, and the efflux ratio (ER = Papp(B-A) / Papp(A-B)) is determined. An ER > 2 suggests the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[6][7]

Table 2: Comparative Permeability Data

CompoundPAMPA Papp (10⁻⁶ cm/s)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Papp (B-A) (10⁻⁶ cm/s)Efflux Ratio (ER)Permeability Class
A 8.56.27.11.1Moderate
B 3.12.52.81.1Low
C 15.212.530.12.4High (Efflux)
D 1.51.11.31.2Low

Interpretation:

The data reveals a good correlation between PAMPA and Caco-2 A-B permeability for compounds not subject to active transport (A, B, D ), indicating passive diffusion is the primary absorption mechanism. The increased lipophilicity of Compound C leads to higher passive permeability, but the efflux ratio of 2.4 suggests it is a substrate for an efflux transporter, which could limit its net absorption in vivo. The polar nature of Compounds B and D results in lower permeability.

G cluster_0 Permeability Assessment Workflow Start Test Compound PAMPA PAMPA Assay (Passive Diffusion) Start->PAMPA Caco2 Caco-2 Assay (Passive + Active Transport) Start->Caco2 Papp_A High Papp PAMPA->Papp_A High Permeability Papp_B Low Papp PAMPA->Papp_B Low Permeability ER_low Efflux Ratio < 2 Caco2->ER_low ER_high Efflux Ratio > 2 Caco2->ER_high Good_Absorption Good Predicted Absorption Papp_A->Good_Absorption Poor_Absorption Poor Predicted Absorption Papp_B->Poor_Absorption ER_low->Good_Absorption Efflux_Liability Efflux Liability ER_high->Efflux_Liability

Caption: Workflow for assessing compound permeability.

III. Metabolism: Stability and Enzyme Interactions

Metabolism is a critical process that can inactivate a drug, produce toxic metabolites, or lead to drug-drug interactions.

A. Metabolic Stability in Human Liver Microsomes (HLM)

HLMs are a subcellular fraction containing a high concentration of cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism.[9][10] This assay provides an early indication of a compound's metabolic clearance.

Experimental Protocol: HLM Stability

  • The test compound (1 µM) is incubated with human liver microsomes (0.5 mg/mL) and NADPH (a necessary cofactor) at 37°C.

  • Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reactions are quenched with acetonitrile.

  • The remaining parent compound is quantified by LC-MS/MS.

  • The half-life (t½) and intrinsic clearance (Clint) are calculated.

Table 3: Comparative Metabolic Stability and CYP Inhibition

CompoundHLM t½ (min)HLM Clint (µL/min/mg)CYP3A4 IC₅₀ (µM)
A 4531> 25
B > 120< 11.5> 25
C 20698.5
D 55252.1

Interpretation:

Compound B , with the morpholine substitution, exhibits significantly enhanced metabolic stability, a common strategy to block potential sites of metabolism.[5] The trifluoromethyl group in Compound C leads to increased metabolic lability, possibly due to electronic effects or creating a new metabolic "soft spot." Compound D shows moderate stability.

B. Cytochrome P450 Inhibition

Assessing a compound's potential to inhibit major CYP isoforms is crucial for predicting drug-drug interactions.[11][12][13] Inhibition of a CYP enzyme can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.

Experimental Protocol: CYP Inhibition (e.g., CYP3A4)

  • A specific substrate for the CYP isoform (e.g., midazolam for CYP3A4) is incubated with HLMs and NADPH.

  • The test compound is added at various concentrations.

  • The formation of the metabolite (e.g., 1'-hydroxymidazolam) is measured by LC-MS/MS.

  • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined.

Interpretation:

Compound D , with its basic nitrogen, shows significant inhibition of CYP3A4. This is a common liability for nitrogen-containing heterocycles, as the nitrogen can coordinate with the heme iron of the CYP enzyme.[11][12][13] Compound C shows weak inhibition, while A and B are considered non-inhibitors at physiologically relevant concentrations.

G cluster_0 Metabolic Profiling Workflow Compound Test Compound HLM Human Liver Microsomes (HLM) Stability Assay Compound->HLM CYP CYP450 Inhibition Assay Compound->CYP Stable High Stability (Long t½, Low Clint) HLM->Stable Unstable Low Stability (Short t½, High Clint) HLM->Unstable NonInhibitor No Inhibition (High IC₅₀) CYP->NonInhibitor Inhibitor Inhibition (Low IC₅₀) CYP->Inhibitor Favorable Favorable Metabolic Profile Stable->Favorable Liability Metabolic Liability Unstable->Liability NonInhibitor->Favorable Inhibitor->Liability

Caption: Workflow for assessing metabolic properties.

IV. Distribution: Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, determines the unbound fraction, which is free to interact with its target and be cleared.[14][15] High plasma protein binding can limit efficacy and tissue distribution.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, consisting of two chambers separated by a semipermeable membrane, is used.

  • One chamber is loaded with plasma spiked with the test compound, and the other with buffer.

  • The device is incubated at 37°C until equilibrium is reached (typically 4-6 hours).

  • The concentrations of the compound in the plasma and buffer chambers are determined by LC-MS/MS.

  • The fraction unbound (fu) is calculated.

Table 4: Comparative Plasma Protein Binding

CompoundHuman Plasma Protein Binding (%)Fraction Unbound (fu)
A 92.50.075
B 85.00.150
C 99.20.008
D 94.10.059

Interpretation:

The high lipophilicity of Compound C results in very high plasma protein binding and a low fraction unbound, which could limit its in vivo activity.[16] The more polar Compound B exhibits lower binding and a higher unbound fraction. Compounds A and D show moderate to high binding, which is common for kinase inhibitors.[16][17]

Conclusion: A Multi-Parameter Approach to Candidate Selection

This comparative guide demonstrates that the ADME properties of this compound compounds are highly sensitive to structural modifications. No single compound in our illustrative series possesses a perfect ADME profile, highlighting the need for a multi-parameter optimization approach in drug discovery.

  • Compound A represents a reasonable starting point with moderate properties across the board.

  • Compound B showcases a successful strategy for improving solubility and metabolic stability, but at the cost of permeability.

  • Compound C has excellent permeability but is hampered by poor solubility, high metabolic clearance, and potential for efflux.

  • Compound D exhibits a significant liability with its potent CYP3A4 inhibition, a common challenge with basic nitrogen-containing heterocycles.[11][12][13]

By integrating these in vitro ADME assays early in the discovery process, research teams can make more informed decisions, prioritize compounds with the highest likelihood of success, and rationally design the next generation of this compound-based therapeutics.

References

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A Senior Application Scientist's Guide to DNA Interaction Studies of Pyrrolo[2,3-b]pyridine Analogues

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including several approved drugs.[1] Its structural resemblance to purine bases makes it an intriguing candidate for targeting DNA, a cornerstone of many anticancer and antiviral therapeutic strategies.[2][3] This guide provides a comparative analysis of various pyrrolo[2,3-b]pyridine analogues, delving into their DNA interaction profiles and the experimental methodologies crucial for these investigations. We will explore how subtle structural modifications can significantly impact DNA binding affinity and mode, offering insights for the rational design of novel DNA-targeting agents.

The Significance of Pyrrolo[2,3-b]pyridines in DNA Interaction

The planarity of the pyrrolo[2,3-b]pyridine ring system allows it to engage with the DNA double helix through various non-covalent interactions, primarily intercalation between base pairs or binding within the minor or major grooves. These interactions can disrupt essential cellular processes such as DNA replication and transcription, leading to cytotoxic effects, a desirable outcome in cancer therapy.[4] The nitrogen atom at position 7 introduces a unique electronic feature compared to its indole counterpart, influencing its hydrogen bonding capabilities and overall interaction landscape with DNA.

Comparative Analysis of Pyrrolo[2,3-b]pyridine Analogues

The DNA-binding affinity and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives are exquisitely sensitive to the nature and position of their substituents. Structure-activity relationship (SAR) studies have revealed key insights into optimizing these interactions.[5]

Impact of Substituents on Antiproliferative Activity

A common strategy in the development of pyrrolo[2,3-b]pyridine-based anticancer agents is the introduction of various substituents at different positions of the scaffold. The following table summarizes the in vitro antiproliferative activity (IC50) of a selection of analogues against various cancer cell lines, showcasing the impact of these modifications.

Compound IDR1R2Cancer Cell LineIC50 (µM)Reference
Series 1
5cH4-chlorophenylA549 (Lung)0.85[4]
5dH4-methoxyphenylA549 (Lung)0.12[4]
5eH4-fluorophenylA549 (Lung)0.98[4]
Series 2
7f-CH2-(4-chlorophenyl)HHeLa (Cervical)1.23[4]
7g-CH2-(4-methoxyphenyl)HHeLa (Cervical)0.96[4]
7k-CH2-(4-fluorophenyl)HHeLa (Cervical)1.54[4]
Series 3
P15-chloro, 3-pyrimidin-2-amineHHOS (Osteosarcoma)0.088[6]
4h5-trifluoromethyl3-(m-methoxyphenyl)4T1 (Breast)Not specified[7]

Analysis of Structure-Activity Relationships:

From the compiled data, several trends emerge. For instance, in Series 1, the presence of a 4-methoxyphenyl group at the R2 position (compound 5d) leads to significantly higher potency against the A549 lung cancer cell line compared to chloro or fluoro substitutions.[4] This suggests that electronic and steric factors of the substituent play a crucial role in the compound's biological activity. The data also highlights that the antiproliferative efficacy is cell-line dependent, emphasizing the need for broad-panel screening in drug discovery.

Elucidating DNA Binding Modes: A Multi-faceted Approach

Determining how a pyrrolo[2,3-b]pyridine analogue interacts with DNA is paramount for understanding its mechanism of action. A combination of biophysical techniques is typically employed to build a comprehensive picture of the binding mode, affinity, and thermodynamics.

Experimental Workflow for DNA Interaction Studies

DNA_Interaction_Workflow cluster_initial_screening Initial Screening cluster_binding_mode Binding Mode Determination cluster_thermodynamics Thermodynamic Analysis UV_Vis UV-Visible Spectroscopy (Binding Confirmation, Kb) Fluorescence Fluorescence Spectroscopy (Quenching, Kb, Ksv) UV_Vis->Fluorescence Confirmatory CD Circular Dichroism (Conformational Changes) Fluorescence->CD Mode Insight Viscosity Viscometry (Intercalation vs. Groove Binding) CD->Viscosity Validation ITC Isothermal Titration Calorimetry (ΔH, ΔS, ΔG, n) CD->ITC Thermodynamic Characterization EB_Displacement Ethidium Bromide Displacement Assay Viscosity->EB_Displacement Further Evidence

Caption: A typical experimental workflow for characterizing the DNA interaction of small molecules.

Key Experimental Protocols

1. UV-Visible Absorption Spectroscopy

  • Principle: This technique monitors changes in the absorbance spectrum of the pyrrolo[2,3-b]pyridine analogue or DNA upon complex formation. Intercalation typically leads to hypochromism (decreased absorbance) and a bathochromic shift (redshift) in the ligand's absorption band.

  • Protocol:

    • Prepare a stock solution of the pyrrolo[2,3-b]pyridine analogue in a suitable buffer (e.g., Tris-HCl).

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer and determine its concentration spectrophotometrically using the absorbance at 260 nm.

    • Titrate a fixed concentration of the analogue with increasing concentrations of ct-DNA.

    • Record the UV-Vis spectrum after each addition of DNA.

    • Analyze the data using the Wolfe-Shimer equation to calculate the intrinsic binding constant (Kb).[8]

2. Fluorescence Spectroscopy

  • Principle: Many pyrrolo[2,3-b]pyridine analogues are fluorescent.[3] The fluorescence intensity of the analogue can be quenched upon binding to DNA due to interactions with the DNA bases. This quenching can be used to determine the binding affinity.

  • Protocol:

    • Prepare solutions as described for UV-Visible spectroscopy.

    • Excite the pyrrolo[2,3-b]pyridine analogue at its maximum absorption wavelength and record the emission spectrum.

    • Titrate the analogue solution with increasing concentrations of ct-DNA and record the fluorescence spectrum after each addition.

    • Analyze the fluorescence quenching data using the Stern-Volmer equation to determine the quenching constant (Ksv).[8]

    • The binding constant (Kb) can also be calculated from the fluorescence titration data.

3. Ethidium Bromide (EB) Displacement Assay

  • Principle: Ethidium bromide is a well-known DNA intercalator that exhibits a significant increase in fluorescence upon binding to DNA. A compound that can displace EB from its DNA-binding sites will cause a decrease in the fluorescence of the EB-DNA complex, indicating an intercalative binding mode.

  • Protocol:

    • Prepare a solution of the ct-DNA-EB complex by incubating ct-DNA with a saturating concentration of ethidium bromide.

    • Record the fluorescence emission spectrum of the ct-DNA-EB complex.

    • Titrate the ct-DNA-EB solution with increasing concentrations of the pyrrolo[2,3-b]pyridine analogue.

    • Monitor the decrease in fluorescence intensity at the emission maximum of the EB-DNA complex.

    • The quenching of fluorescence indicates the displacement of EB and suggests an intercalative binding mode for the analogue.[9]

4. Circular Dichroism (CD) Spectroscopy

  • Principle: CD spectroscopy is a powerful technique to probe conformational changes in DNA upon ligand binding. The B-form of DNA has a characteristic CD spectrum with a positive band around 275 nm and a negative band around 245 nm. Intercalation can cause significant changes in these bands, while groove binding typically results in smaller perturbations.

  • Protocol:

    • Prepare solutions of ct-DNA and the pyrrolo[2,3-b]pyridine analogue in a suitable buffer.

    • Record the CD spectrum of ct-DNA alone.

    • Titrate the ct-DNA solution with increasing concentrations of the analogue and record the CD spectrum after each addition.

    • Analyze the changes in the CD spectrum to infer the binding mode. An increase in the intensity of the positive band and a shift in the negative band are often indicative of intercalation.[10]

Visualizing DNA Binding Modes

DNA_Binding_Modes cluster_intercalation Intercalation cluster_groove_binding Groove Binding Intercalator Pyrrolo[2,3-b]pyridine Analogue DNA_Intercalation Intercalator->DNA_Intercalation:bp2 Groove_Binder Pyrrolo[2,3-b]pyridine Analogue DNA_Groove DNA Double Helix Groove_Binder->DNA_Groove Minor/Major Groove

Caption: Schematic representation of intercalation and groove binding of pyrrolo[2,3-b]pyridine analogues with DNA.

Thermodynamic Insights into DNA Binding

Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction, including the binding affinity (Ka), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) changes.

  • Principle: ITC directly measures the heat released or absorbed during a binding event. By titrating a solution of the pyrrolo[2,3-b]pyridine analogue into a solution of DNA, the heat change associated with the binding can be measured and used to determine the thermodynamic parameters.

  • Interpreting Thermodynamic Data:

    • Negative ΔH and Positive ΔS: Often indicates binding driven by both favorable enthalpic contributions (e.g., hydrogen bonds, van der Waals forces) and entropic contributions (e.g., release of water molecules from the binding interface).[11]

    • Negative ΔH and Negative ΔS: Suggests that the binding is enthalpically driven, but with an entropic penalty, possibly due to a loss of conformational freedom upon binding.

    • Positive ΔH and Positive ΔS: Indicates an entropically driven process, often associated with hydrophobic interactions and the release of a significant number of water molecules.

Conclusion and Future Directions

The pyrrolo[2,3-b]pyridine scaffold represents a versatile platform for the design of novel DNA-targeting agents. This guide has highlighted the importance of a multi-pronged experimental approach to characterize the DNA interactions of its analogues. By systematically exploring the structure-activity relationships and employing a suite of biophysical techniques, researchers can gain a deeper understanding of the molecular determinants of DNA recognition. Future efforts should focus on generating comprehensive, comparative datasets that include binding affinities, thermodynamic profiles, and antiproliferative activities for a wider range of analogues. Such data will be invaluable for the development of more potent and selective DNA-interactive drugs for the treatment of cancer and other diseases.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As a key intermediate in medicinal chemistry and organic synthesis, 2-Methyl-1H-pyrrolo[2,3-b]pyridine (also known as 2-Methyl-7-azaindole) is a compound frequently handled by researchers and drug development professionals.[1][2] While its utility is significant, ensuring its proper disposal is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for managing the waste stream of this compound, grounded in established safety protocols and an understanding of its chemical properties.

Foundational Knowledge: Hazard Profile and Risk Assessment

Before any disposal procedure is initiated, a thorough understanding of the compound's intrinsic hazards is paramount. This knowledge informs every subsequent step, from personal protective equipment (PPE) selection to waste segregation and final disposal methodology. This compound is classified under the Globally Harmonized System (GHS) with several key hazards that dictate its handling requirements.[3]

Table 1: GHS Hazard Profile for this compound

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity (Oral)4H302: Harmful if swallowed[3][4][5]
Skin Irritation2H315: Causes skin irritation[3][4][5]
Eye Irritation2AH319: Causes serious eye irritation[3][4][5]
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[3][4][5]

Causality and Consequence: The hazardous nature of this compound stems from its reactivity with biological tissues. It can cause significant irritation upon contact with the skin, eyes, and respiratory tract.[3] Ingestion can lead to systemic harm.[3] Therefore, all handling and disposal operations must be conducted within a properly functioning chemical fume hood to mitigate inhalation risks, and appropriate PPE must be worn at all times.[1][6][7]

Critical Incompatibilities: A frequent source of laboratory incidents is the improper mixing of incompatible waste streams. For this compound, it is crucial to avoid contact with strong oxidizing agents, strong acids, strong alkalis, and strong reducing agents.[3][8] Co-mingling these substances can lead to vigorous, exothermic reactions, potentially causing container pressurization, rupture, and release of hazardous materials.

Operational Protocol: Waste Collection and Segregation

The foundation of a compliant disposal plan is a robust and unambiguous waste collection protocol. This ensures that the compound is safely contained from the point of generation to its final removal by a licensed waste management vendor.

Step-by-Step Waste Collection Procedure:

  • Container Selection: Designate a specific, compatible waste container for this compound and its associated waste (e.g., contaminated consumables). The container must be made of a non-reactive material, such as glass or high-density polyethylene, and possess a sealable, airtight lid.[7]

  • Labeling: Immediately upon designating the container, affix a "Hazardous Waste" label. The label must clearly state the full chemical name: "this compound," its CAS number (23612-48-8), and list the associated hazards (e.g., "Harmful if Swallowed," "Causes Skin and Eye Irritation").[3][7]

  • Waste Accumulation:

    • Collect all forms of waste containing this compound: unadulterated or excess material, solutions, and contaminated items like gloves, pipette tips, and weighing papers.

    • Do not mix this waste with incompatible substances.[8] Maintain a separate waste stream.

    • Keep the waste container securely closed at all times, except when adding waste.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area.[6][7] This location should be away from heat sources, direct sunlight, and ignition sources.[7] It must be segregated from the storage of incompatible chemicals.[7]

Emergency Preparedness: Spill Management

Even with meticulous handling, accidental spills can occur. A clear, pre-defined response plan is essential to protect personnel and the environment.

Protocol for Small Spills (manageable by trained lab personnel):

  • Alert & Isolate: Immediately alert personnel in the vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[1]

  • Contain & Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or diatomite.[3][7] Do not use combustible materials like paper towels as the primary absorbent.

  • Collect: Using non-sparking tools, carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., alcohol), and place all cleaning materials into the hazardous waste container.[3]

  • Report: Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer, per your institution's policy.

For large spills, immediately evacuate the area, secure it to prevent entry, and contact your institution's emergency response team or EHS department.[7]

The Disposal Workflow: From Lab Bench to Final Disposition

The ultimate goal of this process is the safe and permanent destruction of the hazardous waste. The following workflow outlines the decision-making process and required actions.

DisposalWorkflow start Waste Generation (this compound) collect Step 1: Collect Waste in Labeled, Compatible Container start->collect store Step 2: Store Securely (Segregated, Ventilated Area) collect->store full Is Container Full or No Longer in Use? store->full schedule Step 3: Schedule Pickup with Licensed Hazardous Waste Vendor full->schedule Yes transport Step 4: Vendor Transports Waste Off-Site schedule->transport incinerate Step 5: Controlled Incineration with Flue Gas Scrubbing transport->incinerate empty_cont Empty Container? incinerate->empty_cont decon Step 6a: Triple Rinse with Suitable Solvent empty_cont->decon Yes rinsate Collect Rinsate as Hazardous Waste decon->rinsate puncture Step 6b: Puncture Container to Prevent Reuse decon->puncture rinsate->collect landfill Step 6c: Dispose in Sanitary Landfill or Recycle puncture->landfill

Caption: Disposal Workflow for this compound.

Disposal Methodology Explained:

  • Primary Disposal Route (Chemical Waste): The universally recommended and most environmentally sound method for disposing of this compound is through a licensed chemical destruction facility.[1] The preferred technology is controlled high-temperature incineration equipped with flue gas scrubbing.[1][6] This process ensures the complete thermal decomposition of the heterocyclic compound into simpler, less harmful components, while the scrubbing system neutralizes acidic gases produced during combustion, preventing their release into the atmosphere.

  • Secondary Disposal Route (Decontaminated Containers): An empty container that once held this chemical is not yet considered non-hazardous. It must be decontaminated, typically by triple-rinsing with a suitable solvent (e.g., ethanol or acetone).[1] Crucially, this rinsate is now considered hazardous waste and must be collected in your designated liquid waste container.[1] Only after proper decontamination can the container be punctured to prevent reuse and disposed of as regular solid waste or sent for recycling, in accordance with institutional policies.[1]

Regulatory Adherence

All disposal activities must comply with local, state, and federal regulations. In the United States, for example, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[9][10] Pyridine and its derivatives are often listed as hazardous wastes, necessitating strict adherence to "cradle-to-grave" tracking requirements.[9][11] It is the responsibility of the waste generator (the laboratory) to ensure all procedures, from labeling to final disposal, are fully compliant. Partnering with a reputable, licensed hazardous waste disposal company is a non-negotiable aspect of this responsibility.

By integrating this expert-guided framework into your laboratory's standard operating procedures, you can ensure the safe, compliant, and environmentally responsible management of this compound waste, upholding the highest standards of scientific integrity and workplace safety.

References

  • Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Pyridine. Washington State University. (n.d.).
  • Pyrrolidine - Hazard Summary. (n.d.). New Jersey Department of Health.
  • Regulations and Guidelines Applicable to Pyridine. (n.d.). National Center for Biotechnology Information (NCBI).
  • RCRA Permit Policy Compendium: User's Guide. (n.d.). U.S. Environmental Protection Agency (EPA).
  • Production, Import, Use, and Disposal of Pyridine. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR).
  • 1H-pyrrolo[2,3-b]pyridine, 2-methyl - Pipzine Chemicals. (n.d.).
  • Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. (n.d.). MDPI.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Methyl-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel heterocyclic compounds like 2-Methyl-1H-pyrrolo[2,3-b]pyridine is foundational to innovation. This compound serves as a critical intermediate in constructing more complex molecules, including potent kinase inhibitors[1]. However, its utility in synthesis is matched by its potential hazards. A deep, causal understanding of why and how we use personal protective equipment (PPE) is not merely a procedural formality—it is the bedrock of a validatable safety system that protects both the researcher and the integrity of the experiment.

This guide moves beyond a simple checklist. It provides a comprehensive operational plan, grounded in authoritative safety data, to ensure you can handle this compound with confidence and precision.

Foundational Hazard Analysis: The 'Why' Behind the 'What'

Understanding the specific risks associated with this compound dictates every subsequent safety decision. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the primary data for our risk assessment.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard StatementCausality for PPE Selection
Acute Toxicity, Oral4H302: Harmful if swallowed[2][3]Prevents accidental ingestion through hand-to-mouth contact. Dictates strict hygiene protocols.
Skin Corrosion/Irritation2H315: Causes skin irritation[2][3]Mandates the use of chemically resistant gloves and protective clothing to prevent direct contact.
Serious Eye Damage/Irritation2AH319: Causes serious eye irritation[2][3]Requires sealed eye protection (goggles) to shield against splashes, dust, or vapors.
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation[2][3]Necessitates handling in a ventilated enclosure (fume hood) and may require respiratory protection.

This analysis confirms that this compound poses significant risks through multiple exposure routes: ingestion, skin contact, eye contact, and inhalation. Our PPE strategy must therefore create a comprehensive barrier against all four.

Core Protective Equipment: Selecting Your Barrier

The selection of appropriate PPE is the first line of defense. The following recommendations are based on established safety protocols for this compound and its chemical class (pyridine derivatives).

A. Eye and Face Protection

  • Primary Equipment: Chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[2][4] These provide a seal around the eyes to protect against splashes and fine particulates.

  • Enhanced Protection: When there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.

B. Hand Protection: A Critical Choice

  • The Challenge of Glove Selection: Literature for pyridine-based compounds presents conflicting advice on the best glove material. Some sources recommend nitrile or neoprene[5], while others suggest butyl rubber or PVA, explicitly advising against nitrile for pyridine itself[6]. This variability underscores a critical principle: no single glove material is impervious to all chemicals indefinitely.

  • The Authoritative Protocol:

    • Always consult the glove manufacturer's specific chemical resistance chart. This is the most trustworthy source of information. Request this data for this compound or, if unavailable, for pyridine as a conservative proxy.

    • Select gloves that have been tested and rated for protection against pyridine-class chemicals.

    • Double-gloving is a highly recommended practice. It provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.

    • Inspect gloves for any signs of degradation or perforation before each use.

    • Wash hands thoroughly after removing gloves.[2]

C. Body Protection

  • A clean, fully-buttoned laboratory coat is the minimum requirement.[6]

  • For procedures with a higher risk of splashes or significant contamination, impervious clothing or a chemically resistant apron is required.[2]

  • Do not wear shorts or open-toed shoes in the laboratory.

D. Respiratory Protection

  • Primary Engineering Control: All handling of this compound must be conducted within a properly functioning and certified laboratory chemical fume hood.[5][6] This is the primary method for preventing respiratory exposure.

  • When Respirators are Required: If engineering controls are insufficient, if aerosols or dust are generated, or during a large spill clean-up, respiratory protection is necessary.[3][4] Personnel must be medically cleared, fit-tested, and enrolled in a respiratory protection program to wear a respirator.[6] A full-face respirator provides the highest level of protection.[3]

Operational Plan: From Preparation to Disposal

Proper PPE usage is a process. The following workflows ensure that protective barriers are established correctly and removed without cross-contamination.

A. Pre-Operational Protocol & PPE Donning Sequence Before any handling begins, ensure that the chemical fume hood is operational, the work area is clear, and an emergency eyewash and safety shower are accessible.[2]

G cluster_prep Preparation cluster_donning PPE Donning Sequence Prep1 Verify Fume Hood Function Prep2 Clear Workspace Prep1->Prep2 Prep3 Locate Eyewash & Shower Prep2->Prep3 Don1 1. Lab Coat / Apron Prep3->Don1 Proceed to Donning Don2 2. Inner Gloves Don1->Don2 Don3 3. Outer Gloves Don2->Don3 Don4 4. Safety Goggles Don3->Don4 Don5 5. Face Shield (if needed) Don4->Don5

Fig 1. Pre-operational checks and PPE donning workflow.

B. Post-Operational Protocol: PPE Doffing and Decontamination The removal of PPE is a critical control point for preventing exposure. The goal is to treat the exterior of all PPE as contaminated.

G cluster_doffing PPE Doffing Sequence (Exit Fume Hood First) Doff1 1. Decontaminate Outer Gloves (if possible) Doff2 2. Remove Face Shield Doff1->Doff2 Doff3 3. Remove Outer Gloves (Turn inside out) Doff2->Doff3 Doff4 4. Remove Lab Coat (Fold away from body) Doff3->Doff4 Doff5 5. Remove Safety Goggles Doff4->Doff5 Doff6 6. Remove Inner Gloves (Turn inside out) Doff5->Doff6 Doff7 7. Wash Hands Thoroughly Doff6->Doff7

Fig 2. Step-by-step PPE doffing and hygiene protocol.

Emergency Response Plan

In the event of an exposure, immediate and correct action is critical. All personnel must be trained on these procedures before handling the compound.

A. Exposure Protocols

G cluster_skin Skin/Clothing Contact cluster_eye Eye Contact cluster_inhale Inhalation cluster_ingest Ingestion Exposure Exposure Event Skin Contact Eye Contact Inhalation Ingestion Skin1 Immediately remove contaminated clothing Exposure:skin->Skin1 Eye1 Immediately flush with water for 15+ min at eyewash station Exposure:eye->Eye1 Inhale1 Move victim to fresh air Exposure:inhale->Inhale1 Ingest1 Rinse mouth with water Exposure:ingest->Ingest1 Skin2 Wash affected area with soap and water for 15+ min Skin1->Skin2 Skin3 Seek medical attention Skin2->Skin3 Eye2 Remove contact lenses if easy to do Eye1->Eye2 Eye3 Seek IMMEDIATE medical attention Eye2->Eye3 Inhale2 Keep at rest in a position comfortable for breathing Inhale1->Inhale2 Inhale3 If breathing is difficult, give oxygen. Seek medical attention Inhale2->Inhale3 Ingest2 DO NOT induce vomiting Ingest1->Ingest2 Ingest3 Call a physician or Poison Control Center immediately Ingest2->Ingest3

Fig 3. Decision flowchart for immediate first aid response.

B. Spill Management

  • Small Spill: If the spill is small and can be cleaned up in under 10 minutes by trained personnel, absorb it with an inert, dry material like diatomite or sand.[6] Place the absorbed material in a sealed, labeled container for hazardous waste disposal.[3][6]

  • Large Spill: Evacuate the area immediately. Alert laboratory personnel and contact your institution's Environmental Health & Safety (EHS) office. Do not attempt to clean up a large spill without specialized training and equipment.

  • Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]

Waste Disposal Plan

Proper disposal is the final step in the safe handling lifecycle.

  • Contaminated PPE: All disposable PPE (gloves, etc.) used while handling this compound must be disposed of as hazardous chemical waste.

  • Chemical Waste: The compound and any contaminated materials must be disposed of in accordance with local, state, and federal regulations.[2] This may involve removal by a licensed chemical destruction plant or controlled incineration.[3] Do not discharge to sewer systems.[3] Containers should be clearly labeled as hazardous waste.[6]

By integrating this expert-level understanding of hazards with rigorous, validated protocols for PPE use, emergency response, and disposal, you build a system of safety that is both trustworthy and effective. This approach ensures that your focus remains on the scientific pursuit, backed by an unwavering commitment to safety.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
  • Pyridine Standard Operating Procedure.
  • Safety Data Sheet - Pyridine. Kanto Chemical Co., Inc. [Link]
  • Safety D
  • Hazard Summary - Pyridine, 2-Methyl-5-Vinyl. NJ.gov. [Link]
  • Pyridine: incident management. GOV.UK. [Link]
  • Safety D

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.